Indoxacarb
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVPMMZEGZULK-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032690 | |
| Record name | Indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] White powder; [MSDSonline] | |
| Record name | Indoxacarb | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in n-octanol 14.5 g/L, methanol 103 g/L, acetonitrile 139 g/L, acetone >250 g/kg (all at 25 °C), In water, 0.20 mg/L at 20 °C | |
| Record name | INDOXACARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.44 g/cu cm at 20 °C | |
| Record name | INDOXACARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.9X10-10 mm Hg at 25 °C | |
| Record name | INDOXACARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
173584-44-6 | |
| Record name | Indoxacarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173584-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxacarb [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173584446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1032690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester, (4aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOXACARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52H0D26MWR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDOXACARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
88.1 °C | |
| Record name | INDOXACARB | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7280 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Indoxacarb on Voltage-Gated Sodium Channels
Abstract
Indoxacarb, a potent oxadiazine insecticide, exerts its neurotoxic effects through a unique interaction with voltage-gated sodium channels (Nav). This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action, designed for researchers, neuroscientists, and drug development professionals. We will delve into its bioactivation, the specifics of its interaction with the Nav channel, its state-dependent binding properties, and the experimental methodologies crucial for its study. This document is structured to provide not just a description of the mechanism, but also the scientific rationale behind the experimental approaches used to elucidate it.
Introduction: The Unique Profile of this compound
Voltage-gated sodium channels are fundamental to neuronal excitability, responsible for the rising phase of the action potential.[1] Their critical role makes them a prime target for a variety of neurotoxins and insecticides.[2] this compound distinguishes itself from other sodium channel-acting insecticides, such as pyrethroids, through its novel mode of action.[3][4] It functions as a sodium channel blocker, leading to a progressive loss of nerve function, flaccid paralysis, and eventual death of the target insect.[5][6] A key feature of this compound is its delayed action, a direct consequence of its nature as a pro-insecticide.[5]
A critical aspect of this compound's utility is its favorable safety profile in non-target organisms, which stems from differential metabolism.[7] While insects efficiently convert this compound to its highly active form, mammals tend to metabolize it into non-toxic compounds.[7]
Bioactivation: The Conversion to a More Potent Blocker
This compound itself is a pro-insecticide, meaning it is administered in a less active form and is converted to its active metabolite within the target organism.[1][8] In insects, esterase or amidase enzymes rapidly cleave the carbomethoxy group from the this compound molecule to produce the N-decarbomethoxylated metabolite, DCJW.[1][9][10] This bioactivation is a critical step, as DCJW is a significantly more potent blocker of voltage-gated sodium channels than the parent compound, this compound.[1][9][11] The rate of this metabolic conversion is a key determinant of the speed and ultimate toxicity of this compound in different insect species.[1]
The Molecular Target: State-Dependent Block of Voltage-Gated Sodium Channels
The primary molecular target of DCJW is the voltage-gated sodium channel in nerve cells.[6][12] Unlike insecticides that cause hyperexcitation, DCJW acts as a channel blocker.[5] The mechanism is highly specific and state-dependent, with a pronounced preference for the inactivated state of the channel.[12][13][14][15]
Voltage-gated sodium channels cycle through three main conformational states:
-
Resting (Closed): At negative resting membrane potentials, the channel is closed but capable of opening in response to depolarization.
-
Open: Upon membrane depolarization, the channel opens, allowing an influx of sodium ions.
-
Inactivated (Closed): Shortly after opening, the channel enters a non-conducting inactivated state, from which it must return to the resting state before it can open again.
DCJW exhibits a much higher affinity for the inactivated state of the sodium channel.[12][15] This preferential binding "traps" the channel in this non-conducting conformation, preventing it from returning to the resting state and participating in subsequent action potentials. This leads to a progressive and irreversible block of nerve impulse transmission.[12]
Electrophysiological Evidence for State-Dependent Block
The state-dependent nature of the this compound block is elegantly demonstrated using the whole-cell patch-clamp technique.[12][16] In these experiments, the membrane potential of a neuron is clamped at different voltages to manipulate the population of sodium channels in different states.
-
At Hyperpolarized Potentials: When the neuron is held at a very negative potential (e.g., -120 mV), most sodium channels are in the resting state. Under these conditions, application of DCJW has little to no effect on the sodium current.[1]
-
At Depolarized Potentials: Conversely, when the neuron is held at a more depolarized potential (e.g., -60 mV or -40 mV), a larger proportion of sodium channels are in the inactivated state.[15] Application of DCJW under these conditions leads to a significant, time-dependent block of the sodium current.[1][14]
Furthermore, DCJW has been shown to shift the steady-state inactivation curve of sodium channels in the hyperpolarizing direction.[12][14][15] This indicates that the channels become inactivated at more negative potentials in the presence of the compound, further supporting the high affinity of DCJW for the inactivated state.
Experimental Protocols for Investigating this compound's Mechanism
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds like this compound on ion channels. Below is a detailed methodology for such an investigation.
Cell Preparation
Neurons, such as dorsal root ganglion (DRG) neurons from rats or dorsal unpaired median (DUM) neurons from cockroaches, are commonly used as they express robust sodium currents.[12][16] The cells are acutely dissociated and cultured for a short period before recording.
Electrophysiological Recording: Whole-Cell Patch-Clamp
Objective: To measure the voltage-gated sodium currents in isolated neurons and assess the effect of this compound and DCJW.
Step-by-Step Methodology:
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.[17]
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH. Cesium is used to block potassium channels, isolating the sodium currents.
-
External (Bath) Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the recording chamber with the external solution.
-
Seal Formation and Whole-Cell Configuration:
-
Approach a healthy neuron with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Data Acquisition: Record sodium currents in response to various voltage protocols.
Voltage Protocols to Assess State-Dependence
Objective: To determine the affinity of DCJW for the resting versus the inactivated state of the sodium channel.
Protocol 1: Steady-State Inactivation
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a series of 500 ms prepulses to various potentials (from -120 mV to 0 mV in 10 mV increments).
-
Immediately following each prepulse, apply a test pulse to 0 mV to measure the fraction of non-inactivated channels.
-
Plot the normalized peak current during the test pulse against the prepulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V₁/₂).
-
Repeat the protocol in the presence of DCJW to observe any shift in the V₁/₂. A hyperpolarizing shift indicates preferential binding to the inactivated state.[12][14]
Protocol 2: Use-Dependent Block
-
Hold the cell at a hyperpolarized potential where there is minimal block (e.g., -120 mV).
-
Apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms) at a high frequency (e.g., 10 Hz).
-
Measure the peak sodium current for each pulse in the train.
-
In the presence of a state-dependent blocker like DCJW, the block will accumulate with each pulse as more channels are driven into the inactivated state.
Quantitative Analysis of this compound's Action
The potency of this compound and its metabolite DCJW can be quantified by determining their half-maximal inhibitory concentration (IC₅₀). These values are highly dependent on the experimental conditions, particularly the holding potential.
| Compound | Channel Type | Holding Potential (mV) | IC₅₀ | Reference |
| DCJW | Cockroach DUM Neuron Na⁺ Current | Not specified | 28 nM | [11][16] |
| This compound | Rat DRG TTX-R Na⁺ Current | Not specified | 10.7 µM | [14] |
| DCJW | Rat DRG TTX-R Na⁺ Current | Not specified | 0.8 µM | [14] |
| DCJW | Rat Nav1.4 (at -30mV) | -30 | ~10 µM | [1] |
Note: The IC₅₀ values can vary significantly based on the specific sodium channel isoform, cell type, and recording conditions.
The Binding Site: Overlap with Local Anesthetics
Site-directed mutagenesis studies and competitive binding assays have provided insights into the binding site of this compound and other sodium channel blocker insecticides (SCBIs).[3][13] Evidence suggests that the SCBI binding site is located within the inner pore of the sodium channel and overlaps with the receptor for local anesthetics.[3][13]
-
Competitive Binding: Co-application of DCJW with the local anesthetic lidocaine reduces the apparent potency of DCJW, suggesting that they compete for a common or overlapping binding site.[11][16]
-
Site-Directed Mutagenesis: Mutations in the S6 transmembrane segments of domains III and IV, which are known to be critical for local anesthetic binding, also affect the sensitivity of the channel to SCBIs.[13] For instance, the F1579 residue in the DIV-S6 segment of the rat Nav1.4 channel is a key determinant for the binding of both SCIs and local anesthetics.[13] In insects, mutations such as F1845Y and V1848I in the domain IV S6 segment have been associated with resistance to this compound.[18][19]
Conclusion and Future Directions
This compound's mechanism of action is a sophisticated example of targeted neurotoxicity. Its efficacy is rooted in its bioactivation to the potent metabolite DCJW, which in turn exhibits a strong state-dependent block of voltage-gated sodium channels by preferentially binding to and stabilizing the inactivated state. This unique mode of action differentiates it from other insecticides and is responsible for its characteristic delayed toxicity and flaccid paralysis in target pests.
Future research should continue to explore the molecular intricacies of the SCBI binding site on insect sodium channels. A deeper understanding of the structural basis for its state-dependent binding and the molecular determinants of its selectivity could pave the way for the design of new, even more effective and selective insecticides. Furthermore, investigating the mechanisms of resistance, particularly the role of specific sodium channel mutations, is crucial for developing sustainable resistance management strategies.
References
-
Pesti, K., Sas, B., & Mike, A. (2011). Voltage protocols for the identification of distinct types of sodium channel inhibitors. Frontiers in Neuroscience. [Link]
-
This compound Mode of Action: How This Insecticide Works at the Nerve Level. (2025). Pest Control Technology. [Link]
-
Nagata, K., et al. (1998). Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW. Neurotoxicology. [Link]
-
The Effect and Features of this compound. Enge Biotech. [Link]
-
Dong, K., et al. (2014). Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance. Insect Biochemistry and Molecular Biology. [Link]
-
von Stein, R. T., Silver, K. S., & Soderlund, D. M. (2013). This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Pesticide Biochemistry and Physiology. [Link]
-
Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology. [Link]
-
Silver, K. S., & Soderlund, D. M. (2005). This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Pesticide Biochemistry and Physiology. [Link]
-
Tatebayashi, H., & Narahashi, T. (1994). Modulation of sodium channels by the oxadiazine insecticide this compound and its N-decarbomethoxylated metabolite in rat dorsal root ganglion neurons. Neurotoxicology. [Link]
-
Wing, K. D., et al. (2000). Bioactivation and mode of action of the oxadiazine this compound in insects. Crop Protection. [Link]
-
Whole cell patch-clamp recording and parameters. (2023). Journal of Visualized Experiments. [Link]
-
Does anyone have good composition for external and internal patch-clamp solutions?. ResearchGate. [Link]
-
Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology. [Link]
-
Silver, K. S., et al. (2017). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. Current Medicinal Chemistry. [Link]
-
Use-dependent block of the voltage-gated Na+ channel by tetrodotoxin and saxitoxin: Effect of pore mutations that change ionic selectivity. The Journal of General Physiology. [Link]
-
Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Toward Overcoming Pyrethroid Resistance in Mosquito Control: The Role of Sodium Channel Blocker Insecticides. (2022). MDPI. [Link]
-
Wing, K. D., et al. (1998). A novel oxadiazine insecticide is bioactivated to a potent sodium channel blocker. Archives of Insect Biochemistry and Physiology. [Link]
-
Zhao, X., et al. (2005). Block of two subtypes of sodium channels in cockroach neurons by this compound insecticides. Neurotoxicology. [Link]
-
Electrophysiology: What goes on the inside?. Scientifica. [Link]
-
Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. (2017). ResearchGate. [Link]
-
Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. ResearchGate. [Link]
-
O'Reilly, C., et al. (2021). Differences in local anaesthetic and antiepileptic binding in the inactivated state of human sodium channel Nav1.4. Communications Biology. [Link]
-
Functional validation of target-site resistance mutations against sodium channel blocker insecticides (SCBIs) via CRISPR-Cas9 genome editing in Drosophila melanogaster. LJMU Research Online. [Link]
-
Wang, R., et al. (2016). Two novel sodium channel mutations associated with resistance to this compound and metaflumizone in the diamondback moth, Plutella xylostella. Insect Biochemistry and Molecular Biology. [Link]
-
V1848I Mutation in the Voltage-Gated Sodium Channel Confers High-Level Resistance to this compound and Metaflumizone in Spodoptera exigua. (2024). MDPI. [Link]
-
IC50 values of selective late sodium current inhibitors for the late... ResearchGate. [Link]
-
Voltage-Gated Sodium Channels as Insecticide Targets. (2015). Advances in Insect Physiology. [Link]
-
Comparison of effects of selected local anesthetics on sodium and potassium channels in mammalian neuron. PubMed. [Link]
-
Lukacs, P., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology. [Link]
-
Isoform selective voltage-gated sodium channel modulators and the therapy of pain. PubMed. [Link]
-
Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. (2021). Frontiers in Pharmacology. [Link]
-
Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. (2022). ScienceOpen. [Link]
-
Developmental dynamics of voltage-gated sodium channel isoform expression in the human and mouse brain. (2022). eLife. [Link]
Sources
- 1. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]
- 6. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 8. fda.gov [fda.gov]
- 9. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of sodium channels by the oxadiazine insecticide this compound and its N-decarbomethoxylated metabolite in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Block of two subtypes of sodium channels in cockroach neurons by this compound insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 18. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 19. Two novel sodium channel mutations associated with resistance to this compound and metaflumizone in the diamondback moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
Indoxacarb: A Technical Guide to its Bioactivation and Pro-Insecticide Strategy
Introduction: A Paradigm of Targeted Bioactivity
Indoxacarb, a member of the oxadiazine class of insecticides, represents a significant advancement in pest control technology through its novel mode of action as a pro-insecticide.[1][2][3] Unlike conventional insecticides that are active upon application, this compound is administered in a less active form and requires metabolic activation within the target insect to exert its full toxic effect.[1][2] This bioactivation process is a key determinant of its selectivity and efficacy, offering a distinct advantage in integrated pest management (IPM) programs.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's function, from its initial uptake to the ultimate blockade of neuronal signaling in susceptible insect species. We will dissect the enzymatic transformation that unlocks its potent insecticidal properties and the subsequent interaction with its molecular target, the voltage-gated sodium channels.
Physicochemical Properties of this compound
A foundational understanding of this compound's chemical and physical characteristics is essential for appreciating its biological activity.
| Property | Value | Source |
| Chemical Formula | C22H17ClF3N3O7 | [4][5] |
| Molar Mass | 527.84 g·mol−1 | [5] |
| Melting Point | 88.1 °C | [5][6] |
| log Kow | 4.65 | [5][6] |
| Water Solubility | 0.20 mg/L (25 °C) | [7] |
| Appearance | White powder | [6] |
The high lipophilicity, indicated by the log Kow of 4.65, facilitates the penetration of this compound through the insect's cuticle, although the primary route of entry is ingestion.[3][5]
The Pro-Insecticide Concept: A Two-Step Activation
The defining characteristic of this compound is its nature as a pro-insecticide, a feature that underpins its selective toxicity.[1][2] The parent compound itself has limited intrinsic activity.[8] Its potent insecticidal effects are realized only after it undergoes metabolic conversion within the insect's body.[1][2][8] This two-step process involves:
-
Uptake: this compound enters the insect primarily through ingestion of treated foliage or bait, and to a lesser extent, through cuticular contact.[1][3]
-
Bioactivation: Once inside the insect, specific enzymes catalyze the transformation of this compound into its highly active metabolite.[1][2]
This reliance on insect-specific metabolic pathways contributes to its favorable safety profile in non-target organisms, such as mammals, where the bioactivation process is less efficient.[9][10]
Bioactivation: The Enzymatic Conversion to DCJW
The critical step in this compound's mode of action is its bioactivation to the N-decarbomethoxylated metabolite, DCJW.[4][11][12] This conversion is primarily mediated by the enzymatic activity of esterases and/or amidases present in the insect's midgut and fat body.[2][7][13] The rate of this bioactivation is a crucial factor determining the speed and overall toxicity of this compound in different insect species.[2] Lepidopteran larvae, for instance, are particularly susceptible due to their rapid metabolism of this compound to DCJW.[2]
The enzymatic reaction involves the cleavage of the carbomethoxy group from the parent this compound molecule.[10][13] This structural modification dramatically increases the molecule's affinity for its neural target.[1]
Caption: Bioactivation pathway of this compound to its active metabolite DCJW.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The active metabolite, DCJW, is a potent blocker of voltage-gated sodium channels in the nerve cells of insects.[1][11][12] These channels are crucial for the initiation and propagation of action potentials, the electrical signals that govern nerve and muscle function.
DCJW exhibits a state-dependent binding mechanism, preferentially interacting with the inactivated state of the sodium channel.[8][12][14] This binding effectively locks the channel in a non-conducting conformation, preventing the influx of sodium ions that is necessary for nerve cell depolarization.[3] The result is a progressive disruption of nerve impulses, leading to a cessation of feeding, tremors, paralysis, and ultimately, the death of the insect.[1][3][12] This mode of action is distinct from other classes of insecticides that also target sodium channels, such as pyrethroids, which typically cause hyperexcitation.[1]
Caption: DCJW's preferential binding to the inactivated state of sodium channels.
Experimental Protocol: In Vitro Assay of this compound Bioactivation
This protocol outlines a representative in vitro method to quantify the conversion of this compound to DCJW using insect midgut homogenates.
Objective: To determine the rate of this compound bioactivation by esterases/amidases in insect midgut preparations.
Materials:
-
This compound standard
-
DCJW standard
-
Insect midguts (e.g., from 6th-instar lepidopteran larvae)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Protease inhibitor cocktail
-
Bradford assay reagent
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Methodology:
-
Preparation of Midgut Homogenate:
-
Dissect midguts from larvae on ice and rinse with cold phosphate buffer.
-
Homogenize the midguts in phosphate buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic and microsomal enzymes.
-
Determine the total protein concentration of the supernatant using the Bradford assay.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine a specific amount of the midgut supernatant (e.g., 100 µg of protein) with phosphate buffer.
-
Initiate the reaction by adding a known concentration of this compound (dissolved in a minimal amount of a suitable solvent like DMSO).
-
Incubate the reaction mixture at a physiologically relevant temperature (e.g., 27°C) with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched reaction mixtures at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate this compound and its metabolite DCJW using a suitable gradient of water and acetonitrile.
-
Detect and quantify the amounts of this compound and DCJW by comparing their peak areas to those of the analytical standards.
-
-
Data Analysis:
-
Calculate the concentration of DCJW produced at each time point.
-
Plot the concentration of DCJW formed against time to determine the initial reaction velocity.
-
Express the enzyme activity as pmol of DCJW formed per minute per mg of protein.
-
Self-Validation: The inclusion of a zero-time-point control and heat-inactivated enzyme controls are critical for ensuring that the observed conversion is enzymatic and not due to spontaneous degradation.
Conclusion: A Targeted and Efficacious Approach
This compound's design as a pro-insecticide that is bioactivated to a potent sodium channel blocker represents a sophisticated strategy in modern insecticide development. This mechanism confers a high degree of selectivity towards target insect pests, which efficiently perform the necessary metabolic conversion. Understanding the intricacies of its bioactivation and mode of action is paramount for its effective and sustainable use in agricultural and public health settings. Future research may focus on further elucidating the specific esterases and amidases involved in the bioactivation across a broader range of insect species, which could inform resistance management strategies and the development of next-generation insecticides with even greater target specificity.
References
-
Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology, 132(2), 587–595. [Link]
-
Tsurubuchi, Y., & Kono, Y. (2003). Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW. Pest Management Science, 59(9), 999–1006. [Link]
-
Scharf, M. E., et al. (2022). Microbe-mediated activation of this compound in German cockroach (Blattella germanica L.). Pesticide Biochemistry and Physiology, 185, 105141. [Link]
-
Zhao, Y., et al. (2006). Molecular basis of differential sensitivity of insect sodium channels to DCJW, a bioactive metabolite of the oxadiazine insecticide this compound. Neurotoxicology, 27(4), 594–603. [Link]
-
Silver, K. S., & Soderlund, D. M. (2005). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. Pesticide Biochemistry and Physiology, 81(3), 136–144. [Link]
-
DC Chemicals. (n.d.). This compound Datasheet. [Link]
-
Wing, K. D., et al. (2000). Bioactivation and mode of action of the oxadiazine this compound in insects. Crop Protection, 19(8-10), 537–545. [Link]
-
Enge Biotech. (n.d.). The Effect and Features of this compound. [Link]
-
Silver, K. S., & Soderlund, D. M. (2013). This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Invertebrate Neuroscience, 13(1), 59–67. [Link]
-
Gondhalekar, A. D., et al. (2016). This compound biotransformation in the German cockroach. Pesticide Biochemistry and Physiology, 134, 41–50. [Link]
-
The Pharma Innovation Journal. (2023). A review on toxicity induced by the insecticide this compound. The Pharma Innovation Journal, 12(4), 185-189. [Link]
-
Heben Pesticide. (2023, July 17). This compound: A Powerful Insecticide for Lepidoptera Pest Control. [Link]
-
Macatula, R. F., & Orcino, N. L. (2002). This compound: a novel insecticide for the management of lepidopterous pests in vegetables. Philippine Entomologist, 16(2), 156. [Link]
Sources
- 1. News - this compound Mode of Action [bigpesticides.com]
- 2. researchgate.net [researchgate.net]
- 3. "this compound: a novel insecticide for the management of lepidopterous pe" by R. F. Macatula and N. L. Orcino [ukdr.uplb.edu.ph]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C22H17ClF3N3O7 | CID 107720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. One moment, please... [hb-p.com]
- 8. Molecular basis of differential sensitivity of insect sodium channels to DCJW, a bioactive metabolite of the oxadiazine insecticide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect and Features of this compound | [engebiotech.com]
- 13. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Synthesis of Indoxacarb: A Technical Guide for Chemical Researchers
Foreword
Indoxacarb, a potent oxadiazine insecticide, stands as a significant achievement in modern crop protection chemistry. Its unique mode of action as a pro-insecticide, coupled with a favorable toxicological and environmental profile, has made it an invaluable tool for integrated pest management strategies worldwide. This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this compound, designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Our focus extends beyond a mere recitation of synthetic steps to an elucidation of the underlying chemical principles and the evolution of the synthetic strategy, from its racemic origins to the development of a sophisticated enantioselective process.
The Discovery of this compound: An Evolution from Pyrazolines
The journey to this compound began with research into pyrazoline-type insecticides, a class of compounds known for their insecticidal activity.[1][2] Scientists at DuPont embarked on an extensive analoging program, exploring various heterocyclic systems to optimize efficacy, environmental fate, and safety. This exploration led from monocyclic and fused-tricyclic pyrazolines to pyridazines and ultimately to the oxadiazine scaffold.[1][3][4] The oxadiazine class demonstrated comparable insecticidal activity to its predecessors but with the significant advantages of improved soil degradation rates and a more straightforward synthetic pathway.[3][4]
The initial lead candidate, identified as DPX-JW062, was a racemic mixture of the two enantiomers of what would become this compound.[1][2] Subsequent biological evaluation revealed that the insecticidal activity resided almost exclusively in the (S)-enantiomer, later named this compound (also known as DPX-MP062 in its enriched form), while the (R)-enantiomer was largely inactive.[5][6] This critical discovery shifted the focus of synthetic chemistry from producing the racemate to developing a practical and scalable enantioselective synthesis to maximize the biological efficacy and reduce the environmental load of the inactive isomer.[2]
Mode of Action: A Pro-Insecticide Strategy
This compound's efficacy lies in its novel mode of action as a voltage-dependent sodium channel blocker.[7] It is classified by the Insecticide Resistance Action Committee (IRAC) in Group 22A.[7] A key feature of this compound is that it is a "pro-insecticide," meaning it is converted into its active form within the target insect.[8] Upon ingestion or absorption, insect enzymes, particularly esterases and amidases, metabolize this compound by cleaving the carbomethoxy group to form the more potent N-decarbomethoxylated metabolite, DCJW.[6][9] This active metabolite then blocks the sodium channels in the insect's nervous system, leading to paralysis and death.[6] This bioactivation mechanism contributes to its selectivity and favorable safety profile in non-target organisms.
Chemical Synthesis of this compound: A Retrosynthetic Analysis
The synthesis of this compound is a multi-step process that hinges on the construction of the core indeno-oxadiazine heterocyclic system and the subsequent introduction of the N-aryl-N-carbomethoxyamino carbonyl side chain. The key strategic bond disconnection in a retrosynthetic analysis reveals several critical intermediates, the synthesis of which will be detailed in the following sections.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols for Key Synthetic Steps
The following sections provide detailed, step-by-step methodologies for the synthesis of key intermediates and the final assembly of this compound. These protocols are a synthesis of information from the primary literature and relevant patents, intended to provide a practical guide for laboratory synthesis.
Synthesis of 5-chloro-2-methoxycarbonyl-1-indanone
This key intermediate is prepared from 5-chloro-1-indanone through a carboxymethylation reaction. An improved method utilizes a mixture of dimethyl carbonate (DMC) and dimethylformamide (DMF) for higher yield under milder conditions.[1][5]
Protocol:
-
To a solution of 5-chloro-1-indanone (1 equivalent) in a 1:1 mixture of dimethyl carbonate and dimethylformamide, add sodium hydride (1.2 equivalents) portion-wise at room temperature under an inert atmosphere.[1]
-
Stir the reaction mixture for 30 minutes at room temperature.[1]
-
Quench the reaction by pouring the mixture into cold 1 M hydrochloric acid.
-
Extract the aqueous phase with dichloromethane (3 x 10 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-chloro-2-methoxycarbonyl-1-indanone.[1]
Enantioselective Hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone
The creation of the chiral center in this compound is achieved through an enantioselective hydroxylation of the preceding intermediate. This step is crucial for producing the biologically active (S)-enantiomer. Various catalytic systems have been developed for this transformation, including those based on cinchona alkaloids and chiral zirconium complexes.[8][10]
Protocol (Example using a Zirconium-based catalyst):
-
In a reaction vessel under an inert atmosphere, prepare the chiral zirconium catalyst by reacting a suitable chiral ligand (e.g., a Salen-type ligand derived from a chiral diamine) with a zirconium precursor (e.g., zirconium(IV) acetylacetonate).[11]
-
To the prepared catalyst solution in a suitable solvent such as toluene, add 5-chloro-2-methoxycarbonyl-1-indanone (1 equivalent).[11]
-
Add an oxidizing agent, such as tert-butyl hydroperoxide (TBHP) (1.2-1.5 equivalents), dropwise to the mixture at a controlled temperature, typically between 50-80°C.[7][11]
-
Maintain the reaction at this temperature for several hours (e.g., 4 hours) until completion, monitoring by a suitable technique like TLC or HPLC.[11]
-
After the reaction is complete, cool the mixture and filter to recover the catalyst.
-
The filtrate, containing the desired product, can be purified by vacuum distillation or crystallization to yield (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.[11]
Formation of the Oxadiazine Ring
The hydroxylated intermediate is then condensed with a hydrazine derivative, followed by cyclization to form the core indeno-oxadiazine ring system.
Protocol:
-
React (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1 equivalent) with carbobenzoxyhydrazide (1 equivalent) in a suitable solvent like toluene in the presence of a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid).[12]
-
Heat the reaction mixture to reflux (approximately 105-110°C).[12]
-
Add diethoxymethane dropwise to the refluxing solution. The byproduct ethanol is removed azeotropically to drive the reaction to completion.[12]
-
After the reaction is complete, cool the mixture and concentrate under reduced pressure.
-
The crude product can be purified by crystallization to yield the protected indeno-oxadiazine intermediate.
Final Assembly of this compound
The final step involves the deprotection of the indeno-oxadiazine intermediate and its condensation with a reactive derivative of the N-aryl-N-carbomethoxyamino side chain.
Protocol:
-
The carbobenzoxy protecting group on the indeno-oxadiazine intermediate is removed via hydrogenolysis using a palladium on carbon (Pd/C) catalyst in a suitable solvent like methyl acetate.[3]
-
In a separate reaction, prepare the N-chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl carbamate by reacting methyl [4-(trifluoromethoxy)phenyl]carbamate with a phosgene equivalent.
-
The deprotected indeno-oxadiazine intermediate is then reacted with the N-chloroformyl-N-[4-(trifluoromethoxy)phenyl]methyl carbamate in the presence of a base to yield this compound.[3]
-
The final product is purified by crystallization from a suitable solvent system, such as a mixture of acetonitrile and an alcohol or hydrocarbon, to obtain high-purity (S)-Indoxacarb.[13]
Data Summary and Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₂H₁₇ClF₃N₃O₇ |
| Molar Mass | 527.84 g/mol |
| Melting Point | 88.1 °C |
| Water Solubility | 0.20 mg/L at 25°C |
| log Kow | 4.65 |
| Vapor Pressure | 2.5 x 10⁻⁸ Pa at 25°C |
| Appearance | White solid |
Data sourced from various public databases and safety data sheets.[5][14]
Conclusion and Future Perspectives
The discovery and synthesis of this compound represent a significant advancement in insecticide chemistry, showcasing the power of rational drug design and process optimization. The evolution from a racemic mixture to a highly enantioselective synthesis not only improved the product's efficacy but also its environmental footprint. The synthetic route, while complex, is a testament to the ingenuity of process chemists in developing scalable and efficient manufacturing processes for structurally complex molecules.
Future research in this area may focus on the development of even more efficient and sustainable synthetic methods, potentially utilizing novel catalytic systems or flow chemistry approaches. Furthermore, the pro-insecticide concept pioneered by this compound continues to inspire the development of new crop protection agents with enhanced selectivity and safety profiles. The technical insights provided in this guide aim to serve as a valuable resource for scientists and researchers contributing to the next generation of agrochemical innovation.
References
- McCann, S. F., et al. (2001). The discovery of this compound: oxadiazines as a new class of pyrazoline-type insecticides. Pest Management Science, 57(2), 153-164.
- Wing, K. D., et al. (2000). A novel oxadiazine insecticide is bioactivated in lepidopteran larvae. Archives of Insect Biochemistry and Physiology, 44(3), 154-162.
- Method for synthesizing intermediate of agricultural insecticide this compound. CN104262285A.
- Preparation method for S-indoxacarb. US11639336B2.
- Public Release Summary on the Evaluation of the New Active Constituent this compound in the Product DuPont Steward Insecticide. (2000). Australian Pesticides and Veterinary Medicines Authority.
- This compound. Wikipedia.
- Wing, K. D., et al. (2000). Bioactivation and mode of action of the oxadiazine insecticide this compound in insects. Pest Management Science, 56(8), 695-703.
- The Science Behind this compound: Mode of Action and Safety Profile. (n.d.).
- McCann, S. F., et al. (2001). Synthesis and Biological Activity of Oxadiazine and Triazine Insecticides: The Discovery of this compound. In Synthesis and Chemistry of Agrochemicals VI (pp. 198-212). American Chemical Society.
- The method of separating-purifying S body this compound
- PREPARATION METHOD FOR S-INDOXACARB. EP3804853A1.
- A kind of preparation method of this compound insecticide. CN108997254A.
- Preparation of Nanoscale this compound by Using Star Polymer for Efficiency Pest Management. (2022). Polymers, 14(15), 3125.
- Toward the Manufacture of this compound. (2001). Organic Process Research & Development, 5(5), 533-536.
- FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES this compound. (2009).
- 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. ChemicalBook.
- 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. Santa Cruz Biotechnology.
- This compound | C22H17ClF3N3O7 | CID 107720. PubChem.
- This compound: A Potent Insecticide for Sustainable Pest Management. (2024, March 5). YouTube.
- Highly Enantioselective Hydroxylation of 1-Indanone-Derived β-Ketoesters Catalyzed by a Newly Designed C1-Symmetric Salan-Zr Complex. (2016). The Journal of Organic Chemistry, 81(1), 133-143.
- Synthesis and Biological Activity of Oxadiazine and Triazine Insecticides: The Discovery of this compound.
- Enantioselective α-hydroxylation of β-ketoamides. (2013). Organic & Biomolecular Chemistry, 11(36), 6063-6066.
- Asymmetric α-hydroxylation of β-indanone esters and amides.
- A New Method for the Synthesis of Oxadiazine Insecticide this compound.
- New catalytic system for scalable prepar
- Imtrade this compound 150 EC Insecticide. (2022). Imtrade Australia.
- FAO SPECIFICATIONS AND EVALUATIONS this compound. (2018).
- Environmental Fate of this compound. (2003).
- This compound 150 EC. Titan Ag.
- FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES this compound. (2011).
- This compound (Ref: DPX KN128). AERU, University of Hertfordshire.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. The discovery of this compound: oxadiazines as a new class of pyrazoline-type insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN107915692A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. inchem.org [inchem.org]
- 7. patents.justia.com [patents.justia.com]
- 8. Highly Enantioselective Hydroxylation of 1-Indanone-Derived β-Ketoesters Catalyzed by a Newly Designed C1-Symmetric Salan-Zr Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. WO2019233209A1 - Preparation method for s-indoxacarb - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. CN104262285A - Method for synthesizing intermediate of agricultural insecticide this compound - Google Patents [patents.google.com]
- 13. CN104311502B - The method of separating-purifying S body this compound from this compound mixture - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Metabolic Pathways of Indoxacarb in Target Insect Species
Abstract
Indoxacarb, a potent oxadiazine insecticide, functions as a pro-insecticide, requiring metabolic activation within the target insect to exert its neurotoxic effects. This guide provides a comprehensive technical overview of the intricate metabolic pathways governing this compound's bioactivation and detoxification in key insect species. We will explore the critical role of carboxylesterases in converting this compound to its highly active N-decarbomethoxyllated metabolite, DCJW, the primary agent responsible for blocking voltage-gated sodium channels. Furthermore, this document details the principal detoxification routes, including oxidative metabolism mediated by cytochrome P450 monooxygenases (P450s) and hydrolysis by esterases, which collectively contribute to the metabolic clearance of this compound and DCJW. We will also examine the biochemical basis of metabolic resistance, where the overexpression or enhanced activity of these detoxification enzymes can significantly reduce insecticide efficacy. This guide synthesizes field-proven insights with detailed experimental methodologies, offering researchers and pest management professionals a thorough understanding of the molecular interactions between this compound and the insect's metabolic machinery.
Introduction to this compound: A Pro-Insecticide Approach
This compound is a voltage-dependent sodium channel blocker insecticide belonging to the oxadiazine class, widely utilized for the control of lepidopteran and other chewing and sucking insect pests[1][2]. Its unique mode of action relies on its status as a pro-insecticide; the parent compound possesses limited intrinsic activity and must undergo metabolic transformation within the insect to become a potent neurotoxin[3]. This bioactivation is a key determinant of its selective toxicity against target pests[1]. The commercial formulation of this compound is typically an enriched mixture of its active S-enantiomer and the less active R-enantiomer[1]. Understanding the enzymatic processes that both activate and degrade this compound is paramount for predicting its efficacy, managing resistance, and developing next-generation pest control strategies.
The Core of Efficacy: Bioactivation to DCJW
The insecticidal activity of this compound is almost entirely dependent on its conversion to the N-decarbomethoxyllated metabolite, known as DCJW (or IN-JT333)[1][3][4]. This conversion is the pivotal step that transforms the relatively benign pro-insecticide into a powerful sodium channel blocker.
Enzymatic Conversion Mechanism
The bioactivation of this compound is catalyzed by carboxylesterases (CarE) or amidases within the insect, primarily in tissues such as the midgut and fat body[1][3][4]. These enzymes hydrolyze the carboxymethyl group from the nitrogen atom of the trifluoromethoxyphenyl moiety of the this compound molecule[5]. This cleavage results in the formation of DCJW, which has a much higher affinity for the insect's voltage-gated sodium channels[3]. The rate of this metabolic activation is a critical factor influencing the speed of intoxication and the overall toxicity of this compound to different insect species, with lepidopteran larvae often exhibiting rapid conversion[1].
The diagram below illustrates this crucial bioactivation step.
Caption: Bioactivation of this compound to its neurotoxic metabolite, DCJW.
Detoxification Pathways: The Insect's Defense
Insects have evolved sophisticated enzymatic systems to metabolize and excrete xenobiotics, including insecticides. For this compound, the primary detoxification enzymes are cytochrome P450 monooxygenases (P450s), carboxylesterases (CarE), and glutathione S-transferases (GSTs)[4]. These enzymes can act on both the parent this compound molecule and its active metabolite, DCJW, reducing the overall toxic load on the insect.
Cytochrome P450-Mediated Oxidation
P450s are a major family of enzymes involved in the Phase I metabolism of insecticides[6]. In the case of this compound, P450s are known to catalyze several oxidative reactions. A key transformation is the hydroxylation of the indanone ring of the this compound molecule, leading to the formation of metabolites such as 5-HO-JW062[5]. P450s can also be responsible for the oxidative cleavage of the oxadiazine ring, producing metabolites like IN-KG433[5]. These oxidative modifications generally increase the polarity of the molecule, facilitating its subsequent conjugation and excretion.
The Dual Role of Carboxylesterases
Carboxylesterases exhibit a fascinating dual role in this compound's fate. While specific CarEs are essential for the bioactivation to DCJW (Section 2.0), other esterases can contribute to detoxification[3][7][8]. This detoxification can occur in two ways:
-
Hydrolysis of the Parent Compound: Some esterases may hydrolyze ester linkages in the this compound molecule at positions that do not lead to the formation of the active DCJW, but rather to inactive metabolites.
-
Hydrolysis of the Active Metabolite: Overexpressed or mutated esterases in resistant insect populations can recognize and hydrolyze the active DCJW molecule itself, effectively neutralizing the toxin before it can reach its target site in the nervous system.
This dual functionality underscores the complexity of metabolic resistance and highlights the evolutionary plasticity of enzyme families in response to chemical pressures.
Glutathione S-Transferase (GST) Conjugation
Glutathione S-transferases are Phase II detoxification enzymes that catalyze the conjugation of reduced glutathione to xenobiotics or their metabolites. This process significantly increases water solubility, marking the compounds for transport and excretion from the cell. In several this compound-resistant insect strains, elevated GST activity has been observed, suggesting its role in the detoxification pathway, likely by conjugating the oxidized metabolites produced by P450s[1].
The following diagram provides a comprehensive overview of the known metabolic pathways for this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Insect cytochrome P450s: thinking beyond detoxification. | Semantic Scholar [semanticscholar.org]
- 3. Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inchem.org [inchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Topic: Enantiomers of Indoxacarb and their Differential Insecticidal Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Indoxacarb, a potent oxadiazine insecticide, serves as a quintessential example of stereoselectivity in modern agrochemical design. As a chiral molecule, it exists in two enantiomeric forms, the (S)- and (R)-isomers. This guide elucidates the profound differences in their biological activity, stemming from a stereospecific bioactivation process within the target insect. We will explore the mechanism of action, detailing how only the (S)-enantiomer is metabolized into the neurotoxic agent that blocks voltage-gated sodium channels. This differential activity is quantified through comparative toxicological data, and the underlying toxicokinetics, including metabolism and bioaccumulation, are examined across various species. Furthermore, this paper provides detailed protocols for the chiral separation of these enantiomers via High-Performance Liquid Chromatography (HPLC), a critical step for research and quality control. The implications of these findings are significant, advocating for the development and use of enantiomerically pure or enriched formulations to maximize efficacy while minimizing environmental and non-target organismal impact.
The Principle of Chirality in Pesticide Action
Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. While possessing identical physicochemical properties in an achiral environment, enantiomers can exhibit dramatically different biological activities—including toxicity, metabolism, and environmental degradation—due to the stereospecific nature of biological systems such as enzymes and receptors. In pharmacology and toxicology, the more active enantiomer is termed the "eutomer," while the less active one is the "distomer."
This compound is a prominent chiral insecticide whose efficacy is almost entirely dependent on a single enantiomer. Commercial formulations have evolved from a racemic (1:1) mixture (DPX-JW062) to a mixture enriched with the active isomer, typically in a 3:1 ratio of S:R enantiomers (DPX-MP062).[1][2][3] This shift underscores the industry's recognition of the importance of stereochemistry in creating more efficient and environmentally conscious products.
Mechanism of Action: A Tale of Two Enantiomers
This compound itself is a pro-insecticide, meaning it requires metabolic activation within the target pest to exert its toxic effects.[4][5] The key to its differential activity lies in the stereospecificity of this bioactivation process.
Bioactivation and Target Interaction
The insecticidal action of this compound is a multi-step process initiated upon ingestion or contact:
-
Metabolic Activation: Within the insect, primarily lepidopteran larvae, esterase or amidase enzymes cleave the carbomethoxy group from the this compound molecule.[4] This conversion yields the N-decarbomethoxylated metabolite, known as DCJW, which is the true active toxicant.
-
Stereospecificity: This enzymatic conversion is highly stereoselective. Only the (S)-indoxacarb enantiomer (also designated DPX-KN128) is efficiently metabolized to the potent S-enantiomer of DCJW .[4][6] The (R)-indoxacarb enantiomer (IN-KN127) is a poor substrate for these enzymes and is considered insecticidally inactive.[1][4][7]
-
Target Site Blockade: The active S-DCJW metabolite binds to a unique site on the insect's voltage-gated sodium channels.[6][8] This binding traps the channel in an inactivated state, blocking the influx of sodium ions into nerve cells.[2][6]
-
Physiological Effect: The disruption of normal nerve impulse transmission leads to rapid cessation of feeding, tremors, paralysis, and ultimately, the death of the insect.[2][4]
The R-enantiomer, being largely unmetabolized to an active form, contributes negligibly to the insecticidal effect but still represents a chemical load on the organism and the environment.
Caption: Stereospecific bioactivation of this compound in insects.
Quantitative Analysis of Differential Toxicity
The practical consequence of this stereospecific action is a vast difference in toxicity between the two enantiomers. Laboratory bioassays consistently demonstrate that the insecticidal potency of this compound resides almost exclusively with the S-enantiomer.
A study on the non-target insect Bombyx mori (silkworm) starkly illustrates this difference. The 96-hour lethal concentration (LC₅₀) values reveal that S-indoxacarb is approximately 56 times more toxic than R-indoxacarb to silkworm larvae.[9] Similarly, studies on the major pest Plutella xylostella (diamondback moth) and its predator Chrysoperla sinica confirmed that the (+)-S-indoxacarb isomer possesses significantly greater acute toxicity than the (-)-R-indoxacarb isomer.[10][11]
| Enantiomer/Mixture | Test Organism | Bioassay Metric | Value (mg a.i. L⁻¹) | Source |
| S-Indoxacarb | Bombyx mori (Silkworm) | 96-h LC₅₀ | 1.92 | [9] |
| R-Indoxacarb | Bombyx mori (Silkworm) | 96-h LC₅₀ | 108.0 | [9] |
| Enriched Mixture (2.33 S:1 R) | Bombyx mori (Silkworm) | 96-h LC₅₀ | 6.89 | [9] |
| (+)-S-Indoxacarb | Plutella xylostella (Pest) | Acute Toxicity | Greater Toxicity | [10][11] |
| (-)-R-Indoxacarb | Plutella xylostella (Pest) | Acute Toxicity | Less Toxicity | [10][11] |
| (+)-S-Indoxacarb | Chrysoperla sinica (Predator) | Acute Toxicity | Greater Toxicity | [10][11] |
| (-)-R-Indoxacarb | Chrysoperla sinica (Predator) | Acute Toxicity | Low Toxicity | [10][11] |
Enantioselective Metabolism and Toxicokinetics
The differential effects of this compound enantiomers extend to their metabolism, bioaccumulation, and fate in both target and non-target organisms.
-
In Insects: The bioconversion of S-indoxacarb into its active metabolite S-DCJW is far more efficient than the conversion of the R-enantiomer.[9] This leads to a higher effective dose of the toxicant being produced from the S-isomer.
-
In Aquatic Life: Studies in zebrafish (Danio rerio) have shown that while both enantiomers are taken up, the concentrations of (-)-R-indoxacarb tend to be higher during both bioaccumulation and elimination phases.[12] This suggests that the insecticidally active (+)-S-indoxacarb is more rapidly metabolized and cleared, a favorable trait for non-target aquatic species.[12]
-
In Mammals: Toxicokinetic studies in rats provide crucial data for human health risk assessment. These studies have found that S-(+)-indoxacarb and its resulting metabolites are cleared from the body more quickly and accumulate less in tissues compared to their R-(-)-enantiomeric counterparts.[13][14] This indicates that the S-enantiomer, which is the desired component for insecticidal activity, also possesses a more favorable safety and toxicokinetic profile in mammals.[13]
Analytical Protocol: Chiral Separation by HPLC
To accurately study the individual enantiomers, a robust analytical method for their separation is essential. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard technique.
Experimental Protocol: Chiral HPLC
This protocol provides a generalized workflow for the separation and quantification of this compound enantiomers in various matrices.
1. Sample Preparation (Extraction and Clean-up):
- Objective: To extract this compound residues from the sample matrix (e.g., soil, water, plant tissue) and remove interfering compounds.
- Procedure: i. Homogenize the sample. ii. Extract with a suitable organic solvent, such as acetonitrile.[15][16] iii. Perform a clean-up step using Solid Phase Extraction (SPE) with a cartridge appropriate for the matrix (e.g., Florisil or NH₂/Carb combined cartridges).[15][17] iv. Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
2. Chromatographic Separation:
- Objective: To resolve the S- and R-enantiomers into distinct peaks.
- Instrumentation: An HPLC system equipped with a UV or Mass Spectrometry (MS/MS) detector.
- Column: A cellulose- or amylose-based Chiral Stationary Phase is required. Commonly used columns include:
- Chiralpak AS-H (amylose tris(S)-α-methylbenzylcarbamate))[17][18][19]
- Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))[20]
- Mobile Phase: An isocratic mixture of a non-polar solvent and a polar modifier. A typical composition is n-hexane with an alcohol like ethanol or isopropanol.[18][20]
- Example: n-hexane:ethanol (95:5, v/v).[17][18][19]
- Flow Rate: Typically 0.8 - 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, e.g., 25°C, as temperature can affect resolution.[20]
3. Detection and Quantification:
- Objective: To detect and measure the amount of each separated enantiomer.
- Detector:
- UV/Diode Array Detector (DAD): Suitable for higher concentrations. Detection wavelength is typically set around 310 nm.
- Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for trace residue analysis.[15][16]
- Quantification: Calculate the concentration of each enantiomer by comparing its peak area to a calibration curve generated from certified reference standards of the individual enantiomers.
Sample [label="Sample\n(e.g., Soil, Plant)"];
Extraction [label="Extraction\n(Acetonitrile)"];
Cleanup [label="Clean-up\n(Solid Phase Extraction)"];
Concentration [label="Concentration &\nReconstitution"];
Injection [label="HPLC Injection"];
Separation [label="Chiral Separation\n(Chiralpak AS-H Column)"];
Detection [label="Detection\n(UV or LC-MS/MS)"];
Data [label="Data Analysis\n(Quantification)"];
Sample -> Extraction -> Cleanup -> Concentration -> Injection -> Separation -> Detection -> Data;
}
Caption: Experimental workflow for chiral analysis of this compound.
Synthesis and Implications for Agrochemical Development
The clear superiority of the S-enantiomer has driven the development of asymmetric synthesis methods to produce enantiomerically pure or highly enriched S-indoxacarb. While early formulations were racemic or slightly enriched, modern synthetic routes employ chiral catalysts (e.g., metal complexes) to steer the reaction towards the desired S-isomer, achieving enantiomeric contents of over 98%.[21][22]
The use of single-enantiomer or enantiomerically enriched pesticides offers several compelling advantages:
-
Enhanced Efficacy: The application of a more concentrated active ingredient allows for lower overall application rates to achieve the same level of pest control.
-
Reduced Non-Target Toxicity: Minimizing the application of the inactive and less rapidly metabolized R-enantiomer reduces the chemical exposure and potential metabolic burden on non-target organisms, including beneficial insects, aquatic life, and mammals.[10][12][13]
-
Lower Environmental Load: Decreasing the total amount of active substance introduced into the environment reduces the potential for soil and water contamination.
Conclusion
The case of this compound provides a definitive and compelling illustration of the importance of stereochemistry in pesticide science. The insecticidal activity is overwhelmingly attributed to the S-enantiomer, a result of a highly stereoselective bioactivation process within the target insect that the R-enantiomer cannot effectively undergo. This fundamental difference is reflected in toxicological data, metabolic profiles, and toxicokinetic behavior across a range of species. For researchers and developers, this underscores the necessity of evaluating enantiomers individually to fully understand a compound's efficacy and safety. The continued development of enantiopure agricultural products represents a critical pathway toward achieving the dual goals of effective pest management and enhanced environmental stewardship.
References
-
This compound - Inchem.org. (n.d.). Retrieved from [Link]
-
Liu, Y. (n.d.). Thermodynamic Study of Chiral Separation of this compound Enantiomers by High Performance Liquid Chromatography. SciSpace. Retrieved from [Link]
-
Dias, J. L. (2006, August). ENVIRONMENTAL FATE OF this compound. California Department of Pesticide Regulation. Retrieved from [Link]
-
Cheng, L., et al. (2010). Determination of this compound Enantiomer Residues in Vegetables, Fruits, and Soil by High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Lin, Q., et al. (2023). Enantioselectivity of this compound enantiomers in Bombyx mori larvae: toxicity, bioaccumulation and biotransformation. Pest Management Science, 79(7), 2353-2364. Available at: [Link]
-
Beyond Pesticides. (n.d.). ChemicalWatch Factsheet: this compound. Retrieved from [Link]
-
Wang, J., et al. (2013). Enantioselective determination of the insecticide this compound in cucumber and tomato by chiral liquid chromatography-tandem mass spectrometry. Chirality, 25(6), 350-4. Available at: [Link]
-
Cheng, L., et al. (2010). Determination of this compound Enantiomer Residues in Vegetables, Fruits, and Soil by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Cheng, L., et al. (2010). Determination of this compound enantiomer residues in vegetables, fruits, and soil by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Wing, K. D., et al. (2000). Bioactivation and mode of action of oxadiazine this compound in insects. ResearchGate. Available at: [Link]
-
U.S. EPA. (2000). Pesticide Fact Sheet: this compound. Retrieved from [Link]
-
Ai, F., et al. (2024). Evidence Supporting the Use of Optically Pure S-(+)-Indoxacarb: Discovery and Toxicokinetic Characterization of Two New Pairs of Metabolite Enantiomers in Rats. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active this compound (S-isomer) in the product DUPONT STEWARD EC INSECTICIDE. Retrieved from [Link]
-
Wang, J., et al. (2013). Enantioselective Determination of the Insecticide this compound in Cucumber and Tomato by Chiral Liquid Chromatography–Tandem Mass Spectrometry. Sci-Hub. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2005). This compound EVALUATION. Retrieved from [Link]
-
Chang, A. K., et al. (2024). Toxicokinetics and bioavailability of this compound enantiomers and their new metabolites in rats. Pesticide Biochemistry and Physiology. Available at: [Link]
-
Wang, Z. J., et al. (2023). Sublethal effects of an this compound enantiomer insecticide on Plutella xylostella caterpillar and Chrysoperla sinica predator. ResearchGate. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (2008). 5.15 this compound (216) RESIDUE AND ANALYTICAL ASPECTS. Retrieved from [Link]
-
Zhao, X., et al. (2014). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. PMC - PubMed Central. Available at: [Link]
-
Crop Intellect. (n.d.). This compound Mode of Action: How This Insecticide Works at the Nerve Level. Retrieved from [Link]
-
Moncada, A. (2003, March). Environmental Fate of this compound. California Department of Pesticide Regulation. Retrieved from [Link]
-
Du, Y., et al. (2015). The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides. PMC. Available at: [Link]
-
Zhang, Y., et al. (2020). Enantioselective Bioaccumulation of the Chiral Insecticide this compound in Zebrafish (Danio rerio). Environmental Toxicology and Chemistry. Available at: [Link]
-
Lin, Q., et al. (2023). Enantioselectivity of this compound enantiomers in Bombyx mori larvae: toxicity, bioaccumulation and biotransformation. ResearchGate. Available at: [Link]
-
Ai, F., et al. (2024). Toxicokinetics and bioavailability of this compound enantiomers and their new metabolites in rats. ResearchGate. Available at: [Link]
-
Tsurubuchi, Y., & Kono, Y. (2014). This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Amanote Research. Available at: [Link]
-
Wang, Z. J., et al. (2023). Sublethal effects of an this compound enantiomer insecticide on Plutella xylostella caterpillar and Chrysoperla sinica predator. FAO AGRIS. Retrieved from [Link]
-
Zhao, X., et al. (2014). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. OUCI. Available at: [Link]
-
Lin, Q., et al. (2023). Determination of the e.e. of the two stereoisomers. (A) Enantiopure S‐this compound, (B) Enantiopure R‐this compound, (C) this compound standard (1.33 S/1R). ResearchGate. Available at: [Link]
- Google Patents. (2019). WO2019233209A1 - Preparation method for s-indoxacarb.
-
European Patent Office. (2021). EP 3804853 A1 - PREPARATION METHOD FOR S-INDOXACARB. Retrieved from [Link]
-
Sun, D., et al. (2012). A New Method for the Synthesis of Oxadiazine Insecticide this compound. ResearchGate. Available at: [Link]
- Google Patents. (2018). CN107915692A - A kind of preparation method of this compound.
-
Luo, M., et al. (2012). Preparation of Intermediate of this compound. Asian Journal of Chemistry. Available at: [Link]
-
Wang, D., et al. (2018). Characterization of Activation Metabolism Activity of this compound in Insects by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. inchem.org [inchem.org]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. News - this compound Mode of Action [bigpesticides.com]
- 6. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.aptuitivcdn.com [files.aptuitivcdn.com]
- 8. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselectivity of this compound enantiomers in Bombyx mori larvae: toxicity, bioaccumulation and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sublethal effects of an this compound enantiomer insecticide on Plutella xylostella caterpillar and Chrysoperla sinica predator [agris.fao.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Evidence Supporting the Use of Optically Pure S-(+)-Indoxacarb: Discovery and Toxicokinetic Characterization of Two New Pairs of Metabolite Enantiomers in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicokinetics and bioavailability of this compound enantiomers and their new metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioselective determination of the insecticide this compound in cucumber and tomato by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fao.org [fao.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Determination of this compound enantiomer residues in vegetables, fruits, and soil by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thermodynamic Study of Chiral Separation of this compound Enantiomers by High Performance Liquid Chromatography | LIU Yi-ping [scispace.com]
- 21. WO2019233209A1 - Preparation method for s-indoxacarb - Google Patents [patents.google.com]
- 22. data.epo.org [data.epo.org]
Unlocking the Gates: A Technical Guide to Molecular Modeling of Indoxacarb's Interaction with Insect Sodium Channels
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Indoxacarb, a potent oxadiazine insecticide, exerts its neurotoxic effects by blocking voltage-gated sodium channels (VGSCs) in insects. A comprehensive understanding of the molecular interactions underpinning this blockade is paramount for the rational design of novel, more effective, and selective insecticides, as well as for managing insecticide resistance. This technical guide provides an in-depth, protocol-driven framework for the molecular modeling of this compound binding to insect sodium channels. We will traverse the essential computational methodologies, from building a reliable model of the insect VGSC through homology modeling, to predicting the binding pose of this compound and its active metabolite via molecular docking, and finally, to elucidating the dynamics and stability of the insecticide-channel complex using molecular dynamics simulations. This guide is intended to equip researchers with the theoretical basis and practical steps to computationally dissect this critical insecticide-target interaction.
Introduction: The Crucial Role of this compound and Its Target
This compound stands as a key tool in integrated pest management programs worldwide. It is a pro-insecticide, meaning it is converted within the insect's body into a more potent form, the N-decarbomethoxylated metabolite, DCJW. This bioactivation is a key feature of its selectivity. The primary target of DCJW is the voltage-gated sodium channel, a transmembrane protein essential for the initiation and propagation of action potentials in neurons. By binding to the channel, DCJW induces a state-dependent block, preferentially stabilizing the inactivated state of the channel. This disruption of normal nerve function leads to paralysis and ultimately, the death of the insect.
The emergence of insect resistance to various classes of insecticides, including this compound, necessitates a deeper understanding of the binding site and the molecular basis of resistance. Mutations in the sodium channel protein can alter the binding affinity of this compound, rendering it less effective. Molecular modeling provides a powerful in silico lens to visualize and analyze these interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.
The Target: Structure and Function of the Insect Voltage-Gated Sodium Channel
Insect VGSCs are large, complex transmembrane proteins composed of a single polypeptide chain organized into four homologous domains (I-IV). Each domain consists of six transmembrane helices (S1-S6). The S5 and S6 segments from each domain line the central ion pore, while the S1-S4 segments form the voltage-sensing domains. The precise amino acid sequence and tertiary structure of the channel are critical for its function and its interaction with insecticides. While cryo-electron microscopy has provided high-resolution structures of some insect sodium channels, such as from the American cockroach (Periplaneta americana), for many pest species of interest, experimentally determined structures are not available. This is where homology modeling becomes an indispensable tool.
The Computational Workflow: A Step-by-Step Guide
This section details the core experimental protocols for modeling the interaction between this compound and an insect sodium channel. We will use the diamondback moth, Plutella xylostella, a major agricultural pest known to develop resistance to this compound, as our target organism.
Homology Modeling of the Plutella xylostella Sodium Channel (PxNa_v)
Given the absence of an experimentally resolved structure for the P. xylostella sodium channel, we will construct a 3D model based on a known homologous template structure.
Experimental Protocol:
-
Target Sequence Retrieval: Obtain the full-length amino acid sequence of the P. xylostella voltage-gated sodium channel alpha subunit from a public database such as NCBI (National Center for Biotechnology Information). A relevant sequence can be found under accession numbers like GU797896.
-
Template Selection: Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to identify suitable template structures. The cryo-EM structure of the Periplaneta americana sodium channel (e.g., PDB ID: 6A95) is an excellent candidate due to its high sequence identity and functional similarity.
-
Sequence Alignment: Align the target sequence (PxNa_v) with the template sequence using a multiple sequence alignment tool like ClustalW or T-Coffee. This step is critical for accurately mapping the residues of the target onto the template structure.
-
Model Building: Utilize a homology modeling server or software such as SWISS-MODEL. Provide the target sequence and the chosen template structure. The software will generate a 3D model of the target protein by extrapolating the coordinates from the template.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK (for Ramachandran plot analysis), and Verify3D (to check the compatibility of the 3D model with its own amino acid sequence). This ensures the stereochemical quality and structural integrity of the model.
Caption: Homology Modeling Workflow for PxNa_v.
Ligand Preparation
Accurate 3D structures of this compound and its active metabolite, DCJW, are required for docking.
Experimental Protocol:
-
Structure Retrieval: Obtain the 3D structures of this compound and DCJW from the PubChem database (CID 107720 for this compound and CID 149549437 for DCJW). Download the structures in SDF or Mol2 format.
-
Energy Minimization: Perform energy minimization of the ligand structures using a molecular mechanics force field (e.g., MMFF94) in a program like Avogadro or UCSF Chimera. This step ensures that the ligands are in a low-energy, realistic conformation.
-
Charge Calculation: Assign partial atomic charges to the ligand atoms. Gasteiger charges are a commonly used and effective method for this purpose.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target. We will use AutoDock Vina, a widely used and robust docking program.
Experimental Protocol:
-
Receptor and Ligand Preparation: Convert the final PxNa_v model and the prepared ligand structures into the PDBQT format using AutoDockTools. This format includes atomic charges and atom type definitions.
-
Grid Box Definition: Define a search space (grid box) on the receptor that encompasses the putative binding site. Based on literature and mutagenesis data, the binding site for sodium channel blocker insecticides is located within the inner pore of the channel, involving residues from the S6 transmembrane segments of multiple domains, particularly domain IV.
-
Docking Simulation: Run the docking simulation using AutoDock Vina. The program will explore various conformations of the ligand within the defined grid box and rank them based on a scoring function that estimates the binding affinity.
-
Analysis of Docking Poses: Analyze the top-ranked docking poses. Visualize the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Pay close attention to interactions with residues previously implicated in this compound binding or resistance.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the this compound-channel complex over time, offering a more realistic representation than static docking poses.
Experimental Protocol:
-
System Setup:
-
Embed the docked PxNa_v-DCJW complex into a realistic lipid bilayer, such as a 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) membrane, which is a good mimic of eukaryotic cell membranes. Use a program like GROMACS or CHARMM-GUI to build the membrane system.
-
Solvate the system with water molecules and add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
-
Parameterization: Use a suitable force field, such as CHARMM36m for the protein and lipids, and generate parameters for the DCJW molecule if they are not already available.
-
Equilibration: Perform a series of equilibration steps to relax the system. This typically involves an initial energy minimization, followed by short MD runs with position restraints on the protein and ligand, which are gradually released.
-
Production MD: Run a production MD simulation for an extended period (e.g., 100-200 nanoseconds or longer) without any restraints. This will allow the system to explore its conformational space.
-
Trajectory Analysis: Analyze the resulting MD trajectory to assess the stability of the complex and the nature of the interactions. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein over time.
-
Interaction Energy Calculation: To estimate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Caption: Molecular Dynamics Simulation Workflow.
Data Presentation and Interpretation
The results from these computational experiments should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Predicted Binding Affinities and Key Interacting Residues of DCJW with PxNa_v
| Docking Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic Interactions) |
| 1 | -9.8 | Phe1845, Tyr1824 | Val409, Ile413, Leu993 |
| 2 | -9.5 | Phe1845 | Val409, Met918, Phe1519 |
| 3 | -9.2 | Tyr1824 | Leu993, Phe1519 |
Note: The residue numbers are hypothetical and would be determined from the actual homology model of PxNa_v.
Discussion: Unveiling the Molecular Determinants of this compound Action
The molecular modeling workflow described above provides a powerful platform to investigate the binding of this compound to insect sodium channels. The docking results will highlight the most probable binding pose of DCJW within the channel's inner pore. Analysis of the interactions will reveal the key amino acid residues that stabilize the ligand in its binding site.
Of particular interest are residues that have been implicated in this compound resistance. For instance, mutations in the domain IV S6 segment, such as F1845Y and V1848I in Plutella xylostella, have been strongly associated with high levels of resistance to this compound. Our modeling studies can provide a structural rationale for these findings. By building models of the resistant channels (with the respective mutations) and performing docking and MD simulations, we can assess how these mutations alter the binding affinity and dynamics of DCJW. For example, a mutation might introduce steric hindrance, disrupt a critical hydrogen bond, or alter the local electrostatic environment, thereby reducing the efficacy of the insecticide.
The MD simulations will further refine our understanding by revealing the dynamic nature of the interaction. We can observe how the binding of DCJW affects the conformational flexibility of the channel and whether it stabilizes the inactivated state, as has been proposed.
Conclusion and Future Directions
The in-depth technical guide presented here outlines a robust computational approach to elucidate the molecular basis of this compound's interaction with insect sodium channels. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanism, identify key interacting residues, and understand the structural basis of insecticide resistance.
Future work could involve expanding these models to other important pest species, investigating the binding of other sodium channel blocker insecticides, and using the generated models for virtual screening of new potential insecticide candidates. Ultimately, a deeper understanding of these molecular interactions will pave the way for the development of more effective and sustainable pest management strategies.
References
-
Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. Retrieved from [Link]
- Di Meo, F., Gourdain, A., & Nicolas, P. (2024). Elucidation of protein–ligand interactions by multiple trajectory analysis methods.
-
G., S. (2024). Molecular dynamics trajectory analysis of ligand-protein complex. (A) Root mean square deviation (RMSD) value of protein backbone and ligand over a period of 200 ns. (B) Root mean square fluctuations of C-alpha of protein due to binding of ligands (C) Total number of hydrogen bonds between ligands and protein. ResearchGate. Retrieved from [Link]
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
- Gu, Y., et al. (2010). Mutations in the para sodium channel gene of Plutella xylostella. (a) Genomic region scored for mutations using PCR-RFLP and bi-PASA techniques. Asterisks mark the positions of the mutations surveyed. Primers and amplicons for bi-PASA, and restriction sites for PCR-RFLP, are indicated. (b) Nucleotide and deduced amino acid sequences of four haplotypes in the IIS4-IIS6 coding region, bounded by the primers skdr-F and skdr-R. Vertical lines denote positions of introns 18b and
An In-Depth Technical Guide to the Enzymology of Indoxacarb Bioactivation by Insect Esterases
Introduction: The Pro-Insecticide Strategy of Indoxacarb
This compound, a member of the oxadiazine class of insecticides, represents a significant advancement in pest control, primarily due to its unique mode of action and favorable safety profile.[1][2] Unlike conventional insecticides that are active upon contact or ingestion, this compound is a pro-insecticide ; it is administered in a relatively inactive form and requires metabolic activation within the target insect to exert its full toxic effect.[3][4] This bioactivation is the cornerstone of its efficacy and selectivity, creating a potent neurotoxin directly inside the pest organism. This guide provides a comprehensive technical overview of the core enzymatic processes governing this transformation, with a focus on the central role of insect esterases. We will explore the biochemical pathway, the enzymes responsible, validated experimental protocols for their study, and the implications of this mechanism for insecticide resistance.
The Bioactivation Pathway: From this compound to a Potent Neurotoxin
The insecticidal activity of this compound is contingent upon its conversion to a more potent derivative, the N-decarbomethoxylated metabolite, commonly referred to as DCJW.[4][5][6][7][8] This transformation is a hydrolytic cleavage of the carbomethoxy group from the parent molecule.[4][9]
Once formed, DCJW acts as a high-affinity, voltage-dependent blocker of sodium channels in the insect's nervous system.[3][4][10] By obstructing the flow of sodium ions into neurons, DCJW prevents nerve impulse transmission, leading to a rapid cessation of feeding, followed by paralysis and eventual death of the insect.[4][5] The efficiency of this bioactivation step is a critical determinant of this compound's potency and species-specific toxicity.[4] Lepidopteran pests, in particular, are known to perform this conversion with high efficiency.[4]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. fao.org [fao.org]
- 3. News - this compound Mode of Action [bigpesticides.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Powerful Insecticide for Lepidoptera Pest Control - HEBEN [hb-p.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Increased this compound Toxicity in Methoxyfenozide-Resistant Cotton Bollworm Helicoverpa armigera (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound biotransformation in the German cockroach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Environmental Degradation Pathways of Indoxacarb in Soil and Water
Preamble: Understanding the Environmental Trajectory of a Pro-Insecticide
Indoxacarb, a member of the oxadiazine class of insecticides, represents a significant tool in modern pest management due to its unique mode of action.[1] It functions as a pro-insecticide, meaning it is converted into a more potent, insecticidally active metabolite within the target pest.[2] This bioactivation is central to its efficacy. However, the environmental fate of this compound and its transformation products is a critical area of study for researchers, environmental scientists, and regulatory bodies. Understanding the degradation pathways in soil and water is paramount to assessing its environmental persistence, potential for off-target effects, and overall ecological risk profile.
This guide provides a comprehensive technical overview of the primary degradation pathways of this compound—hydrolysis, photolysis, and microbial degradation—in both aqueous and terrestrial environments. It is designed to offer not just a summary of findings, but a deeper insight into the experimental rationale and methodologies employed in these critical environmental fate studies.
Degradation in Aqueous Systems: The Interplay of Light and Water
The fate of this compound in aquatic environments is governed predominantly by two abiotic processes: hydrolysis and photolysis.[1] The relative importance of each pathway is highly dependent on environmental conditions, particularly pH and the presence of sunlight.
Hydrolytic Degradation
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the rate of this degradation pathway is profoundly influenced by the pH of the water.[1][3]
The decision to test a range of pH values, typically acidic (pH 5), neutral (pH 7), and alkaline (pH 9), is fundamental to mimicking the variety of natural aquatic environments.[1] Alkaline conditions are known to catalyze the hydrolysis of many ester and carbamate linkages present in pesticide molecules.[4] By systematically evaluating these different pH levels, we can predict the persistence of this compound in diverse water bodies, from acidic bogs to alkaline lakes. Sterile conditions are employed to isolate the chemical process of hydrolysis from any potential microbial degradation, ensuring that the observed degradation is solely due to the reaction with water.
The persistence of this compound in water is inversely proportional to the pH. The table below summarizes the dissipation time (DT50), which is the time required for 50% of the initial concentration to degrade.
| Compound | pH | Temperature | DT50 (Half-life) | Reference |
| This compound (DPX-JW062) | 5 | 25°C | ~500 days | [1][3] |
| This compound (DPX-JW062) | 7 | 25°C | ~38 days | [1][3] |
| This compound (DPX-JW062) | 9 | 25°C | ~1 day | [1][3] |
| This compound (DPX-MP062) | 5 | 25°C | ~607 days | [1] |
| This compound (DPX-MP062) | 7 | 25°C | ~22 days | [1] |
| This compound (DPX-MP062) | 9 | 25°C | ~0.25 days | [1] |
DPX-JW062 is a 50:50 mixture of the active S-isomer and inactive R-isomer, while DPX-MP062 is a 75:25 mixture.[1]
Under alkaline conditions (pH 9), the major degradation products identified are IN-KT413 and IN-MF014.[1] This rapid degradation at higher pH levels indicates that hydrolysis is a significant dissipation route in alkaline aquatic environments.[1]
Aqueous Photolysis
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the context of environmental fate, this primarily refers to degradation by sunlight.
Aqueous photolysis studies are designed to assess the impact of sunlight on the persistence of a chemical in surface waters. These experiments typically use a light source that simulates natural sunlight, such as a xenon arc lamp.[5] To isolate photolysis from other degradation processes, sterile, buffered water is used, and control samples are incubated in the dark.[5] This allows for a direct comparison between the degradation rates in the presence and absence of light, thereby quantifying the contribution of photolysis to the overall degradation.
This compound is susceptible to rapid degradation by simulated sunlight in aqueous solutions. The aqueous photolysis half-life is approximately 3 days, suggesting a low persistence in aquatic systems exposed to sunlight.[3] This rapid photolytic degradation leads to the complete loss of the central nucleus of the parent molecule.[1]
This compound Degradation Pathway in Water
The following diagram illustrates the primary degradation pathways of this compound in an aqueous environment, highlighting the key transformation products.
Caption: Hydrolytic and photolytic degradation of this compound in water.
Degradation in Soil: A Complex Biological and Chemical Interplay
In the terrestrial environment, the degradation of this compound is a more complex process, involving both abiotic and biotic pathways. Microbial degradation is often the most significant route of dissipation in soil.[3][6]
Aerobic and Anaerobic Microbial Degradation
The presence or absence of oxygen is a critical factor determining the rate and pathway of microbial degradation.
Soil metabolism studies are conducted under both aerobic and anaerobic conditions to reflect the diverse microbial environments found in soil profiles. Aerobic conditions are typical of the upper soil layers, while anaerobic conditions can occur in waterlogged or deeper soil horizons. By comparing degradation in sterile versus non-sterile soil, the contribution of microorganisms can be definitively established. The use of radiolabeled this compound (typically with ¹⁴C) is a standard and essential technique in these studies. It allows for a complete mass balance, enabling researchers to track the parent compound, its metabolites, unextracted residues bound to the soil matrix, and mineralization to ¹⁴CO₂.[7][8]
This compound's persistence in soil varies depending on the conditions:
-
Aerobic Soil: Degradation is generally faster under aerobic conditions. Reported half-lives can range widely, from less than a day to several hundred days, reflecting the influence of soil type and microbial activity.[9] One major metabolite formed under aerobic conditions is IN-JT333, which can be more toxic to some non-target organisms than the parent compound.[6][9] Another major degradation product, IN-KG433, has a very short half-life of less than one day.[9]
-
Anaerobic Soil: Degradation is slower under anaerobic conditions, with a reported half-life of around 186 days.[9]
The dissipation of this compound in soil often follows a biphasic pattern, with an initial rapid degradation phase followed by a slower rate.[9]
Soil Photolysis
While aqueous photolysis is a major degradation pathway, photolysis on the soil surface is considered to play a minor role in the overall environmental dissipation of this compound.[3] The reported half-life for soil photolysis is around 139 days.[3] The limited impact of soil photolysis is likely due to the limited light penetration into the soil and the strong adsorption of this compound to soil particles.
This compound Degradation Pathway in Soil
The following diagram outlines the key degradation pathways of this compound in a soil environment.
Caption: Aerobic and anaerobic degradation pathways of this compound in soil.
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for key environmental fate studies, based on established guidelines such as those from the OECD.
Protocol: Hydrolysis as a Function of pH (based on OECD Guideline 111)
-
Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Sterilization can be achieved by autoclaving or filtration through a 0.22 µm filter.
-
Preparation of Test Solutions: Add a known concentration of this compound (typically radiolabeled) to each sterile buffer solution. The concentration should be below the water solubility limit.
-
Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined intervals, collect duplicate samples from each pH solution.
-
Analysis: Analyze the samples for the concentration of the parent this compound and any significant degradation products using a validated analytical method, such as HPLC with radiometric detection.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the degradation kinetics (typically first-order) and calculate the DT50 (half-life) for each pH level.
Protocol: Aerobic Soil Metabolism (based on OECD Guideline 307)
-
Soil Selection and Characterization: Select and characterize a representative agricultural soil, documenting its texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: Apply ¹⁴C-labeled this compound to fresh soil samples at a rate equivalent to the maximum recommended field application rate.
-
Incubation Setup: Place the treated soil samples into incubation vessels that allow for the maintenance of aerobic conditions and the trapping of evolved ¹⁴CO₂ (e.g., in a potassium hydroxide solution).
-
Sterile Control: Prepare a set of sterilized soil samples (e.g., by autoclaving or gamma irradiation) and treat them in the same manner to serve as abiotic controls.
-
Incubation: Incubate all samples in the dark at a constant temperature (e.g., 20°C) and moisture content for up to 120 days.
-
Sampling and Analysis: At specified time points, sacrifice replicate samples. Extract the soil with appropriate solvents and analyze the extracts by HPLC with radiometric and UV detection to quantify the parent compound and metabolites. Combust unextracted soil to determine the amount of bound ¹⁴C-residues. Analyze the trapping solution to quantify mineralized ¹⁴CO₂.
-
Data Analysis: Construct a mass balance at each sampling interval. Determine the dissipation kinetics of this compound and the formation and decline kinetics of major metabolites to calculate their respective DT50 values.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an aerobic soil metabolism study.
Caption: Workflow for an aerobic soil metabolism study of this compound.
Analytical Methodologies: Quantifying Residues
The accurate quantification of this compound and its metabolites in complex environmental matrices like soil and water is crucial for reliable environmental fate assessment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the analytical technique of choice for the determination of this compound and its metabolites.[10][11] This is due to its high sensitivity, selectivity, and ability to analyze multiple residues in a single run.[10][12] The methodology typically involves:
-
Sample Extraction: Extraction of the analytes from the soil or water matrix using an appropriate solvent, often acetonitrile.[13]
-
Clean-up: Removal of interfering matrix components using techniques like solid-phase extraction (SPE).[13]
-
Chromatographic Separation: Separation of the parent compound and its metabolites using high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Highly selective and sensitive detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
The limit of quantification (LOQ) for these methods is typically in the low parts-per-billion (ppb) range.[12]
Conclusion
The environmental degradation of this compound is a multifaceted process driven by hydrolysis, photolysis, and microbial activity. In aqueous environments, degradation is rapid under alkaline pH and in the presence of sunlight. In soil, microbial degradation is the primary dissipation mechanism, with faster rates observed under aerobic conditions. The formation of metabolites, some of which may have their own toxicological profiles, is a key aspect of this compound's environmental fate. A thorough understanding of these degradation pathways, supported by robust experimental data generated through standardized protocols, is essential for the comprehensive environmental risk assessment and responsible stewardship of this important insecticide.
References
-
California Department of Pesticide Regulation. (2005). ENVIRONMENTAL FATE OF this compound. Retrieved from [Link]
-
APVMA. (n.d.). Public Release Summary - Evaluation of the new active this compound in the product DuPont Steward Insecticide. Retrieved from [Link]
-
Paras, M., Sharma, A., Vardhan, H., Sharma, Y., Agrahari, R., & Sharma, K. (2024). Deciphering the Physicochemical Interplay of Pesticides: Implications for Soil and Water Management. Agriculture Archives. Retrieved from [Link]
-
Scherer, H. W., & Stoppler, M. (n.d.). Factors Influencing Pesticide Movement to Ground Water. University of Florida, Institute of Food and Agricultural Sciences. Retrieved from [Link]
-
Gong, Y., Wu, S., Wu, Y., & Yang, Y. (2020). Mechanisms of Increased this compound Toxicity in Methoxyfenozide-Resistant Cotton Bollworm Helicoverpa armigera (Lepidoptera: Noctuidae). MDPI. Retrieved from [Link]
-
Grisso, R., Hipkins, P., & Weaver, M. (2003). Pesticides and the Environment. MU Extension. Retrieved from [Link]
-
Moncada, A. (2003). Environmental Fate of this compound. California Department of Pesticide Regulation. Retrieved from [Link]
-
Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Retrieved from [Link]
-
OECD. (n.d.). Test No. 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Retrieved from [Link]
-
ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comprehensive LC-MS/MS Multi-Residue Pesticide Method for Food and Feed-Standardization With Quality Control Materials. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). This compound (Ref: DPX KN128). AERU. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound, (-)-. PubChem. Retrieved from [Link]
-
PubMed. (2007). Large scale pesticide multiresidue methods in food combining liquid chromatography--time-of-flight mass spectrometry and tandem mass spectrometry. Retrieved from [Link]
-
Fera Science Ltd. (n.d.). Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]
-
Moncada, A. (2003). Environmental Fate of this compound. Branch CMS. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Route and rate of degradation in soil – aerobic and anaerobic soil metabolism. Pesticide Registration Toolkit. Retrieved from [Link]
-
OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]
-
JIN DUN CHEMISTRY. (2024). This compound: A Broad-Spectrum Oxadiazine Insecticide. Retrieved from [Link]
-
OECD. (n.d.). Test No. 507: Nature of the Pesticide Residues in Processed Commodities - High Temperature Hydrolysis. Retrieved from [Link]
-
OECD. (2007). Test No. 507: Nature of the Pesticide Residues in Processed Commodities - High Temperature Hydrolysis. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). This compound EVALUATION. Retrieved from [Link]
-
California Department of Pesticide Regulation. (n.d.). ENVIRONMENTAL FATE OF this compound. Retrieved from [Link]
-
JIN DUN CHEMISTRY. (2024). This compound Mode of Action: How This Insecticide Works at the Nerve Level. Retrieved from [Link]
-
Anacon Laboratories. (2024). Effective Food Pesticide Detection Using LC-MS/MS Technology. Retrieved from [Link]
-
Chromatography Today. (2017). LC-MS/MS and GC-MS/MS Multi Residue Pesticide Analysis in Fruit and Vegetable Extracts on a Single Tandem Quadrupole Mass Spectrometer. Retrieved from [Link]
-
PubMed. (2013). Enantioselective degradation and enantiomerization of this compound in soil. Retrieved from [Link]
-
ibacon GmbH. (n.d.). OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis. Retrieved from [Link]
-
PubMed Central. (2020). Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions. Retrieved from [Link]
-
INCHEM. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2016). Enantioselective Degradation of this compound in Cabbage and Soil under Field Conditions. Retrieved from [Link]
-
Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. Retrieved from [Link]
-
OECD. (2013). Introduction to OECD Test Guidelines on Pesticide Residues Chemistry - Section 5 Part A. Retrieved from [Link]
-
ResearchGate. (2020). Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions. Retrieved from [Link]
-
EPP Ltd. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
OECD. (2016). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
Scymaris. (n.d.). Phototransformation of Chemicals in Water Direct Photolysis. Retrieved from [Link]
-
UNECE. (2014). United Nations. Retrieved from [Link]
-
OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
PubMed. (2017). Application of kinetic modeling to predict the fate of two this compound metabolites and their bound residues in soil. Retrieved from [Link]
Sources
- 1. piat.org.nz [piat.org.nz]
- 2. News - this compound Mode of Action [bigpesticides.com]
- 3. files.aptuitivcdn.com [files.aptuitivcdn.com]
- 4. Pesticides and the Environment | MU Extension [extension.missouri.edu]
- 5. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 6. cdn.branchcms.com [cdn.branchcms.com]
- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. Degradation of Pesticides – Environmental Pollution I1- Water & Soil [ebooks.inflibnet.ac.in]
- 10. anaconlaboratories.com [anaconlaboratories.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. This compound, (-)- | C22H17ClF3N3O7 | CID 18772464 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) method for Indoxacarb quantification
An Application Note and Protocol for the Quantification of Indoxacarb using High-Performance Liquid Chromatography (HPLC)
Abstract
This compound is a potent oxadiazine insecticide widely utilized in agriculture to control lepidopteran pests.[1][2][3] Its mode of action involves blocking voltage-gated sodium channels in insects.[4] Accurate quantification of this compound in various matrices, from formulated products to agricultural commodities and environmental samples, is critical for quality control, residue monitoring, and regulatory compliance. This document provides a detailed guide to the analysis of this compound using High-Performance Liquid Chromatography (HPLC). We present two robust methods: a chiral normal-phase HPLC method for the separation and quantification of its active S-enantiomer from the inactive R-enantiomer, and a reverse-phase HPLC (RP-HPLC) method for the determination of total this compound residues. The protocols herein are grounded in established analytical principles and validated according to international guidelines to ensure accuracy, precision, and reliability.
Introduction and Principle
This compound technical material is often produced as a mixture of enantiomers: the insecticidally active S-isomer and the inactive R-isomer, typically in a 3:1 ratio.[5] Therefore, analytical methods must be capable of distinguishing these isomers, particularly for quality control of technical grade active ingredients (TGAI) and formulations. Chiral normal-phase chromatography is the method of choice for this purpose, utilizing a specialized stationary phase to resolve the stereoisomers.[6][7]
For residue analysis in complex matrices like fruits, vegetables, or soil, the primary goal is often to quantify the total this compound concentration. For this application, a reverse-phase HPLC method coupled with a suitable sample preparation technique, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), provides excellent sensitivity and selectivity.[8][9]
Both methods rely on UV detection for quantification, as this compound exhibits significant absorbance at specific wavelengths. A wavelength of approximately 310 nm is commonly used for detection, providing good sensitivity.[6][7][8]
Physicochemical Properties of this compound
Understanding the properties of this compound is fundamental to developing a robust HPLC method. Key parameters are summarized in the table below. Its low water solubility and high octanol-water partition coefficient (Log K_ow) indicate its lipophilic nature, influencing the choice of extraction solvents and chromatographic conditions.[3][10]
| Property | Value | Source |
| Chemical Formula | C₂₂H₁₇ClF₃N₃O₇ | [4][10] |
| Molecular Weight | 527.84 g/mol | [2][10] |
| Appearance | White crystalline solid/powder | [2][3] |
| Melting Point | ~88.1 °C | [2][3][10] |
| Water Solubility | 0.20 mg/L (at 20-25 °C) | [4][5][10] |
| Solubility in Organic Solvents | Highly soluble in acetone, acetonitrile, ethyl acetate, dichloromethane. Soluble in methanol. | [3][10] |
| Log K_ow (Octanol-Water Partition Coefficient) | 4.65 | [3][10] |
| Maximum UV Absorbance (pH 7) | ~311 nm | [4] |
Instrumentation and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (precision of at least 0.1 mg).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.2 or 0.45 µm, PTFE).
-
-
Chemicals and Reagents:
-
This compound analytical standard (racemic or S-enantiomer as required).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
n-Hexane or Heptane (HPLC grade).
-
2-Propanol (IPA) (HPLC grade).
-
Ethyl Acetate (HPLC grade).
-
Water (ultrapure, Type I).
-
Magnesium sulfate (anhydrous).
-
Sodium chloride.
-
QuEChERS extraction and clean-up kits.
-
Chromatographic Conditions
Two primary methods are presented. Method A is essential for resolving the enantiomers in formulation analysis, while Method B is tailored for residue analysis.
| Parameter | Method A: Chiral Normal-Phase HPLC | Method B: Reverse-Phase HPLC |
| Purpose | Enantiomeric Separation (S and R isomers) | Total this compound Residue Analysis |
| Column | Chiralcel OD-H (or equivalent), 250 x 4.6 mm, 5 µm | C18 column (e.g., Zorbax Eclipse XDB-C18), 50 x 4.6 mm, 1.8 µm |
| Mobile Phase | Isocratic: 75% n-Hexane / 25% 2-Propanol (v/v) | Isocratic: 75% Acetonitrile / 25% Water (v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 40 °C (or ambient, controlled) | Ambient or controlled (e.g., 30 °C) |
| Detection Wavelength | 310 nm | 310 nm |
| Injection Volume | 5-20 µL | 20 µL |
| Typical Retention Time | R-enantiomer: ~6.9 minS-enantiomer (this compound): ~9.5 min | ~1.5 min |
| Primary Reference | [6] | [8] |
Causality Behind Choices:
-
Method A (Chiral): A chiral stationary phase (like Chiralcel OD) is required because enantiomers have identical physical properties and cannot be separated on standard columns. The non-polar mobile phase (Hexane/IPA) is characteristic of normal-phase chromatography, which is effective for this type of chiral separation.[6]
-
Method B (Reverse-Phase): The C18 column is a highly versatile, non-polar stationary phase. A polar mobile phase (Acetonitrile/Water) is used to elute the lipophilic this compound. This is the most common mode of HPLC for residue analysis due to its robustness and compatibility with aqueous extracts.[8] The detection wavelength of 310 nm is selected based on this compound's UV absorption maxima, ensuring high sensitivity.[4]
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the appropriate solvent (e.g., ethyl acetate for Method A, acetonitrile for Method B). Sonicate for 10-15 minutes to ensure complete dissolution.[1][6] This solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution. For a calibration curve, typical concentrations may range from 0.05 µg/mL to 2.0 µg/mL. Dilute with the mobile phase to minimize solvent effects.
Protocol 2: Sample Preparation (QuEChERS for Fruit/Vegetable Matrix)
This protocol is adapted for residue analysis (Method B) from the widely accepted QuEChERS method.[8][9]
-
Homogenization: Weigh 10 g of a homogenized (blended) sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate and sodium chloride). Immediately shake for 1 minute to prevent agglomeration.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 10 minutes.
-
Clean-up (Dispersive SPE): Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) clean-up tube containing sorbents like PSA (primary secondary amine) to remove interfering matrix components.
-
Final Centrifugation & Filtration: Vortex the d-SPE tube for 1 minute and centrifuge again for 5 minutes. Take the final supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 3: HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Calibration Curve Construction: Inject the series of working standard solutions (e.g., 5 levels, in triplicate) into the HPLC. Plot a graph of the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a standard. Calculate the concentration of this compound in the sample extract using the calibration curve equation. The final concentration in the original sample is calculated by accounting for the initial sample weight and dilution factors used during preparation.
Method Validation
To ensure the reliability of the analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of matrix components, impurities, or degradation products. | No interfering peaks at the retention time of this compound in blank samples. Peak purity should be confirmed with a DAD detector. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. Assessed via recovery studies on spiked blank matrix samples. | Recovery typically between 80% and 120%.[8] |
| Precision | The degree of agreement among individual test results. Measured as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2% for standards and ≤ 15% for residue analysis.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantified. | Typically calculated as 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 × (Standard Deviation of the Response / Slope of the Calibration Curve). The LOQ must be below the regulatory Maximum Residue Limit (MRL).[8] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±10%). | System suitability parameters (e.g., retention time, peak area) should remain within acceptable limits (e.g., RSD < 5%). |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix.
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The HPLC methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The chiral normal-phase method is indispensable for the quality control of technical formulations by separating the active S-enantiomer from its inactive R-enantiomer. The reverse-phase method, particularly when combined with QuEChERS sample preparation, offers a sensitive and effective solution for residue analysis in complex matrices. Proper method validation in accordance with ICH guidelines is paramount to ensure that the data generated is accurate, precise, and fit for its intended purpose, whether for research, quality assurance, or regulatory submission.
References
-
Title: this compound (Ref: DPX KN128) - AERU - University of Hertfordshire Source: University of Hertfordshire Agricultural & Environmental Research Unit URL: [Link]
-
Title: Analytical method for identification and determination of this compound content in Suspension concentrate SC pesticide formulations Source: Egyptian Scientific Journal of Pesticides URL: [Link]
-
Title: this compound EVALUATION - Food and Agriculture Organization of the United Nations Source: Food and Agriculture Organization (FAO) URL: [Link]
-
Title: this compound CIPAC Assay Method Source: Collaborative International Pesticides Analytical Council (CIPAC) URL: [Link]
-
Title: Pesticide Fact Sheet this compound Source: United States Environmental Protection Agency (EPA) URL: [Link]
-
Title: this compound | C22H17ClF3N3O7 | CID 107720 - PubChem Source: National Center for Biotechnology Information, PubChem URL: [Link]
-
Title: this compound Source: Collaborative International Pesticides Analytical Council (CIPAC) URL: [Link]
-
Title: (PDF) Determination of insecticide this compound residues in peach fruits Source: ResearchGate URL: [Link]
-
Title: Human Health Draft Risk Assessment for this compound Source: Regulations.gov URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: FAO SPECIFICATIONS AND EVALUATIONS this compound Source: Food and Agriculture Organization (FAO) URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]
-
Title: Optimization of an Analytical Method for this compound Residues in Fourteen Medicinal Herbs Using GC–μECD, GC–MS/MS and LC–MS/MS Source: MDPI URL: [Link]
-
Title: Environmental Chemistry Methods: this compound; 444773-15 Source: US EPA URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
-
Title: Public Release Summary - Evaluation of the new active this compound Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]
Sources
- 1. esjpesticides.org.eg [esjpesticides.org.eg]
- 2. fao.org [fao.org]
- 3. This compound | C22H17ClF3N3O7 | CID 107720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (Ref: DPX KN128) [sitem.herts.ac.uk]
- 5. apvma.gov.au [apvma.gov.au]
- 6. cipac.org [cipac.org]
- 7. This compound [612] [cipac.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of an Analytical Method for this compound Residues in Fourteen Medicinal Herbs Using GC–μECD, GC–MS/MS and LC–MS/MS | MDPI [mdpi.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. scribd.com [scribd.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
Protocol for Indoxacarb Susceptibility Bioassays in Lepidopteran Larvae
Introduction
The emergence of insecticide resistance is a critical challenge in modern agriculture, threatening the efficacy of valuable pest management tools. Indoxacarb, an oxadiazine insecticide, is a key active ingredient for controlling a broad spectrum of lepidopteran pests.[1][2][3] Its unique mode of action, which involves blocking neuronal sodium channels, makes it an essential component of integrated pest management (IPM) and insecticide resistance management (IRM) programs.[1][3][4][5] Monitoring the susceptibility of target pest populations to this compound is paramount for early detection of resistance and for implementing strategies to prolong its effectiveness.[6][7][8][9]
These application notes provide detailed, field-proven protocols for conducting this compound susceptibility bioassays in lepidopteran larvae. The methodologies described herein are designed to deliver reliable and reproducible data for researchers, scientists, and crop protection professionals. We will delve into two primary, widely accepted bioassay techniques: the diet incorporation method and the topical application method.[10][11][12][13][14] The rationale behind critical experimental steps will be elucidated to ensure a comprehensive understanding of the entire workflow, from preparation of insecticide solutions to data analysis and interpretation.
This compound: Mode of Action
This compound is a pro-insecticide, meaning it is converted into a more toxic metabolite within the insect's body.[2][5] Upon ingestion or contact, insect enzymes, specifically esterases or amidases, cleave the carbomethoxy group from the this compound molecule, forming the active metabolite, DCJW.[2][5] This active metabolite then blocks voltage-gated sodium ion channels in the nerve cells of the insect, leading to paralysis and cessation of feeding within hours, and ultimately, death within 24 to 60 hours.[2][3][5] This distinct mode of action (IRAC Group 22A) provides a crucial tool against pests that have developed resistance to other insecticide classes.[1][3]
Experimental Workflow Overview
The general workflow for determining this compound susceptibility involves exposing lepidopteran larvae to a range of this compound concentrations and recording the resulting mortality. This dose-response data is then statistically analyzed to determine the lethal concentration (LC50) or lethal dose (LD50), which are key indicators of susceptibility.
Caption: General workflow for this compound susceptibility bioassays.
Protocol 1: Diet Incorporation Bioassay
The diet incorporation method is a robust technique for assessing the toxicity of insecticides that act primarily through ingestion.[10][11][12] This method involves incorporating known concentrations of this compound into the artificial diet of the larvae.
Materials
-
Technical grade this compound (>98% purity)
-
Acetone or other suitable solvent
-
Artificial diet for the specific lepidopteran species
-
Multi-well bioassay trays (e.g., 128-well) or similar containers
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Synchronized lepidopteran larvae (typically 2nd or 3rd instar)
-
Incubator or environmental chamber (25 ± 2°C, >60% RH, 16:8 L:D photoperiod)
Procedure
-
Preparation of this compound Stock Solution:
-
In a fume hood, accurately weigh a precise amount of technical grade this compound and dissolve it in a known volume of acetone to prepare a high-concentration stock solution (e.g., 1000 µg/mL).
-
Ensure the this compound is completely dissolved by vortexing. Store the stock solution in a tightly sealed glass vial at 4°C, protected from light.
-
-
Preparation of Serial Dilutions:
-
Perform a series of dilutions from the stock solution using acetone to create a range of at least five to seven concentrations. The concentration range should be chosen to produce mortality rates between 10% and 90%. Preliminary range-finding tests may be necessary.
-
A control solution containing only acetone should also be prepared.
-
-
Incorporation into Artificial Diet:
-
Prepare the artificial diet according to the supplier's instructions. Allow the diet to cool to approximately 40-50°C before adding the insecticide to prevent thermal degradation.
-
Add a precise volume of each this compound dilution (and the acetone-only control) to a known volume of the molten diet. A common ratio is 1 part insecticide solution to 9 parts diet.
-
Thoroughly mix the diet to ensure a homogenous distribution of the insecticide.
-
-
Dispensing the Treated Diet:
-
Quickly dispense a consistent volume of the treated diet into each well of the bioassay trays before it solidifies.
-
-
Larval Infestation:
-
Once the diet has solidified, carefully place one larva of a consistent age and size (e.g., 2nd or 3rd instar) into each well.
-
Seal the trays with a breathable lid to allow for air exchange while preventing larval escape.
-
-
Incubation and Mortality Assessment:
-
Incubate the bioassay trays under controlled environmental conditions (e.g., 25 ± 2°C, >60% RH, 16:8 L:D photoperiod).
-
Assess larval mortality at a predetermined time, typically 96 hours after infestation.[15] A larva is considered dead if it does not move when gently prodded with a fine brush.[15] Moribund larvae (showing signs of paralysis) are often counted as dead.
-
| Parameter | Recommended Condition | Rationale |
| Larval Instar | 2nd or 3rd | Younger larvae are generally more susceptible and provide more consistent results. |
| No. of Larvae per Concentration | ≥ 32 (in replicates) | Ensures statistical robustness of the data. |
| No. of Concentrations | 5-7 (plus control) | Provides a sufficient range to establish a clear dose-response curve. |
| Incubation Temperature | 25 ± 2°C | Maintains consistent insect metabolism and insecticide activity. |
| Mortality Assessment | 96 hours | Allows sufficient time for the full effects of this compound to manifest.[15] |
Protocol 2: Topical Application Bioassay
Topical application is a precise method for determining the contact toxicity of an insecticide, where a known dose is applied directly to the surface of each larva.[13][14] This method is particularly useful for understanding the contribution of cuticular absorption to overall toxicity.
Materials
-
Technical grade this compound (>98% purity)
-
Acetone or other suitable volatile solvent
-
Microsyringe applicator (e.g., Hamilton syringe) capable of delivering precise volumes (e.g., 0.5-1.0 µL)
-
Petri dishes lined with filter paper
-
CO2 for anesthetizing larvae
-
Synchronized lepidopteran larvae (typically 3rd instar of a known weight)
-
Incubator or environmental chamber (25 ± 2°C, >60% RH, 16:8 L:D photoperiod)
Procedure
-
Preparation of Dosing Solutions:
-
Prepare a stock solution and serial dilutions of this compound in acetone as described in the diet incorporation protocol. The concentrations should be adjusted to account for the small application volume to deliver the desired dose per larva.
-
-
Larval Preparation:
-
Select healthy, uniform-sized 3rd instar larvae. It is recommended to weigh the larvae to express the dose per unit of body weight (e.g., ng/mg).
-
Briefly anesthetize the larvae using CO2 to immobilize them for application.
-
-
Topical Application:
-
Using a calibrated microsyringe, apply a precise volume (typically 0.5 µL or 1 µL) of the dosing solution to the dorsal thoracic region of each anesthetized larva.
-
Treat a control group of larvae with acetone only.
-
-
Post-Treatment Handling:
-
Place the treated larvae into Petri dishes containing a small amount of artificial diet.
-
Allow the solvent to evaporate before covering the Petri dishes.
-
-
Incubation and Mortality Assessment:
-
Incubate the Petri dishes under the same controlled conditions as the diet incorporation bioassay.
-
Record mortality at 24, 48, 72, and 96 hours post-application.
-
| Parameter | Recommended Condition | Rationale |
| Larval Instar | 3rd | Larvae are large enough to handle and receive a precise topical dose. |
| Application Volume | 0.5 - 1.0 µL | A small, consistent volume ensures accurate dosing and minimizes solvent effects. |
| Application Site | Dorsal thorax | A standardized location for application reduces variability in uptake. |
| Dose Expression | ng/larva or ng/mg | Expressing the dose relative to body weight can improve data consistency. |
| Mortality Assessment | 24-96 hours | Multiple time points can provide insights into the speed of action. |
Data Analysis and Interpretation
The primary goal of the bioassay is to determine the dose-response relationship. This is typically achieved through probit analysis, a statistical method that linearizes the sigmoidal dose-response curve.[16][17][18][19]
Steps in Data Analysis
-
Correct for Control Mortality: If mortality is observed in the control group, the treatment mortality data must be corrected using Abbott's formula.[18][20]
-
Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
-
-
Probit Analysis:
-
The corrected mortality data is subjected to probit analysis using statistical software (e.g., R, SAS, PoloPlus).
-
This analysis will generate key parameters including the LC50 or LD50, their 95% confidence intervals, the slope of the probit line, and a chi-square goodness-of-fit test.
-
-
Interpretation of Results:
-
LC50/LD50: The concentration (LC) or dose (LD) of this compound that causes 50% mortality in the test population. A higher LC50/LD50 value indicates lower susceptibility or higher resistance.
-
95% Confidence Intervals: Provide a range within which the true LC50/LD50 is likely to fall. Non-overlapping confidence intervals between two populations suggest a significant difference in susceptibility.
-
Slope: The slope of the probit line indicates the uniformity of the response of the test population. A steep slope suggests a homogenous population, while a shallow slope may indicate genetic variability in susceptibility.
-
Resistance Ratio (RR): To quantify resistance, the LC50 of a field-collected population is compared to the LC50 of a known susceptible laboratory strain.
-
RR = LC50 of Field Population / LC50 of Susceptible Strain
-
-
A resistance ratio significantly greater than 1.0 indicates the presence of resistance in the field population.
Caption: The process of probit analysis for LC50/LD50 determination.
Establishing a Self-Validating System
To ensure the trustworthiness and reproducibility of the bioassay results, the following practices are essential:
-
Use of a Susceptible Reference Strain: A laboratory strain with known susceptibility to this compound should be included in every bioassay. This allows for the normalization of results and the calculation of resistance ratios.
-
Negative Controls: The acetone-only control is crucial for accounting for any mortality due to handling or solvent effects. Control mortality should ideally be less than 10%.
-
Positive Controls: Periodically including a standard insecticide with a known mode of action can help validate the overall health and response of the test insect population.
-
Replication: Each concentration and control should be replicated multiple times (at least three) to account for biological variability.
-
Standardization: Strict adherence to standardized procedures for diet preparation, larval age, environmental conditions, and mortality assessment is critical for generating comparable data over time.
By adhering to these rigorous protocols, researchers can generate high-quality, reliable data on this compound susceptibility in lepidopteran larvae, providing a crucial foundation for effective resistance management strategies.
References
-
Wikipedia. This compound. [Link]
-
Heben Pesticide. (2023, July 17). This compound: A Powerful Insecticide for Lepidoptera Pest Control. [Link]
-
Vekemans, D., et al. (2013). A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops. Methods in Molecular Biology. [Link]
-
Macatula, R. F., & Orcino, N. L. This compound: a novel insecticide for the management of lepidopterous pests in vegetables. Philippine Entomologist. [Link]
-
Kingchem. (2025, June 17). How this compound Provides Targeted and Effective Insect Control in Modern Agriculture. [Link]
-
Zhao, J. Z., et al. (2006). Monitoring of diamondback moth (Lepidoptera: Plutellidae) resistance to spinosad, this compound, and emamectin benzoate. Journal of Economic Entomology. [Link]
-
Mondal, P., & Mandal, D. (2021). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide a. Research Journal of Agricultural Sciences. [Link]
-
Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology. [Link]
-
Vekemans, D., et al. (2014). A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops. Springer Nature Experiments. [Link]
-
de Castro, B. A., et al. (2020). Susceptibility and residual effect of this compound formulations on major soybean lepidopteran pests. Phytoparasitica. [Link]
-
Senthil-Nathan, S. (2019). Minireview Article. International Journal of Research Studies in Agricultural Sciences. [Link]
-
Kavitha, G., & Vimala, M. (2023). Bioassay Techniques in Entomological Research. ResearchGate. [Link]
-
Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]
-
Wang, D., et al. (2022). Field Monitoring for Insecticide Resistance in Beet Armyworm (Lepidoptera: Noctuidae). Insects. [Link]
-
Scribd. (n.d.). LC50 Calculation (Probit Method) PDF. [Link]
-
Zhao, J. Z., et al. (2006). Monitoring of Diamondback Moth (Lepidoptera: Plutellidae) Resistance to Spinosad, this compound, and Emamectin Benzoate. ResearchGate. [Link]
-
Zhao, J. Z., et al. (2006). Monitoring of Diamondback Moth (Lepidoptera: Plutellidae) Resistance to Spinosad, this compound, and Emamectin Benzoate. BioOne Complete. [Link]
-
Slideshare. (2023, August 28). PROBIT ANALYSIS for calculating LC 50 VALUES. [Link]
-
Walsh, T. K., et al. (2019). Linkage mapping an this compound resistance locus in Helicoverpa armigera (Lepidoptera: Noctuidae) by genotype-by-sequencing. Pest Management Science. [Link]
-
Throne, J. E., et al. (1995). Probit Analysis of Correlated Data: Multiple Observations Over Time at One Concentration. Journal of Economic Entomology. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2020, July 10). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). [Link]
-
AnalystSoft. (n.d.). StatPlus Help - Probit Analysis. [Link]
-
Galdino, T. V. S., et al. (2011). BIOASSAY METHOD FOR TOXICITY STUDIES OF INSECTICIDE FORMULATIONS TO Tuta absoluta (MEYRICK, 1917). Ciência e Agrotecnologia. [Link]
-
Behle, R. W., & Sayed, A. (2018). Probit analysis for insecticidal activity against first larval instar Trichoplusia ni by fermentation products of Bacillus thuringiensis and Beauveria bassiana blastospores. ResearchGate. [Link]
-
Moustafa, M. A., et al. (2021). Toxicity and sublethal effects of chlorantraniliprole and this compound on Spodoptera littoralis (Lepidoptera: Noctuidae). Evolutionary Ecology Research Group. [Link]
-
Romero, A., & Anderson, T. D. (2016). Comparison of ingestion and topical application of insecticides against the common bed bug, Cimex lectularius (Hemiptera: Cimicidae). Journal of Economic Entomology. [Link]
-
Khan, H. A. A., & Akram, W. (2016). The efficacy of Insecticide this compound (Avaunt) against larval stage of House fly Musca domestica L. Research Journal of Pharmacy and Technology. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2020, January 20). Bioassay Studies for Testing Toxicity of Novel Insecticides against Helicoverpa armigera (H.). [Link]
-
Gunning, R. V., & Devonshire, A. L. (2014). Baseline Susceptibility of Helicoverpa armigera (Lepidoptera: Noctuidae) to this compound, Emamectin Benzoate, and Chlorantraniliprole in Australia. Journal of Economic Entomology. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Powerful Insecticide for Lepidoptera Pest Control - HEBEN [hb-p.com]
- 3. How this compound Provides Targeted and Effective Insect Control in Modern Agriculture [jindunchemical.com]
- 4. "this compound: a novel insecticide for the management of lepidopterous pe" by R. F. Macatula and N. L. Orcino [ukdr.uplb.edu.ph]
- 5. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring of diamondback moth (Lepidoptera: Plutellidae) resistance to spinosad, this compound, and emamectin benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioone.org [bioone.org]
- 10. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjas.org [rjas.org]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. entomoljournal.com [entomoljournal.com]
- 15. d-nb.info [d-nb.info]
- 16. scribd.com [scribd.com]
- 17. PROBIT ANALYSIS for calculating LC 50 VALUES | PPTX [slideshare.net]
- 18. ars.usda.gov [ars.usda.gov]
- 19. analystsoft.com [analystsoft.com]
- 20. ijcmas.com [ijcmas.com]
Application Notes & Protocols: Field Trial Design for Evaluating the Efficacy of Indoxacarb Formulations
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoxacarb is a broad-spectrum oxadiazine insecticide valued for its unique mode of action and effectiveness against a wide range of agricultural pests, particularly lepidopteran larvae.[1][2][3] It functions as a voltage-dependent sodium channel blocker in the nerve cells of insects.[3][4] Upon ingestion or contact, this compound is bioactivated within the insect into a more potent metabolite, N-decarbomethoxyllated metabolite (DCJW), which irreversibly obstructs sodium ion channels.[4][5][6] This disruption leads to cessation of feeding, paralysis, and ultimately, the death of the target pest.[4][5] Its distinct mechanism of action makes it a crucial tool in insecticide resistance management (IRM) programs.[1][7]
The development of new this compound formulations or the evaluation of existing ones for new applications necessitates rigorous field testing to confirm efficacy under real-world agricultural conditions. This guide provides a comprehensive framework for designing and executing scientifically sound field trials to assess the performance of this compound formulations. Adherence to these protocols will ensure the generation of reliable data suitable for regulatory submission and product performance validation.
Core Principles of Field Trial Design
The primary objective of a field trial is to determine the efficacy of a pesticide under conditions that reflect its intended use.[8] For this compound, this involves assessing its ability to control target pest populations and protect the crop from damage, leading to quantifiable yield preservation. Key considerations in the design of such trials include minimizing variability to isolate the treatment effect.[9]
Experimental Design: The Randomized Complete Block Design (RCBD)
The Randomized Complete Block Design (RCBD) is the standard and most widely recommended design for agricultural field experiments.[9][10] Its strength lies in its ability to account for field heterogeneity, such as variations in soil fertility, moisture gradients, or pest pressure.[9][11]
Causality behind choosing RCBD: Fields are rarely uniform. A gradient in soil type or slope can significantly influence crop growth and pest distribution, potentially confounding the results. By grouping experimental units (plots) into homogeneous blocks, the RCBD ensures that each treatment is tested across the range of field conditions.[9][12] This partitioning of variability allows for a more precise estimation of the treatment effect.
Diagram: Logic of Randomized Complete Block Design (RCBD)
Caption: RCBD minimizes variability by blocking.
Pre-Trial Preparations: Protocol for Site and Plot Establishment
Objective: To select a suitable trial site and establish experimental plots that will yield reliable and interpretable data.
Materials:
-
GPS unit for site mapping
-
Field marking materials (flags, stakes, measuring tapes)
-
Soil sampling equipment
-
Logbooks and data sheets
Procedure:
-
Site Selection:
-
Choose a site with a known history of the target pest infestation.
-
The site should be representative of the typical growing conditions for the crop .
-
Ensure the site has a manageable level of environmental gradients (e.g., slope, soil type). Avoid areas with extreme variations.
-
Obtain all necessary permissions from the landowner.
-
-
Plot Design and Layout:
-
Plot Size: Determine an appropriate plot size based on the crop, application equipment, and sampling requirements. For row crops, a minimum of 10 m² is often recommended.[13]
-
Replication: A minimum of three to four replications (blocks) is standard. Increasing the number of replications improves the ability to detect smaller treatment differences.
-
Treatments: Include the new this compound formulation(s) at various proposed application rates, a standard commercial insecticide as a positive control, and an untreated control.
-
Randomization: Within each block, randomly assign the treatments to the plots. This is a critical step to avoid systematic bias.[11]
-
Buffers: Establish buffer zones between plots and around the entire trial area to minimize spray drift and inter-plot interference.[13]
-
-
Baseline Data Collection:
-
Conduct a pre-treatment pest assessment to ensure a uniform and adequate pest population for the trial.
-
Collect soil samples for analysis to document the initial conditions.
-
Record detailed site information, including cropping history, soil type, and GPS coordinates.
-
Trial Execution: Protocol for Application and Data Collection
Objective: To apply the treatments accurately and collect data on pest populations and crop health in a systematic manner.
Materials:
-
Calibrated application equipment (e.g., backpack sprayer, tractor-mounted sprayer)
-
Personal Protective Equipment (PPE)
-
Data collection tools (e.g., hand lens, counters, sample bags)
-
Weather monitoring equipment
Procedure:
-
Treatment Application:
-
Apply the this compound formulations and control products according to the randomized plot plan.
-
Ensure application equipment is properly calibrated to deliver the intended dose.
-
Apply treatments under suitable weather conditions, avoiding high winds or imminent rainfall.[14]
-
Record all application details, including date, time, weather conditions, application volume, and equipment used.
-
-
Pest Population Assessment:
-
Conduct pest counts at regular intervals after application (e.g., 3, 7, 14 days post-treatment). The timing will depend on the pest's life cycle and the expected speed of action of this compound.[15]
-
Use standardized sampling techniques, such as counting larvae on a specific number of plants per plot or using sweep nets.[16]
-
For each plot, record the number of live pests. Distinguish between dead and moribund insects; however, for mortality calculations, only dead insects should be counted.[17]
-
-
Crop Damage Assessment:
-
Assess crop damage concurrently with pest population assessments.
-
This can be done by visually rating the percentage of defoliation, counting the number of damaged fruits or plants, or using a damage severity scale.[18][19]
-
At the end of the trial, measure the crop yield from each plot to determine the ultimate impact of the treatments on productivity.
-
Diagram: Experimental Workflow for this compound Efficacy Trial
Sources
- 1. This compound 95% TC Specifications and Applications for Agricultural Use [cnagrochem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound: A Powerful Insecticide for Lepidoptera Pest Control - HEBEN [hb-p.com]
- 6. researchgate.net [researchgate.net]
- 7. irac-online.org [irac-online.org]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. Advantages of Randomized Complete Block Design • Food Safety Institute [foodsafety.institute]
- 10. RCB [agritech.tnau.ac.in]
- 11. Chapter 11: Randomized Complete Block Design – Quantitative Methods for Plant Breeding [iastate.pressbooks.pub]
- 12. pbea.agron.iastate.edu [pbea.agron.iastate.edu]
- 13. images.chemycal.com [images.chemycal.com]
- 14. oecd.org [oecd.org]
- 15. sabakem.com [sabakem.com]
- 16. ubkv.ac.in [ubkv.ac.in]
- 17. epa.gov [epa.gov]
- 18. entomoljournal.com [entomoljournal.com]
- 19. Assessment of crop damage by rodent pests from experimental barley crop fields in Farta District, South Gondar, Ethiopia | PLOS One [journals.plos.org]
Patch-clamp electrophysiology protocol for studying Indoxacarb's effect on ion channels
Application Notes and Protocols
Topic: Patch-clamp Electrophysiology Protocol for Studying Indoxacarb's Effect on Ion Channels
Audience: Researchers, scientists, and drug development professionals.
Elucidating the State-Dependent Block of Voltage-Gated Sodium Channels by this compound: A Detailed Patch-Clamp Electrophysiology Guide
This guide provides a comprehensive protocol for investigating the inhibitory effects of the oxadiazine insecticide this compound on voltage-gated sodium channels (VGSCs) using the whole-cell patch-clamp technique. As a Senior Application Scientist, this document is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring robust and reproducible results.
Introduction: The Neurological Impact of this compound
This compound is a potent, broad-spectrum insecticide widely used in agriculture and pest control.[1][2] Its efficacy stems from a unique mode of action that targets the nervous system of insects.[3] this compound itself is a pro-insecticide, meaning it is converted into its active metabolite, decarbomethoxylated JW062 (DCJW), within the target insect.[1][4] This bioactivation is a critical step, leading to a more potent neurotoxin.[3]
The primary molecular target of DCJW is the voltage-gated sodium channel, a crucial component for the initiation and propagation of action potentials in neurons.[4][5][6] Unlike other insecticides that may cause hyperexcitation, DCJW acts as a potent state-dependent blocker of these channels.[7][8][9] Specifically, it binds with high affinity to the inactivated state of the sodium channel, preventing its return to the resting state and thereby blocking the flow of sodium ions.[7][10] This leads to a cessation of nerve signaling, resulting in paralysis and eventual death of the insect.[1][3]
Patch-clamp electrophysiology is the gold-standard technique for studying such ion channel modulators, offering unparalleled resolution to observe the activity of single or populations of channels in real-time.[11][12][13] This protocol will detail the application of the whole-cell voltage-clamp configuration to characterize the kinetics and voltage-dependence of this compound's block on sodium channels.
Principle of the Method: Whole-Cell Voltage-Clamp
The whole-cell patch-clamp technique allows for the measurement of ionic currents across the entire membrane of a single cell.[13] A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm seal" (GΩ seal).[14] A subsequent pulse of suction ruptures the membrane patch, providing low-resistance electrical access to the cell's interior.[11]
In the voltage-clamp mode, a feedback amplifier is used to hold the cell's membrane potential at a user-defined "command" voltage.[13][15] The amplifier then measures the current that must be injected to counteract any ionic flow across the membrane, which is equal and opposite to the current flowing through the open ion channels.[13] This allows for the direct measurement of ion channel activity in response to changes in membrane potential, making it ideal for studying voltage-gated channels like the targets of this compound.
Materials and Reagents
Equipment:
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Data acquisition system (e.g., Digidata 1550) and software (e.g., pCLAMP)
-
Inverted microscope with high-magnification optics
-
Micromanipulator
-
Vibration isolation table
-
Pipette puller
-
Microforge or heating element for fire-polishing
-
Perfusion system
-
Faraday cage
Cell Culture:
-
Recommended Cell Line: Insect-derived cell lines expressing endogenous sodium channels, such as Sf9 (from Spodoptera frugiperda) or cells from a Drosophila melanogaster line (e.g., S2).[16] Alternatively, primary cultured neurons from insects like the cockroach (Periplaneta americana) provide a more native system.[4][6]
-
Appropriate cell culture medium (e.g., Sf-900™ III SFM for Sf9 cells)
-
Fetal Bovine Serum (if required)
-
Penicillin-Streptomycin
-
Incubator with appropriate temperature and CO2 control
Solutions and Chemicals:
-
This compound and DCJW (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Borosilicate glass capillaries for pipettes
-
All salts for preparing internal and external solutions (see Table 1)
-
Tetrodotoxin (TTX) to isolate and confirm sodium currents (use with caution, as insect sodium channels can have varying sensitivity)[4][6]
-
Blockers for other channels (e.g., Cs+ and TEA for potassium channels, Cd2+ for calcium channels) to isolate sodium currents.
Detailed Experimental Protocol
Part A: Preparation of Solutions and Compounds
-
Solution Preparation: Prepare the internal (pipette) and external (bath) solutions as described in Table 1. Filter all solutions through a 0.22 µm filter before use to prevent pipette clogging.[17] Adjust the pH and osmolarity as indicated. It is crucial for the internal solution to have a slightly lower osmolarity than the external solution to aid in seal formation.[18]
Causality Explanation: The ionic composition of these solutions is designed to isolate sodium currents. The external solution mimics the ionic environment of the insect hemolymph, while the internal solution replaces potassium with cesium to block potassium channels from the inside. The absence of calcium and the addition of EGTA in the internal solution prevent calcium-dependent processes and the activation of calcium-activated channels.
Table 1: Composition of Electrophysiology Solutions External Solution (in mM) Internal Solution (in mM) 140 NaCl 140 CsF 5 KCl 10 NaCl 2 CaCl₂ 1 MgCl₂ 1 MgCl₂ 10 HEPES 10 HEPES 10 EGTA 10 Glucose 4 Mg-ATP pH adjusted to 7.2 with NaOH pH adjusted to 7.2 with CsOH Osmolarity: ~310 mOsm Osmolarity: ~295 mOsm -
Compound Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. The active metabolite, DCJW, should also be prepared similarly if available. Store stocks at -20°C. On the day of the experiment, perform serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
Part B: Cell Preparation for Recording
-
Cell Plating: Plate the cells onto glass coverslips at a low density 24-48 hours before the experiment. This ensures that individual, healthy cells are accessible for patching.
-
Microscope Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage.
-
Perfusion: Begin perfusing the chamber with the external solution at a rate of 1-2 mL/min. Ensure the perfusion is stable to avoid mechanical disturbances during recording.
Part C: Acquiring a Whole-Cell Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a pipette puller. The ideal pipette will have a resistance of 4-8 MΩ when filled with the internal solution.[19] Fire-polish the pipette tip lightly to smooth the opening, which improves seal formation.[14]
-
Filling the Pipette: Fill the pipette with the filtered internal solution, ensuring no air bubbles are trapped in the tip.
-
Approaching the Cell: Mount the pipette in the holder and apply positive pressure.[14] Under visual guidance, lower the pipette towards a healthy, smooth-surfaced cell. The positive pressure will keep the tip clean.
-
Giga-seal Formation: Once the pipette tip touches the cell membrane (a slight dimple will be visible), release the positive pressure. Apply gentle negative pressure (suction) to form a GΩ seal (resistance > 1 GΩ).[14]
-
Establishing Whole-Cell Configuration: After a stable GΩ seal is formed, apply a brief, sharp pulse of negative pressure to rupture the membrane patch.[11] A successful break-in is indicated by the appearance of large capacitive transients in response to a voltage test pulse.
Part D: Voltage-Clamp Protocols and Data Acquisition
Once in the whole-cell configuration, allow the cell to stabilize for a few minutes before starting the recording protocols. Set the holding potential to -100 mV or a potential where most sodium channels are in the resting state.
Protocol 1: Current-Voltage (I-V) Relationship and Dose-Response
-
Objective: To determine the effect of this compound/DCJW on the peak sodium current amplitude at various membrane potentials.
-
Procedure:
-
From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) for 50 ms each.
-
Record the resulting family of sodium currents under control conditions (external solution only).
-
Perfuse the chamber with a known concentration of this compound or DCJW for 3-5 minutes to allow for equilibration.
-
Repeat the voltage-step protocol.
-
Repeat steps 3 and 4 for a range of concentrations to generate a dose-response curve.
-
-
Data Analysis: Measure the peak inward current at each voltage step. Plot the peak current as a function of voltage to generate the I-V curve. To create a dose-response curve, normalize the peak current at a specific voltage (e.g., -10 mV) in the presence of the compound to the control current and plot it against the logarithm of the compound concentration. Fit the data with a Hill equation to determine the IC50.
Protocol 2: Steady-State Inactivation (Availability)
-
Objective: To investigate this compound's effect on the voltage-dependence of channel inactivation, a key feature of its state-dependent block.[7][10]
-
Procedure:
-
From a holding potential of -100 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to -10 mV.
-
Immediately following each pre-pulse, apply a test pulse to 0 mV for 20 ms to measure the fraction of channels that were available (not inactivated) to open.
-
Record the resulting currents under control conditions and then in the presence of this compound/DCJW.
-
-
Data Analysis: Normalize the peak current elicited by the test pulse to the maximum current (obtained after the most hyperpolarized pre-pulse). Plot this normalized current against the pre-pulse potential. Fit the resulting curve with a Boltzmann function to determine the voltage of half-maximal inactivation (V½) and the slope factor (k).[20] A negative shift in V½ indicates that the compound stabilizes the inactivated state.[9][10]
Protocol 3: Recovery from Inactivation
-
Objective: To determine if this compound affects the rate at which channels recover from inactivation.
-
Procedure:
-
Apply a pair of depolarizing pulses to 0 mV, separated by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV). The first pulse inactivates the channels, and the second pulse measures the fraction that has recovered.
-
Vary the recovery interval (e.g., from 1 ms to 500 ms).
-
Perform this protocol in the absence and presence of this compound/DCJW.
-
-
Data Analysis: Normalize the peak current of the second pulse to that of the first pulse and plot it against the recovery interval. Fit the data with an exponential function to determine the time constant(s) of recovery.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Control | This compound (X µM) | Significance (p-value) |
| Peak Na+ Current (pA) | Value ± SEM | Value ± SEM | p < 0.05 |
| V½ of Inactivation (mV) | Value ± SEM | Value ± SEM | p < 0.05 |
| Slope Factor (k) | Value ± SEM | Value ± SEM | n.s. |
| Recovery Time Constant (ms) | Value ± SEM | Value ± SEM | p < 0.05 |
Diagrams
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: this compound (DCJW) state-dependently blocks the Na+ channel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty forming a GΩ seal | Dirty pipette tip; unhealthy cells; incorrect pipette resistance; vibrations. | Use filtered solutions; patch only smooth, healthy cells; ensure pipette resistance is 4-8 MΩ; check vibration isolation table.[17][19] |
| Unstable recording / High noise | Poor seal integrity; electrical interference; solution issues. | Ensure seal is >1 GΩ; check grounding of Faraday cage and equipment; use freshly prepared solutions.[21] |
| No or very small Na+ currents | Low channel expression; cell is unhealthy; series resistance is too high. | Use a cell line with known Na+ channel expression; discard unhealthy cells; compensate for series resistance in the amplifier settings. |
| Currents run down quickly | Intracellular dialysis of essential factors; channel instability. | Include ATP and GTP in the internal solution to support channel function; record data quickly after break-in.[21] |
Conclusion
This protocol provides a robust framework for characterizing the inhibitory effects of this compound on voltage-gated sodium channels. By systematically analyzing the impact on current amplitude, voltage-dependence of inactivation, and recovery kinetics, researchers can gain detailed insights into the insecticide's mechanism of action. This information is invaluable for understanding insecticide resistance, developing new pest control agents, and assessing potential off-target effects in drug development.
References
-
Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology, 132(2), 587–595. [Link]
-
Zhao, X., Ikeda, T., Yeh, J. Z., & Narahashi, T. (2003). Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW. Neurotoxicology, 24(1), 83-96. [Link]
-
Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. ResearchGate. [Link]
-
Enge Biotech. (n.d.). The Effect and Features of this compound. Enge Biotech. [Link]
-
Tsurubuchi, Y., Kono, Y., & Narahashi, T. (2001). Block of Two Subtypes of Sodium Channels in Cockroach Neurons by this compound Insecticides. Journal of Pesticide Science, 26(3), 260-266. [Link]
-
Pest Control Gurus. (2025). This compound Mode of Action: How This Insecticide Works at the Nerve Level. Pest Control Gurus. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology, 132(2), 587-95. [Link]
-
Silver, K. S., Song, W., & Nomura, Y. (2013). This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Voltage-gated Sodium Channels, 261-276. [Link]
-
Silver, K. S., Du, Y., Nomura, Y., Oliveira, E. E., Salgado, V. L., Zhorov, B. S., Dong, K., & Soderlund, D. M. (2017). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. Current medicinal chemistry, 24(27), 2932–2945. [Link]
-
FIVEphoton Biochemicals. (n.d.). Patch Clamp Solutions (Intracellular and Extracellular Buffers). FIVEphoton Biochemicals. [Link]
-
JoVE. (n.d.). Patch-clamp protocol. JoVE. [Link]
-
Liu, C., & Kaczmarek, F. (2014). Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. Current protocols in pharmacology, 65, 11.14.1–11.14.45. [Link]
-
Wu, G., & Li, F. (2022). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. Insects, 13(9), 785. [Link]
-
Almog, M., & Korngreen, A. (2014). Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics. Frontiers in Cellular Neuroscience, 8, 277. [Link]
-
Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Creative Bioarray. [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]
-
Scientifica. (2017). Electrophysiology: What goes on the inside?. Scientifica. [Link]
-
Estévez-Herrera, J., de la Cruz, A., González-Santana, A., et al. (2016). Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential. Frontiers in Physiology, 7, 249. [Link]
-
Mitra, S., & Ferguson, B. R. (2024). Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices. STAR Protocols, 5(3), 103383. [Link]
-
BMSEED. (n.d.). Extracellular Electrophysiology. BMSEED. [Link]
-
G23 Instruments. (n.d.). Troubleshooting patch clamping. G23 Instruments. [Link]
Sources
- 1. The Effect and Features of this compound | [engebiotech.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. News - this compound Mode of Action [bigpesticides.com]
- 4. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Block of two subtypes of sodium channels in cockroach neurons by this compound insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 15. Extracellular Electrophysiology | BMSEED [bmseed.com]
- 16. Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 18. scientifica.uk.com [scientifica.uk.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Frontiers | Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics [frontiersin.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Quantitative Analysis of Indoxacarb and its Metabolites in Insect Tissues
Introduction
Indoxacarb is a potent oxadiazine insecticide widely utilized for the control of lepidopteran and other pest species in agriculture.[1][2] Its unique mode of action distinguishes it from many other neurotoxic insecticides. This compound itself is a pro-insecticide, meaning it undergoes metabolic activation within the target insect to exert its full toxic effect.[3][4] This bioactivation is a critical step in its insecticidal activity and a key area of study for understanding efficacy and resistance mechanisms.
Upon ingestion or contact, insect enzymes—specifically esterases or amidases—convert this compound into its more potent, N-decarbomethoxylated metabolite, often referred to as DCJW.[3][4][5][6] This active metabolite functions as a powerful voltage-dependent sodium channel blocker.[7][8] By irreversibly obstructing these channels in the insect's nervous system, DCJW prevents sodium ion influx, leading to cessation of feeding, paralysis, and ultimately, death.[5]
Given this mechanism, the quantitative analysis of both the parent compound (this compound) and its primary active metabolite (DCJW) in insect tissues is paramount. Such analysis allows researchers to:
-
Elucidate the rate and efficiency of metabolic activation in different insect species.
-
Investigate mechanisms of resistance, which may involve decreased metabolic activation or enhanced detoxification.[3]
-
Conduct toxicokinetic and toxicodynamic (TK/TD) studies to correlate tissue concentration with biological effects.
This application note provides a detailed, field-proven protocol for the simultaneous extraction, cleanup, and quantification of this compound and its key metabolites from insect tissues using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the preferred analytical technique due to its exceptional sensitivity, selectivity, and suitability for complex biological matrices.[9][10][11]
Metabolic Bioactivation Pathway
The insecticidal efficacy of this compound is fundamentally linked to its conversion to the active metabolite DCJW. The parent compound is typically formulated as a mixture of enantiomers (S and R isomers), of which the S-enantiomer is the biologically active precursor.[4][12] The metabolic process, catalyzed by insect amidases, involves the cleavage of the N-carbomethoxy group from the this compound molecule.
Caption: Metabolic activation of this compound in insects.
Comprehensive Analytical Protocol
This protocol is designed for the reliable quantification of this compound and its metabolites. It incorporates a robust sample preparation workflow to minimize matrix interference and a highly selective instrumental method.
PART 1: Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade); Formic Acid (reagent grade, ~99%).
-
Standards: this compound and DCJW analytical reference standards (≥98% purity).
-
Salts & Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction and cleanup tubes are recommended for consistency.
-
Equipment:
-
Homogenizer (e.g., bead beater) with ceramic or steel beads.
-
High-speed refrigerated centrifuge.
-
Vortex mixer.
-
Analytical balance (4 decimal places).
-
Calibrated micropipettes.
-
Syringe filters (0.22 µm, PTFE or nylon).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
PART 2: Standard Solution Preparation
Accurate standard preparation is critical for reliable quantification.[13]
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at -20°C.
-
Intermediate Stock Solution (10 µg/mL): Prepare a combined intermediate stock solution containing both this compound and DCJW by diluting the primary stocks in acetonitrile.
-
Working Calibration Standards (0.1 - 100 ng/mL): Prepare a series of at least 6 calibration standards by serial dilution of the intermediate stock solution with acetonitrile. These standards will be used to construct the calibration curve.
Senior Scientist's Note: The Importance of Matrix-Matched Standards Insect tissues, particularly from larval stages, can be rich in lipids and other endogenous compounds. These co-extractives can cause significant ion suppression or enhancement in the ESI source, a phenomenon known as the "matrix effect."[10] To compensate for this, it is best practice to prepare a parallel set of calibration standards in a blank matrix extract (an extract from untreated control insects processed using the same method). This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.
PART 3: Sample Preparation Workflow (Modified QuEChERS)
This workflow is optimized for efficient extraction and cleanup from complex insect tissue matrices.[14][15]
Caption: Sample preparation workflow for insect tissues.
Step-by-Step Protocol:
-
Homogenization: Weigh 100-500 mg of frozen insect tissue into a 50 mL centrifuge tube containing ceramic beads.
-
Causality: Starting with frozen tissue prevents enzymatic degradation of the analytes and makes the tissue brittle for more effective homogenization.[15]
-
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Homogenize thoroughly for 2-3 minutes.
-
Salting Out: Add the appropriate QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl). Vortex vigorously for 1 minute.
-
Causality: The salts induce phase separation by drawing water from the acetonitrile layer, forcing the pesticides into the organic phase. MgSO₄ also aids in removing water.
-
-
Centrifugation: Centrifuge at ≥5000 rpm for 5 minutes at 4°C.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1-2 mL aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO₄, PSA, and C18 sorbents.
-
Causality: This is the critical cleanup step. MgSO₄ removes any remaining water. PSA removes organic acids, fatty acids, and sugars. C18 removes non-polar interferences like lipids. This combination results in a cleaner extract, reducing matrix effects and protecting the LC-MS/MS system.
-
-
Final Centrifugation & Filtration: Vortex the d-SPE tube for 1 minute and centrifuge again (≥5000 rpm, 5 min, 4°C).
-
Analysis: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.
PART 4: LC-MS/MS Instrumental Analysis
The following parameters provide a robust starting point for analysis on most modern triple quadrupole mass spectrometers.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent separation for moderately non-polar compounds like this compound. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation of the analytes for efficient positive mode ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the analytes. |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold 2 min, return to initial conditions. | A standard gradient to separate analytes from early-eluting matrix components and ensure elution of target compounds. |
| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with minimizing matrix load on the column. |
| Column Temperature | 40 °C | Ensures reproducible retention times and peak shapes. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | This compound and its metabolites readily form protonated molecules [M+H]⁺. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific ion transitions.[9] |
| Ion Source Temp. | 500 °C | Efficiently desolvates the mobile phase. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
Table 2: Example MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 528.1 | 203.1 | 175.1 | 25 |
| DCJW | 470.1 | 203.1 | 249.0 | 22 |
Senior Scientist's Note: The Power of MRM The specificity of this method relies on Multiple Reaction Monitoring (MRM). We select the protonated parent molecule (the precursor ion) in the first quadrupole, fragment it in the collision cell, and then select a specific fragment (the product ion) in the third quadrupole. Monitoring at least two such transitions for each analyte provides a high degree of confidence in its identification. The ratio of the quantifier to qualifier ion should be consistent between standards and samples.
Method Validation and Data Analysis
A method is only reliable if it is properly validated. Key performance characteristics should be assessed according to established guidelines (e.g., SANTE/11312/2021).[10][16]
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation Coefficient (R²) ≥ 0.99 | Demonstrates a direct proportional relationship between concentration and instrument response.[14] |
| Accuracy (Recovery) | 70 - 120% | Measures the efficiency of the extraction and cleanup process. Assessed via spiked samples.[11] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 20% | Shows the consistency of results for multiple analyses of the same sample under the same conditions. |
| Limit of Quantification (LOQ) | Lowest concentration validated with acceptable accuracy & precision. | Defines the lowest level at which the analytes can be reliably quantified. Typically 0.005-0.01 mg/kg.[11][14] |
| Matrix Effect | Signal suppression/enhancement within ±20% is ideal. | Quantifies the impact of the sample matrix on analyte ionization.[10] |
Data Quantification: The concentration of this compound and DCJW in the insect tissue (C_tissue) is calculated from the concentration determined by the instrument (C_instrument) using the calibration curve, accounting for the initial sample weight (W_sample) and the volume of extraction solvent (V_solvent):
C_tissue (mg/kg) = (C_instrument (ng/mL) * V_solvent (mL)) / (W_sample (g) * 1000)
References
- Heben Pesticide. (2023, July 17). This compound: A Powerful Insecticide for Lepidoptera Pest Control.
- Food and Agriculture Organization of the United Nations. (n.d.). This compound (216).
- ResearchGate. (2018). Method Development and Validation for Determination of this compound Using LC-ESI-MS/MS and Its Dissipation Kinetics in Pigeonpea.
- AERU, University of Hertfordshire. (n.d.). This compound (Ref: DPX KN128).
- MDPI. (2022, August 30). Optimization of an Analytical Method for this compound Residues in Fourteen Medicinal Herbs Using GC–μECD, GC–MS/MS and LC–MS/MS.
- MDPI. (2022, November 27). Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs.
- U.S. Environmental Protection Agency. (n.d.). Analytical Method for the Determination of this compound and Metabolites in Soil.
- Frontiers in Nutrition. (n.d.). Persistence and Exposure Assessment of Insecticide this compound Residues in Vegetables.
- Food and Agriculture Organization of the United Nations. (n.d.). 5.15 this compound (216) RESIDUE AND ANALYTICAL ASPECTS.
- Wikipedia. (n.d.). This compound.
- Food and Agriculture Organization of the United Nations. (n.d.). This compound EVALUATION.
- Beyond Pesticides. (n.d.). ChemicalWatch Factsheet: this compound.
- ResearchGate. (n.d.). Bioactivation and mode of action of oxadiazine this compound in insects.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (n.d.). Chemical structures of this compound and the metabolite DCJW.
- AZoM. (2012, December 3). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method.
- European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Document No. SANTE/11813/2017.
- Mettler Toledo. (n.d.). Pesticide Residue Testing – Accurate Standard Preparation.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Powerful Insecticide for Lepidoptera Pest Control - HEBEN [hb-p.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Persistence and Exposure Assessment of Insecticide this compound Residues in Vegetables [frontiersin.org]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. fao.org [fao.org]
- 10. Optimization of an Analytical Method for this compound Residues in Fourteen Medicinal Herbs Using GC–μECD, GC–MS/MS and LC–MS/MS [mdpi.com]
- 11. fao.org [fao.org]
- 12. This compound (Ref: DPX KN128) [sitem.herts.ac.uk]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. food-safety.com [food-safety.com]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
Determining Indoxacarb Potency: An Application Note on Diet Incorporation Bioassays for LC50 Estimation
Abstract
This application note provides a comprehensive guide for researchers and toxicologists on determining the median lethal concentration (LC50) of the oxadiazine insecticide Indoxacarb using a diet incorporation bioassay. This method is a fundamental tool for evaluating insecticide efficacy, monitoring for the development of resistance in target pest populations, and for the discovery of new insecticidal compounds. We will delve into the underlying principles of this bioassay, provide a detailed, step-by-step protocol, and discuss the critical aspects of data analysis and interpretation, with a focus on ensuring scientific rigor and reproducibility.
Introduction: The Principle of Diet Incorporation Bioassay
The diet incorporation bioassay is a cornerstone of insecticide toxicology, offering a standardized method to quantify the lethal effects of a compound when ingested by a target insect. This method involves uniformly mixing a range of insecticide concentrations into an artificial diet, which is then fed to a cohort of test insects under controlled laboratory conditions.[1][2] The primary endpoint of this assay is the calculation of the LC50 value, which represents the concentration of the insecticide that is lethal to 50% of the test population within a specified time frame.[3]
This technique is particularly well-suited for insecticides like this compound, which act primarily through ingestion.[4][5] Understanding the LC50 is crucial for establishing effective field application rates, for resistance monitoring programs, and for comparative studies of different insecticide formulations.
The Unique Mechanism of Action of this compound
A key consideration when designing a bioassay for this compound is its unique mode of action. This compound is a pro-insecticide, meaning it is converted into a more toxic metabolite, DCJW, by the insect's own enzymes after ingestion.[4][5][6] This active metabolite then blocks voltage-gated sodium channels in the insect's nerve cells, leading to a cessation of feeding, paralysis, and eventual death.[4][6][7][8] This metabolic activation and delayed onset of mortality, typically occurring within 24 to 60 hours, must be factored into the experimental design, particularly the duration of the observation period.[4]
Materials and Methods
This section outlines the necessary reagents, equipment, and a detailed protocol for conducting a diet incorporation bioassay to determine the LC50 of this compound.
Reagents and Consumables
-
This compound: Analytical grade standard.
-
Solvent: Acetone or other suitable solvent for dissolving this compound.
-
Artificial Diet: A standardized, high-quality artificial diet suitable for the target insect species.[9][10][11] The diet should be prepared according to the manufacturer's instructions or a validated in-house recipe.
-
Test Insects: A healthy, homogenous population of the target insect species, typically early instar larvae.
-
Bioassay Trays: Multi-well trays (e.g., 128-well) are recommended for individual insect assays.[12]
-
Pipettes and Tips: Calibrated for accurate liquid handling.
-
Glassware: Beakers, flasks, and graduated cylinders for diet and solution preparation.
-
Incubator or Environmental Chamber: Capable of maintaining constant temperature, humidity, and photoperiod.
Equipment
-
Analytical Balance: For accurate weighing of this compound.
-
Vortex Mixer: For thorough mixing of solutions.
-
Water Bath or Microwave: For preparing the artificial diet.
-
Micro-applicator or repeating pipette: For dispensing the diet into bioassay trays.
-
Stereomicroscope: For observing insect mortality.
Experimental Protocol: A Step-by-Step Guide
This protocol is a generalized guideline and may need to be optimized for specific insect species and laboratory conditions.
Preparation of this compound Stock and Working Solutions
-
Prepare a Stock Solution: Accurately weigh a precise amount of analytical grade this compound and dissolve it in a minimal amount of a suitable solvent (e.g., acetone) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create a range of working solutions. The concentration range should be chosen to produce a dose-response curve that brackets the expected LC50, ideally resulting in mortality rates from just above 0% to just below 100%. A preliminary range-finding experiment is highly recommended.
Diet Preparation and Incorporation of this compound
-
Prepare the Artificial Diet: Prepare the artificial diet according to a standardized protocol.[9][13] Allow the diet to cool to a temperature that will not cause degradation of the this compound (typically around 40-50°C).[1]
-
Incorporate this compound: For each concentration to be tested, add a precise volume of the corresponding working solution to a known volume of the molten diet. It is critical to ensure thorough and uniform mixing to achieve a homogenous distribution of the insecticide within the diet. A control diet should be prepared by adding the same volume of solvent only.
-
Dispense the Diet: While the diet is still molten, dispense a consistent volume into each well of the bioassay trays. Allow the diet to solidify completely before introducing the insects.
Insect Infestation and Incubation
-
Insect Selection: Use healthy, early-instar larvae of a consistent age and size for the bioassay. Starving the larvae for a short period (e.g., 2-4 hours) before introducing them to the treated diet can encourage immediate feeding.
-
Infestation: Carefully place one larva into each well of the bioassay trays.
-
Incubation: Seal the trays (e.g., with a perforated lid to allow for air exchange) and place them in an environmental chamber set to the optimal rearing conditions for the target species (e.g., 25 ± 2°C, 60-70% RH, and a defined photoperiod).
Mortality Assessment
-
Observation Period: Assess larval mortality at predetermined time points, typically at 24, 48, and 72 hours post-infestation. Given this compound's mode of action, a longer observation period of up to 7 days may be necessary to capture the full extent of mortality.[12][14]
-
Mortality Criteria: Larvae are considered dead if they do not move when gently prodded with a fine brush. Cessation of feeding is an early symptom of this compound poisoning and can also be noted.[5]
-
Data Recording: Record the number of dead larvae for each concentration and replicate.
Data Analysis and Interpretation
Accurate data analysis is critical for deriving a reliable LC50 value.
Correction for Control Mortality
If mortality is observed in the control group, the mortality data for the treatment groups should be corrected using Abbott's formula to account for natural mortality.[15]
Abbott's Formula: Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] * 100
Probit Analysis
The corrected mortality data is then subjected to probit analysis to determine the LC50 value.[16][17][18] Probit analysis is a statistical method that linearizes the sigmoidal dose-response curve, allowing for the calculation of the LC50 and its 95% confidence intervals.[3][15] Several statistical software packages (e.g., SAS, R, SPSS) can perform probit analysis.[15][18]
Interpretation of Results
The LC50 value is expressed in units of concentration (e.g., ppm or µg/g of diet). The 95% confidence intervals provide a measure of the precision of the LC50 estimate. When comparing the LC50 values of different populations or insecticides, non-overlapping confidence intervals are generally considered to indicate a statistically significant difference.
Quality Control and Validation
To ensure the reliability and reproducibility of the bioassay results, the following quality control measures should be implemented:
-
Negative Control: A solvent-only control must be included to assess natural mortality and the effect of the solvent on the test insects.
-
Positive Control: A known, standard insecticide can be included as a positive control to validate the assay system and the susceptibility of the insect population.
-
Replication: Each concentration, including the control, should be replicated at least three times.
-
Standardization: Maintain consistency in all experimental parameters, including diet preparation, insect age and stage, and environmental conditions.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the diet incorporation bioassay for determining this compound LC50 values.
Caption: Workflow for Diet Incorporation Bioassay.
Troubleshooting and Considerations
| Problem | Potential Cause | Solution |
| High Control Mortality (>10-15%) | Unhealthy insect colony, contaminated diet, stressful environmental conditions. | Use a healthy insect population, ensure aseptic technique in diet preparation, and verify incubator settings. |
| No Dose-Response Observed | Incorrect concentration range, insecticide degradation, insect resistance. | Conduct a range-finding study, check the stability of this compound in the diet, and use a susceptible insect strain for baseline studies. |
| High Variability Between Replicates | Inconsistent diet dispensing, non-uniform mixing of insecticide, variation in insect size/age. | Use calibrated equipment for dispensing, ensure thorough mixing, and select insects of a uniform size and age. |
Conclusion
The diet incorporation bioassay is a robust and reliable method for determining the LC50 of this compound and other orally active insecticides. By following a standardized protocol, implementing rigorous quality control measures, and employing appropriate statistical analysis, researchers can generate high-quality data that is essential for the effective and sustainable use of insecticides in pest management programs. Adherence to the principles and procedures outlined in this application note will contribute to the generation of reproducible and scientifically sound results.
References
- Vertex AI Search. (2025, December 10).
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Enge Biotech. (n.d.). The Effect and Features of this compound. Retrieved from [Link]
- Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology, 132(2), 587–595.
-
Heben Pesticide. (2023, July 17). This compound: A Powerful Insecticide for Lepidoptera Pest Control. Retrieved from [Link]
- Guedes, R. N. C., Oliveira, E. E., Guedes, N. M. P., Ribeiro, B., & Serrão, J. E. (2014). Metabolic and Behavioral Mechanisms of this compound Resistance in Sitophilus zeamais (Coleoptera: Curculionidae). Journal of Economic Entomology, 107(6), 2197–2204.
- Sayyed, A. H., & Wright, D. J. (2006). Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella. Pest Management Science, 62(11), 1048–1054.
- Ahmad, M., & Hollingworth, R. M. (2004). Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs. Journal of Economic Entomology, 97(5), 1634–1643.
-
ASTM International. (n.d.). Methods for Calculating an LC50. Retrieved from [Link]
- Temple, J. H., Cook, D. R., Leonard, B. R., & Gore, J. (2014). Methodology for Running Diet-Incorporated Bioassays with the Diamides. Beltwide Cotton Conferences.
-
Scribd. (n.d.). LC50 Calculation (Probit Method) PDF. Retrieved from [Link]
-
Slideshare. (2016, May 2). PROBIT ANALYSIS for calculating LC 50 VALUES. Retrieved from [Link]
- Prasad, D., & Mukhopadhyay, A. (2021). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide. Research Journal of Agricultural Sciences, 12(2), 504–508.
- Ngomane, L., Conlong, D. E., & Thompson, G. (2022). Formulation of Artificial Diets for Mass-Rearing Eldana saccharina Walker (Lepidoptera: Pyralidae) Using the Carcass Milling Technique. Insects, 13(3), 302.
-
eGyanKosh. (n.d.). Toxicology of Pesticides. Retrieved from [Link]
-
NAARM. (n.d.). Data analysis through SAS with special emphasis on Probit analysis. Retrieved from [Link]
- Chai, R. Y., & Lee, C. Y. (2012). This compound Resistance in the German Cockroach after Bait Selection.
-
Science.gov. (n.d.). artificial diet bioassays: Topics. Retrieved from [Link]
-
International Journal of Fisheries and Aquatic Studies. (2017). Lc50 assessment of cypermethrin in Heteropneustes fossilis: Probit analysis. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Bioassays of Entomopathogenic Viruses. Retrieved from [Link]
-
YouTube. (2020, September 4). Probit analysis in Excel and How to Calculate LC50. Retrieved from [Link]
-
Medium. (2024, July 31). Measuring Toxicity: LD50, LC50, and the Probit Analysis Method. Retrieved from [Link]
- Gondhalekar, A. D., & Scharf, M. E. (2012). Insecticide resistance and diminished secondary kill performance of bait formulations against German cockroaches (Dictyoptera: Blattellidae). Pest Management Science, 68(7), 1043–1052.
-
Journal of Insect Science. (2015). Comparison of different bioassay methods for determining insecticide resistance in European Grapevine Moth, Lobesia botrana (Denis & Schiffermüller) (Lepidoptera: Tortricidae). Retrieved from [Link]
-
OECD. (n.d.). Insecticides, Acaricides and Products to Control Other Arthropods for Household and Professional Uses. Retrieved from [Link]
-
Frontiers in Physiology. (2025, August 8). Formulation and evaluation of the efficacy of an artificial larval diet for rearing various species of flies under laboratory conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. Result of probit analysis to calculate LC 50 and LC 95 values. Retrieved from [Link]
-
K-REx. (2010, August 13). Numerical comparisons of bioassay methods in estimating LC50. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (2016). Persistence and Exposure Assessment of Insecticide this compound Residues in Vegetables. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 5.15 this compound (216) RESIDUE AND ANALYTICAL ASPECTS. Retrieved from [Link]
-
Inside Cotton. (n.d.). Revised methods for monitoring resistance to conventional insecticides. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). This compound EVALUATION. Retrieved from [Link]
-
OECD. (2022, November 17). Guidance Document on Laboratory Product Performance Testing Methods for Bed Bug Biocide Products. Retrieved from [Link]
-
Statistical analysis of biological assays. (n.d.). Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the new active this compound in the product DuPont Steward Insecticide. Retrieved from [Link]
-
Auxilife. (2025, June 27). OECD Chemical Testing Guidelines 2025 Updated. Retrieved from [Link]
-
Aropha. (n.d.). OECD 207: Earthworm Acute Toxicity Test. Retrieved from [Link]
-
PubMed. (2013). The OECD guidelines for the testing of chemicals and pesticides. Retrieved from [Link]
Sources
- 1. rjas.org [rjas.org]
- 2. scispace.com [scispace.com]
- 3. Measuring Toxicity: LD50, LC50, and the Probit Analysis Method • Environmental Studies (EVS) Institute [evs.institute]
- 4. The Effect and Features of this compound | [engebiotech.com]
- 5. This compound: A Powerful Insecticide for Lepidoptera Pest Control - HEBEN [hb-p.com]
- 6. News - this compound Mode of Action [bigpesticides.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation of Artificial Diets for Mass-Rearing Eldana saccharina Walker (Lepidoptera: Pyralidae) Using the Carcass Milling Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. artificial diet bioassays: Topics by Science.gov [science.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. cotton.org [cotton.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. insidecotton.com [insidecotton.com]
- 15. naarm.org.in [naarm.org.in]
- 16. dl.astm.org [dl.astm.org]
- 17. scribd.com [scribd.com]
- 18. PROBIT ANALYSIS for calculating LC 50 VALUES | PPTX [slideshare.net]
Soil metabolism study design for Indoxacarb under aerobic conditions
Application Note & Protocol: Aerobic Soil Metabolism of Indoxacarb
A Senior Application Scientist's Guide to Regulatory-Compliant Study Design and Execution
Preamble: The Environmental Significance of this compound Metabolism
This compound is a potent, broad-spectrum oxadiazine insecticide widely utilized in agriculture to control lepidopteran pests. Its unique mode of action involves blocking sodium ion channels in the nervous systems of target insects[1][2]. Following application, a significant portion of this compound inevitably reaches the soil. Understanding its fate and behavior in the terrestrial environment is therefore a critical component of a comprehensive environmental risk assessment. The primary route of dissipation in soil is microbial degradation[3][4]. This application note provides a detailed, experience-driven protocol for conducting an aerobic soil metabolism study for this compound, designed to meet the stringent requirements of global regulatory bodies, including the OECD Test Guideline 307[5][6][7] and the U.S. EPA OCSPP 835.4100[8][9][10][11]. The goal is to determine the rate of degradation, establish the degradation pathway, and identify and quantify the formation and decline of its principal metabolites.
Scientific Principles & Rationale
The objective of an aerobic soil metabolism study is to simulate and quantify the transformation of a chemical under controlled laboratory conditions that mimic a biologically active soil environment.[8][12] The study is foundational for deriving critical environmental endpoints, such as the time for 50% and 90% dissipation (DT50 and DT90) of the parent compound.
Causality Behind Key Choices:
-
Why Aerobic Conditions? The vast majority of agricultural topsoils are aerobic. This study simulates the most common environmental scenario where microorganisms utilize oxygen for metabolic processes, which are often the primary drivers of pesticide degradation.
-
Why Radiolabeling? The use of ¹⁴C-labeled this compound is standard practice and scientifically indispensable.[7][13] It allows for a complete mass balance, ensuring that all fractions of the applied substance—parent, metabolites, non-extractable residues (NER), and mineralized products (¹⁴CO₂)—are accurately tracked and quantified.[8][12] Without it, tracing the molecule's fate would be nearly impossible. For a molecule like this compound with two key ring structures, separate studies with the label on the indanone ring or the trifluoromethoxyphenyl ring can provide deeper insights into how the molecule is cleaved and which parts persist.[14][15]
-
Why Multiple Soil Types? Soil properties like pH, organic matter content, texture, and microbial biomass dramatically influence degradation rates.[2] Using a range of soils (e.g., sandy loam, silt loam, clay) as recommended by guidelines ensures the generated data are representative of different agricultural environments and not an artifact of a single soil type.[12]
-
Why Controlled Temperature and Moisture? Microbial activity is highly dependent on temperature and moisture. Maintaining a constant temperature (e.g., 20-25°C) and soil moisture (e.g., 40-60% of maximum water holding capacity) ensures that observed degradation is due to the chemical's properties and the soil's microbial potential, rather than environmental fluctuations.[7]
Study Design & Key Parameters
A robust study design is self-validating. This protocol incorporates controls and characterization steps to ensure the data are reliable and defensible.
Test Substance: Radiolabeled this compound
The test substance should be high-purity ¹⁴C-Indoxacarb. As this compound is a racemic mixture of two enantiomers (S and R), and the S-enantiomer is the active insecticide, studies are typically conducted with the racemic mixture unless regulatory bodies require specific enantiomer testing.[14] Past studies have shown that the degradation rates of the different isomers in soil are equivalent[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₇ClF₃N₃O₇ | [1] |
| Molecular Weight | 527.8 g/mol | [1][16] |
| Water Solubility | 0.20 mg/L (at 25°C) | [3][16] |
| Log Kₒw | 4.65 | [3][16] |
| Vapor Pressure | <1.0 x 10⁻⁷ mmHg | [4] |
| Soil Sorption Kₒc | 2200 - 9600 mL/g |[3][16] |
Soil Selection and Characterization
Select at least three distinct soil types relevant to the intended use areas of this compound. Avoid soils with extreme properties or recent pesticide applications. Before the study, each soil must be thoroughly characterized.
Table 2: Recommended Soil Characterization Parameters
| Parameter | Method Example | Rationale |
|---|---|---|
| Textural Analysis | USDA Soil Triangle | Determines soil type (sand, silt, clay percentages). |
| pH (in H₂O and CaCl₂) | Potentiometry | Influences microbial populations and abiotic hydrolysis. |
| Organic Carbon (%) | Dry Combustion | Key factor in sorption and microbial activity. |
| Cation Exchange Capacity | CEC analysis | Affects nutrient availability for microbes. |
| Microbial Biomass | Substrate-Induced Respiration | Confirms the soil is viable before and after the study.[7] |
| Water Holding Capacity | Gravimetric method | Used to set and maintain appropriate soil moisture. |
Application Rate and Preparation
The application rate should reflect the maximum recommended single application rate on a per-hectare basis, converted to a concentration in mg/kg of dry soil.[11][12] For a non-incorporated, surface-applied product, a soil depth of 2.5 cm is often used for this calculation.[11] The ¹⁴C-Indoxacarb is typically dissolved in a minimal amount of an organic solvent (e.g., acetonitrile) and mixed with a carrier like sand, which is then thoroughly blended with the bulk soil to ensure uniform distribution.
Experimental Workflow Diagram
Caption: High-level experimental workflow for the aerobic soil metabolism study of this compound.
Detailed Experimental Protocol
This protocol describes a flow-through system, which is standard for capturing volatile products.[7][8]
Phase 1: Soil Preparation and Acclimatization
-
Collection: Collect fresh topsoil (0-20 cm depth) from a site with no recent pesticide history.
-
Sieving: Gently remove stones, roots, and debris. Sieve the soil through a 2 mm mesh. Do not air-dry the soil excessively to preserve microbial populations.
-
Characterization: Perform the soil analyses outlined in Table 2.
-
Acclimatization: Adjust soil moisture to ~40-50% of maximum water holding capacity (WHC). Place the soil in a dark, temperature-controlled incubator (20 ± 2°C) for 7-14 days. This allows the microbial community to stabilize after the disruption of collection and sieving.
Phase 2: Test Substance Application
-
Dosing Solution: Prepare a stock solution of ¹⁴C-Indoxacarb in a suitable solvent.
-
Application: For each replicate flask, weigh out the equivalent of 50-100 g of dry soil. Apply the dosing solution dropwise or via a fine spray onto the soil surface, mixing thoroughly to ensure homogeneity. A common technique is to mix the dosing solution with a small amount of clean sand and then use this fortified sand as a carrier to blend into the larger soil sample.
-
Solvent Evaporation: If a solvent is used, allow it to evaporate in a fume hood for a short period before placing the soil into the incubation vessels.
Phase 3: Incubation and Sampling
-
System Setup: Place the treated soil into biometer flasks or similar flow-through incubation vessels. A typical system includes an inlet for humidified, carbon-dioxide-free air and an outlet connected to a series of traps.
-
Volatile Traps: The outlet gas stream should pass sequentially through a trap for organic volatiles (e.g., ethylene glycol or polyurethane foam) and then two traps for ¹⁴CO₂ (e.g., 1M potassium hydroxide or ethanolamine-based solutions).
-
Incubation: Incubate the flasks in the dark at 20 ± 2°C for up to 120 days.[7][12] Maintain aerobic conditions by continuously passing humidified air over the soil surface.
-
Sampling: At pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate flasks for analysis. The volatile traps should be sampled more frequently, especially in the early stages.
Table 3: Example Sampling Schedule
| Sampling Day | Soil Samples (Duplicate) | Volatile Traps |
|---|---|---|
| 0 | ✓ | |
| 1 | ✓ | ✓ |
| 3 | ✓ | ✓ |
| 7 | ✓ | ✓ |
| 14 | ✓ | ✓ |
| 30 | ✓ | ✓ |
| 60 | ✓ | ✓ |
| 90 | ✓ | ✓ |
| 120 | ✓ | ✓ |
Analytical Methodology
Extraction of Soil Residues
-
Homogenization: Homogenize the entire soil sample from a sacrificed flask.
-
Solvent Extraction: Extract the soil subsamples exhaustively using appropriate solvents. A common method for this compound and its metabolites involves extraction with a mixture of acetonitrile and acidified water.[17][18] Multiple extraction steps are necessary.
-
Analysis of Extracts: Combine the extracts. Determine the total radioactivity in the combined extract using Liquid Scintillation Counting (LSC). Analyze the extract composition using High-Performance Liquid Chromatography with a radiochemical detector (HPLC-RAM) to separate and quantify the parent this compound and its metabolites.
-
Metabolite Identification: Confirm the identity of significant metabolites (those >10% of applied radioactivity) using co-chromatography with authentic standards and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18]
Analysis of Non-Extractable and Volatile Residues
-
Non-Extractable Residues (NER): After extraction, air-dry the soil pellet. Analyze subsamples by combustion (oxidation) to determine the amount of ¹⁴C remaining bound to the soil matrix.
-
Volatile Traps: Analyze aliquots of the trapping solutions directly by LSC. For the KOH traps, confirm that the radioactivity is from ¹⁴CO₂ by adding barium chloride and observing the precipitation of Ba¹⁴CO₃.
Data Analysis and Reporting
Mass Balance
For each sampling point, calculate the mass balance as the percentage of the initially applied radioactivity (% AR). The total recovery should be within 90-110% to ensure study validity.
Table 4: Example Mass Balance Calculation (% of Applied Radioactivity)
| Time (days) | Parent this compound | Metabolite IN-JT333 | Other Metabolites | NER | ¹⁴CO₂ | Total Recovery |
|---|
| 0 | 98.5 |
Degradation Kinetics
Plot the concentration of this compound (as % AR) against time. Use appropriate kinetic models (e.g., Single First-Order, SFO, or more complex models if dissipation is biphasic) to calculate the DT50 and DT90 values for the parent compound.[1] Perform the same analysis for major metabolites to determine their rates of formation and decline.
Table 5: Example Kinetic Parameters (SFO Model)
| Compound | DT50 (days) | DT90 (days) |
|---|---|---|
| This compound | 25 | 83 |
| Metabolite IN-JT333 | 10 (decline phase) | 33 (decline phase) |
Proposed Metabolic Pathway
Based on the identified metabolites and their formation/decline profiles, construct a metabolic pathway diagram. For this compound, microbial degradation is a key pathway.[3] Under aerobic conditions, the metabolite IN-JT333 is rapidly formed, followed by others like IN-KG433, and eventual mineralization of the ring structures to CO₂.[1][4]
Caption: Proposed aerobic soil metabolism pathway for this compound.
References
-
Environmental Fate of this compound. (2003). California Department of Pesticide Regulation. [Link]
-
ChemicalWatch Factsheet - this compound. (2012). Beyond Pesticides. [Link]
-
OECD 307: Aerobic and anaerobic transformation in soil. i2LResearch. [Link]
-
Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD. [Link]
-
Aerobic and Anaerobic Transformation in Soil. Fera Science Ltd. [Link]
-
OECD 307: Aerobic and Anaerobic Transformation in Soil. ibacon GmbH. [Link]
-
Test No. 307: Aerobic and Anaerobic Transformation in Soil Details. OECD. [Link]
-
This compound EVALUATION. Food and Agriculture Organization of the United Nations. [Link]
-
ENVIRONMENTAL FATE OF this compound. California Department of Pesticide Regulation. [Link]
-
Analytical Method for the Determination of this compound and Metabolites in Soil. U.S. EPA. [Link]
-
Aerobic Soil Metabolism (OCSPP guideline # 835.4100). Regulations.gov. [Link]
-
Determination of this compound enantiomer residues in vegetables, fruits, and soil by high-performance liquid chromatography. PubMed. [Link]
-
5.15 this compound (216) RESIDUE AND ANALYTICAL ASPECTS. Food and Agriculture Organization of the United Nations. [Link]
-
This compound Final Work Plan. Regulations.gov. [Link]
-
Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions. ResearchGate. [Link]
-
This compound Residues Research Articles. R Discovery. [Link]
-
Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions. PubMed Central. [Link]
-
This compound. inchem.org. [Link]
-
Pesticide Fact Sheet this compound. U.S. EPA NEPS. [Link]
-
Series 835 - Fate, Transport and Transformation Test Guidelines. U.S. EPA. [Link]
-
REGISTRATION REVIEW PROBLEM FORMULATION this compound. Regulations.gov. [Link]
-
Aerobic (or Anaerobic) Degradation in Soil of [test compound]. U.S. EPA. [Link]
-
Fate, Transport and Transformation Test Guidelines OPPTS 835.4100 Aerobic Soil Metabolism. U.S. EPA NEPS. [Link]
-
The Use of Radiolabelled Pesticides in R & D. Selcia. [Link]
-
Radiolabelling and Plant Metabolism in Practice: From Design to Delivery. YouTube. [Link]
-
Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. ResearchGate. [Link]
Sources
- 1. piat.org.nz [piat.org.nz]
- 2. Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.aptuitivcdn.com [files.aptuitivcdn.com]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. epa.gov [epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. oecd.org [oecd.org]
- 13. selcia.com [selcia.com]
- 14. fao.org [fao.org]
- 15. inchem.org [inchem.org]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. epa.gov [epa.gov]
- 18. fao.org [fao.org]
Troubleshooting & Optimization
Technical Support Center: Investigating Indoxacarb Resistance in Plutella xylostella
Welcome to the technical support center for researchers investigating the mechanisms of indoxacarb resistance in the diamondback moth, Plutella xylostella. This guide provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. It is designed to help you navigate the complexities of resistance research, ensuring the generation of robust and reliable data. Our approach is grounded in years of field and laboratory experience, emphasizing the "why" behind the "how" to empower your experimental design and interpretation.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions about this compound resistance in P. xylostella, providing a foundational understanding for designing your experiments.
Q1: What are the primary known mechanisms of this compound resistance in Plutella xylostella?
A1: this compound resistance in P. xylostella is a multifaceted phenomenon predominantly driven by two key mechanisms:
-
Metabolic Resistance: This is the most commonly reported mechanism and involves the enhanced detoxification of this compound by various enzyme families.[1][2] Specifically, increased activity of cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarEs) has been observed in resistant populations.[1][2] These enzymes metabolize the insecticide into less toxic, more readily excretable forms.
-
Target-Site Insensitivity: This mechanism involves genetic mutations in the insect's voltage-gated sodium channel (VGSC), the molecular target of this compound.[3][4] Specific point mutations, such as F1845Y and V1848I in domain IV of the VGSC, have been identified in this compound-resistant P. xylostella populations.[3][4][5] These mutations reduce the binding affinity of the insecticide to its target, thereby diminishing its efficacy.
Q2: My field-collected P. xylostella population is showing reduced susceptibility to this compound. How can I begin to determine the resistance mechanism at play?
A2: A logical first step is to conduct synergist bioassays. Synergists are chemicals that inhibit specific detoxification enzyme families. By comparing the toxicity of this compound with and without a synergist, you can infer the involvement of these enzymes.
-
Piperonyl butoxide (PBO): Inhibits P450s.[1]
-
Diethyl maleate (DEM): Inhibits GSTs.
-
S,S,S-tributyl phosphorotrithioate (DEF) or triphenyl phosphate (TPP): Inhibit CarEs.
If PBO significantly increases this compound toxicity (i.e., lowers the LC50), it suggests P450-mediated resistance. Similarly, synergism by DEM or DEF/TPP would point towards the involvement of GSTs or CarEs, respectively. Following this, you can proceed with more specific biochemical and molecular assays.
Q3: Can multiple resistance mechanisms coexist in a single population?
A3: Absolutely. It is common for field populations of P. xylostella to exhibit a combination of resistance mechanisms. For instance, a population may have both enhanced P450 activity and a target-site mutation. This co-occurrence of multiple mechanisms can lead to very high levels of resistance and cross-resistance to other insecticides.
Section 2: Experimental Workflows & Troubleshooting
This section provides detailed protocols and troubleshooting guides for key experiments used to characterize this compound resistance.
Workflow 1: Leaf-Dip Bioassay for Determining this compound Susceptibility
The leaf-dip bioassay is a standard method for assessing insecticide toxicity in leaf-eating insects like P. xylostella larvae.
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone).
-
Perform serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to create a range of at least six concentrations. The surfactant ensures even coating of the waxy cabbage leaves.
-
Prepare a control solution containing only distilled water and the surfactant.
-
-
Leaf Preparation and Treatment:
-
Insect Exposure:
-
Place one treated, dried leaf into a petri dish or a suitable ventilated container.
-
Introduce a known number of healthy, second or third-instar P. xylostella larvae (typically 10-20) into each container.
-
Use at least four replicates per concentration and for the control.
-
-
Incubation and Mortality Assessment:
-
Maintain the bioassay containers at a constant temperature and humidity (e.g., 25 ± 1°C, 60-70% RH) with a set photoperiod.
-
Assess larval mortality at 48 or 72 hours post-treatment. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.
-
Analyze the dose-response data using probit analysis to determine the median lethal concentration (LC50) and its 95% confidence intervals.
-
The resistance ratio (RR) can be calculated by dividing the LC50 of the field population by the LC50 of a known susceptible population.
-
Q: I'm observing high mortality (>20%) in my control group. What could be the cause?
A: High control mortality can be caused by several factors:
-
Mechanical injury to larvae: Handle the larvae gently with a fine brush during transfer.
-
Unhealthy larvae: Ensure the larvae used for the assay are from a healthy, thriving colony and are of a consistent age and developmental stage.
-
Poor quality of leaves: Use fresh, turgid leaves. Wilted or old leaves can stress the larvae.
-
Contamination: Ensure all equipment (petri dishes, brushes, etc.) is clean and free from any residual insecticide or detergent.
-
Environmental stress: Maintain optimal temperature and humidity during the assay. Fluctuations can stress the larvae.
Q: My dose-response curve is flat, or I'm not seeing a clear dose-dependent increase in mortality. What's wrong?
A: This issue often points to problems with your insecticide dilutions or the resistance level of the population:
-
Incorrect dilutions: Double-check your calculations and ensure accurate pipetting when preparing serial dilutions.
-
Degraded insecticide: Use a fresh stock of technical-grade this compound. Old or improperly stored insecticide may lose its potency.
-
Very high resistance: The concentrations you've chosen may be too low for a highly resistant population. You may need to test a higher range of concentrations.
-
Incomplete dissolution: Ensure the insecticide is fully dissolved in the initial solvent before making aqueous dilutions.
Q: The results of my bioassays are inconsistent between replicates. How can I improve reproducibility?
A: Inconsistent results often stem from variability in the experimental setup:
-
Standardize larval age and size: Use larvae from the same cohort and of a similar size.
-
Uniform leaf treatment: Ensure complete and even coverage of the leaves during dipping. Avoid air bubbles.
-
Consistent environmental conditions: Maintain constant temperature, humidity, and photoperiod for all replicates and across different experimental runs.
-
Sufficient replication: Using at least four replicates per concentration will help to minimize the impact of random variation.
Workflow 2: Biochemical Assays for Detoxification Enzyme Activity
These assays quantify the activity of P450s, GSTs, and CarEs in resistant and susceptible P. xylostella populations.
-
Enzyme Preparation:
-
Homogenize a known number of third or fourth-instar larvae (or other life stages) in a cold phosphate buffer.
-
Centrifuge the homogenate at low speed to pellet cellular debris.
-
Collect the supernatant, which contains the enzymes, and keep it on ice.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) to normalize enzyme activity.
-
-
Cytochrome P450 Monooxygenase (P450) Assay:
-
This assay often uses a model substrate like p-nitroanisole or 7-ethoxycoumarin.
-
The reaction mixture typically includes the enzyme preparation, a phosphate buffer, and the substrate.
-
The reaction is initiated by adding NADPH.
-
The rate of product formation (e.g., p-nitrophenol) is measured spectrophotometrically over time.[8]
-
-
Glutathione S-Transferase (GST) Assay:
-
A common substrate for this assay is 1-chloro-2,4-dinitrobenzene (CDNB).
-
The reaction mixture contains the enzyme preparation, phosphate buffer, reduced glutathione (GSH), and CDNB.
-
The conjugation of GSH to CDNB results in a product that can be measured spectrophotometrically at 340 nm.[8]
-
-
Carboxylesterase (CarE) Assay:
-
Model substrates such as α-naphthyl acetate (α-NA) or β-naphthyl acetate are frequently used.
-
The enzyme preparation is incubated with the substrate.
-
The product of the reaction (α-naphthol or β-naphthol) is then reacted with a dye (e.g., Fast Blue B salt) to produce a colored compound that can be quantified spectrophotometrically.[8][9]
-
Q: My enzyme activity is very low or undetectable, even in the resistant population.
A: This can be due to several reasons:
-
Enzyme degradation: Keep your samples and reagents on ice at all times. Use fresh samples whenever possible. Repeated freeze-thaw cycles can denature enzymes.
-
Incorrect buffer pH: Ensure the pH of your homogenization and reaction buffers is optimal for the enzyme you are assaying.
-
Sub-optimal substrate concentration: You may need to optimize the substrate concentration to ensure the reaction is not substrate-limited.
-
Insufficient protein concentration: Use a sufficient number of insects for homogenization to obtain a concentrated enzyme extract.
-
Expired reagents: Check the expiration dates of all your reagents, especially cofactors like NADPH and GSH.
Q: I'm seeing high background absorbance in my no-enzyme controls.
A: High background can be caused by:
-
Substrate instability: Some substrates can spontaneously degrade over time. Prepare fresh substrate solutions for each experiment.
-
Contaminants in the sample: Ensure your enzyme preparation is free of particulate matter by proper centrifugation.
-
Interfering substances: If your samples contain pigments or other compounds that absorb at the same wavelength as your product, this can lead to high background. Consider alternative substrates or sample purification steps.
Q: The enzyme activity varies greatly between my biological replicates.
A: This variability can be minimized by:
-
Pooling samples: Homogenize a pool of several larvae for each replicate to average out individual variations.
-
Standardizing insect stage: Use larvae of the same age and developmental stage, as enzyme activity can vary significantly throughout development.
-
Consistent homogenization: Ensure a consistent and thorough homogenization procedure for all samples.
Workflow 3: Molecular Analysis of Resistance Mechanisms
Molecular techniques like qPCR and sequencing are essential for identifying target-site mutations and quantifying the expression of detoxification genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from individual larvae or pools of larvae using a commercial kit or a standard protocol (e.g., Trizol).
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.[10]
-
Synthesize first-strand complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[10]
-
-
Primer Design and Validation:
-
Design primers specific to your target genes (e.g., P450s, GSTs, CarEs, and the VGSC gene) and at least one stable reference gene (e.g., actin, GAPDH, or ribosomal protein genes).
-
Validate the primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
qPCR Reaction:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and reference genes in both the resistant and susceptible populations.
-
Calculate the relative expression of your target genes in the resistant population compared to the susceptible population using a method like the 2-ΔΔCt method.[12]
-
Q: I'm not getting any amplification, or the amplification is very weak for my target gene.
A: This could be due to:
-
Poor RNA quality: Degraded RNA will lead to inefficient cDNA synthesis and poor qPCR results. Always check RNA integrity before proceeding.
-
Inefficient cDNA synthesis: Ensure you are using a high-quality reverse transcriptase and optimal reaction conditions.
-
Suboptimal primer design: Your primers may not be specific or efficient. Redesign and validate new primers if necessary.
-
PCR inhibitors in the sample: Contaminants carried over from the RNA extraction can inhibit the PCR reaction. Ensure your RNA is clean.
Q: My melt curve analysis shows multiple peaks, indicating non-specific amplification.
A: Multiple peaks suggest that your primers are amplifying more than just your target sequence:
-
Increase annealing temperature: This will increase the specificity of primer binding.
-
Redesign primers: Design new primers that are more specific to your target gene.
-
Optimize MgCl2 concentration: The concentration of magnesium chloride in the PCR reaction can affect primer annealing and enzyme activity.
Q: I'm trying to sequence the voltage-gated sodium channel gene to look for mutations, but I'm having trouble amplifying the full-length gene.
A: The VGSC gene is typically large, which can make amplification challenging:
-
Use a high-fidelity polymerase: A proofreading polymerase is essential for amplifying long targets with high accuracy.
-
Amplify in smaller, overlapping fragments: Instead of trying to amplify the entire gene in one reaction, design primers to amplify smaller, overlapping sections. You can then sequence these fragments and assemble the full-length sequence bioinformatically.
-
Optimize PCR conditions: You may need to optimize the extension time and annealing temperature for each fragment.
Section 3: Data Interpretation and Visualization
Summarizing Quantitative Data
Presenting your data in clear, concise tables is crucial for interpretation and comparison.
Table 1: Example Susceptibility Data for this compound in P. xylostella
| Population | LC50 (mg/L) (95% CI) | Slope ± SE | Resistance Ratio (RR) |
| Susceptible (Lab) | 0.5 (0.3-0.7) | 1.8 ± 0.2 | 1 |
| Field Population A | 50.0 (42.1-59.5) | 1.5 ± 0.3 | 100 |
| Field Population B | 250.0 (210.0-297.5) | 1.3 ± 0.2 | 500 |
Table 2: Example Synergist Bioassay Results in a Resistant P. xylostella Population
| Treatment | LC50 (mg/L) | Synergism Ratio (SR)a |
| This compound alone | 250.0 | - |
| This compound + PBO | 32.5 | 7.7 |
| This compound + DEF | 125.0 | 2.0 |
a SR = LC50 of this compound alone / LC50 of this compound + synergist
Table 3: Example Detoxification Enzyme Activity in Susceptible vs. Resistant P. xylostella
| Enzyme | Susceptible (Activity)b | Resistant (Activity)b | Fold Increase |
| P450s | 10.2 ± 1.5 | 69.4 ± 8.2 | 6.8 |
| GSTs | 25.6 ± 3.1 | 148.5 ± 15.7 | 5.8 |
| CarEs | 150.3 ± 12.5 | 330.7 ± 25.1 | 2.2 |
b Activity units can vary depending on the specific assay (e.g., nmol/min/mg protein).
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Overview of this compound Action and Resistance Mechanisms in P. xylostella.
Caption: Recommended Experimental Workflow for Investigating this compound Resistance.
References
-
Insecticide Resistance Action Committee. (n.d.). IRAC Susceptibility Test Method No: 018. IRAC. [Link]
-
CABI. (2022, July 28). Plutella xylostella (diamondback moth). In CABI Compendium. [Link]
-
Yildirim, E., Kence, M., & Kence, A. (2024). Detection of mutations in the voltage-gated sodium channel gene of Varroa destructor (Acari: Varroidae) populations. Experimental and Applied Acarology, 92(4), 467–477. [Link]
-
Wang, R., Zhang, L., & Wu, Y. (2016). Two novel sodium channel mutations associated with resistance to this compound and metaflumizone in the diamondback moth, Plutella xylostella. Insect Science, 23(4), 563-572. [Link]
-
Barros, E. M., de Oliveira, A. C., de Souza, J. L., & Guedes, R. N. C. (2020). Acute and Chronic Toxicity of this compound in Two Populations of Plutella xylostella (Lepidoptera: Plutellidae). Journal of Economic Entomology, 113(6), 2928–2935. [Link]
-
Li, X., Shan, C., & Ma, W. (2020). The determination of Plutella xylostella (L.) GSTs (PxGSTs) involved in the detoxification metabolism of Tolfenpyrad. Pest Management Science, 76(11), 3749–3758. [Link]
-
Sattar, M., & Usmani, S. (2021). Toxicity and Antifeedant Activity of Calotropis gigantea L. Leaf Extract Against Plutella xylostella L. (Lepidoptera: Plutellidae). International Journal of Engineering and Technology Innovation, 11(4), 254-260. [Link]
-
You, Z., et al. (2023). New Insights into the Plutella xylostella Detoxifying Enzymes: Sequence Evolution, Structural Similarity, Functional Diversity, and Application Prospects of Glucosinolate Sulfatases. Journal of Agricultural and Food Chemistry, 71(30), 11213–11225. [Link]
-
Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 16-21. [Link]
-
Alizadeh, M., et al. (2024). Resistance Mechanism of Plutella xylostella (L.) Associated with Amino Acid Substitutions in Acetylcholinesterase-1: Insights from Homology Modeling, Docking and Molecular Dynamic Simulation. Insects, 15(2), 123. [Link]
-
Zhang, S., et al. (2017). Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella. Pesticide Biochemistry and Physiology, 142, 106-112. [Link]
-
PCR Biosystems. (n.d.). Troubleshoot your qPCR. [Link]
-
Cao, C., et al. (2024). Patterns of Detoxification Enzyme Activities During the Selection of Phortica okadai Resistant to β-Cypermethrin Under Laboratory Conditions. Insects, 15(4), 235. [Link]
-
Fu, W., et al. (2013). Exploring Valid Reference Genes for Quantitative Real-time PCR Analysis in Plutella xylostella (Lepidoptera: Plutellidae). International Journal of Biological Sciences, 9(8), 794–805. [Link]
-
Tao, X., et al. (2022). A General Signal Pathway to Regulate Multiple Detoxification Genes Drives the Evolution of Helicoverpa armigera Adaptation to Xenobiotics. International Journal of Molecular Sciences, 23(24), 16069. [Link]
-
Various Authors. (2018). Enzymatic assays for determined of enzymes inhibitor by pesticides for insect. ResearchGate. [Link]
-
Insecticide Resistance Action Committee. (n.d.). IRAC Susceptibility Test Methods Series, Method No: 018. IRAC. [Link]
-
Centers for Disease Control and Prevention. (2022). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. [Link]
-
Zhao, J. Z., et al. (2010). Bioassay technique for Plutella xylostella: Leaf dip method. Chinese Journal of Applied Entomology, 47(2), 378-382. [Link]
-
Wang, X., et al. (2022). Overexpression of PxαE14 Contributing to Detoxification of Multiple Insecticides in Plutella xylostella (L.). Journal of Agricultural and Food Chemistry, 70(20), 6163–6174. [Link]
-
Soleymanzade, F., et al. (2016). Insecticide Toxicity, Synergism and Resistance in Plutella xylostella (Lepidoptera: Plutellidae). Acta Phytopathologica et Entomologica Hungarica, 51(2), 147-157. [Link]
-
Miota, F., et al. (2021). Esterase, Glutathione S-Transferase and NADPH-Cytochrome P450 Reductase Activity Evaluation in Cacopsylla pyri L. (Hemiptera: Psyllidae) Populations from Pear Orchards in Spain. Insects, 12(4), 329. [Link]
-
Dispendix. (2024, July 11). qPCR Troubleshooting: How to Ensure Successful Experiments. [Link]
-
Cao, C., et al. (2024). Patterns of Detoxification Enzyme Activities During the Selection of Phortica okadai Resistant to β-Cypermethrin Under Laboratory Conditions. MDPI. [Link]
-
Guo, L., et al. (2024). V1848I Mutation in the Voltage-Gated Sodium Channel Confers High-Level Resistance to this compound and Metaflumizone in Spodoptera exigua. Insects, 15(10), 738. [Link]
-
Li, Y., et al. (2023). Insecticide Susceptibility and Detoxification Enzyme Activity of Frankliniella occidentalis under Three Habitat Conditions. Insects, 14(7), 633. [Link]
-
Wu, S., et al. (2020). CncC/Maf-mediated xenobiotic response pathway in insects. Philosophical Transactions of the Royal Society B: Biological Sciences, 375(1797), 20190321. [Link]
-
Li, Y., et al. (2023). Insecticide Susceptibility and Detoxification Enzyme Activity of Frankliniella occidentalis under Three Habitat Conditions. Insects, 14(7), 633. [Link]
-
Zhang, S., et al. (2017). Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella. ResearchGate. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
-
Li, X., et al. (2022). Glutathione S-Transferase May Contribute to the Detoxification of (S)-(−)-Palasonin in Plutella xylostella (L.) via Direct Metabolism. Insects, 13(11), 989. [Link]
-
Sun, L., et al. (2019). Protective and Detoxifying Enzyme Activity and ABCG Subfamily Gene Expression in Sogatella furcifera Under Insecticide Stress. Frontiers in Physiology, 10, 1. [Link]
-
Zhao, Z. Q. (2021). Resistance Monitoring And Study On The Synergistic Effect Between Insecticides In Plutella Xylostella. Globe Thesis. [Link]
-
Sharma, A., et al. (2023). From Digestion to Detoxification: Exploring Plant Metabolite Impacts on Insect Enzyme Systems for Enhanced Pest Control. International Journal of Molecular Sciences, 24(21), 15858. [Link]
-
Wang, R., et al. (2015). Two novel sodium channel mutations associated with resistance to this compound and metaflumizone in the diamondback moth, Plutella xylostella. PubMed. [Link]
-
Wang, X., et al. (2022). Overexpression of PxαE14 Contributing to Detoxification of Multiple Insecticides in Plutella xylostella (L.). ResearchGate. [Link]
-
Li, X., et al. (2022). Glutathione S-Transferase May Contribute to the Detoxification of (S)-(−)-Palasonin in Plutella xylostella (L.) via Direct Metabolism. ResearchGate. [Link]
-
Kamminga, K. L., et al. (2012). Bioassays for Monitoring Insecticide Resistance. Methods in molecular biology (Clifton, N.J.), 839, 15–30. [Link]
-
University of California, San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. [Link]
-
Pélissier, T., et al. (2023). Fruit Fly Larval Survival in Picked and Unpicked Tomato Fruit of Differing Ripeness and Associated Gene Expression Patterns. ResearchGate. [Link]
-
GenScript. (n.d.). PCR Troubleshooting Guide. [Link]
-
Rinkevich, F. D., et al. (2016). Novel Mutations in the Voltage-Gated Sodium Channel of Pyrethroid-Resistant Varroa destructor Populations from the Southeastern USA. PLOS ONE, 11(5), e0155332. [Link]
-
Kumar, S., & Singh, A. (2024). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo. [Link]
Sources
- 1. Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two novel sodium channel mutations associated with resistance to this compound and metaflumizone in the diamondback moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two novel sodium channel mutations associated with resistance to this compound and metaflumizone in the diamondback moth, Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. irac-online.org [irac-online.org]
- 7. irac-online.org [irac-online.org]
- 8. mdpi.com [mdpi.com]
- 9. repositori.udl.cat [repositori.udl.cat]
- 10. mdpi.com [mdpi.com]
- 11. Exploring Valid Reference Genes for Quantitative Real-time PCR Analysis in Plutella xylostella (Lepidoptera: Plutellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Protective and Detoxifying Enzyme Activity and ABCG Subfamily Gene Expression in Sogatella furcifera Under Insecticide Stress [frontiersin.org]
Overcoming Indoxacarb resistance through synergistic combinations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating and overcoming Indoxacarb resistance. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting for your experiments. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of this compound Resistance
This section addresses foundational questions regarding this compound's mode of action and the development of resistance.
Q1: What is the precise mechanism of action for this compound?
A: this compound is an oxadiazine insecticide that acts as a pro-insecticide. In its original form, it has low biological activity. Upon ingestion or absorption by the insect, metabolic enzymes—primarily esterases—cleave the carbomethoxy group, converting this compound into its highly potent metabolite, decarbomethoxylated this compound (DCJW)[1][2]. This active metabolite, DCJW, is a potent voltage-gated sodium channel blocker[3]. It binds to the sodium channels in neurons, preventing the influx of sodium ions that are essential for nerve impulse propagation. This leads to paralysis and eventual death of the insect[2].
Q2: What are the primary biochemical and genetic mechanisms driving resistance to this compound in insect populations?
A: this compound resistance is primarily driven by two distinct mechanisms:
-
Metabolic Resistance: This is the most common mechanism. Resistant insects exhibit enhanced activity of detoxification enzymes that metabolize this compound before it can be converted to its active DCJW form or that detoxify DCJW itself. The primary enzyme families implicated are Cytochrome P450 monooxygenases (P450s) and Carboxylesterases (CarE) .[1][4][5] To a lesser extent, Glutathione S-transferases (GSTs) may also play a role[3].
-
Target-Site Resistance: This mechanism involves genetic mutations in the protein that this compound's active metabolite (DCJW) targets—the voltage-gated sodium channel. Specific point mutations, such as F1845Y and V1848I , have been identified in the sodium channel gene of several highly resistant insect species[2][4][6][7]. These mutations alter the binding site, reducing the affinity of DCJW and rendering the insecticide less effective.
Q3: My insect population shows reduced susceptibility to this compound. How do I begin to diagnose the likely resistance mechanism?
A: The most effective first step is to perform a synergist bioassay . Synergists are compounds that inhibit specific families of detoxification enzymes[8]. By comparing the toxicity of this compound alone to its toxicity in combination with a synergist, you can infer the role of metabolic resistance.
-
If Piperonyl Butoxide (PBO) , a P450 inhibitor, significantly increases this compound's toxicity, this strongly suggests P450-mediated metabolic resistance [3][4].
-
If S,S,S-tributyl phosphorotrithioate (DEF or TPP) , an esterase inhibitor, significantly increases toxicity, it points towards esterase-mediated resistance [5][9].
-
If neither synergist restores susceptibility , or only does so partially, it is highly probable that target-site resistance is the primary mechanism, or that a combination of mechanisms is present[6][7].
This initial diagnostic step is crucial for designing further experiments and is detailed in the protocols below.
Part 2: Experimental Workflows & Protocols
This section provides a logical workflow and detailed, step-by-step protocols for diagnosing and analyzing this compound resistance and synergy.
Overall Experimental Workflow
The following diagram outlines the logical progression from initial resistance confirmation to detailed mechanistic investigation.
Caption: Workflow for this compound resistance analysis.
Protocol 1: Baseline Susceptibility Bioassay (LC50 Determination)
This protocol establishes the baseline toxicity of this compound against your susceptible (lab) and resistant (field) insect populations.
Objective: To determine the Lethal Concentration that kills 50% of the population (LC50).
Materials:
-
Technical grade this compound (>95% purity)
-
Appropriate solvent (e.g., acetone)
-
Insect diet or substrate (e.g., leaf discs, artificial diet)
-
Petri dishes or bioassay vials[10]
-
Healthy, uniform insects (same life stage and age) from both susceptible and field-collected populations
-
Environmental chamber set to standard rearing conditions
Procedure:
-
Prepare Stock Solution: Accurately weigh the technical grade this compound and dissolve it in a minimal amount of solvent to create a high-concentration stock solution.
-
Create Serial Dilutions: Prepare a series of at least 5-7 concentrations of this compound by serially diluting the stock solution. The concentrations should be chosen to produce a range of mortality from >0% to <100%[11]. Include a solvent-only control.
-
Treat the Substrate: Apply a standardized volume of each dilution to the diet or substrate. For a leaf-dip bioassay, dip leaves for a consistent time. For a diet-incorporation assay, mix the solution thoroughly into the diet before it solidifies. Allow the solvent to evaporate completely in a fume hood.
-
Introduce Insects: Place a known number of insects (e.g., 10-20 individuals per replicate) into each vial or petri dish[11]. Use at least 3-4 replicates per concentration.
-
Incubation: Place the bioassay trays in an environmental chamber under controlled conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).
-
Assess Mortality: Record mortality after a predefined period (typically 24, 48, or 72 hours)[12]. An insect is considered dead if it cannot move when gently prodded with a fine brush[13].
-
Data Analysis: Correct for control mortality using Abbott's formula if it is between 5-20%[14]. If control mortality exceeds 20%, the assay is invalid and must be repeated[15]. Analyze the dose-mortality data using probit analysis software (e.g., PoloPlus, SAS) to calculate the LC50 values and their 95% confidence intervals[16][17].
Protocol 2: Synergism Bioassay
This protocol determines if metabolic enzymes are involved in the observed resistance.
Objective: To measure the Synergism Ratio (SR) of PBO and DEF.
Procedure:
-
Determine Sub-lethal Synergist Dose: First, perform a bioassay with the synergist alone (e.g., PBO) to find the highest concentration that causes minimal (<10%) mortality. This ensures the observed effect is due to synergism, not additive toxicity.
-
Pre-treatment with Synergist: Expose a batch of resistant insects to this sub-lethal dose of the synergist (e.g., PBO or DEF) for a short period (e.g., 1-4 hours) before introducing them to the this compound-treated diet.
-
Conduct this compound Bioassay: Immediately following the synergist pre-treatment, run the full LC50 bioassay as described in Protocol 1 .
-
Calculate Synergism Ratio (SR): Use the LC50 values obtained to calculate the SR[13]:
Part 3: Troubleshooting Guide & Data Interpretation
This section addresses common problems encountered during experiments and helps interpret complex results.
Q: My dose-response curve from the probit analysis is very shallow (the slope is low). What does this indicate?
A: A shallow slope in a dose-response curve typically indicates a high degree of heterogeneity in the response of the tested population. This means there is a wide range of susceptibility levels among individuals. This is common in field populations where resistance is actively evolving and consists of a mix of susceptible (SS), heterozygous (RS), and homozygous resistant (RR) individuals. A steep slope, in contrast, suggests a more homogenous population, typical of a long-established susceptible lab strain or a field population where the resistance allele has become fixed.
Q: I performed a synergism bioassay with PBO on my resistant population, but the SR was only 1.5. Does this rule out P450 involvement?
A: Not necessarily. An SR of 1.5 suggests a minor role but doesn't rule it out completely. There are several possible interpretations:
-
Target-site resistance is the dominant mechanism: Metabolic resistance may be a minor secondary mechanism[7].
-
Multiple metabolic mechanisms are involved: Esterases might be more important than P450s. You should run a parallel assay with an esterase inhibitor like DEF[9].
-
PBO-insensitive P450s: The specific P450 enzymes that are overexpressed in your population may not be effectively inhibited by PBO.
-
Insufficient synergist dose: The sub-lethal dose of PBO used may not have been high enough to fully inhibit the overproduced P450s.
Your next step should be to test with DEF and, if synergism remains low, proceed to molecular analysis of the sodium channel gene.
Q: My control mortality was 25%. Can I still use Abbott's formula to correct the data?
A: No. An assay with control mortality exceeding 20% is considered invalid and should be discarded[14][15]. High control mortality indicates an underlying problem with the experimental setup. Common causes include:
-
Unhealthy insects: The insects may have been stressed, injured during collection, or diseased.
-
Contamination: Glassware or the diet may be contaminated with residual insecticide or microbial growth.
-
Environmental Stress: The temperature or humidity in the incubator may be outside the optimal range for the species.
-
Solvent Toxicity: The solvent used for dilutions may not have fully evaporated and is causing toxicity.
You must identify and resolve the source of the mortality before repeating the experiment.
Q: How do I interpret the results of my synergism experiments in a table?
A: Summarizing your data in a table is crucial for clear interpretation.
| Strain | Treatment | LC50 (µg/ml) [95% CI] | Resistance Ratio (RR) | Synergism Ratio (SR) |
| Susceptible | This compound Alone | 0.5 [0.3 - 0.7] | - | - |
| Resistant | This compound Alone | 50.0 [41.5 - 59.8] | 100-fold | - |
| Resistant | This compound + PBO | 5.5 [4.2 - 7.1] | 11-fold | 9.1 |
| Resistant | This compound + DEF | 28.0 [22.1 - 35.4] | 56-fold | 1.8 |
Interpretation of the Table:
-
The Resistance Ratio (RR) of 100-fold confirms a high level of resistance in the field population.
-
The Synergism Ratio (SR) for PBO is 9.1 , a very high value. This strongly indicates that P450-mediated metabolic detoxification is the primary mechanism of resistance in this population[3][4].
-
The SR for DEF is 1.8 , which is low. This suggests that esterases play a minor or negligible role in this specific case.
Part 4: Visualizing Mechanistic Pathways
Understanding the underlying pathways is key to overcoming resistance.
Metabolic Resistance & Synergist Action
This diagram illustrates how over-expressed enzymes lead to resistance and how synergists restore susceptibility.
Caption: Pathway of this compound resistance and PBO synergism.
Logical Framework for Synergist Selection
This diagram provides a decision-making framework for selecting the appropriate follow-up experiments based on initial synergism results.
Caption: Decision tree for diagnosing resistance mechanisms.
References
- Gunning, R. V., & Devonshire, A. L. (2007). Synergism and Antagonism in the Analysis of Insecticide Resistance. Journal of Economic Entomology, 90(4), 849-854. [Link not available]
-
El-Sattar, A. et al. (2024). Nanoencapsulated deltamethrin combined with this compound: An effective synergistic association against aphids. Journal of Pesticide Science, 49(3), 168-178. [Link]
-
Tales from the Genome. (n.d.). Characterising insecticide resistance mechanisms. University of Basel. [Link]
-
Wang, X. et al. (2017). Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella. Pesticide Biochemistry and Physiology, 143, 131-137. [Link]
-
Roditakis, E. et al. (2017). Identification and detection of this compound resistance mutations in the para sodium channel of the tomato leafminer, Tuta absoluta. Pest Management Science, 73(10), 2096-2104. [Link]
-
Ullah, F. et al. (2022). Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs. Insects, 13(12), 1085. [Link]
-
Saleem, M. A. et al. (2018). Resistance selection of this compound in Helicoverpa armigera (Hübner) (Lepidoptera: Noctuidae): cross-resistance, biochemical mechanisms and associated fitness costs. Pest Management Science, 74(11), 2636-2644. [Link]
-
ResearchGate. (n.d.). This compound resistance in the house fly, Musca domestica. [Link]
-
Hafez, A. M. et al. (2020). Metabolic mechanisms of this compound resistance in field populations of Choristoneura rosaceana (Harris) (Lepidoptera: Tortricidae). Pesticide Biochemistry and Physiology, 168, 104634. [Link]
-
Samantsidis, G. R. et al. (2019). Functional validation of target-site resistance mutations against sodium channel blocker insecticides (SCBIs) via genome engineering in Drosophila. Insect Biochemistry and Molecular Biology, 104, 73-81. [Link]
-
ResearchGate. (2023). Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes. [Link]
-
Wu, S. et al. (2020). Mechanisms of Increased this compound Toxicity in Methoxyfenozide-Resistant Cotton Bollworm Helicoverpa armigera (Lepidoptera: Noctuidae). Insects, 11(9), 620. [Link]
-
Wikipedia. (n.d.). Piperonyl butoxide. [Link]
-
Cedergreen, N. et al. (2023). Quantifying synergistic interactions: a meta-analysis of joint effects of chemical and parasitic stressors. Scientific Reports, 13(1), 13697. [Link]
-
ResearchGate. (n.d.). BIOASSAY AND BIOCHEMICAL RESISTANCE DETECTION AND ITS MECHANISMS. [Link]
-
McAllister, J. (2021). Understanding Insecticide Resistance Part II: Resistance Mechanisms and Management Theories. YouTube. [Link]
-
Bio-protocol. (n.d.). Determination of Median Lethal Concentration (LC50) of Systemic Insecticides in Curry Leaf in Protected Cultivation. [Link]
-
Awolola, T. S. et al. (2020). Biochemical Mechanism of Insecticide Resistance in Malaria Vector, Anopheles gambiae s.l in Nigeria. Journal of Parasitology Research, 2020, 8859250. [Link]
-
Public Health Toxicology. (n.d.). Piperonyl Butoxide: Friend or hidden foe? [Link]
-
Wang, R. et al. (2020). This compound resistance-associated mutation of Liriomyza trifolii in Hainan, China. Journal of Asia-Pacific Entomology, 23(2), 487-492. [Link]
-
Beyond Pesticides. (n.d.). Piperonyl Butoxide (PBO). [Link]
-
World Health Organization. (2013). GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT. [Link]
-
Beyond Pesticides. (2004). Synergy: The Big Unknowns of Pesticide Exposure. Pesticides and You, 23(4). [Link]
-
Sparks, T. C. et al. (2011). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2565. [Link]
-
Dunford, J. C. et al. (2015). Determination of Insecticidal Effect (LC50 and LC90) of Organic Fatty Acids Mixture (C8910+Silicone) Against Aedes aegypti and Aedes albopictus (Diptera: Culicidae). Journal of Medical Entomology, 53(2), 417-421. [Link]
-
ResearchGate. (n.d.). Synergistic interactions of syncretic combinations can bypass antibiotic resistance mechanisms. [Link]
-
ResearchGate. (n.d.). Editorial: Synergistic combinatorial treatments to overcome antibiotic resistance. [Link]
-
CORDIS | European Commission. (2016). Ecofriendly synergists for insecticide formulations. [Link]
-
ASTM International. (1977). Methods for Calculating an LC50. Aquatic Toxicology and Hazard Evaluation. [Link]
-
ResearchGate. (n.d.). Susceptibility to this compound and synergism by enzyme inhibitors in laboratory and field strains of five major stored product insects in Pakistan. [Link]
-
ResearchGate. (n.d.). Procedures for calculating and differentiating synergism and antagonism in action of fungicide mixtures. [Link]
-
Horizon e-Publishing Group. (n.d.). Synergistic effects of insecticide and lactic acid bacteria formulation on Spodoptera litura and beneficial spider in cauliflower. [Link]
-
Boyd, C. E. (2005). LC50 calculations help predict toxicity. Responsible Seafood Advocate. [Link]
-
Giddings, J. & Sharp, J. (n.d.). The synergistic effect of piperonyl butoxide (PBO) on the toxicity of pyrethrins to Hyalella azteca. Compliance Services International (CSI). [Link]
-
Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]
-
AgriSustain-An International Journal. (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. [Link]
-
Dang, K. et al. (2020). Influences of Exposure Time and Mortality Assessment Interval on Bioassay Results of Insecticide-Resistant Tropical Bed Bugs (Hemiptera: Cimicidae). Insects, 11(10), 640. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound resistance-associated mutation of Liriomyza trifolii in Hainan, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Resistance selection of this compound in Helicoverpa armigera (Hübner) (Lepidoptera: Noctuidae): cross-resistance, biochemical mechanisms and associated fitness costs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and detection of this compound resistance mutations in the para sodium channel of the tomato leafminer, Tuta absoluta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic mechanisms of this compound resistance in field populations of Choristoneura rosaceana (Harris) (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.rdagriculture.in [journals.rdagriculture.in]
- 11. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. entomoljournal.com [entomoljournal.com]
- 15. iris.who.int [iris.who.int]
- 16. academic.oup.com [academic.oup.com]
- 17. dl.astm.org [dl.astm.org]
Technical Support Center: Optimizing Indoxacarb Dosage for Laboratory Insect Rearing
Welcome to the technical support center for Indoxacarb application in laboratory-based insect rearing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this compound dosage. As Senior Application Scientists, our goal is to explain not just the how, but the why behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Foundational Knowledge - Understanding the Tool
Before optimizing a tool, one must understand its mechanism. This section answers fundamental questions about this compound's mode of action, which is critical for interpreting experimental outcomes and troubleshooting issues.
Q1: What is this compound and how does it work?
This compound is a pro-insecticide from the oxadiazine chemical class, meaning its parent compound is not the final active form.[1][2] Its insecticidal activity relies on metabolic activation inside the target insect.[1][3]
The process unfolds in a specific sequence:
-
Exposure and Uptake: The insect is exposed to this compound primarily through ingestion of treated media (e.g., artificial diet) or, to a lesser extent, by contact.[1][3]
-
Metabolic Activation: Once inside the insect, enzymes like esterases and amidases convert this compound into its more toxic N-decarbomethoxylated metabolite, often referred to as DCJW.[3][4][5][6] This bioactivation is a key feature of its mechanism.[1]
-
Target Site Binding: The activated metabolite (DCJW) binds to and blocks voltage-gated sodium channels (VGSCs) in the insect's nerve cells.[1][5][7] This action is distinct from other sodium channel modulators like pyrethroids.[6][8]
-
Disruption of Nerve Function: By blocking sodium channels, the insecticide prevents the normal flow of sodium ions, which is essential for nerve impulse transmission.[8][9]
-
Paralysis and Death: This disruption leads to cessation of feeding within hours, followed by tremors, paralysis, and eventual death, typically within 24 to 60 hours.[3][7] This multi-step process results in a characteristic "delayed-action" mortality.[1]
This unique mode of action makes this compound effective against a broad spectrum of pests, particularly lepidopteran larvae, and pests resistant to older insecticide classes.[2][3][7]
Caption: this compound's metabolic activation pathway.
Section 2: Core Protocol - Establishing a Dose-Response Baseline
Optimizing a dosage is impossible without first establishing a baseline. The fundamental experiment is the dose-response bioassay to determine the Lethal Concentration (LC50) or Lethal Dose (LD50) for your specific insect species and life stage.
Q2: How do I perform a reliable dose-response bioassay for this compound?
This protocol outlines a diet-incorporation method, a common and effective technique for many insect species reared in the lab.
Objective: To determine the LC50 value of this compound for a target insect population.
Materials:
-
This compound technical grade standard or a specific formulation (e.g., SC, WG, EC).[10]
-
Appropriate solvent (e.g., acetone, methanol) for the technical grade standard.[11]
-
Surfactant (e.g., Triton X-100) to ensure uniform mixing in the diet.[12]
-
Standard artificial diet for the target insect.
-
Rearing containers (e.g., multi-well plates, Petri dishes).
-
Healthy, age-synchronized insects (e.g., 3rd instar larvae).
-
Environmental chamber set to standard rearing conditions.
Step-by-Step Methodology:
-
Prepare Stock Solution:
-
Accurately weigh a precise amount of this compound standard (e.g., 10 mg).
-
Dissolve it in a known volume of solvent to create a high-concentration stock solution (e.g., 1 mg/mL). Causality: Using a technical grade standard dissolved in a solvent provides a more accurate starting concentration than using a commercial formulation, which contains other adjuvants.
-
-
Create Serial Dilutions:
-
Perform a series of dilutions from the stock solution to create at least 5-7 test concentrations. A logarithmic or geometric series (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) is highly recommended.
-
Causality: A logarithmic series efficiently covers a wide range of concentrations, ensuring that your results will include partial mortality, which is essential for accurate statistical analysis.
-
Include a "solvent-only" control group and a "negative" control group (diet only).
-
-
Incorporate into Diet:
-
Warm the artificial diet until it is liquid but cool enough not to degrade the insecticide (typically 50-60°C).
-
For each concentration, add a precise volume of the this compound dilution to a known volume of diet. Add an equal volume of solvent to the control diet. Add 0.1% surfactant to all groups to aid emulsification.[12]
-
Mix thoroughly to ensure homogenous distribution. Trustworthiness: Inconsistent mixing is a primary source of variability. Ensure the insecticide is evenly distributed throughout the diet matrix.
-
-
Dispense and Infest:
-
Dispense a uniform amount of the treated diet into each rearing container.
-
Allow the diet to cool and solidify.
-
Introduce one insect into each container. Use a sufficient number of insects per concentration (n=20 to 30 is a good starting point).
-
-
Incubation and Data Collection:
-
Place the containers in an environmental chamber under standard rearing conditions (temperature, humidity, photoperiod).
-
Assess mortality at set time points (e.g., 24, 48, 72 hours). Mortality is typically defined as the inability of the insect to make a coordinated movement when gently prodded.
-
Record the number of dead insects for each concentration.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if control mortality is between 5-20%. (Corrected % Mortality = [1 - (n treated after / n treated before) / (n control after / n control before)] * 100).
-
Analyze the corrected mortality data using Probit or Logit analysis to calculate the LC50, LC90, and their 95% confidence intervals. Specialized statistical software is recommended for this.
-
Caption: Standard workflow for a diet-incorporation bioassay.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound experiments in a direct question-and-answer format.
Q3: Why am I seeing high variability and inconsistent mortality across replicates?
This is a frequent challenge. The root cause can usually be traced to one of several factors:
| Potential Cause | Explanation & Solution |
| Inconsistent Dosing | The insecticide may not be homogenously mixed in the diet. Solution: Ensure vigorous and standardized mixing when adding this compound to the liquid diet. Using a surfactant can improve distribution.[12] |
| Formulation Issues | Different this compound formulations (SC, EC, WG) have different physicochemical properties that affect efficacy.[10] An EC formulation was found to be more toxic to S. littoralis than SC or WG formulations.[10] Solution: Be consistent with the formulation used. If switching, re-validate your dose-response curve. |
| Insect Health/Genetics | The genetic heterogeneity or underlying health of your insect colony can cause variable responses. Solution: Use insects from a standardized, healthy, and age-synchronized colony for all experiments. Minimize stress on the insects before and during the bioassay. |
| Diet Deterioration | The solvent used (e.g., acetone) or the insecticide itself can sometimes alter the palatability or physical properties of the diet, leading to inconsistent consumption. Solution: Ensure the solvent fully evaporates before infesting. In choice tests, this compound baits have been shown to be relatively non-repellent, but this can vary.[13][14] |
Q4: My mortality rates are much lower than expected from published literature. What's going on?
Lower-than-expected mortality is a strong indicator of reduced susceptibility or resistance.
Possible Cause 1: Resistance Your insect colony may have developed resistance to this compound. Resistance can be broadly categorized into two types:
-
Metabolic Resistance: The insect's detoxification enzymes (like Cytochrome P450s, Esterases, or GSTs) are over-expressed, breaking down the insecticide faster than in susceptible populations.[4][15][16][17] This is a very common mechanism.
-
Target-Site Resistance: A mutation in the gene coding for the voltage-gated sodium channel reduces the binding affinity of the active metabolite (DCJW), rendering it less effective.[4][17]
How to Diagnose: A synergist bioassay is the gold standard for diagnosing metabolic resistance. Synergists are chemicals that inhibit specific detoxification enzymes.
-
Piperonyl Butoxide (PBO): Inhibits P450s.
-
Triphenyl Phosphate (TPP) or Diethyl Fumarate (DEF): Inhibit esterases.
-
Diethyl Maleate (DEM): Inhibits GSTs.
If pre-exposing your insects to a synergist significantly increases mortality from this compound, it strongly suggests that the corresponding enzyme family is involved in resistance.[15][16]
Possible Cause 2: Behavioral Resistance Some insect populations have been shown to develop behavioral avoidance, where they spend more time in non-treated areas, reducing their exposure.[15] This is more relevant in choice-based assays than in no-choice diet incorporation.
Caption: A decision tree for troubleshooting low mortality.
Q5: Should I use a high or low dose of this compound in my experiments?
The concept of a "high" vs. "low" dose is central to resistance management.
-
High Dose Strategy: A dose high enough to kill both susceptible (SS) and heterozygous resistant (RS) individuals. The goal is to prevent the selection and reproduction of resistant individuals. This strategy is most effective when resistance is recessive and rare in the population.
-
Low Dose Strategy: A dose that kills only susceptible individuals, allowing heterozygotes to survive. In many plausible scenarios, reducing the dose of insecticide reduces the selection pressure for resistance.[18]
For routine laboratory rearing where the goal is to maintain a susceptible colony, you should use the lowest effective dose that achieves the desired level of control (e.g., LC99) to avoid unintentionally selecting for resistant individuals. For specific experiments studying resistance, a range of doses, including discriminating doses that can separate susceptible from resistant genotypes, is necessary.[19][20]
Section 4: Advanced Topics
Q6: How do I establish a "diagnostic dose" for resistance monitoring?
A diagnostic dose is a single concentration used for rapid screening of resistance in a population. It is typically set at or above the LC99 of a known susceptible population.
-
Establish a highly accurate dose-response curve for your baseline susceptible strain.
-
Determine the LC99 from this curve.
-
The diagnostic dose is often set at 2x the LC99.
-
When screening a new population, any individuals that survive this diagnostic dose are considered potentially resistant and warrant further investigation.
Choosing the optimal diagnostic dose is critical; a dose that is too high may kill a large proportion of resistant individuals, underestimating the resistance frequency.[19]
Section 5: References
-
This compound Mode of Action: How This Insecticide Works at the Nerve Level. (2025). Ainuo Biotechnology.
-
How this compound Provides Targeted and Effective Insect Control in Modern Agriculture. (2025). Hebei Bestar Bio-Technology Co., Ltd.
-
This compound: A Powerful Insecticide for Lepidoptera Pest Control. (2023). Heben Pesticide.
-
Pereira, E. J. G., et al. (2015). Metabolic and Behavioral Mechanisms of this compound Resistance in Sitophilus zeamais (Coleoptera: Curculionidae). Journal of Economic Entomology.
-
This compound. Wikipedia.
-
Hafeez, M., et al. (2022). Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs. MDPI.
-
Sayyed, A. H., et al. (2017). Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella. Pesticide Biochemistry and Physiology.
-
The Effect and Features of this compound. Enge Biotech.
-
This compound resistance in the house fly, Musca domestica. (2021). ResearchGate.
-
Reda, R. H. A., & El-Sharkawy, A. (2019). Effect of formulation types on the efficacy of this compound against cotton leafworm Spodoptera littoralis (Lepidoptera: Noctuidae). Egyptian Journal of Plant Protection Research Institute.
-
This compound RESISTANCE IN THE GERMAN COCKROACH AFTER BAIT SELECTION. ICUP.
-
Gondhalekar, A. D., et al. (2013). Implementation of an this compound Susceptibility Monitoring Program Using Field-Collected German Cockroach Isolates From the United States. Journal of Economic Entomology.
-
Appel, A. G. (2003). Laboratory and field performance of an this compound bait against German cockroaches (Dictyoptera: Blattellidae). Journal of Economic Entomology.
-
Halliday, W. R., & Burnham, K. P. (1990). Choosing the Optimal Diagnostic Dose for Monitoring Insecticide Resistance. Journal of Economic Entomology.
-
Sureshkumar, D., et al. (2014). A method to optimize the pesticide dose considering the combined influence of plant, pest, pesticide, and spray equipment on bio-efficacy. Dialnet.
-
Appel, A. G. (2003). Laboratory and Field Performance of an this compound Bait Against German Cockroaches (Dictyoptera: Blattellidae). BioOne Complete.
-
Halliday, W. R., & Burnham, K. P. (1990). Choosing the Optimal Diagnostic Dose for Monitoring Insecticide Resistance. Journal of Economic Entomology.
-
Laboratory and Field Performance of an this compound Bait Against German Cockroaches (Dictyoptera: Blattellidae). (2003). ResearchGate.
-
Nasr, K. (2021). Analytical method for identification and determination of this compound content in Suspension concentrate SC pesticide formulations. Journal of Environmental Science.
-
Determination of the median lethal dose of this compound pesticide in Wistar rat. Semantic Scholar.
-
Halliday, W. R., & Burnham, K. P. (1990). Choosing the optimal diagnostic dose for monitoring insecticide resistance. Semantic Scholar.
-
IR-4 NATIONAL PESTICIDE CLEARANCE PROTOCOL this compound / CLOVER (SEED CROP). North Carolina State University.
-
This compound 14.5% SC suggested Dosage for Crops. NaPanta.
-
Gondhalekar, A. D., et al. (2013). Implementation of an this compound Susceptibility Monitoring Program Using Field-Collected German Cockroach Isolates From the United States. ResearchGate.
-
Taylor, M. D. (2020). PESTICIDE RATE AND DOSAGE CALCULATIONS. UGA Cooperative Extension.
-
Hafeez, M., et al. (2022). Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs. National Institutes of Health.
-
Parra, J. R. P. (2021). Insect Rearing Techniques for Biological Control Programs, a Component of Sustainable Agriculture in Brazil. MDPI.
-
Oyeniyi, T. A., et al. (2014). Laboratory and field evaluation of an this compound gel bait against two cockroach species (Dictyoptera: Blattellidae, Blattidae) in Lagos, Nigeria. Journal of Arthropod-Borne Diseases.
-
INSECTICIDES. TNAU Agritech Portal.
-
Gunning, C., & Devonshire, A. (2014). Identifying circumstances under which high insecticide dose increases or decreases resistance selection. Pest Management Science.
-
ChemicalWatch Factsheet: this compound. Beyond Pesticides.
-
Determination of the median lethal dose of this compound pesticide in Wistar rat. (2023). ResearchGate.
-
HARVEST this compound 300 WG. Villa Crop Protection.
-
This compound (216) RESIDUE AND ANALYTICAL ASPECTS. Food and Agriculture Organization of the United Nations.
-
Insecticides 101: Everything Farmers Need to Know About Insecticides. (2025). Farmers Business Network.
-
Insecticides. (2025). U.S. Environmental Protection Agency.
-
An Introduction to Insecticides (4th edition). Radcliffe's IPM World Textbook.
Sources
- 1. News - this compound Mode of Action [bigpesticides.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: A Powerful Insecticide for Lepidoptera Pest Control - HEBEN [hb-p.com]
- 4. mdpi.com [mdpi.com]
- 5. The Effect and Features of this compound | [engebiotech.com]
- 6. icup.org.uk [icup.org.uk]
- 7. How this compound Provides Targeted and Effective Insect Control in Modern Agriculture [jindunchemical.com]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. epa.gov [epa.gov]
- 10. ejppri.eg.net [ejppri.eg.net]
- 11. esjpesticides.org.eg [esjpesticides.org.eg]
- 12. Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laboratory and field performance of an this compound bait against German cockroaches (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioone.org [bioone.org]
- 15. Metabolic and Behavioral Mechanisms of this compound Resistance in Sitophilus zeamais (Coleoptera: Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identifying circumstances under which high insecticide dose increases or decreases resistance selection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. food.ec.europa.eu [food.ec.europa.eu]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: A Guide to Preparing and Storing Stable Indoxacarb Stock Solutions
Welcome to the Technical Support Center. This guide provides in-depth technical information and practical troubleshooting advice for researchers, scientists, and drug development professionals working with Indoxacarb. Ensuring the stability and integrity of your stock solutions is the first and most critical step toward reproducible and reliable experimental results. This document offers full editorial control to provide you with the most logical and scientifically sound guidance.
Introduction to this compound and Stock Solution Integrity
This compound is an oxadiazine insecticide that functions by blocking voltage-gated sodium channels in neurons, leading to paralysis and death in susceptible insects.[1] It exists as two enantiomers: the insecticidally active S-isomer and the inactive R-isomer.[2] Technical grade this compound is often supplied as a 3:1 mixture of the S- and R-isomers, respectively.[2][3]
Frequently Asked Questions (FAQs) on this compound Stock Solutions
This section addresses the most common questions and challenges encountered during the preparation and handling of this compound stock solutions.
Q1: Which organic solvent is best for my this compound stock solution?
The choice of solvent is a critical decision that balances solubility, stability, and compatibility with your experimental system. This compound is a hydrophobic molecule with very low water solubility (approx. 0.2 mg/L).[4][5]
High Solubility Solvents: For preparing highly concentrated stock solutions (>100 mg/mL), solvents like Acetonitrile, Acetone, Dimethylformamide (DMF), Ethyl Acetate, and Methylene Chloride are excellent choices.[3][6]
Commonly Used Biological Research Solvents:
-
Dimethyl Sulfoxide (DMSO): While a ubiquitous solvent in biological research, this compound has limited solubility in DMSO. One supplier reports a solubility of only 8 mg/mL (15.16 mM) , and sonication is recommended to aid dissolution.[1] If using DMSO, prepare concentrations at or below this limit to avoid precipitation.
-
Methanol: this compound shows good solubility in methanol (approx. 110 g/L).[3]
-
Acetonitrile: This is a highly recommended solvent due to this compound's high solubility (>250 g/L) and its common use in analytical techniques like HPLC.[3][7] Many research studies prepare their standards in acetonitrile.[8]
The following table summarizes the solubility of this compound in various organic solvents to guide your selection.
Table 1: Solubility and Properties of this compound in Common Organic Solvents
| Solvent | Solubility (at 20-25°C) | Molar Equivalent (at max solubility) | Recommended Use |
|---|---|---|---|
| Acetonitrile | >250 g/L[3][6] | >473 mM | High-concentration stocks, HPLC standards |
| Acetone | >250 g/L[9] | >473 mM | High-concentration stocks |
| Dimethylformamide (DMF) | >250 g/L[3][6] | >473 mM | High-concentration stocks |
| Ethyl Acetate | >250 g/L[3][6] | >473 mM | High-concentration stocks, standards[10][11] |
| Methylene Chloride | >250 g/L[3][6] | >473 mM | High-concentration stocks |
| Methanol | 109.9 g/L[3] | ~208 mM | Good for moderate concentration stocks[12] |
| Dimethyl Sulfoxide (DMSO) | ~8 mg/mL (8 g/L)[1] | ~15 mM | Lower concentration stocks for biological assays |
| n-Hexane | 1.31 g/L[3] | ~2.5 mM | Not recommended for stock preparation |
Causality Note: While solvents like DMF and Methylene Chloride offer high solubility, they are also more toxic and may have greater effects on cell cultures or animal models compared to DMSO or ethanol. Always consider the tolerance of your experimental system to the final solvent concentration.
Q2: What are the optimal storage conditions for this compound stock solutions?
To ensure long-term stability, stock solutions must be stored correctly. The primary degradation pathways for this compound are hydrolysis and photolysis .[4][8]
-
Temperature: For long-term storage (months to a year), store stock solutions at -20°C or -80°C .[1][2] For short-term storage (days to weeks), 4°C is acceptable.[8][10][11] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Light: this compound is susceptible to photodegradation.[3][4] Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[13]
-
Container: Use tightly sealed glass or chemically resistant polypropylene vials to prevent solvent evaporation and contamination.
Q3: How can I tell if my this compound stock solution has degraded?
Degradation can be identified through visual inspection and analytical confirmation.
-
Visual Cues:
-
Precipitation: The appearance of crystals or solid matter, especially after thawing, indicates that the compound has fallen out of solution. This could be due to exceeding the solubility limit at a lower temperature or solvent evaporation. Gently warm and vortex/sonicate the solution to attempt redissolution. If it persists, the concentration is no longer reliable.
-
Color Change: Any noticeable change from a clear, colorless/pale solution may indicate chemical degradation.
-
-
Analytical Verification:
-
The most reliable method to confirm the integrity and concentration of your stock solution is through High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A significant decrease in the area of the main this compound peak or the appearance of new peaks over time is a clear sign of degradation. A typical detection wavelength for this compound is 310 nm.[6][14]
-
Q4: What is the impact of pH when making aqueous dilutions?
This is a critical consideration. This compound's stability is highly dependent on pH.
-
Acidic (pH 5): Stable (Half-life ~500 days)[4]
-
Neutral (pH 7): Moderately stable (Half-life ~22-38 days)[3][4][6]
-
Alkaline (pH 9): Highly unstable (Half-life < 1 day)[3][4][6]
Expert Insight: When diluting your organic stock into aqueous buffers for experiments (e.g., cell culture media, assay buffers), always prepare the dilutions fresh on the day of the experiment. The slightly alkaline nature of many cell culture media (pH 7.2-7.4) will promote hydrolysis of this compound over time. Never store this compound in aqueous solutions.
Experimental Protocols
These protocols provide a self-validating system for preparing and assessing your stock solutions.
Protocol 1: Preparation of a 50 mM this compound Stock Solution in Acetonitrile
Materials:
-
This compound powder (MW: 527.83 g/mol )
-
HPLC-grade Acetonitrile
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Glass vials with PTFE-lined caps
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To make 10 mL of a 50 mM solution, you need:
-
50 mmol/L * 0.010 L * 527.83 g/mol = 0.2639 g (or 26.39 mg) of this compound.
-
-
Weighing: Accurately weigh approximately 26.4 mg of this compound powder and record the exact weight.
-
Dissolution: Transfer the powder to the 10 mL volumetric flask. Add approximately 7-8 mL of acetonitrile.
-
Mixing: Cap the flask and vortex thoroughly. If needed, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.[1][12]
-
Final Volume: Allow the solution to return to room temperature. Carefully add acetonitrile to the 10 mL mark (meniscus on the line).
-
Homogenization: Invert the capped flask 15-20 times to ensure the solution is homogeneous.
-
Aliquoting & Storage: Distribute the solution into smaller, single-use amber glass vials. For example, create 20 aliquots of 500 µL each. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: General HPLC Method for Stability Assessment
This protocol provides a starting point for verifying the purity of your this compound solution.
System:
-
HPLC with a UV-Vis or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., 75:25 v/v)[14]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30°C
Procedure:
-
Initial Analysis (T=0): Immediately after preparing your stock solution (Protocol 1), dilute a small amount to a suitable concentration (e.g., 10 µg/mL) in acetonitrile. Inject this sample into the HPLC system.
-
Record Data: Save the chromatogram. Record the retention time and the peak area of the main this compound peak. This is your baseline (100% integrity).
-
Periodic Testing: After a set period of storage (e.g., 1, 3, or 6 months), thaw a new aliquot of your stock solution. Prepare a sample at the same concentration and analyze it using the identical HPLC method.
-
Compare Results: Compare the peak area of the stored sample to the T=0 sample. A >10% decrease in the main peak area, or the appearance of new peaks, suggests significant degradation.
Visualization & Workflow
The following diagram illustrates the logical workflow for selecting a solvent and ensuring the long-term stability of your this compound stock solutions.
Caption: Workflow for this compound solvent selection and stability verification.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate in vial upon thawing | 1. Concentration exceeds solubility at storage temp. 2. Solvent evaporation from a loose cap. 3. Freeze-thaw cycles caused aggregation. | 1. Gently warm vial to 37°C and vortex/sonicate to redissolve. 2. If it does not redissolve, the concentration is unknown; discard and prepare fresh stock at a lower concentration. 3. Ensure caps are tight. Use aliquots to avoid freeze-thaw. |
| Inconsistent biological assay results | 1. Stock solution has degraded. 2. Inaccurate pipetting from a viscous stock (e.g., cold DMSO). 3. Hydrolysis in aqueous assay buffer. | 1. Verify stock integrity via HPLC (Protocol 2). 2. Ensure stock solution is at room temperature before pipetting. 3. Prepare final aqueous dilutions immediately before use. Do not store compounds in buffer. |
| Stock solution appears discolored | Chemical degradation has likely occurred. | Discard the solution immediately and prepare a fresh stock. Investigate potential causes (e.g., light exposure, contamination, improper storage temperature). |
References
-
U.S. Environmental Protection Agency. (2003). Environmental Fate of this compound. Link
-
Wang, C., et al. (2020). Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions. PubMed Central. Link
-
Food and Agriculture Organization of the United Nations. (2005). This compound EVALUATION. Link
-
Collaborative International Pesticides Analytical Council. (Date not available). This compound CIPAC Assay Method. Link
-
TargetMol. (Date not available). (±)-Indoxacarb Technical Data Sheet. Link
-
Imtrade Australia Pty Ltd. (2022). Imtrade this compound 150 EC Insecticide Safety Data Sheet. Link
-
El-Nahrawy, M. A., et al. (2021). Analytical method for identification and determination of this compound content in Suspension concentrate SC pesticide formulations. Egyptian Journal of Chemistry. Link
-
National Registration Authority for Agricultural and Veterinary Chemicals (Australia). (2000). Public Release Summary - Evaluation of the new active this compound. Link
-
Liu, D., et al. (2013). Enantioselective determination of the insecticide this compound in cucumber and tomato by chiral liquid chromatography-tandem mass spectrometry. PubMed. Link
-
National Center for Biotechnology Information. (Date not available). This compound - PubChem Compound Summary. Link
-
MSD Animal Health. (2024). SAFETY DATA SHEET this compound Formulation. Link
-
FMC Corporation. (2025). SAFETY DATA SHEET this compound 30 WG. Link
-
Gharda Chemicals Ltd. (Date not available). MATERIAL SAFETY DATA SHEET OF this compound 14.5% SC. Link
-
Agriculture and Environment Research Unit, University of Hertfordshire. (Date not available). This compound (Ref: DPX KN128). Link
-
MSD Animal Health. (2025). SAFETY DATA SHEET this compound Formulation. Link
-
Mandal, K., & Singh, B. (2022). Persistence and Exposure Assessment of Insecticide this compound Residues in Vegetables. Frontiers in Environmental Science. Link
-
An, R., et al. (2013). Enantioselective degradation and enantiomerization of this compound in soil. PubMed. Link
-
Shan, Z., et al. (2012). Enantioselective degradation of this compound in cabbage and soil under field conditions. PubMed. Link
-
Titan Ag Pty Ltd. (2020). TITAN this compound 300 WG INSECTICIDE - Safety Data Sheet. Link
-
Žunić, A. D., et al. (2018). Determination of insecticide this compound residues in peach fruits. ResearchGate. Link
-
Mandal, K., & Singh, B. (2022). Persistence and Exposure Assessment of Insecticide this compound Residues in Vegetables. PubMed Central. Link
-
SIELC Technologies. (Date not available). Separation of this compound on Newcrom R1 HPLC column. Link
-
PDQ Scientific. (Date not available). This compound Solution. Link
-
Food and Agriculture Organization of the United Nations. (2009). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES - this compound. Link
Sources
- 1. (±)-Indoxacarb | TargetMol [targetmol.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. fao.org [fao.org]
- 4. files.aptuitivcdn.com [files.aptuitivcdn.com]
- 5. This compound (Ref: DPX KN128) [sitem.herts.ac.uk]
- 6. cipac.org [cipac.org]
- 7. Enantioselective determination of the insecticide this compound in cucumber and tomato by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C22H17ClF3N3O7 | CID 107720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | Persistence and Exposure Assessment of Insecticide this compound Residues in Vegetables [frontiersin.org]
- 11. Persistence and Exposure Assessment of Insecticide this compound Residues in Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. esjpesticides.org.eg [esjpesticides.org.eg]
- 13. imtrade.com.au [imtrade.com.au]
- 14. researchgate.net [researchgate.net]
Troubleshooting unexpected off-target effects of Indoxacarb in beneficial insects
Introduction
Indoxacarb is an oxadiazine insecticide valued for its unique mode of action and efficacy against key lepidopteran pests.[1][2] It functions as a pro-insecticide, meaning it is converted into a more toxic metabolite by insect enzymes after ingestion or contact.[3][4] This active metabolite blocks voltage-gated sodium channels in the insect's nervous system, leading to paralysis and death.[3][5] While designed for selectivity, unexpected effects in beneficial, non-target insects can occur during experimental evaluation. This guide provides researchers with a structured approach to troubleshoot these off-target phenomena, ensuring experimental integrity and accurate assessment of this compound's ecological profile.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial observations and provides rapid guidance.
Q1: We observed acute mortality in our beneficial insect colony (e.g., bees, ladybugs) shortly after exposure to this compound, which was unexpected based on literature. What are the immediate steps?
A1: First, verify the concentration and exposure route. This compound's toxicity can vary significantly between contact and ingestion. For example, it is considered highly toxic to honeybees via direct contact but practically non-toxic by dietary intake.[6] Second, review your formulation and solvent controls. Solvents or surfactants in your experimental formulation can cause toxicity independent of the active ingredient. Run parallel control groups with the vehicle (solvent) alone to rule this out. Finally, consider the possibility of differential metabolism; your specific beneficial species may bioactivate the pro-insecticide more efficiently than expected.[3][7]
Q2: Our beneficial insects are not dying, but we are observing significant behavioral changes (e.g., reduced foraging, disorientation, tremors). Is this a known effect of this compound?
A2: Yes, sublethal neurotoxic effects are plausible. Since this compound's primary target is the insect nervous system, effects like impaired coordination, hyperexcitation, and feeding cessation are consistent with its mode of action, even at doses that are not acutely lethal.[4][8] These effects can significantly impact the insect's fitness and ecological function.[9] It is critical to quantify these behavioral changes using standardized assays (see Troubleshooting Guide 2).
Q3: Our lab results show high toxicity to a beneficial predator, but field studies report minimal impact. How can we reconcile this discrepancy?
A3: This is a common challenge in ecotoxicology. Key factors to investigate are:
-
Exposure Dynamics: Lab studies often use a "worst-case" constant exposure scenario. In the field, this compound degrades under UV light and rain, and insects can exhibit avoidance behaviors, reducing their actual exposure.[5][10]
-
Formulation: Commercial formulations may have different properties than the technical grade material used in the lab.[11]
-
Ecological Buffers: The presence of alternative, untreated food sources or refuges in the field can mitigate the impact observed in controlled lab settings.
Q4: How can we determine if the observed toxicity is from this compound itself or one of its environmental metabolites?
A4: This requires analytical chemistry support. The primary degradation pathways of this compound are known.[10][12] You will need to design experiments where test insects are exposed to synthetically produced metabolites (e.g., IN-JT333) and compare the toxicity profile to that of the parent compound.[10] This is crucial as some metabolites may have different toxicity profiles than this compound itself.[13]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Investigating Unexpected Acute Mortality
You've observed significant mortality in a non-target species that contradicts published data. This guide provides a systematic workflow to diagnose the cause.
Logical Troubleshooting Workflow
Caption: Workflow for diagnosing the cause of unexpected acute mortality.
Causality and Experimental Rationale
-
Concentration & Dose Verification: The most common source of error is incorrect dosing. An incorrectly prepared stock solution or a calculation error can lead to drastically higher concentrations than intended. Action: Re-prepare stock solutions and have a colleague independently verify all dilution calculations. If possible, use analytical methods (e.g., HPLC) to confirm the concentration of your final dosing solutions.
-
Formulation & Vehicle Controls: The solvents (e.g., acetone, DMSO) and surfactants used to dissolve and apply this compound can be toxic to insects.[14] Action: Run a full set of controls, including a negative control (no treatment), a vehicle control (the formulation minus this compound), and a positive control (an insecticide with known toxicity to your species). If mortality is high in the vehicle control, you must find a more benign solvent system.
-
Route of Exposure Analysis: this compound's toxicity profile is highly dependent on how the insect is exposed. Direct topical application may be more toxic than residues on a surface, which may be more toxic than ingestion, or vice-versa depending on the species.[6] Action: Design separate, parallel experiments to test for acute contact toxicity (topical application) and oral toxicity (feeding assay). This will pinpoint the most sensitive exposure route and help explain field observations. (See Protocol 1 for a standardized contact toxicity assay).
-
Species-Specific Metabolism: this compound is a pro-insecticide that requires metabolic activation by insect enzymes (esterases/amidases) to become the potent neurotoxin DCJW.[3][5] It is plausible that your beneficial species possesses an unusually efficient version of these enzymes, leading to rapid bioactivation and higher-than-expected toxicity. While direct measurement is complex, an indirect indicator can be the speed of mortality. Rapid paralysis and death (within hours) may suggest efficient bioactivation.[4]
Guide 2: Assessing Sublethal Behavioral & Reproductive Effects
When insects survive but behave abnormally, their long-term survival and population dynamics can be severely impacted.[9] Quantifying these effects is critical.
Key Sublethal Endpoints and Recommended Assays
| Sublethal Effect Category | Specific Endpoint to Measure | Recommended Assay / Method | Rationale |
| Locomotor & Neurological | Impaired coordination, ataxia, hyperactivity, paralysis | Open Field Arena Test, Climbing Assay | Directly measures the neurotoxic impact on motor control, a primary effect of sodium channel blockers.[15] |
| Feeding Behavior | Feeding cessation, reduced consumption rate | No-Choice or Choice Feeding Assay with treated food source | Quantifies anti-feedant properties, which can lead to starvation and reduced fitness.[8] |
| Reproductive Fitness | Reduced fecundity, egg viability, larval development time | Paired Mating Studies, Oviposition Assays, Generational Studies | Assesses long-term population impacts. Reduced reproductive output is a sensitive indicator of chronic stress.[9][16] |
| Social & Foraging Behavior | (For social insects like bees) Impaired navigation, communication (e.g., waggle dance), brood care | Homing experiments, analysis of recorded social interactions | Evaluates ecologically critical behaviors that can be disrupted by neurotoxicants, leading to colony decline.[16] |
Experimental Design for Sublethal Studies
A robust sublethal study requires a dose-response approach. You must test a range of concentrations below the determined LC50 (lethal concentration for 50% of the population).
Sources
- 1. How this compound Provides Targeted and Effective Insect Control in Modern Agriculture [jindunchemical.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. News - this compound Mode of Action [bigpesticides.com]
- 4. The Effect and Features of this compound | [engebiotech.com]
- 5. This compound: A Powerful Insecticide for Lepidoptera Pest Control - HEBEN [hb-p.com]
- 6. piat.org.nz [piat.org.nz]
- 7. researchgate.net [researchgate.net]
- 8. This compound effects on non-target predator, Podisus distinctus (Hemiptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. m.youtube.com [m.youtube.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. cdn.branchcms.com [cdn.branchcms.com]
- 14. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral and Transcriptomic Analyses in the this compound Response of a Non-Target Damselfly Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Managing matrix effects in the analysis of Indoxacarb residues in complex samples
<_content_type_technical_support_center>
Welcome to the technical support center for the analysis of Indoxacarb residues. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are working with complex sample matrices. Here, we will delve into the intricacies of matrix effects, a significant challenge in the accurate quantification of this compound, and provide practical, field-proven strategies to mitigate these issues. Our focus is on ensuring the scientific integrity and trustworthiness of your analytical results.
Introduction to this compound and Matrix Effects
This compound is a potent oxadiazine insecticide widely used to control a variety of pests on crops such as vegetables, fruits, and cotton.[1][2] Its mode of action involves blocking sodium channels in the nervous systems of insects.[2][3] As a "reduced risk" pesticide, it is favored for its targeted activity and lower toxicity to non-target organisms.[2][3] However, its physicochemical properties, including low water solubility and a high octanol-water partition coefficient (log Kow = 4.65), mean that it has a tendency to adhere to sample components, leading to challenges in extraction and analysis.[3][4][5]
What are Matrix Effects?
In analytical chemistry, particularly in techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, this compound).[6] These co-extracted components, such as pigments, lipids, sugars, and proteins, can interfere with the ionization of the target analyte in the mass spectrometer's source.[7][8] This interference can either suppress (reduce) or enhance (increase) the analyte's signal, leading to inaccurate quantification.[6][9] This phenomenon is known as the matrix effect .[10]
The complexity of the sample matrix is a primary factor influencing the severity of these effects. For instance, analyzing this compound in medicinal herbs has been shown to be particularly challenging due to significant matrix effects.[11][12]
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the analysis of this compound residues.
Q1: My this compound signal is significantly lower than expected in my sample extracts compared to the solvent standard. What's happening?
A1: You are likely observing ion suppression , a common form of matrix effect.[6][9] Co-eluting matrix components from your sample are competing with this compound for ionization in the MS source. This competition reduces the number of this compound ions that are formed and subsequently detected, leading to a lower signal.[6]
Causality: The electrospray ionization (ESI) process, commonly used in LC-MS/MS, has a finite capacity for generating charged droplets and ions. When high concentrations of co-eluting matrix components are present, they can saturate the ionization process, leaving fewer available charges for the analyte of interest.
Q2: I'm seeing inconsistent recovery and poor reproducibility across my sample replicates. Could this be related to matrix effects?
A2: Absolutely. Inconsistent matrix effects are a major cause of poor reproducibility. The composition and concentration of matrix components can vary slightly even between seemingly identical samples, leading to different degrees of signal suppression or enhancement in each replicate.[7] This variability directly translates to inconsistent analytical results.
Q3: How can I determine if matrix effects are impacting my analysis?
A3: A standard method to quantify matrix effects is to compare the signal response of an analyte in a post-extraction spiked sample (matrix-matched standard) to its response in a pure solvent standard at the same concentration.[11][13]
The matrix effect (ME) can be calculated using the following formula: ME (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] x 100
-
A negative value indicates signal suppression.
-
A positive value indicates signal enhancement.
-
Values between -20% and +20% are often considered acceptable, though this can vary depending on regulatory guidelines like SANTE/11312/2021.[11][12][14]
Another qualitative method is the post-column infusion experiment.[9] In this technique, a constant flow of the analyte solution is introduced into the LC eluent after the analytical column, while a blank matrix extract is injected. Any dips or rises in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[9]
Q4: Which analytical technique is more susceptible to matrix effects for this compound analysis: GC-MS/MS or LC-MS/MS?
A4: While both techniques can be affected, LC-MS/MS with electrospray ionization is generally more prone to matrix effects in the form of ion suppression or enhancement. In GC-MS, matrix effects often manifest as "matrix-induced signal enhancement," where non-volatile matrix components coat active sites in the GC inlet and column, preventing the thermal degradation of the analyte and leading to a higher response.
A study on this compound in medicinal herbs found that LC-MS/MS showed more acceptable matrix effects (<20%) compared to GC-MS/MS, which exhibited significant effects (>±20%) for the majority of the herbs tested.[11][12] Therefore, LC-MS/MS is often the recommended technique for the analysis of this compound in complex matrices.[11][12]
Troubleshooting Guide: Overcoming Matrix Effects
This section provides a problem-solving approach to common issues encountered during this compound residue analysis.
Problem 1: Significant Signal Suppression Observed
| Probable Cause | Step-by-Step Solution |
| Inadequate Sample Cleanup: Co-extractive interferences are not being sufficiently removed. | 1. Optimize the QuEChERS method: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis.[1][15] For complex matrices, the dispersive solid-phase extraction (d-SPE) cleanup step is crucial.2. Select appropriate d-SPE sorbents: - PSA (Primary Secondary Amine): Effective for removing fatty acids, organic acids, and some sugars.[1] - C18: Removes non-polar interferences like fats and waxes.[16][17] - GCB (Graphitized Carbon Black): Removes pigments and sterols. Use with caution as it can also retain planar analytes like this compound if used in excessive amounts.[17]3. Consider Solid-Phase Extraction (SPE): For very complex matrices, a more rigorous cleanup using SPE cartridges (e.g., NH2, Florisil) may be necessary as an alternative or addition to d-SPE.[11][16][18] |
| Chromatographic Co-elution: Matrix components are eluting at the same time as this compound. | 1. Modify the LC gradient: Adjust the mobile phase gradient to improve the chromatographic separation between this compound and the interfering matrix components.[9] A shallower gradient around the retention time of this compound can often resolve co-eluting peaks.2. Change the analytical column: Experiment with a column that has a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) to alter the selectivity of the separation.3. Implement "Dilute-and-Shoot": In some cases, diluting the final extract can significantly reduce the concentration of matrix components to a level where they no longer cause substantial ion suppression.[9] This approach is dependent on having sufficient instrument sensitivity to detect the diluted analyte. |
Problem 2: Poor Accuracy and Precision
| Probable Cause | Step-by-Step Solution |
| Variable Matrix Effects: The degree of signal suppression or enhancement is not consistent across samples and standards. | 1. Employ Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects.[13] Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[11][13] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[13]2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects. A SIL-IS for this compound (e.g., this compound-d5) will have nearly identical chemical properties and chromatographic behavior to the native analyte.[9][19] Therefore, it will experience the same degree of ion suppression or enhancement, allowing for reliable correction of the analyte signal.[9][19] |
Workflow for Selecting a Matrix Management Strategy
Caption: Decision workflow for managing matrix effects.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Vegetables
This protocol is adapted from established methods for pesticide residue analysis.[1][20]
1. Sample Homogenization:
-
Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add any internal standards at this stage.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake immediately and vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 2 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube.
-
Add 300 mg of anhydrous MgSO₄ and 100 mg of PSA sorbent.
-
For samples with high fat content, add 100 mg of C18 sorbent.
-
For samples with high pigment content (e.g., leafy greens), add 10-20 mg of GCB.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Filter through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial for LC-MS/MS analysis.
Workflow for QuEChERS Method
Caption: Step-by-step QuEChERS workflow for this compound.
Data Presentation: Example Recovery and Matrix Effects
The following table summarizes typical recovery and matrix effect data for this compound in different vegetable matrices after QuEChERS cleanup, analyzed by LC-MS/MS.
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | Matrix Effect (%) |
| Broccoli | 0.05 | 95.2 | 4.5 | -15.8 (Suppression) |
| 0.2 | 98.1 | 3.8 | -12.4 (Suppression) | |
| Tomato | 0.05 | 102.5 | 5.1 | +8.2 (Enhancement) |
| 0.2 | 105.3 | 4.2 | +11.5 (Enhancement) | |
| Spinach | 0.05 | 85.7 | 8.9 | -35.2 (Suppression) |
| 0.2 | 88.3 | 7.5 | -31.7 (Suppression) |
Data are illustrative and based on typical findings in the literature. Actual results will vary based on specific experimental conditions.[1][11][21]
As shown, "cleaner" matrices like tomato may exhibit minimal effects, while complex matrices like spinach can cause significant signal suppression, necessitating more advanced mitigation strategies.
Conclusion
Managing matrix effects is a critical aspect of developing robust and reliable analytical methods for this compound residue analysis. There is no single solution that fits all scenarios; rather, a systematic approach involving optimization of sample preparation, chromatographic separation, and calibration strategy is required. By understanding the causes of matrix effects and implementing the troubleshooting and validation procedures outlined in this guide, researchers can significantly improve the accuracy and precision of their results, ensuring data of the highest scientific integrity.
References
-
J-Stage. (n.d.). The Use of Solid Phase Extraction for Pesticide Residue Analysis of Crops: An Alternative to Liquid-Liquid Partitioning. Retrieved from [Link]
-
Branch CMS. (2003, March 6). Environmental Fate of this compound. Retrieved from [Link]
-
Shao, H., Jin, M., Jin, F., Huang, Y., Wang, J., & Li, Y. (2012). Rapid Analysis of this compound Residues in Vegetable by QuEChERS and LC-MS/MS. Asian Journal of Chemistry, 24(12), 5555-5557. Retrieved from [Link]
-
Methods in Molecular Biology. (2021). Dispersive Solid-Phase Extraction of Multiresidue Pesticides in Food and Water Samples. Retrieved from [Link]
-
Knowledge. (2025, December 4). This compound: Characteristics and Physicochemical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase extraction procedures for the pesticide residue analysis in fruits and vegetables. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [Link]
-
MDPI. (2022, August 30). Optimization of an Analytical Method for this compound Residues in Fourteen Medicinal Herbs Using GC–μECD, GC–MS/MS and LC–MS/MS. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [Link]
-
OUCI. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [Link]
-
California Environmental Protection Agency. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
European Commission. (n.d.). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Retrieved from [Link]
-
ResearchGate. (n.d.). Estimation of this compound Residues by QuEChERS Technique and Its Degradation Pattern in Cabbage. Retrieved from [Link]
-
PubMed Central. (2020, November 4). Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). This compound (216). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 5.15 this compound (216) RESIDUE AND ANALYTICAL ASPECTS. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2018, December 19). FAO SPECIFICATIONS AND EVALUATIONS this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of an Analytical Method for this compound Residues in Fourteen Medicinal Herbs Using GC–μECD, GC–MS/MS and LC–MS/MS. Retrieved from [Link]
-
PubMed. (n.d.). Estimation of this compound residues by QuEChERS technique and its degradation pattern in cabbage. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012, December 26). Rapid Analysis of this compound Residues in Vegetable by QuEChERS and LC-MS/MS. Retrieved from [Link]
-
U.S. Fish and Wildlife Service. (n.d.). ENVIRONMENTAL FATE OF this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). a this compound total ion chromatogram. b MRM transitions. c Extracted.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Optimization of an Analytical Method for this compound Residues in Fourteen Medicinal Herbs Using GC–μECD, GC–MS/MS and LC–MS/MS. Retrieved from [Link]
-
ResearchGate. (2018, October 4). (PDF) Determination of insecticide this compound residues in peach fruits. Retrieved from [Link]
-
myadlm.org. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]
-
Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
National Institutes of Health. (2023, January 11). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Retrieved from [Link]
-
OMICS Online. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Retrieved from [Link]
-
Agilent. (n.d.). Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. Retrieved from [Link]
-
ScienceDirect. (n.d.). Alternative calibration techniques for counteracting the matrix effects in GC–MS-SPE pesticide residue analysis – A statistical approach. Retrieved from [Link]
-
ResearchGate. (n.d.). a Calibration curve for the this compound in methanol solvent. b pigeonpea matrix. Retrieved from [Link]
-
US EPA. (n.d.). Environmental Chemistry Methods: this compound; 444773-15. Retrieved from [Link]
-
Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry | Request PDF. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. This compound: Characteristics and Physicochemical Properties - Knowledge [plantgrowthhormones.com]
- 3. cdn.branchcms.com [cdn.branchcms.com]
- 4. This compound | C22H17ClF3N3O7 | CID 107720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. piat.org.nz [piat.org.nz]
- 6. longdom.org [longdom.org]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. myadlm.org [myadlm.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Online Course Validation of Chemical Methods for Residue Analysis | WUR [wur.nl]
- 15. Dispersive Solid-Phase Extraction of Multiresidue Pesticides in Food and Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. bu.edu.eg [bu.edu.eg]
- 18. researchgate.net [researchgate.net]
- 19. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. asianpubs.org [asianpubs.org]
Indoxacarb formulation stability under UV irradiation and varying pH
Welcome to the Technical Support Center for Indoxacarb Formulation Stability. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound formulations under UV irradiation and varying pH conditions. Our approach is rooted in scientific integrity, providing not just protocols, but the rationale behind them to ensure your experiments are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is degrading much faster than expected in a neutral aqueous solution. What could be the cause?
A1: While this compound is most stable in acidic conditions, its degradation at neutral pH (pH 7) can be significant, with a half-life of approximately 22 to 38 days.[1][2][3] If you are observing degradation on a much shorter timescale, consider these factors:
-
Temperature: Hydrolysis rates are temperature-dependent. Ensure your experiments are conducted at a consistent, controlled temperature (e.g., 25°C). Elevated temperatures will accelerate degradation.
-
UV Exposure: Accidental exposure to UV light, even ambient lab lighting over time, can cause photodegradation. This compound in aqueous solutions is susceptible to rapid breakdown under sunlight or simulated sunlight, with a half-life of about 3 days.[2][3] Always protect your solutions from light by using amber glassware or covering your vessels with aluminum foil.
-
Formulation Excipients: Certain excipients in your formulation could be interacting with the this compound active ingredient. For example, some surfactants or solvents in Emulsifiable Concentrate (EC) formulations might influence the micro-environment pH or contain impurities that catalyze degradation.
-
Microbial Contamination: Though hydrolysis and photolysis are primary abiotic degradation routes, microbial activity can also contribute to the breakdown of this compound.[2][3] Ensure you are using sterile buffers and glassware, especially for longer-term studies.
Q2: I am conducting a photostability study on an this compound formulation. How do I differentiate between degradation caused by UV light and hydrolysis?
A2: This is a critical aspect of photostability testing. To distinguish between photolytic and hydrolytic degradation, you must run a parallel "dark control" experiment. Here’s the rationale:
-
Your irradiated sample will show the combined effects of photodegradation and hydrolysis.
-
Your dark control , kept at the same temperature but shielded from light, will only show degradation due to hydrolysis.
By subtracting the degradation observed in the dark control from the total degradation in the irradiated sample, you can isolate the effect of UV light. It is recommended to conduct these studies at a pH where this compound exhibits minimal hydrolysis (e.g., pH 5) to focus on the photolytic effects.
Q3: What are the primary degradation products I should be looking for when analyzing this compound stability?
A3: The primary degradation products depend on the conditions:
-
Hydrolysis (especially at alkaline pH): Under alkaline conditions (pH 9), the major degradation products are IN-KT413 and IN-MF014.
-
Soil/Microbial Degradation: In soil, a significant metabolite is IN-JT333, which is formed rapidly under aerobic conditions.[4]
-
Photodegradation: Aqueous photolysis leads to a complete breakdown of the central nucleus of the this compound molecule.
It is crucial to have analytical standards for these potential degradants to accurately identify and quantify them in your stability samples.
Troubleshooting Guide
HPLC Analysis Issues
-
Problem: Peak tailing or fronting for the this compound peak.
-
Potential Cause & Solution:
-
Column Overload: The concentration of your sample is too high. Dilute your sample and re-inject.
-
Silanol Interactions: For basic compounds like this compound, free silanol groups on the silica-based C18 column can cause tailing. Try a lower pH mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanols, or use an end-capped column.
-
Contamination: A buildup of contaminants on the column frit or packing material can distort peak shape. Backflush the column or use a guard column to protect the analytical column.
-
-
-
Problem: Shifting retention times.
-
Potential Cause & Solution:
-
Mobile Phase Inconsistency: Ensure your mobile phase is well-mixed and degassed. If preparing it online, check the pump's proportioning valves.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using ion-pairing reagents or buffers.
-
-
-
Problem: Ghost peaks in the chromatogram.
-
Potential Cause & Solution:
-
Contaminated Mobile Phase or Solvents: Use high-purity solvents and freshly prepared mobile phases.
-
Carryover from Previous Injection: Implement a robust needle wash protocol in your autosampler.
-
Degradation in the Vial: this compound can degrade in the autosampler vial, especially if the diluent is aqueous and at a neutral or high pH. Prepare samples in a diluent that ensures stability (e.g., acidified acetonitrile) and analyze them promptly.
-
-
Data Summary
| Condition | pH | Half-life (t½) | Primary Degradation Products | Reference(s) |
| Hydrolysis | 5 | ~500-607 days | Minimal | [1][2] |
| 7 | ~22-38 days | - | [1][2][3] | |
| 9 | ~0.25-1 day | IN-KT413, IN-MF014 | [1] | |
| Aqueous Photolysis | 5 | ~3 days | Cleavage of central nucleus | [2][3] |
| Soil Photolysis | N/A | ~139 days | - | [2][3] |
| Aerobic Soil Metabolism | N/A | ~18-34 days | IN-JT333, IN-KG433 |
Experimental Protocols & Methodologies
Protocol 1: Hydrolysis of this compound as a Function of pH (Adapted from OECD Guideline 111)
This protocol determines the rate of abiotic hydrolysis of this compound in sterile aqueous buffer solutions at different pH values.
1. Materials:
-
This compound analytical standard
-
This compound formulation to be tested
-
Sterile, buffered aqueous solutions at pH 4, 7, and 9. (e.g., citrate, phosphate, borate buffers).
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sterile, amber glass vials with screw caps.
-
Constant temperature chamber or water bath (set to 25°C ± 1°C).
-
HPLC-UV or HPLC-MS/MS system for analysis.
2. Procedure:
-
Prepare a stock solution of your this compound formulation in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
In separate sterile amber vials, add a small aliquot of the stock solution to the pH 4, 7, and 9 buffer solutions. The final concentration of this compound should not exceed half its water solubility, and the volume of organic solvent should be minimal (<1%).
-
Prepare triplicate samples for each pH and each time point.
-
Prepare "dark control" samples in the same manner.
-
Incubate all samples in the dark at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, 30 days), withdraw a set of triplicate vials for each pH. The sampling frequency should be adjusted based on the expected degradation rate (more frequent for pH 9).
-
Immediately quench any further reaction by adding an appropriate volume of acetonitrile and store at ≤ -18°C until analysis.
-
Analyze the samples for the concentration of this compound and any identified degradation products using a validated analytical method.
3. Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time for each pH.
-
If the plot is linear, the degradation follows first-order kinetics. The rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: Aqueous Photostability of this compound Formulation (Adapted from ICH Q1B Principles)
This protocol evaluates the stability of an this compound formulation in an aqueous environment when exposed to a controlled light source.
1. Materials:
-
Calibrated light source capable of emitting both visible and UVA radiation (e.g., Xenon lamp).
-
Quartz or borosilicate glass reaction vessels.
-
Materials from Protocol 1.
-
Chemical actinometer or calibrated radiometer/lux meter.
2. Procedure:
-
Prepare solutions of the this compound formulation in a pH 5 buffer (to minimize hydrolysis) in the transparent reaction vessels, as described in Protocol 1.
-
Prepare a parallel set of "dark control" samples by wrapping the vessels completely in aluminum foil.
-
Place both sets of samples in a photostability chamber at a controlled temperature.
-
Expose the samples to a light source, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Monitor the light exposure using a calibrated radiometer or a chemical actinometer.
-
At appropriate time intervals, withdraw samples from both the irradiated and dark control sets.
-
Analyze all samples for the concentration of this compound and its degradation products.
3. Data Analysis:
-
Calculate the degradation rates for both the irradiated and dark control samples as described in Protocol 1.
-
The rate of photodegradation is the difference between the rate of degradation in the irradiated sample and the rate of degradation in the dark control.
Diagrams
Caption: this compound Degradation Pathways
Caption: Stability Study Experimental Workflow
References
-
California Department of Pesticide Regulation. (2005). Environmental Fate of this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
California Department of Pesticide Regulation. (2003). Environmental Fate of this compound. Retrieved from [Link]
-
Li, Y., et al. (2020). Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions. PubMed Central. Retrieved from [Link]
-
Branch CMS. (2003). Environmental Fate of this compound. Retrieved from [Link]
-
Beyond Pesticides. (n.d.). ChemicalWatch Factsheet: this compound. Retrieved from [Link]
-
OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Sources
Addressing crystallization issues in Indoxacarb stock solutions
A Guide for Researchers on Preventing and Resolving Crystallization
Welcome to the technical support guide for Indoxacarb. As a Senior Application Scientist, I understand that maintaining the integrity of your experimental compounds is paramount. A common challenge encountered with hydrophobic molecules like this compound is the formation of crystals in stock solutions, which can compromise concentration accuracy and experimental reproducibility. This guide provides in-depth, field-proven answers and protocols to help you navigate and overcome these issues.
Immediate Troubleshooting
Q1: I've found crystals in my this compound stock solution vial. Is my experiment ruined? What should I do right now?
Do not panic. This is a frequent issue, and your stock solution is likely salvageable. Crystallization of this compound, a highly hydrophobic compound (LogP = 4.65), is often reversible[1][2].
Immediate Action Plan:
-
Gentle Warming: Place the vial in a 37°C water bath or incubator for 10-20 minutes. The solubility of most compounds, including this compound, increases with temperature[3].
-
Vortexing: After warming, vortex the solution vigorously for 30-60 seconds to facilitate the redissolution of the crystals.
-
Visual Confirmation: Carefully inspect the vial against a light source. Ensure that no visible crystals, particulates, or haziness remain. The solution must be completely clear before you proceed. If crystals persist, repeat the warming and vortexing steps.
-
Use Immediately or Re-Aliquot: Once the solution is clear, it is best to use it immediately for preparing your working dilutions. If you do not plan to use the entire volume, re-aliquot the stock into smaller, single-use volumes while it is still warm and fully dissolved. This will minimize future freeze-thaw cycles that promote crystallization.
Crucial Note: Never use a stock solution that still contains visible crystals. Doing so will lead to inaccurate dosing and unreliable experimental results.
Root Cause Analysis & FAQs
Understanding why crystallization occurs is the key to preventing it. The primary driver is that you are working with a solution that is near its saturation point, and a small change in conditions can cause the compound to fall out of solution.
Q2: Why did my this compound solution crystallize in the first place?
Several factors, often in combination, can lead to crystallization:
-
Low Temperature Storage: This is the most common cause. You likely store your stock at -20°C or -80°C. As the temperature drops, the kinetic energy of the solvent molecules decreases, reducing their ability to keep the highly hydrophobic this compound molecules in solution. Dimethyl sulfoxide (DMSO), a common solvent, itself freezes at 18.5°C (65°F), which can force the dissolved compound to precipitate out[4][5].
-
High Concentration: Preparing a stock solution that is too close to or exceeds the solubility limit of this compound in your chosen solvent at a specific temperature is a direct cause of precipitation[3].
-
Solvent Choice: While this compound is soluble in several organic solvents, its maximum solubility varies significantly among them. Using a solvent in which it is only moderately soluble increases the risk of crystallization.
-
Freeze-Thaw Cycles: Each time you thaw and re-freeze your stock solution, you create an opportunity for crystal formation. Small, undetectable microcrystals can form during freezing and then act as nucleation sites for further crystal growth during subsequent cycles.
-
Water Absorption (DMSO Stocks): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[6]. The introduction of water, in which this compound is virtually insoluble (0.2 mg/L), will dramatically reduce its solubility in DMSO and can cause it to crash out of solution[2][7].
Q3: I used DMSO. Isn't that the best solvent?
DMSO is an excellent and powerful solvent for many hydrophobic compounds, but it is not infallible. Its high freezing point and hygroscopic nature are its primary drawbacks[4][6][8]. For this compound, while effective, you must remain below its saturation limit. One supplier notes a solubility of approximately 8 mg/mL (15.16 mM) in DMSO[9]. Pushing concentrations above this, especially if the stock will be stored at low temperatures, is risky.
Q4: How does storage temperature affect my stock solution's stability?
Storing at -20°C or -80°C is standard practice to maintain the chemical stability of the compound over long periods[10]. However, this creates a physical stability challenge (crystallization). The key is to ensure the compound remains in solution upon thawing. Storing in small, single-use aliquots is the most effective strategy to balance chemical stability with physical stability, as it minimizes the impact of freeze-thaw cycles.
Preventative Strategies & Best Practices
Proactive measures during stock solution preparation are the most effective way to avoid crystallization issues.
Solubility Data for this compound
Understanding the solubility limits of this compound is the first step in preparing a stable stock solution. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility (at 25°C) | Source |
| Acetone | >250 g/kg | [1] |
| Acetonitrile | 139 g/L | [1] |
| Methanol | 103 g/L | [1] |
| n-Octanol | 14.5 g/L | [1] |
| Ethanol | Soluble | [10][11] |
| DMSO | ~8 mg/mL (~15 mM) | [9] |
| Water | 0.2 mg/L | [1][2] |
Table 1: Solubility of this compound in various solvents.
Troubleshooting Crystallization Workflow
The following diagram outlines the decision-making process when encountering or aiming to prevent crystallization.
Sources
- 1. This compound | C22H17ClF3N3O7 | CID 107720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.branchcms.com [cdn.branchcms.com]
- 3. How does dimethylsulfoxide influence the crystallization of compounds? - Blog [cheezhengchem.com]
- 4. dmsostore.com [dmsostore.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. This compound (Ref: DPX KN128) [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. (±)-Indoxacarb_TargetMol [targetmol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. (±)-Indoxacarb | CAS 144171-61-9 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Refinement of Analytical Methods for Detecting Indoxacarb and its Degradation Products
Welcome to the technical support center dedicated to the analytical challenges in the detection of Indoxacarb and its degradation products. This resource is designed for researchers, analytical scientists, and professionals in drug and pesticide development. Here, we address common issues encountered during experimental workflows, providing field-proven insights and solutions to enhance the accuracy and reliability of your results.
Introduction to this compound Analysis
This compound is a chiral oxadiazine insecticide widely used in agriculture.[1][2][3] Its mode of action involves blocking sodium channels in nerve cells of target insects.[2][4] The environmental and biological degradation of this compound is complex, leading to various metabolites that may possess their own toxicological profiles.[4][5] Accurate detection and quantification of both the parent compound and its degradation products in diverse matrices such as soil, water, and agricultural commodities are crucial for environmental monitoring and food safety assessment.[1][6]
This guide provides a structured approach to troubleshooting common analytical issues, offering detailed protocols and explaining the rationale behind experimental choices to ensure robust and reproducible results.
This compound Degradation Pathway Overview
Understanding the degradation pathway of this compound is fundamental to developing effective analytical methods. Degradation can occur through hydrolysis, photolysis, and microbial action, with the rate and primary products influenced by environmental factors like pH, sunlight, and microbial populations.[1][2]
This compound's stability is highly dependent on pH, with rapid degradation under alkaline conditions.[2][5][7] The main degradation routes lead to several key metabolites, including IN-JT333 and IN-KT413.[5]
Caption: Simplified degradation pathway of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Sample Preparation
Question 1: I am experiencing low recoveries of this compound from complex matrices like soil and medicinal herbs. What could be the cause and how can I improve it?
Answer: Low recovery is a common challenge in pesticide residue analysis, often stemming from inefficient extraction or losses during cleanup.[8]
-
Expertise & Experience: The choice of extraction solvent and cleanup technique is critical and matrix-dependent. For many matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a robust starting point.[9][10] However, for matrices rich in pigments or fats, further cleanup is necessary. The stability of certain metabolites can also be an issue; for instance, IN-KT413 can rearrange to IN-MP819 in pure acetonitrile, so maintaining at least 20% water in the extractant can improve its stability.[11]
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: While acetonitrile is commonly used, for certain soil types, a mixture of acetonitrile and water (e.g., 80:20 v/v) can enhance extraction efficiency.[1] For dry samples, pre-wetting with water for 30 minutes before adding the extraction solvent can significantly improve recovery.[9]
-
Evaluate Cleanup Cartridges: Solid-Phase Extraction (SPE) is a crucial step for removing interferences.[1] For plant matrices, NH2 or C18 cartridges are often employed.[1][9] If you are experiencing low recovery of planar pesticides, be cautious with graphitized carbon black as a cleanup sorbent, as it can lead to losses.
-
pH Adjustment: this compound is more stable under acidic to neutral conditions.[2][7] Buffering your extraction solvent, for example with acetic acid, can prevent degradation of pH-sensitive analytes.[10][12]
-
Internal Standards: Use a labeled internal standard, such as this compound-d3, to compensate for losses during sample preparation and analysis.
-
Question 2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a major issue in LC-MS/MS analysis of complex samples, leading to inaccurate quantification.[1][13]
-
Expertise & Experience: The "dilute and shoot" approach is often the simplest way to reduce matrix effects, provided your instrument has sufficient sensitivity.[10][13] However, for trace-level analysis, this may not be feasible. In such cases, optimizing the cleanup procedure or using matrix-matched calibration is essential.
-
Troubleshooting Steps:
-
Enhanced Cleanup: Implement more rigorous cleanup steps. This could involve using a combination of SPE cartridges or employing different sorbents.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for matrix-induced signal changes.
-
Instrumental Optimization: A well-optimized LC method can help separate the analytes from co-eluting matrix components. Consider using a smaller particle size column for better resolution or adjusting the mobile phase gradient.
-
Alternative Ionization Source: If available, try a different ionization source (e.g., APCI instead of ESI) as it may be less susceptible to matrix effects for your specific analyte and matrix combination.
-
Chromatographic Separation
Question 3: I am unable to separate the enantiomers of this compound. What type of column and mobile phase should I use?
Answer: this compound is a chiral molecule, and its enantiomers can exhibit different biological activities and degradation rates.[3][14] Therefore, enantioselective analysis is often required.
-
Expertise & Experience: Chiral separation is typically achieved using a chiral stationary phase (CSP) column. For this compound, polysaccharide-based columns like Chiralcel OD or Chiralpak AS-H have proven effective.[15][16][17] Normal-phase chromatography is commonly used for this separation.
-
Protocol: Chiral Separation of this compound Enantiomers
-
Column: Chiralcel OD, 25 cm x 4.6 mm, 10-μm particle size.[15]
-
Mobile Phase: A mixture of n-hexane (or heptane) and 2-propanol (e.g., 75:25 v/v).[15] The exact ratio may need optimization to achieve baseline separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector at 310 nm.[15]
-
Expected Elution Order: With a Chiralcel OD column, the inactive R-enantiomer (IN-KN127) typically elutes before the active S-enantiomer (this compound, DPX-KN128).[15]
-
Sources
- 1. Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.branchcms.com [cdn.branchcms.com]
- 3. Enantioselectivity of this compound enantiomers in Bombyx mori larvae: toxicity, bioaccumulation and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. piat.org.nz [piat.org.nz]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. fao.org [fao.org]
- 12. epa.gov [epa.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Enantioselective determination of the insecticide this compound in cucumber and tomato by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cipac.org [cipac.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Indoxacarb and Spinosad Against Diamondback Moth (Plutella xylostella): A Technical Guide
The diamondback moth, Plutella xylostella, stands as a formidable challenge to cruciferous crop production worldwide, notorious for its remarkable ability to develop resistance to a wide array of insecticides.[1][2] This guide provides a comprehensive comparison of two widely used insecticides, Indoxacarb and Spinosad, for the management of this pest. It is intended for researchers, scientists, and pest management professionals seeking an in-depth understanding of their relative performance, backed by experimental data.
Introduction to the Insecticides
This compound: A Pro-insecticide with a Unique Mode of Action
This compound is an oxadiazine insecticide that functions as a pro-insecticide, meaning it is converted into a more toxic form within the target pest.[3][4] This bioactivation is a key feature of its selectivity.
Mode of Action: Upon ingestion or contact, insect enzymes cleave the carbomethoxy group from the this compound molecule, converting it to its active metabolite, DCJW.[4] This metabolite blocks voltage-gated sodium channels in the insect's nerve cells.[3][5][6] By binding to the inactivated state of the sodium channel, DCJW prevents the normal flow of sodium ions, which is essential for nerve impulse transmission.[4][6][7] This disruption leads to cessation of feeding, paralysis, and ultimately, death of the insect.[3][4]
Caption: Mode of action of this compound.
Spinosad: A Fermentation-Derived Insecticide
Spinosad is a biological insecticide derived from the fermentation of the soil actinomycete, Saccharopolyspora spinosa.[8][9] It is a mixture of two active components, spinosyn A and spinosyn D.[9][10]
Mode of Action: Spinosad has a complex mode of action that primarily targets the insect's nervous system. It acts on nicotinic acetylcholine receptors (nAChRs), but at a site distinct from that of other nicotinic agonists like neonicotinoids.[8][10][11] This binding leads to the prolonged activation of the nAChRs, causing continuous nerve stimulation.[8][9][10] Spinosad also has secondary effects on GABA receptors, further contributing to neuronal hyperexcitation.[8][10] This dual action results in involuntary muscle contractions, tremors, paralysis, and eventual death of the insect.[8][9]
Caption: Mode of action of Spinosad.
Comparative Efficacy Against Diamondback Moth
The efficacy of both insecticides has been evaluated in numerous laboratory and field studies. The following tables summarize key findings.
Laboratory Bioassays: Lethal Concentration (LC50)
The LC50, or the concentration of an insecticide that is lethal to 50% of a test population, is a standard measure of toxicity.
| Insecticide | LC50 (ppm or µl/ml) | Population/Strain | Duration | Source |
| This compound | 1010.080 (µl/5000ml) | Field Population | Not Specified | [1][2] |
| This compound | 2.82 mg/l | Field Population | Not Specified | [12] |
| Spinosad | 0.598 ppm | 4th Instar Larvae | 72 hours | [13] |
| Spinosad | 11.5 ppm | Parent Generation (Field) | Not Specified | [14] |
Note: Direct comparison of LC50 values across different studies should be done with caution due to variations in experimental conditions, insect strains, and formulations.
One study directly comparing the two found this compound to be more toxic than spinosad, with a lower LC50 value.[1][2] However, other studies have shown spinosad to be highly effective at very low concentrations.[13]
Field Trials: Population Reduction
Field trials provide a more realistic assessment of insecticide performance under agricultural conditions.
| Insecticide | Application Rate | Mean Larval Population (per plant) | % Reduction over Control | Source |
| Spinosad 45% SC | 0.35 ml/L | 1.48 | 84.85% | [15][16][17] |
| This compound 14.5% SC | 0.5 g/L | 2.66 | 77.40% | [15][16][17] |
| Spinosad 45 SC | Not Specified | 1.86 | Not Specified | [18] |
| This compound | Not Specified | 2.18 | Not Specified | [18] |
In multiple field studies, Spinosad has demonstrated a higher percentage reduction in diamondback moth larval populations compared to this compound.[15][16][17][18] For instance, one study reported an 84.85% reduction with Spinosad, while this compound achieved a 77.40% reduction.[15][16] Another study also found Spinosad to result in a lower mean larval population per plant compared to this compound.[18] Furthermore, field trials have shown that Spinosad can lead to higher marketable yields of cauliflower compared to this compound.[15]
Insecticide Resistance
The diamondback moth's propensity for developing resistance is a critical factor in insecticide selection.
This compound Resistance
Resistance to this compound in P. xylostella has been documented in various field populations.[19][20] The primary mechanisms of resistance are often associated with enhanced metabolic detoxification by enzymes such as esterases and glutathione S-transferases (GSTs).[19][21][22] Studies have also indicated cross-resistance between this compound and other insecticides like metaflumizone and beta-cypermethrin.[19][22] However, no cross-resistance has been observed with insecticides like spinosad, chlorantraniliprole, and abamectin.[19][22]
Spinosad Resistance
While highly effective, resistance to Spinosad has also been reported in diamondback moth populations following intensive use.[14][20] The mechanisms of resistance to spinosad can involve increased activity of detoxifying enzymes like cytochrome P450 monooxygenases and GSTs.[23] Transcriptome analysis of resistant populations has revealed the upregulation of several genes involved in insecticide metabolism.[23][24] Continuous laboratory selection has shown that high levels of resistance can be developed within a relatively small number of generations.[14]
Standardized Experimental Protocol: Leaf-Dip Bioassay
To ensure reproducible and comparable results when evaluating insecticide efficacy, a standardized protocol is essential. The leaf-dip bioassay is a widely accepted method for testing the toxicity of insecticides against lepidopteran larvae.[25][26][27]
Caption: Workflow for a leaf-dip bioassay.
Step-by-Step Methodology:
-
Insect Rearing: Rear diamondback moth larvae from a susceptible laboratory strain or a field-collected population on untreated host plant leaves (e.g., cabbage, Brassica oleracea) under controlled conditions (e.g., 25°C, 60% RH, 16:8 light:dark photoperiod).[28][29] Use second or third instar larvae for the bioassay.[28]
-
Preparation of Insecticide Solutions: Prepare a series of dilutions of the insecticide formulations to be tested.[28] A minimum of five to six concentrations is recommended to generate a reliable dose-response curve.[28] A control solution, typically water with the same wetting agent used for the insecticide dilutions (if any), must be included.[28]
-
Leaf Preparation: Collect fresh, untreated leaves from the host plant.[28] Cut leaf discs of a uniform size (e.g., 5-7 cm diameter).[30]
-
Dipping Procedure: Individually dip each leaf disc into the respective insecticide solution or the control solution for a standardized time (e.g., 10 seconds) with gentle agitation.[28][31]
-
Drying: Place the dipped leaves on paper towels to air-dry completely.[28][31]
-
Bioassay Arenas: Place one treated leaf disc into a petri dish or a similar ventilated container.[28][30] A moist filter paper can be added to the bottom to maintain humidity.[28]
-
Larval Exposure: Carefully transfer a known number of larvae (e.g., 10) onto each leaf disc using a fine paintbrush.[29] Ensure a minimum of four replicates per concentration.[28]
-
Incubation: Seal the containers and maintain them under the same controlled conditions used for rearing.[28]
-
Mortality Assessment: Record larval mortality at specific time intervals, such as 24, 48, and 72 hours post-exposure.[2][30] Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Subject the mortality data to probit or logit analysis to calculate the LC50 and LC90 values, along with their 95% confidence limits.[2][25]
Conclusion and Recommendations
Both this compound and Spinosad are effective insecticides for the control of diamondback moth, but they exhibit different characteristics.
-
Spinosad often demonstrates superior performance in field trials, leading to a greater reduction in larval populations and higher crop yields.[15][17][18] Its complex mode of action, targeting both nAChRs and GABA receptors, makes it a potent tool.[8][10]
-
This compound's unique bioactivation mechanism within the insect contributes to its efficacy.[3][4] Laboratory studies have shown it to be highly toxic to P. xylostella.[1][2]
The choice between these insecticides should be guided by local resistance monitoring data. Due to the documented resistance to both compounds, it is crucial to incorporate them into an integrated pest management (IPM) program that includes the rotation of insecticides with different modes of action. This strategy is essential to delay the development of resistance and maintain the long-term effectiveness of these valuable chemical tools.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Spinosad?
- Unknown. (2025, December 10). This compound Mode of Action: How This Insecticide Works at the Nerve Level.
- ResearchGate. (n.d.). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations.
- PubMed. (n.d.). Deciphering the Molecular Mechanisms of Insecticide Resistance From the Transcriptome Data of Field Evolved Spinosad Resistant and Susceptible Populations of Plutella xylostella (Lepidoptera: Plutellidae).
- The National Cotton Council. (n.d.). Studies on the Mode of Action of Spinosad, the Active Ingredient in TracerŽ Insect Control.
- PubMed. (n.d.). Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW.
- PubMed. (n.d.). Genetics and evidence for an esterase-associated mechanism of resistance to this compound in a field population of diamondback moth (Lepidoptera: Plutellidae).
- MedchemExpress.com. (n.d.). Spinosad | Acetylcholine Agonist.
- Enge Biotech. (n.d.). The Effect and Features of this compound.
- PubMed. (n.d.). Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella.
- AgEcon Search. (n.d.). Toxicity of Selected Insecticides (Spinosad, this compound and Abamectin) Against the Diamondback Moth (Plutella xylostella L.) On Cabbage.
- Protocols.io. (n.d.). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations.
- Unknown. (n.d.). Toxicity of Selected Insecticides (Spinosad, this compound and Abamectin) Against the Diamondback Moth (Plutella xylostella L.) on.
- SciSpace. (n.d.). Evaluation of certain insecticides against diamondback moth (DBM) Plutella xylostella on cauliflower..
- ResearchGate. (2026, January 4). *(PDF) Sample Size and Bioassay Methods for Monitoring Insecticide Resistance in Diamondback Moth, Plutella xylostella (Linnaeus)**.
- ResearchGate. (2025, August 6). Novel mode of action of spinosad: Receptor binding studies demonstrating lack of interaction with known insecticidal target sites | Request PDF.
- Unknown. (2025, August 10). Efficacy of Different Insecticides Against Plutella xylostella under Field Conditions.
- Books. (2024, May 1). Chapter 3: Cholinergic Neurotransmission and Toxicity – Neonicotinoids and Spinosad.
- PubMed. (n.d.). Block of Two Subtypes of Sodium Channels in Cockroach Neurons by this compound Insecticides.
- PMC. (n.d.). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels.
- AWS. (n.d.). Evaluating the efficacy of selected insecticides on diamondback moth (Plutellaxylostella) damagingcabbage (Brassica oleracea).
- AWS. (n.d.). Field efficacy of selected insecticides against diamond back moth, Plutellaxylostella(Linnaeus) on cabbage, Brassica oleracea (L.
- Oxford Academic. (2022, May 20). Deciphering the Molecular Mechanisms of Insecticide Resistance From the Transcriptome Data of Field Evolved Spinosad Resistant and Susceptible Populations of Plutella xylostella (Lepidoptera: Plutellidae).
- International Journal of Advanced Biochemistry Research. (2025, March 21). Evaluation of selective insecticides efficacy against diamondback moth, Plutella xylostella (Linn.) on cabbage.
- The Pharma Innovation. (2023, May 27). Comparative efficacy of different insecticides alone and in combination with neem oil against diamondback moth, Plutella xylostella.
- PubMed. (n.d.). Monitoring of diamondback moth (Lepidoptera: Plutellidae) resistance to spinosad, this compound, and emamectin benzoate.
- Insecticide Resistance Action Committee. (n.d.). Plutella Xylostella.
- Unknown. (n.d.). RESISTANCE AGAINST SPINOSAD IN A LAB-REARING Plutella xylostella POPULATION AND ITS IMPACT ON FIT.
- ResearchGate. (2025, August 4). RESISTANCE AGAINST SPINOSAD IN A LAB-REARING Plutella xylostella POPULATION AND ITS IMPACT ON FITNESS COST | Request PDF.
- Unknown. (n.d.). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide a.
- Sabinet African Journals. (n.d.). Bioassay of insecticide resistance in Plutella xylostella (L) in South Africa.
- Unknown. (n.d.). Monitoring of Diamondback Moth (Lepidoptera: Plutellidae) Resistance to Spinosad, this compound, and Emamectin Benzoate.
- AgEcon Search. (n.d.). Toxicity of Selected Insecticides (Spinosad, this compound and Abamectin) Against the Diamondback Moth (Plutella xylostella L.) On Cabbage.
- IRAC. (n.d.). The Diamondback Moth, Plutella xylostella.
- Unknown. (2019, October 5). Evaluation of insecticides against diamondback moth Plutella xylostella on cabbage during 2016.
- Journal of Entomology and Zoology Studies. (2020, June 26). In vitro efficacy of newer insecticide molecules against diamondback moth, Plutella xylostella (Linnaeus) and.
- Journal of Entomology and Zoology Studies. (2017, April 20). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review.
- PMC. (2023, January 17). Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima.
- Globe Thesis. (2017, January 22). Study On this compound Resistance And Relative Fitness In Diamondback Moth, Plutella Xylostella.
- IRAC. (n.d.). IRAC Susceptibility Test Methods Series.
- MDPI. (2023, January 17). Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima.
- The Pharma Innovation Journal. (2022, May 21). Insecticidal resistance in diamondback moth (Plutella xylostella): A review.
- ResearchGate. (n.d.). Treatments and their details for leaf dip bioassay in laboratory and....
- Academic Journals. (2012, January 23). Insecticidal effect of spinosad on larvae of Plutella xylostella L. (Lepidoptera: Plutellidae) under laboratory conditions.
- SciSpace. (n.d.). Insecticide Toxicity, Synergism and Resistance in Plutella xylostella (Lepidoptera: Plutellidae).
- Globe Thesis. (2005, June 17). Spinosad Resistance And Associated Fitness Changes In The Diamondback Moth, Plutella Xylostella (L.).
Sources
- 1. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 2. archive.aessweb.com [archive.aessweb.com]
- 3. News - this compound Mode of Action [bigpesticides.com]
- 4. The Effect and Features of this compound | [engebiotech.com]
- 5. Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Block of two subtypes of sodium channels in cockroach neurons by this compound insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Spinosad? [synapse.patsnap.com]
- 9. books.rsc.org [books.rsc.org]
- 10. cotton.org [cotton.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scispace.com [scispace.com]
- 13. academicjournals.org [academicjournals.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 18. biochemjournal.com [biochemjournal.com]
- 19. Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Genetics and evidence for an esterase-associated mechanism of resistance to this compound in a field population of diamondback moth (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. globethesis.com [globethesis.com]
- 23. Deciphering the Molecular Mechanisms of Insecticide Resistance From the Transcriptome Data of Field Evolved Spinosad Resistant and Susceptible Populations of Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. irac-online.org [irac-online.org]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. rjas.org [rjas.org]
Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance Patterns Between Indoxacarb and Pyrethroid Insecticides
For the Attention of Researchers, Scientists, and Drug Development Professionals
The escalating challenge of insecticide resistance necessitates a sophisticated understanding of the cross-resistance profiles of widely used chemical classes. This guide provides an in-depth technical comparison of the cross-resistance patterns observed between indoxacarb, an oxadiazine insecticide, and the broad-spectrum pyrethroid class. Moving beyond a simple cataloging of resistance, we will dissect the underlying molecular and biochemical mechanisms, offering field-proven insights and robust experimental protocols to empower your research and resistance management strategies.
Introduction: Two Classes, One Target, and a Web of Resistance
This compound and pyrethroids, while both targeting the insect nervous system, exhibit distinct modes of action that lay the groundwork for complex cross-resistance scenarios. Pyrethroids are fast-acting neurotoxins that bind to and modify the gating kinetics of voltage-gated sodium channels (VGSCs), causing prolonged channel opening, nerve hyperexcitation, and subsequent paralysis.[1] In contrast, this compound is a pro-insecticide; it is ingested by the insect and then metabolically converted by internal enzymes into a more potent, N-decarbomethoxylated metabolite (DCJW).[2][3] This active metabolite then blocks the VGSC, but at a different site and in a different manner than pyrethroids, leading to a cessation of nerve impulses, paralysis, and death.[4][5]
The convergence on the VGSC as a primary target, coupled with the involvement of metabolic enzymes in both the activation of this compound and the detoxification of pyrethroids, creates a multifaceted landscape of cross-resistance. Understanding these interactions is paramount for the judicious use of these insecticides and the development of sustainable resistance management programs.
The Molecular Battleground: Mechanisms of Cross-Resistance
Cross-resistance between this compound and pyrethroids is primarily governed by two key mechanisms: alterations at the target site and enhanced metabolic detoxification.
Target-Site Resistance: The Shifting Lock of the Voltage-Gated Sodium Channel
Mutations in the gene encoding the VGSC are a well-established cause of resistance to pyrethroids, a phenomenon known as knockdown resistance (kdr).[6][7] These mutations, often single nucleotide polymorphisms (SNPs), alter the amino acid sequence of the channel protein, thereby reducing the binding affinity of pyrethroid molecules.[8] The most frequently cited kdr mutation is the L1014F substitution in domain II of the sodium channel.[7][9]
The implications of these VGSC mutations for this compound efficacy are not always straightforward. While both insecticide classes target the VGSC, they do so at different binding sites and are sensitive to different conformational states of the channel. Some studies have reported a lack of cross-resistance conferred by kdr mutations, suggesting that these specific alterations do not significantly impact the binding of the activated this compound metabolite.[10] However, other research has identified specific VGSC mutations, such as V1848I, that can confer high levels of resistance to this compound.[11] This highlights the critical importance of characterizing the specific mutations present in a resistant population.
Logical Relationship: Target-Site Cross-Resistance
Caption: Interaction between pyrethroid and this compound resistance at the VGSC.
Metabolic Resistance: The Double-Edged Sword of Detoxification Enzymes
Metabolic resistance arises from the increased production or efficiency of enzymes that detoxify insecticides before they can reach their target site.[9][12] The primary enzyme families implicated in pyrethroid resistance are cytochrome P450 monooxygenases (P450s), carboxylesterases (COEs), and glutathione S-transferases (GSTs).[13][14]
The role of these enzymes in this compound cross-resistance is particularly intriguing due to its pro-insecticide nature. The bioactivation of this compound to its toxic form is itself dependent on insect esterases or amidases.[3] This creates a complex scenario where:
-
Positive Cross-Resistance: Overexpression of certain P450s or GSTs that detoxify both pyrethroids and the active metabolite of this compound can lead to resistance to both insecticide classes.[15][16]
-
Negative Cross-Resistance: In some cases, the same esterases that are overproduced and confer resistance to pyrethroids by sequestering or hydrolyzing them may also be responsible for the bioactivation of this compound.[17] This can lead to a phenomenon known as negative cross-resistance, where pyrethroid-resistant individuals are hypersensitive to this compound due to the enhanced production of the enzymes that convert it to its toxic form. This has been observed in species like the cotton bollworm, Helicoverpa armigera.[17]
-
No Cross-Resistance: The specific enzymes upregulated in a pyrethroid-resistant population may not be involved in either the activation or detoxification of this compound, resulting in no cross-resistance.
Signaling Pathway: Metabolic Cross-Resistance Dynamics
Caption: Divergent outcomes of metabolic cross-resistance.
Quantifying Resistance: Experimental Data and Interpretation
The level of resistance is typically quantified by calculating a resistance ratio (RR), which is the lethal concentration (LC) or lethal dose (LD) for a resistant population divided by that of a susceptible population. Synergists, which are chemicals that inhibit specific metabolic enzymes, are invaluable tools for elucidating the mechanisms of resistance.[18]
| Insecticide | Resistant Strain | RR (without synergist) | Synergist | RR (with synergist) | Inferred Mechanism | Reference |
| Deltamethrin | Spodoptera frugiperda (Ind-SEL) | 31.23 | - | - | Target-site and/or metabolic | [3] |
| This compound | Spodoptera frugiperda (Ind-SEL) | 472.67 | Piperonyl Butoxide (PBO) | Significantly Reduced | P450-mediated | [3] |
| Beta-cypermethrin | Plutella xylostella (this compound-resistant) | >100 | - | - | Target-site and/or metabolic | [15] |
| This compound | Plutella xylostella (this compound-resistant) | 160 | Piperonyl Butoxide (PBO) | 20.5 | P450-mediated | [15] |
| This compound | Plutella xylostella (this compound-resistant) | 160 | Diethyl Maleate (DEF) | 45.7 | Esterase-mediated | [15] |
Table 1: Examples of Cross-Resistance and Synergism Data.
Interpretation of Data:
-
The high RR for deltamethrin in the this compound-selected S. frugiperda strain indicates significant cross-resistance.[3]
-
The substantial reduction in this compound RR in the presence of PBO (a P450 inhibitor) strongly implicates P450 enzymes in the resistance mechanism.[3][15]
-
Similarly, the synergistic effect of both PBO and DEF on this compound toxicity in P. xylostella suggests the involvement of both P450s and esterases in resistance.[15]
Experimental Protocols for Cross-Resistance Assessment
To ensure the scientific integrity and reproducibility of cross-resistance studies, standardized and well-validated protocols are essential.
Topical Bioassay for Adult Insects
This method determines the dose of an insecticide that causes a specific level of mortality when applied directly to the insect.
Step-by-Step Methodology:
-
Insect Rearing: Rear insects under controlled conditions (e.g., 25±1°C, 65±5% RH, 16:8 L:D photoperiod) on an appropriate artificial diet or host plant. Use 3rd or 4th instar larvae or 2-5 day old adults for testing.
-
Insecticide Dilution: Prepare a stock solution of the technical grade insecticide in a high-purity solvent (e.g., acetone). Make a series of serial dilutions to create at least five concentrations that are expected to result in mortalities between 10% and 90%.
-
Application: Anesthetize the insects with CO2. Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of each insect. Apply solvent only to the control group.
-
Incubation: Place the treated insects in clean containers with access to food and water. Maintain them under the same controlled conditions as for rearing.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Consider insects that are unable to make a coordinated movement when prodded as dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to calculate the LD50 (the dose that kills 50% of the test population) and its 95% confidence intervals. The Resistance Ratio (RR) is calculated as the LD50 of the resistant strain divided by the LD50 of the susceptible strain.
Experimental Workflow: Topical Bioassay
Caption: Workflow for conducting a topical insecticide bioassay.
Synergist Bioassay
This assay is performed to determine the involvement of metabolic enzymes in resistance.
Step-by-Step Methodology:
-
Determine Synergist Sub-lethal Dose: First, conduct a dose-response bioassay with the synergist alone (e.g., PBO or DEF) to determine the maximum concentration that causes no or minimal mortality.[19]
-
Synergist Pre-treatment: Apply the pre-determined sub-lethal dose of the synergist to a group of insects 1-2 hours before the insecticide application.
-
Insecticide Application: Following the pre-treatment, conduct the topical bioassay as described in section 4.1 with the insecticide of interest.
-
Data Analysis: Calculate the LD50 for the synergist + insecticide treatment. The Synergism Ratio (SR) is calculated as the LD50 of the insecticide alone divided by the LD50 of the insecticide with the synergist. An SR value significantly greater than 1 indicates the involvement of the enzyme system inhibited by the synergist.[18]
Molecular Diagnostics for kdr Mutations
Molecular assays provide a rapid and accurate method for detecting the presence and frequency of known resistance-conferring mutations.
Step-by-Step Methodology (Allele-Specific PCR Example):
-
DNA Extraction: Extract genomic DNA from individual insects using a commercially available kit or standard protocols (e.g., phenol-chloroform extraction).
-
Primer Design: Design allele-specific PCR primers. This typically involves a common reverse primer and two forward primers. One forward primer is specific to the susceptible (wild-type) allele, and the other is specific to the resistant (mutant) allele. The specificity is often enhanced by introducing a deliberate mismatch at the 3' end of the primers.
-
PCR Amplification: Perform PCR using the extracted DNA as a template and the designed primers. The reaction mixture will contain the DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
-
Gel Electrophoresis: Visualize the PCR products on an agarose gel stained with an intercalating dye (e.g., ethidium bromide or SYBR Green).
-
Genotype Determination: The presence of a band corresponding to the susceptible-specific primer indicates a susceptible allele. A band from the resistant-specific primer indicates a resistant allele. Heterozygotes will show bands from both reactions.
-
Frequency Calculation: Calculate the frequency of the resistant allele in the population.
More advanced techniques like TaqMan qPCR and High-Resolution Melt (HRM) analysis can also be employed for high-throughput genotyping.[7][20]
Conclusion and Future Perspectives
The cross-resistance relationship between this compound and pyrethroids is a nuanced interplay of target-site insensitivity and metabolic enzyme activity. A blanket assumption of cross-resistance or susceptibility is scientifically unsound. The potential for negative cross-resistance, driven by the unique bioactivation requirement of this compound, presents a valuable opportunity for resistance management. By rotating or using mosaics of these insecticides based on the specific resistance mechanisms present in a target population, it may be possible to delay the evolution of resistance and extend the effective lifespan of these crucial control agents.
Future research should focus on the comprehensive characterization of the specific P450 and esterase isozymes involved in both pyrethroid detoxification and this compound metabolism. The development of rapid, field-deployable molecular diagnostic tools to identify not only kdr mutations but also markers for metabolic resistance will be instrumental in implementing truly effective and sustainable insecticide resistance management strategies.
References
-
Miller, T. A. (1988). Mechanisms of resistance to pyrethroid insecticides. Parasitology Today, 4(7), S8-S12. [Link]
-
Haddi, Z., et al. (2022). Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control. Insects, 13(5), 448. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Pym, A., et al. (2021). From Global to Local—New Insights into Features of Pyrethroid Detoxification in Vector Mosquitoes. Insects, 12(4), 302. [Link]
-
Agriculture and Horticulture Development Board. (n.d.). The mechanisms of insecticide resistance in crop pests. [Link]
-
Pest Control Technology. (2025). This compound Mode of Action: How This Insecticide Works at the Nerve Level. [Link]
-
Bass, C., et al. (2007). Detection of knockdown resistance (kdr) mutations in Anopheles gambiae: a comparison of two new high-throughput assays with existing methods. Malaria Journal, 6, 111. [Link]
-
Liu, N. (2023). Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes. Cold Spring Harbor Protocols, 2023(3). [Link]
-
Ullah, F., et al. (2020). Mechanism of Insecticide Resistance in Insects/Pests. Polish Journal of Environmental Studies, 29(2), 1-10. [Link]
-
Mizell, R. F., & Mizell, R. F. (2022). Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture. EDIS, 2022(6). [Link]
-
Liu, N. (2023). Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes. Cold Spring Harbor Protocols, 2023(3). [Link]
-
Ali, A., et al. (2022). Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs. Insects, 13(12), 1084. [Link]
-
Ahad, A. S., et al. (2014). Effects of synergists PBO and DEF on Anopheles gambiae Sekandji populations resistant to deltamethrin in 2010. Journal of Parasitology and Vector Biology, 6(6), 84-90. [Link]
-
Enge Biotech. (2021). The Effect and Features of this compound. [Link]
-
Gunning, R. V., & Devonshire, A. L. (2002). Negative cross-resistance between this compound and pyrethroids in the cotton bollworm, Helicoverpa armigera, in Australia: a tool for resistance management. Pest Management Science, 58(7), 659-662. [Link]
-
N'Guessan, R., et al. (2007). Evaluation of this compound, an oxadiazine insecticide for the control of pyrethroid-resistant Anopheles gambiae (Diptera: Culicidae). Journal of Medical Entomology, 44(2), 270-276. [Link]
-
Wang, R., et al. (2024). V1848I Mutation in the Voltage-Gated Sodium Channel Confers High-Level Resistance to this compound and Metaflumizone in Spodoptera exigua. Insects, 15(1), 23. [Link]
-
Grzywacz, B., et al. (2023). Molecular Diagnostics for Monitoring Insecticide Resistance in Lepidopteran Pests. International Journal of Molecular Sciences, 24(13), 10803. [Link]
-
Saavedra-Rodriguez, K., et al. (2007). A mutation in the voltage-gated sodium channel gene associated with pyrethroid resistance in Latin American Aedes aegypti. Insect Molecular Biology, 16(6), 785-798. [Link]
-
Sonoda, S., et al. (2017). Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella. Pesticide Biochemistry and Physiology, 142, 84-89. [Link]
-
Bass, C., et al. (2007). Detection of knockdown resistance (kdr) mutations in Anopheles gambiae: A comparison of two new high-throughput assays with existing methods. Malaria Journal, 6, 111. [Link]
-
Picollo, M. I., et al. (2019). Evaluation of Resistance to Different Insecticides and Metabolic Detoxification Mechanism by Use of Synergist in the Common Bed Bug (Heteroptera: Cimicidae). Journal of Medical Entomology, 56(4), 1032-1038. [Link]
-
Calkins, T. L., & Hii, J. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e58981. [Link]
-
Wang, K., et al. (2023). Mutations of voltage-gated sodium channel contribute to pyrethroid resistance in Panonychus citri. Insect Science, 31(3), 731-744. [Link]
-
Chandor-Proust, A., et al. (2013). Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations. Acta Tropica, 128(1), 114-118. [Link]
-
Wang, K., et al. (2023). Mutations of voltage-gated sodium channel contribute to pyrethroid resistance in Panonychus citri. Insect Science, 31(3), 731-744. [Link]
-
Feyereisen, R. (2012). The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. Memórias do Instituto Oswaldo Cruz, 107(6), 727-733. [Link]
-
González-Cabrera, J., et al. (2016). Novel Mutations in the Voltage-Gated Sodium Channel of Pyrethroid-Resistant Varroa destructor Populations from the Southeastern USA. PLoS ONE, 11(5), e0155332. [Link]
-
Al-Ali, K. H., et al. (2022). Molecular analysis of knockdown resistance (kdr) mutations in the voltage-gated sodium channel gene of Aedes aegypti populations from Saudi Arabia. Parasites & Vectors, 15(1), 375. [Link]
-
David, J. P., et al. (2013). Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth. Philosophical Transactions of the Royal Society B: Biological Sciences, 368(1612), 20120429. [Link]
-
Richards, J. L., & Connelly, C. R. (2020). Assessing Insecticide Resistance in Adult Mosquitoes: Perspectives on Current Methods. Journal of the American Mosquito Control Association, 36(3), 131-141. [Link]
-
Pennetier, C., et al. (2005). Investigation of Negative Cross-Resistance as a Resistance-Management Tool for Insecticide-Treated Nets. Journal of Medical Entomology, 42(3), 422-429. [Link]
-
Saha, D., & Saha, D. (2023). Overexpression of cytochrome P450 and esterase genes in pyrethroid- resistant wild Culex quinquefasciatus populations from sub-Himalayan West Bengal, India. International Journal of Tropical Insect Science, 43(3), 819-830. [Link]
-
Zhu, Y., et al. (2018). The mechanisms of metabolic resistance to pyrethroids and neonicotinoids fade away without selection pressure in the tarnished plant bug Lygus lineolaris. Pest Management Science, 74(11), 2540-2550. [Link]
-
World Health Organization. (2016). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. [Link]
-
Al-Shehri, H., et al. (2020). Knockdown resistance mutations contributing to pyrethroid resistance in Aedes aegypti population, Saudi Arabia. Eastern Mediterranean Health Journal, 26(10), 1246-1254. [Link]
-
Pacific Mosquito Surveillance Strengthening for Impact. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. [Link]
-
Gunning, R. V., et al. (2010). Esterase-based metabolic resistance to insecticides in heliothine and spodopteran pests. Pest Management Science, 66(3), 275-289. [Link]
-
Liverpool School of Tropical Medicine. (2018, April 16). Resistance101 - Cross resistance [Video]. YouTube. [Link]
Sources
- 1. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 2. News - this compound Mode of Action [bigpesticides.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Effect and Features of this compound | [engebiotech.com]
- 6. mdpi.com [mdpi.com]
- 7. Detection of knockdown resistance (kdr) mutations in Anopheles gambiae: a comparison of two new high-throughput assays with existing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mutation in the voltage-gated sodium channel gene associated with pyrethroid resistance in Latin American Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
- 10. Evaluation of this compound, an oxadiazine insecticide for the control of pyrethroid-resistant Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Target-Site Mutations in the Sodium Channel Conferring Indoxacarb Resistance
For researchers in the fields of insecticide resistance, neurotoxicology, and drug development, the robust validation of target-site mutations is paramount. This guide provides an in-depth comparison of cutting-edge and established methodologies for confirming the role of specific mutations in the voltage-gated sodium channel (VGSC) in conferring resistance to the oxadiazine insecticide, indoxacarb. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid in the design of rigorous validation studies.
The Central Role of the Voltage-Gated Sodium Channel in this compound Action and Resistance
This compound is a pro-insecticide that, upon metabolic activation within the target insect, is converted to its more potent N-decarbomethoxylated metabolite, DCJW.[1][2] This active metabolite functions as a state-dependent blocker of the VGSC, binding preferentially to the inactivated state of the channel.[3][4] This blockage prevents the influx of sodium ions, which is essential for the propagation of action potentials in neurons, leading to paralysis and eventual death of the insect.[1][4]
The insect VGSC is a large transmembrane protein composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[5] Resistance to this compound has been linked to specific point mutations within the VGSC gene. Notably, two mutations, F1845Y and V1848I , located in the domain IV S6 transmembrane segment, have been repeatedly identified in this compound-resistant populations of various insect pests, including Plutella xylostella (diamondback moth) and Tuta absoluta (tomato leafminer).[6][7] These mutations are hypothesized to alter the binding site of the activated this compound metabolite, thereby reducing the sensitivity of the sodium channel to the insecticide.
This guide will focus on the methodologies used to experimentally validate the causative link between these mutations and the observed resistance phenotype.
Comparative Analysis of Validation Methodologies
The validation of a putative resistance-conferring mutation requires a multi-faceted approach. Below is a comparative overview of the primary techniques employed in the field.
| Methodology | Core Principle | Key Data Output | Advantages | Disadvantages | Relative Cost | Throughput |
| Insecticide Bioassays | Exposing insects to varying concentrations of insecticide to determine mortality. | LC50/LD50 values, resistance ratios (RR). | In vivo relevance, directly measures the whole-organism response, relatively low cost. | Can be influenced by other resistance mechanisms (e.g., metabolic), labor-intensive. | Low to Medium | Medium |
| Heterologous Expression & Electrophysiology | Expressing wild-type and mutant ion channels in a foreign cell system (e.g., Xenopus oocytes) and measuring their response to the insecticide using voltage-clamp techniques. | IC50 values, changes in channel gating properties (e.g., inactivation kinetics). | Directly assesses the impact of the mutation on channel sensitivity in a controlled system, isolates target-site effects. | In vitro system may not fully replicate the native cellular environment, technically demanding, requires specialized equipment. | High | Low |
| CRISPR/Cas9 Genome Editing | Precisely introducing the specific mutation into the genome of a susceptible insect strain to create a homozygous mutant line for in vivo testing. | Direct in vivo confirmation of the mutation's role in resistance through subsequent bioassays. | Unambiguous in vivo validation, isolates the effect of the specific mutation in the native genetic background. | Technically challenging, time-consuming to establish stable lines, may not be feasible for all insect species. | High | Low |
| Molecular Diagnostics (e.g., PCR-RFLP, AS-PCR) | Developing molecular assays to detect the presence and frequency of the mutation in field populations. | Allele frequencies in populations. | High-throughput screening of large populations, enables monitoring of resistance evolution. | Does not directly validate the functional role of the mutation, requires prior knowledge of the mutation. | Low | High |
Experimental Workflows and Protocols
A logical workflow for validating a candidate resistance mutation is crucial for generating robust and publishable data. The following diagram illustrates a typical validation pipeline.
Caption: A comprehensive workflow for the validation of this compound resistance mutations.
Protocol 1: Insecticide Bioassays for Lepidopteran Larvae
This protocol is adapted from standard methods for assessing insecticide susceptibility in larval stages of lepidopteran pests.[2][8]
Objective: To determine the lethal concentration (LC50) of this compound for susceptible and resistant insect strains and to calculate the resistance ratio (RR).
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Triton X-100 or similar surfactant
-
Artificial diet for the specific insect species
-
Petri dishes or multi-well bioassay trays
-
Third-instar larvae of susceptible and resistant insect strains
-
Micropipettes
-
Vortex mixer
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in acetone. For example, dissolve 10 mg of this compound in 10 ml of acetone to get a 1000 µg/ml stock solution.
-
Preparation of Serial Dilutions: Perform serial dilutions of the stock solution in acetone to obtain a range of at least 5-7 concentrations that will result in mortality ranging from >0% to <100%. A control solution of acetone with the surfactant should also be prepared.
-
Diet Incorporation:
-
Prepare the artificial diet according to the standard protocol for the insect species.
-
While the diet is still liquid and has cooled to approximately 40-50°C, add a specific volume of each this compound dilution or the control solution to a known volume of diet. Add a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even mixing.[2]
-
Mix thoroughly using a vortex mixer.
-
Dispense the treated diet into the wells of bioassay trays or small petri dishes.
-
Allow the diet to solidify completely.
-
-
Infestation:
-
Select healthy, active third-instar larvae of uniform size.
-
Place one larva in each well or petri dish containing the treated or control diet.
-
Use at least 20-30 larvae per concentration and for the control. Replicate the entire experiment at least three times.
-
-
Incubation:
-
Seal the bioassay trays or petri dishes to prevent larvae from escaping.
-
Incubate under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
-
Mortality Assessment:
-
Assess larval mortality after 72 hours.[2] Larvae that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Perform probit analysis to calculate the LC50 values and their 95% confidence intervals for both the susceptible and resistant strains.
-
Calculate the resistance ratio (RR) as: RR = LC50 of the resistant strain / LC50 of the susceptible strain.
-
Expected Results: A significantly higher LC50 value and a high resistance ratio for the resistant strain compared to the susceptible strain would indicate resistance. For example, studies have shown that the F1845Y and V1848I mutations can confer resistance ratios to this compound of over 300-fold in Plutella xylostella.[5]
Protocol 2: Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol outlines the expression of insect VGSCs in Xenopus laevis oocytes and their functional characterization using TEVC.[9][10]
Objective: To directly measure the effect of this compound's active metabolite (DCJW) on the function of wild-type and mutant sodium channels.
Materials:
-
Plasmids containing the cDNA of the wild-type and mutant (via site-directed mutagenesis) insect VGSC alpha subunit.
-
Plasmid containing the cDNA of an auxiliary subunit (e.g., TipE) to enhance channel expression.[9]
-
In vitro transcription kit.
-
Xenopus laevis oocytes.
-
Collagenase.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Perfusion system.
-
Recording solutions (e.g., ND96).
-
Activated this compound (DCJW).
Procedure:
-
Site-Directed Mutagenesis: Introduce the desired mutation (e.g., F1845Y or V1848I) into the wild-type VGSC cDNA clone using a commercially available site-directed mutagenesis kit. Verify the mutation by DNA sequencing.
-
cRNA Synthesis: Linearize the plasmids containing the wild-type and mutant VGSC alpha subunit and the auxiliary subunit. Synthesize capped RNA (cRNA) transcripts in vitro.
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject oocytes with a mixture of the VGSC alpha subunit cRNA (wild-type or mutant) and the auxiliary subunit cRNA (e.g., 50 ng of total cRNA per oocyte).[9]
-
Incubate the injected oocytes for 2-7 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
Using the TEVC amplifier, clamp the oocyte membrane potential at a holding potential (e.g., -90 mV).
-
Apply voltage steps to elicit sodium currents.
-
Establish a stable baseline recording of the sodium current.
-
-
Drug Application and Data Acquisition:
-
Perfuse the oocyte with a solution containing a known concentration of DCJW.
-
Record the sodium currents in the presence of the compound.
-
Wash out the compound and ensure the current returns to baseline.
-
Repeat with a range of DCJW concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak sodium current at each DCJW concentration.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the dose-response data to a Hill equation to determine the IC50 value (the concentration of DCJW that inhibits 50% of the sodium current).
-
Compare the IC50 values for the wild-type and mutant channels.
-
Expected Results: A significantly higher IC50 value for the mutant channel compared to the wild-type channel provides direct evidence that the mutation reduces the sensitivity of the VGSC to this compound's active metabolite.
Protocol 3: CRISPR/Cas9-Mediated Generation of Homozygous Mutant Insect Lines
This protocol provides a general framework for using CRISPR/Cas9 to create a knock-in of a specific resistance mutation.[11][12]
Objective: To generate a stable, homozygous insect line carrying a specific this compound resistance mutation for definitive in vivo validation.
Materials:
-
A susceptible insect strain that can be reared in the laboratory.
-
Plasmids for expressing Cas9 and the single guide RNA (sgRNA).
-
A single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor template containing the desired mutation and flanking homology arms.
-
Embryo microinjection setup.
-
Molecular screening reagents (PCR primers, restriction enzymes, or sequencing reagents).
Procedure:
-
sgRNA Design and Synthesis: Design an sgRNA that targets a region of the VGSC gene close to the desired mutation site. Synthesize the sgRNA in vitro or express it from a plasmid.
-
Donor Template Design: Design a donor template containing the desired point mutation (e.g., F1845Y or V1848I) flanked by homology arms that match the genomic sequence on either side of the Cas9 cut site.
-
Embryo Microinjection:
-
Collect freshly laid embryos from the susceptible insect strain.
-
Prepare an injection mix containing the Cas9 protein or mRNA, the sgRNA, and the donor template.
-
Microinject the mix into the posterior pole of the embryos.
-
-
Rearing and Screening of G0 Generation:
-
Rear the injected embryos to adulthood (G0 generation).
-
Cross the G0 adults with wild-type individuals.
-
-
Screening of G1 and Subsequent Generations:
-
Screen the G1 offspring for the presence of the desired mutation using PCR and sequencing or a diagnostic PCR-RFLP assay.
-
Identify heterozygous individuals carrying the mutation.
-
-
Establishment of a Homozygous Line:
-
Intercross the heterozygous G1 individuals.
-
Screen the G2 offspring to identify homozygous mutants.
-
Establish a stable, homozygous mutant line through further selective breeding.[3]
-
-
Validation:
-
Perform insecticide bioassays (as described in Protocol 1) on the newly generated homozygous mutant line and the original susceptible line to confirm that the introduced mutation confers resistance to this compound.
-
Expected Results: The homozygous mutant line should exhibit a significantly higher resistance ratio to this compound in bioassays compared to the susceptible parental line, providing conclusive in vivo evidence for the role of the mutation in resistance.
Visualizing the Interplay of Validation Techniques
The choice of validation method often depends on the research question and available resources. The following diagram illustrates the relationship between the different levels of biological organization addressed by each technique.
Caption: Relationship between validation techniques and biological levels of organization.
Conclusion
The validation of target-site mutations conferring insecticide resistance is a critical step in understanding and managing this global challenge. By employing a combination of insecticide bioassays, heterologous expression with electrophysiology, and cutting-edge genome editing techniques like CRISPR/Cas9, researchers can unequivocally establish the functional role of specific mutations in the voltage-gated sodium channel in conferring this compound resistance. This comprehensive approach not only provides fundamental insights into the molecular mechanisms of resistance but also informs the development of effective resistance management strategies and the design of next-generation insecticides.
References
-
CRISPR/Cas9 Optimization for Locust Mutants. (2022). JoVE Journal. [Link]
-
Equivalent intensity but differential dominance of sodium channel blocker insecticide resistance conferred by F1845Y and V1848I mutations of the voltage-gated sodium channel in Plutella xylostella. (2023). Insect Science. [Link]
-
This compound Mode of Action: How This Insecticide Works at the Nerve Level. (2025). Pest Control Technology. [Link]
-
Generating mutant Aedes aegypti mosquitoes using the CRISPR/Cas9 system. (2021). STAR Protocols. [Link]
-
Functional Expression of Drosophila para Sodium Channels : Modulation by the Membrane Protein TipE and Toxin Pharmacology. (1997). The Journal of General Physiology. [Link]
-
Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs. (2022). Insects. [Link]
-
Voltage-dependent block of sodium channels in mammalian neurons by the oxadiazine insecticide this compound and its metabolite DCJW. (2001). Neurotoxicology. [Link]
-
Identification and detection of this compound resistance mutations in the para sodium channel of the tomato leafminer, Tuta absoluta. (2017). Pest Management Science. [Link]
-
Equivalent intensity but differential dominance of SCBI resistance conferred by F1845Y and V1848I mutations of the voltage-gated sodium channel in Plutella xylostella. (2022). Insect Science. [Link]
-
Two-electrode voltage clamp. (2013). Methods in Molecular Biology. [Link]
-
This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. (2000). British Journal of Pharmacology. [Link]
-
Voltage-Gated Sodium Channels as Insecticide Targets. (2012). Advances in Insect Physiology. [Link]
-
SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. (n.d.). Innovation to Impact. [Link]
Sources
- 1. Detection and Monitoring of Insecticide Resistance Mutations in Anopheles gambiae: Individual vs. Pooled Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops | Springer Nature Experiments [experiments.springernature.com]
- 3. An Efficient Workflow for Screening and Stabilizing CRISPR/Cas9-Mediated Mutant Lines in Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Equivalent intensity but differential dominance of sodium channel blocker insecticide resistance conferred by F1845Y and V1848I mutations of the voltage-gated sodium channel in Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. innovationtoimpact.org [innovationtoimpact.org]
- 9. Functional Expression of Drosophila para Sodium Channels : Modulation by the Membrane Protein TipE and Toxin Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR–Cas9 Methods and Key Considerations in the Production of Aedes aegypti Mutant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas9 Optimization for Locust Mutants - JoVE Journal [jove.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Toxicokinetics of Indoxacarb Enantiomers in Rats
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the toxicokinetic profiles of the enantiomers of Indoxacarb, an oxadiazine insecticide, with a specific focus on experimental data from rat models. We will explore the stereoselective nature of its absorption, distribution, metabolism, and excretion (ADME), present a robust experimental protocol for its assessment, and discuss the implications for safety and risk assessment.
Introduction: The Significance of Chirality in this compound's Profile
This compound is a widely used, broad-spectrum oxadiazine insecticide valued for its efficacy against a variety of agricultural pests.[1][2] Its mechanism of action is distinct from many other insecticides. It functions as a pro-insecticide, meaning it is metabolically activated within the target insect to a more potent N-decarbomethoxylated metabolite, DCJW.[2][3][4] This active metabolite blocks voltage-gated sodium channels in the insect's nerve cells, leading to a cessation of nerve impulses, paralysis, and eventual death.[3][4] This mode of action, a functional block rather than hyperexcitation, differentiates it from classes like pyrethroids.[3]
Crucially, this compound is a chiral molecule, existing as two non-superimposable mirror-image isomers, or enantiomers:
-
S-(+)-indoxacarb (also known as DPX-KN128): The insecticidally active enantiomer.[5][6]
-
R-(-)-indoxacarb (also known as IN-KN127): The biologically inactive enantiomer.[7][8]
While chemical synthesis often produces a 50:50 racemic mixture (DPX-JW062), commercial formulations are typically enriched with the active S-enantiomer in approximately a 3:1 ratio (DPX-MP062).[6][7] This stereoselectivity in biological activity necessitates a thorough understanding of whether the two enantiomers behave differently within a mammalian system. Differences in their toxicokinetic profiles can have profound implications for mammalian safety assessments and regulatory decisions.
Comparative Toxicokinetics: A Tale of Two Enantiomers
Studies in rats have revealed significant stereoselective differences in the ADME profiles of this compound's enantiomers. While the overall absorption kinetics of racemic and enantiomer-enriched mixtures appear similar, their subsequent fate in the body diverges.[6]
Absorption
This compound is absorbed slowly but extensively following oral administration in rats. At low doses (e.g., 5 mg/kg body weight), absorption is estimated to be between 69-81%.[6][9] However, the process is saturable, with absorption dropping to 8-14% at higher doses (e.g., 150 mg/kg bw).[6][9] A notable sex difference exists in the time to reach maximum plasma concentration (Tmax), with males achieving it faster than females (e.g., 5 hours vs. 8 hours at a low dose).[6]
Distribution and Excretion: The R-Enantiomer Lingers
Once absorbed, the distribution and elimination of the enantiomers and their metabolites show marked differences. The R-(-)-enantiomer and its corresponding metabolites are less readily cleared from the body and are more prone to accumulation in tissues compared to their S-(+)-counterparts.[5][10][11] Conversely, the active S-(+)-enantiomer is more easily metabolized and cleared from the blood.[5]
This is a critical finding: the inactive R-enantiomer persists longer in the mammalian system. Elimination for the parent compound is generally slow, with a plasma half-life ranging from 92 to 114 hours.[6] Excretion occurs through both urine and feces.[9] Studies using radiolabelled this compound show that females tend to retain more tissue residues than males, with evidence of bioaccumulation in fat after repeated dosing.[9] Chiral analysis has further shown that a metabolite of the active S-enantiomer is preferentially retained in fat.[9]
Metabolism: The Deciding Factor in Toxicity and Clearance
The liver is the primary site of this compound's extensive biotransformation. Two major metabolic pathways are the hydrolysis of the carboxymethyl group to form the metabolite IN-JT333 and the hydroxylation of the indanone ring.[9] An oxadiazine ring-opened metabolite, IN-KG433, is believed to be a precursor to several urinary metabolites.[9]
Recent research has identified new pairs of enantiomeric metabolites, S/R-IN-RM294, S/R-IN-RM493, and S/R-IN-RM541, further elucidating the metabolic journey.[5][10] Interestingly, IN-RM493 is formed mainly in the stomach, while IN-RM541 is produced in the small intestine and is poorly absorbed.[10][11]
Crucially, the metabolic process is both sex-dependent and stereoselective:
-
Sex Differences: In vitro studies with rat hepatic microsomes show that females metabolize this compound more slowly than males but produce nearly ten times more of the toxic metabolite IN-JT333.[6] This metabolic difference is the likely cause of the observed higher acute oral toxicity of this compound in female rats compared to males.[6]
-
Stereoselectivity: The S-enantiomer and its metabolites are cleared more rapidly than the R-enantiomers.[10][11] This faster metabolism and clearance of the active S-enantiomer contribute to its more favorable safety profile in mammals.[10][11]
Summary of Toxicokinetic Parameters
The following table summarizes the key comparative toxicokinetic findings for this compound enantiomers in rats.
| Parameter | S-(+)-Indoxacarb & Metabolites | R-(-)-Indoxacarb & Metabolites | Key Insights & Causality |
| Metabolism Rate | More readily metabolized.[5] | Metabolized more slowly. | Stereoselective enzyme activity likely favors the S-enantiomer as a substrate. |
| Systemic Clearance | Cleared more rapidly from blood.[10] | Cleared more slowly. | Faster metabolism of the S-enantiomer leads to quicker elimination from the systemic circulation. |
| Tissue Accumulation | Less likely to accumulate in tissues.[10] | More likely to accumulate in tissues.[5] | Slower clearance of the R-enantiomer results in prolonged tissue exposure and higher potential for accumulation. |
| Overall Safety Profile | More favorable safety profile in mammals.[10] | Less favorable safety profile. | The combination of faster clearance and lower tissue accumulation of the active S-enantiomer reduces its toxic potential in non-target organisms. |
Experimental Protocol: A Self-Validating In Vivo Toxicokinetic Study
This section outlines a comprehensive, step-by-step protocol for conducting a comparative toxicokinetic study of this compound enantiomers in rats, grounded in OECD Test Guideline 417 principles.[12][13][14][15][16] The design ensures robust and reliable data for regulatory submission and internal decision-making.
Objective & Rationale
The primary objective is to define and compare the single-dose ADME profiles of S-(+)-indoxacarb and R-(-)-indoxacarb in rats. This involves quantifying the parent enantiomers and their major metabolites in plasma, urine, feces, and select tissues over time. An intravenous (IV) dosing arm is included to allow for the determination of absolute bioavailability, a critical parameter that oral data alone cannot provide.
Study Design
-
Test System: Sprague-Dawley rats (a common strain for toxicology studies), 8-12 weeks old.[17][18] Animals are acclimatized for at least 5 days prior to dosing.[18]
-
Housing: Animals are housed individually in metabolism cages to allow for separate collection of urine and feces. Standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) are maintained.[18]
-
Groups: A minimum of 4-5 animals per sex per group is recommended.[12]
-
Group 1 (Control): Vehicle only, oral gavage.
-
Group 2 (S-Enantiomer, Oral): Low dose (e.g., 5 mg/kg) in vehicle.
-
Group 3 (R-Enantiomer, Oral): Low dose (e.g., 5 mg/kg) in vehicle.
-
Group 4 (S-Enantiomer, IV): Low dose (e.g., 1-2 mg/kg) via tail vein injection for bioavailability assessment.
-
Group 5 (R-Enantiomer, IV): Low dose (e.g., 1-2 mg/kg) via tail vein injection.
-
(Optional) High-dose groups (e.g., 150 mg/kg, oral) can be included to investigate dose-dependency and saturation kinetics.[9]
-
-
Dosing:
-
Vehicle: Corn oil or a similar vehicle in which this compound is stable.
-
Administration: Oral doses are administered via gavage to fasted animals (food, but not water, withheld overnight).[18] IV doses are administered as a bolus.
-
Sample Collection & Processing
-
Blood/Plasma: Serial blood samples (approx. 0.25 mL) are collected from a cannulated vessel (e.g., jugular vein) at pre-dose and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours). Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately centrifuged to obtain plasma, which is stored at -70°C or below until analysis.
-
Urine & Feces: Collected at intervals (e.g., 0-12h, 12-24h, 24-48h, and daily thereafter) for the duration of the study (typically 5-7 days) to determine excretion balance.
-
Tissues: At the terminal time point, animals are euthanized, and key tissues (liver, kidneys, fat, brain, etc.) are collected, weighed, and stored frozen.
Bioanalytical Method: Chiral HPLC
The cornerstone of this study is a validated, stereoselective bioanalytical method capable of separating and quantifying S- and R-indoxacarb.
-
Extraction: Analytes are extracted from biological matrices. This typically involves protein precipitation for plasma, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleanup.[19]
-
Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Column: A chiral stationary phase is required. Common choices include polysaccharide-based columns like Chiralcel OD or Chiralpak AS/AD series.[7][19][20]
-
Mobile Phase: A normal-phase system, often a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol (e.g., 75:25 or 85:15 v/v), provides excellent separation.[7][21][22]
-
Detection: UV detection at 310 nm is suitable.[7] For higher sensitivity and selectivity, especially for metabolites at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.[19][23]
-
-
Validation: The method must be fully validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.
Data Analysis
Toxicokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include Cmax, Tmax, Area Under the Curve (AUC), terminal half-life (t½), clearance (CL), and volume of distribution (Vd). Absolute bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizing the Process and Pathways
Caption: Workflow for an in vivo toxicokinetic study of this compound enantiomers in rats.
// Nodes S_Ind [label="S-(+)-Indoxacarb", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R_Ind [label="R-(-)-Indoxacarb", fillcolor="#EA4335", fontcolor="#FFFFFF"];
S_Met1 [label="S-IN-JT333\n(Hydrolysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; R_Met1 [label="R-IN-JT333\n(Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"];
S_Met2 [label="S-IN-RM493\n(Stomach)", fillcolor="#34A853", fontcolor="#FFFFFF"]; R_Met2 [label="R-IN-RM493\n(Stomach)", fillcolor="#FBBC05", fontcolor="#202124"];
S_Met3 [label="S-IN-RM294", fillcolor="#34A853", fontcolor="#FFFFFF"]; R_Met3 [label="R-IN-RM294", fillcolor="#FBBC05", fontcolor="#202124"];
S_Clear [label="Rapid Clearance", shape=ellipse, style=dashed, color="#34A853"]; R_Accum [label="Slower Clearance &\nTissue Accumulation", shape=ellipse, style=dashed, color="#FBBC05"];
// Edges S_Ind -> {S_Met1, S_Met2, S_Met3} [label="Metabolism", color="#34A853"]; R_Ind -> {R_Met1, R_Met2, R_Met3} [label="Metabolism", color="#FBBC05"];
{S_Met1, S_Met2, S_Met3} -> S_Clear [style=dashed, color="#34A853"]; {R_Met1, R_Met2, R_Met3} -> R_Accum [style=dashed, color="#FBBC05"];
// Invisible edges for alignment S_Ind -> R_Ind [style=invis]; }
Caption: Simplified metabolic pathways of this compound enantiomers in rats.
Conclusion and Implications
The toxicokinetic profile of this compound in rats is demonstrably stereoselective. The insecticidally active S-(+)-enantiomer is metabolized and cleared more efficiently and is less likely to accumulate in tissues than the inactive R-(-)-enantiomer.[5][10] This evidence provides a strong scientific rationale for the agricultural use of enantiomer-enriched this compound (DPX-MP062). By maximizing the concentration of the active S-isomer and minimizing the inactive R-isomer, it is possible to achieve greater insecticidal efficacy while simultaneously reducing the potential for bioaccumulation and long-term exposure in mammalian systems.[10][11]
For researchers and drug development professionals, this case serves as a compelling example of why stereoselectivity cannot be overlooked in safety and kinetic studies. Understanding the unique ADME profile of each enantiomer is not merely an academic exercise; it is fundamental to accurate risk assessment and the development of safer, more effective chemical products.
References
-
Ai, J., et al. (2024). Evidence Supporting the Use of Optically Pure S-(+)-Indoxacarb: Discovery and Toxicokinetic Characterization of Two New Pairs of Metabolite Enantiomers in Rats. Chirality. Available at: [Link]
-
Ai, J., et al. (2024). Toxicokinetics and bioavailability of this compound enantiomers and their new metabolites in rats. Pesticide Biochemistry and Physiology. Available at: [Link]
-
Pest Pro Club. (n.d.). This compound Mode of Action: How This Insecticide Works at the Nerve Level. Available at: [Link]
-
OECD. (2010). Test No. 417: Toxicokinetics. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]
-
European Commission Joint Research Centre. (n.d.). Toxicokinetics. EU Science Hub. Available at: [Link]
-
IONTOX. (n.d.). Toxicokinetics OECD 417. Toxicology IND Services. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Available at: [Link]
-
OECD iLibrary. (2010). Test No. 417: Toxicokinetics. Available at: [Link]
-
Ai, J., et al. (2024). Toxicokinetics and bioavailability of this compound enantiomers and their new metabolites in rats. ResearchGate. Available at: [Link]
-
Cheng, Y., et al. (2010). Determination of this compound Enantiomer Residues in Vegetables, Fruits, and Soil by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Tsurubuchi, Y., & Kono, Y. (2003). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. Pest Management Science. Available at: [Link]
-
Silver, K., et al. (2013). This compound, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. ResearchGate. Available at: [Link]
-
Enge Biotech. (n.d.). The Effect and Features of this compound. Available at: [Link]
-
FAO/WHO. (2005). This compound. inchem.org. Available at: [Link]
-
FAO/WHO. (2005). Pesticide residues in food – 2005. Available at: [Link]
-
DuPont. (n.d.). This compound CIPAC Assay Method. Available at: [Link]
-
Ai, J., et al. (2024). Evidence Supporting the Use of Optically Pure S-(+)-Indoxacarb: Discovery and Toxicokinetic Characterization of Two New Pairs of Metabolite Enantiomers in Rats. ResearchGate. Available at: [Link]
-
Liu, D., et al. (2021). Enantioselective Bioaccumulation of the Chiral Insecticide this compound in Zebrafish (Danio rerio). Environmental Toxicology and Chemistry. Available at: [Link]
-
Liu, Y. (n.d.). Thermodynamic Study of Chiral Separation of this compound Enantiomers by High Performance Liquid Chromatography. SciSpace. Available at: [Link]
-
Wang, H., et al. (2013). Enantioselective determination of the insecticide this compound in cucumber and tomato by chiral liquid chromatography-tandem mass spectrometry. Chirality. Available at: [Link]
-
Mandrioli, D., & Belpoggi, F. (2016). An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays. Environmental Health Perspectives. Available at: [Link]
-
Khalil, N. (2021). Analytical method for identification and determination of this compound content in Suspension concentrate SC pesticide formulations. International Journal of Research - GRANTHAALAYAH. Available at: [Link]
-
PATROLS Project. (2020). Scientific basis for OECD TG on in vivo toxicokinetic study. Available at: [Link]
-
Swissmedic. (n.d.). Technical information 4.01 on approval procedures for animal experiments used to test substances and products for safety. Available at: [Link]
-
Chapin, R. E., & Rasoulpour, R. J. (2011). OECD guidelines and validated methods for in vivo testing of reproductive toxicity. Reproductive and Developmental Toxicology. Available at: [Link]
-
Rahman, M. M., et al. (2022). Optimization of an Analytical Method for this compound Residues in Fourteen Medicinal Herbs Using GC–μECD, GC–MS/MS and LC–MS/MS. MDPI. Available at: [Link]
-
The Pharma Innovation Journal. (2023). A review on toxicity induced by the insecticide this compound. Available at: [Link]
-
National Toxicology Program. (2008). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Available at: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Effect and Features of this compound | [engebiotech.com]
- 3. News - this compound Mode of Action [bigpesticides.com]
- 4. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicokinetics and bioavailability of this compound enantiomers and their new metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pesticide residues in food 2005 [fao.org]
- 7. cipac.org [cipac.org]
- 8. esjpesticides.org.eg [esjpesticides.org.eg]
- 9. inchem.org [inchem.org]
- 10. Evidence Supporting the Use of Optically Pure S-(+)-Indoxacarb: Discovery and Toxicokinetic Characterization of Two New Pairs of Metabolite Enantiomers in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Test No. 417: Toxicokinetics - Overton [app.overton.io]
- 13. Toxicokinetics - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 14. Toxicokinetics OECD 417 - Toxicology IND Services [toxicology-ind.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. An Integrated Experimental Design for the Assessment of Multiple Toxicological End Points in Rat Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Enantioselective determination of the insecticide this compound in cucumber and tomato by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Thermodynamic Study of Chiral Separation of this compound Enantiomers by High Performance Liquid Chromatography | LIU Yi-ping [scispace.com]
- 23. Optimization of an Analytical Method for this compound Residues in Fourteen Medicinal Herbs Using GC–μECD, GC–MS/MS and LC–MS/MS [mdpi.com]
A Senior Application Scientist's Guide to Validating P450 Monooxygenases in Indoxacarb Detoxification
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cytochrome P450 in Insecticide Metabolism
Cytochrome P450 monooxygenases (P450s) represent a vast superfamily of heme-containing enzymes crucial for the oxidative metabolism of a wide array of endogenous and exogenous compounds.[1][2] In the realm of entomology and pest management, these enzymes are pivotal in the detoxification of insecticides, often serving as the primary mechanism of metabolic resistance in insect populations.[3][4] The continuous exposure of insect populations to insecticides exerts a strong selective pressure, frequently leading to the overexpression or modification of specific P450 enzymes, rendering the insecticides less effective.[3][5]
Indoxacarb, an oxadiazine insecticide, is a pro-insecticide that requires metabolic activation within the insect's body to exert its neurotoxic effects.[6][7] Upon ingestion or contact, insect esterases and amidases convert this compound into its more potent metabolite, DCJW, which blocks sodium channels in the nervous system, leading to paralysis and death.[6][8][9] However, the detoxification of both the parent compound and its active metabolite can be mediated by P450s, representing a significant pathway for the development of resistance.[10][11] For researchers and professionals in drug and pesticide development, rigorously validating the specific P450s involved in this compound detoxification is paramount for understanding resistance mechanisms, developing more robust insecticides, and designing effective resistance management strategies.
This guide provides an in-depth comparison of the primary methodologies for validating the role of P450 monooxygenases in this compound detoxification. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers to make informed decisions in their experimental designs.
The General Mechanism of P450-Mediated Detoxification
The catalytic cycle of P450s is a complex process involving the activation of molecular oxygen and the transfer of an oxygen atom to a substrate. In essence, P450s increase the water solubility of lipophilic compounds like insecticides, facilitating their excretion from the insect's body.[1][12][13]
Caption: General mechanism of P450-mediated this compound detoxification.
Comparative Analysis of Validation Methodologies
There are three primary approaches to validate the involvement of P450s in this compound detoxification: the use of synergists, RNA interference (RNAi), and heterologous expression of candidate P450 genes. Each method offers distinct advantages and limitations.
| Methodology | Principle | Advantages | Disadvantages | Experimental Focus |
| Synergist Bioassays (e.g., PBO) | Inhibition of P450 activity in vivo, leading to increased insecticide toxicity. | - Simple and rapid to perform.- Cost-effective.- Provides a general indication of P450 involvement. | - Lacks specificity; PBO can inhibit multiple P450s and other enzymes.- Does not identify specific P450 genes.- Potential for off-target effects of the synergist. | In vivo toxicity assessment |
| RNA Interference (RNAi) | Sequence-specific silencing of a target P450 gene, followed by assessment of changes in insecticide susceptibility. | - High specificity for a single P450 gene.- Directly links a specific gene to the detoxification phenotype.- Can be performed in vivo. | - Technically more challenging than synergist assays.- Efficiency of gene knockdown can vary.- Potential for off-target gene silencing. | In vivo functional genomics |
| Heterologous Expression & In Vitro Metabolism | Expression of a specific P450 enzyme in a host system (e.g., E. coli, insect cells) and direct measurement of its ability to metabolize the insecticide. | - Provides definitive proof of a P450's ability to metabolize the insecticide.- Allows for detailed kinetic analysis (Kcat, Km).- Can identify the specific metabolites produced. | - Technically complex and time-consuming.- In vitro results may not perfectly reflect in vivo activity.- Requires co-expression of redox partners (e.g., CPR). | In vitro biochemical characterization |
I. Synergist Bioassays: A First-Line Approach
The use of P450 inhibitors, most notably piperonyl butoxide (PBO), is a widely adopted initial step to implicate P450s in insecticide detoxification.[14][15] PBO acts by competitively and irreversibly inhibiting a broad range of P450 enzymes.[14][15] If the co-administration of PBO with this compound results in a significant increase in insect mortality compared to this compound alone, it strongly suggests that P450-mediated detoxification is a key resistance mechanism.
Quantitative Data from Synergist Bioassays
| Insect Species | Strain | Insecticide | LC50 (µg/mL) without PBO | LC50 (µg/mL) with PBO | Synergism Ratio (SR) | Reference |
| Plutella xylostella | This compound-resistant | This compound | - | - | 6.57 | [16] |
| Spodoptera frugiperda | Ind-SEL (selected) | This compound | 201.83 | - | - | [3][6] |
| Plutella xylostella | Field Population | This compound | 6.9 mg/liter | - | - | [17][18] |
| Plutella xylostella | Laboratory Population | This compound | 3.7 mg/liter | - | - | [17][18] |
Experimental Protocol: PBO Synergism Bioassay
This protocol outlines a standard leaf-dip bioassay to determine the synergistic effect of PBO on this compound toxicity.
1. Insect Rearing:
-
Maintain a healthy, age-synchronized colony of the target insect species under controlled conditions (e.g., 25 ± 1°C, 65 ± 5% RH, 16:8 L:D photoperiod).
2. Preparation of Solutions:
-
Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone).
-
Prepare a stock solution of PBO in the same solvent.
-
Create a series of dilutions of this compound to determine the LC50.
-
For the synergism assay, prepare a second series of this compound dilutions, each containing a pre-determined, sublethal concentration of PBO.[9]
3. Bioassay Procedure:
-
Use a leaf-dip method, where host plant leaves are immersed in the respective insecticide solutions for a set time (e.g., 10-30 seconds).[13]
-
Allow the leaves to air-dry completely.
-
Place the treated leaves in Petri dishes or appropriate containers with a moistened filter paper to maintain humidity.
-
Introduce a known number of larvae (e.g., 10-20 third-instar larvae) into each container.
-
Include a control group with leaves treated only with the solvent and a PBO-only control.
4. Data Collection and Analysis:
-
Record mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Correct for control mortality using Abbott's formula if necessary.[19]
-
Calculate the LC50 values for this compound with and without PBO using probit analysis.
-
Determine the Synergism Ratio (SR) as follows: SR = LC50 of this compound alone / LC50 of this compound + PBO
II. RNA Interference (RNAi): Pinpointing the Culprit Gene
RNAi is a powerful reverse genetics tool that allows for the sequence-specific silencing of a target gene.[20] By knocking down the expression of a candidate P450 gene and observing a subsequent increase in susceptibility to this compound, a direct causal link between that gene and detoxification can be established.
Caption: Workflow for validating P450 function using RNAi.
Quantitative Data from RNAi Studies
| Insect Species | Target P450 Gene | Effect of RNAi | Reference |
| Spodoptera frugiperda | CYP321A7, CYP6AE43 | Significantly lower mRNA transcript levels observed after 48, 72, and 96 hours compared to control. | [8] |
| Helicoverpa armigera | CYP6B6 | Gene and protein expression levels were significantly lower in larvae fed with dsRNA. A 32.45% mortality was recorded in the dsRNA-fed group. | [1][21] |
Experimental Protocols for RNAi-Mediated P450 Validation
A. dsRNA Synthesis
This protocol is adapted from established methods for in vitro transcription.[8][22]
1. Template Generation:
-
Design primers (~20 bp) targeting a unique region of the candidate P450 gene (300-500 bp).
-
Add the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') to the 5' end of both the forward and reverse primers.
-
Perform PCR using cDNA from the target insect as a template to generate the DNA template for in vitro transcription.
2. In Vitro Transcription (IVT):
-
Use a commercially available T7 RNA polymerase kit.
-
Set up the IVT reaction with the purified PCR product as the template.
-
Incubate the reaction at 37°C for 2-4 hours.
3. dsRNA Purification:
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the dsRNA using a column-based RNA purification kit or phenol-chloroform extraction followed by isopropanol precipitation.
-
Resuspend the purified dsRNA in nuclease-free water or injection buffer.
-
Quantify the dsRNA using a spectrophotometer and assess its integrity via gel electrophoresis.
B. dsRNA Delivery and Bioassay
Microinjection is a common and effective method for delivering dsRNA into the insect hemocoel.[16][18]
1. Preparation for Injection:
-
Pull glass capillary needles to a fine point using a micropipette puller.
-
Calibrate the needles to deliver a precise volume (e.g., 50-200 nL).
-
Load the dsRNA solution into the needles.
2. Insect Injection:
-
Anesthetize the insects (e.g., late-instar larvae or adults) by chilling on ice or using CO2.
-
Under a stereomicroscope, carefully insert the needle into a soft-bodied region (e.g., between abdominal segments) and inject the dsRNA solution.
-
Inject a control group with dsRNA targeting a non-related gene (e.g., GFP).
3. Post-Injection and Analysis:
-
Allow the insects to recover for 24-48 hours to allow for gene knockdown.
-
At this point, a subset of insects can be used for qRT-PCR to confirm the reduction in target P450 mRNA levels.
-
Expose the remaining insects to this compound using a bioassay method (e.g., diet incorporation or topical application).
-
Record mortality and compare the susceptibility of the P450-silenced insects to the control group.
III. Heterologous Expression and In Vitro Metabolism: The Definitive Proof
The gold standard for confirming the role of a specific P450 in detoxification is to express the enzyme in a heterologous system and demonstrate its ability to metabolize this compound in vitro.[17][21][23] Common expression systems include E. coli and baculovirus-infected insect cells.
Experimental Workflow for Heterologous Expression and Metabolism Assay
Caption: Workflow for heterologous expression and in vitro metabolism assay.
Experimental Protocols
A. Heterologous Expression in a Baculovirus System
The baculovirus expression system is often preferred for eukaryotic P450s as it utilizes insect cells, which can provide appropriate post-translational modifications.[2][15][21][24]
1. Cloning and Recombinant Bacmid Generation:
-
Clone the full-length cDNA of the candidate P450 and its corresponding NADPH-cytochrome P450 reductase (CPR) into a baculovirus transfer vector.
-
Co-transfect insect cells (e.g., Sf9) with the transfer vector and linearized baculovirus DNA to generate a recombinant bacmid via homologous recombination.
2. Virus Amplification:
-
Transfect a new batch of Sf9 cells with the recombinant bacmid to produce the initial P1 virus stock.
-
Amplify the virus through subsequent infections to obtain a high-titer P2 or P3 viral stock.
3. Protein Expression:
-
Infect a large-scale culture of insect cells (e.g., Sf9 or High Five™ cells) with the high-titer viral stock.
-
Incubate for 48-72 hours to allow for protein expression.
4. Microsome Preparation:
-
Harvest the infected cells and lyse them via sonication or homogenization.
-
Centrifuge the lysate at a low speed to remove cellular debris.
-
Perform ultracentrifugation of the supernatant to pellet the microsomal fraction, which contains the expressed P450 and CPR.
-
Resuspend the microsomes in a suitable buffer and determine the protein concentration.
B. In Vitro Metabolism Assay
1. Reaction Setup:
-
In a microcentrifuge tube, combine the microsomal preparation, a buffered solution (e.g., phosphate buffer, pH 7.4), and this compound at various concentrations.
-
Pre-incubate the mixture at the appropriate temperature (e.g., 30-37°C).
2. Initiation and Termination of Reaction:
-
Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solvent like acetonitrile.
3. Metabolite Analysis:
-
Centrifuge the terminated reaction to pellet the protein.
-
Analyze the supernatant for the depletion of this compound and the formation of metabolites using LC-MS/MS.[1][3][12][14]
4. Kinetic Analysis:
-
By varying the substrate concentration and measuring the initial reaction velocities, determine the kinetic parameters (Km and Vmax) of the P450-mediated metabolism of this compound.
Conclusion: An Integrated Approach for Robust Validation
Validating the role of P450 monooxygenases in this compound detoxification requires a multi-faceted and logical approach. While synergist bioassays with PBO offer a rapid and cost-effective preliminary assessment, their lack of specificity necessitates further investigation. RNA interference provides a powerful in vivo tool to link a specific P450 gene to the detoxification phenotype. Ultimately, heterologous expression and in vitro metabolism assays serve as the definitive proof, elucidating the precise metabolic capabilities of an individual P450 enzyme.
References
- Soleymanzade, F., et al. (2020). Insecticide Toxicity, Synergism and Resistance in Plutella xylostella (Lepidoptera: Plutellidae). Acta Phytopathologica et Entomologica Hungarica, 55(1), 143-152.
- Heben Pesticide. (2023). This compound: A Powerful Insecticide for Lepidoptera Pest Control.
-
Nauen, R., Zimmer, C. T., & Vontas, J. (2021). Heterologous expression of insect P450 enzymes that metabolize xenobiotics. Current Opinion in Insect Science, 43, 78–84. [Link]
-
Vacari, A. M., et al. (2021). Acute and Chronic Toxicity of this compound in Two Populations of Plutella xylostella (Lepidoptera: Plutellidae). Journal of Economic Entomology, 114(1), 298–306. [Link]
- Li, R., & Zamore, P. D. (2019). Preparation of dsRNAs for RNAi by In Vitro Transcription. Cold Spring Harbor Protocols, 2019(1).
-
Luna, B. M., Juhn, J., & James, A. A. (2007). Injection of dsRNA into Female A. aegypti Mosquitos. Journal of Visualized Experiments, (5), 215. [Link]
- The Science Behind this compound: Mode of Action and Safety Profile. (n.d.). Heben Pesticide.
- Wikipedia. (2024). Cytochrome P450.
- Nebert, D. W., & Wikvall, K. (2019). Biochemistry, Cytochrome P450. In StatPearls.
- Feyereisen, R. (2005). Insect P450 enzymes. In Comprehensive Molecular Insect Science (Vol. 4, pp. 1-77). Elsevier.
- DRSC/TRiP Functional Genomics Resources. (n.d.). dsRNA synthesis.
- Wang, M., et al. (2023). Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes. bio-protocol, 13(6), e4641.
- AgriSustain-An International Journal. (2023).
-
Hafeez, M., et al. (2022). Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs. Insects, 13(12), 1093. [Link]
- Benchchem. (2025). Piperonyl Butoxide and Cytochrome P450: A Technical Guide to the Mechanism of Action.
- ResearchGate. (2020). (PDF)
- Scharf, M. E., et al. (2016). This compound biotransformation in the German cockroach. Pesticide Biochemistry and Physiology, 134, 49-57.
- Patsnap Synapse. (2024). What is the mechanism of Piperonyl butoxide?
- YouTube. (2024). This compound: A Potent Insecticide for Sustainable Pest Management.
- Request PDF. (2025). Bioactivation and mode of action of oxadiazine this compound in insects.
- Shi, L., et al. (2021). The role of cytochrome P450-mediated detoxification in insect adaptation to xenobiotics. Current Opinion in Insect Science, 43, 103-107.
- Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review.
- Bergé, J. B., Feyereisen, R., & Amichot, M. (1998). Cytochrome P450 monooxygenases and insecticide resistance in insects. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 353(1376), 1701–1705.
- FAO. (n.d.). This compound (216).
- EPA. (n.d.). 49599603 Title: Analytical Method for the Determination of this compound and Metabolites in Soil an.
- Romero, A., Potter, M. F., & Haynes, K. F. (2009). Evaluation of piperonyl butoxide as a deltamethrin synergist for pyrethroid-resistant bed bugs. Journal of Economic Entomology, 102(6), 2310–2315.
- protocols.io. (2019). Heterologous protein expression in E. coli.
- Estep, A. S., et al. (2018). Reproducible dsRNA Microinjection and Oviposition Bioassay in Mosquitoes and House Flies. Journal of Visualized Experiments, (141), e58525.
- Synapse, P. (2025).
- P4EU. (n.d.). 1 Baculovirus/Insect cell expression system for beginners.
- Guedes, R. N. C., & Smagghe, G. (2015). RNA Interference in Insects: Protecting Beneficials and Controlling Pests. Insects, 6(4), 954–969.
- Tang, C., et al. (2001). Substrate inhibition kinetics for cytochrome P450-catalyzed reactions. Drug Metabolism and Disposition, 29(4 Pt 1), 368–374.
- CORDIS | European Commission. (2016).
- PubMed. (2009). Evaluation of piperonyl butoxide as a deltamethrin synergist for pyrethroid-resistant bed bugs.
- Sci-Hub. (n.d.). Evaluation of Piperonyl Butoxide as a Deltamethrin Synergist for Pyrethroid-Resistant Bed Bugs.
- Zhu, Y., et al. (2023). Comparative Toxicity and P450-Mediated Detoxification of Flonicamid in Lygus lineolaris and Lygus hesperus. Insects, 14(3), 256.
- PubMed Central. (2022). Emerging Mosquito Resistance to Piperonyl Butoxide-Synergized Pyrethroid Insecticide and Its Mechanism.
- MDPI. (2022). Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs.
- ResearchGate. (n.d.). Synergistic effect of PBO. A standard test with 150 µg/ml of....
- PubMed. (2023). Reduced synergistic efficacy of piperonyl butoxide in combination with alpha-cypermethrin in vitro in an insecticide-resistant strain of the sheep blowfly, Lucilia cuprina.
- PubMed Central. (n.d.). Down-Regulation of P450 Genes Enhances Susceptibility to this compound and Alters Physiology and Development of Fall Armyworm, Spodoptera frugipreda (Lepidoptera: Noctuidae).
- ResearchGate. (2025). Cytochrome P450 Protocols | Request PDF.
- ResearchGate. (2025). Cytochrome P450 In Vitro Methods and Protocols.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- University of California San Francisco. (n.d.). Cytochrome P450 : In Vitro Methods and Protocols.
- ResearchGate. (2025). Characterization of Activation Metabolism Activity of this compound in Insects by Liquid Chromatography-Triple Quadrupole Mass Spectrometry | Request PDF.
- PubMed. (2008). Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions.
- ResearchGate. (2025). Functional analysis of CYP6AE68, a cytochrome P450 gene associated with this compound resistance in Spodoptera litura (Lepidoptera: Noctuidae) | Request PDF.
Sources
- 1. sci-hub.red [sci-hub.red]
- 2. macroecointern.dk [macroecointern.dk]
- 3. researchgate.net [researchgate.net]
- 4. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Down-Regulation of P450 Genes Enhances Susceptibility to this compound and Alters Physiology and Development of Fall Armyworm, Spodoptera frugipreda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 genes from Helicoverpa armigera: expression in a pyrethroid-susceptible and -resistant strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute Toxicity of New Molecular Insecticides to Diamond Back Moth, Plutella xylostella (L.) [masujournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Toxicokinetics and bioavailability of this compound enantiomers and their new metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. scispace.com [scispace.com]
- 16. Acute and Chronic Toxicity of this compound in Two Populations of Plutella xylostella (Lepidoptera: Plutellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RNA interference: Applications and advances in insect toxicology and insect pest management [ouci.dntb.gov.ua]
- 20. Silencing of cytochrome P450 CYP6B6 gene of cotton bollworm (Helicoverpa armigera) by RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro and In Vivo Validation of CYP6A14 and CYP6N6 Participation in Deltamethrin Metabolic Resistance in Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inchem.org [inchem.org]
- 23. RNA interference in cytochrome P450 monooxygenase (CYP) gene results in reduced insecticide resistance in Megalurothrips usitatus Bagnall - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of the Sublethal Effects of Indoxacarb and Neonicotinoids: A Guide for Researchers
This guide provides a detailed comparative analysis of the sublethal effects of two widely used classes of insecticides: Indoxacarb, an oxadiazine insecticide, and neonicotinoids, a class of neuro-active insecticides chemically similar to nicotine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their respective mechanisms of action and their subtle, yet significant, impacts on non-target organisms, particularly insects. By synthesizing technical data with field-proven insights, this guide aims to equip you with the knowledge to make informed decisions in your research and development endeavors.
Introduction: Two Distinct Approaches to Neurotoxicity
This compound and neonicotinoids, while both targeting the insect nervous system, operate through fundamentally different mechanisms. Understanding these differences is crucial to interpreting their distinct sublethal effects.
This compound is a pro-insecticide, meaning it is ingested in a less active form and is metabolically activated within the target insect.[1][2] Enzymes within the insect, such as esterases and amidases, convert this compound into its more potent metabolite, DCJW.[3][4] This active metabolite then acts as a voltage-gated sodium channel blocker.[1][5] By obstructing these channels, it disrupts the normal flow of nerve impulses, leading to cessation of feeding, paralysis, and eventual death.[1][2][4] This unique mode of action places this compound in IRAC Group 22A.[5]
Neonicotinoids , on the other hand, are systemic insecticides that are readily absorbed by plants, making them effective against a wide range of pests.[6] They are agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[6][7] By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine, but are not easily broken down by the enzyme acetylcholinesterase.[8] This leads to overstimulation of the receptors, resulting in paralysis and death.[6][7] Major neonicotinoids include imidacloprid, clothianidin, and thiamethoxam.[6]
Mechanisms of Action: A Visual Comparison
To better understand the distinct pathways these insecticides disrupt, the following diagrams illustrate their primary modes of action at the neuronal level.
Caption: this compound's bioactivation and subsequent blockage of sodium channels.
Caption: Neonicotinoid's agonistic action on nicotinic acetylcholine receptors.
Comparative Sublethal Effects
While lethal doses result in mortality, sublethal exposure to both this compound and neonicotinoids can lead to a range of detrimental effects on insect physiology and behavior. These subtle impacts can have profound consequences for individual fitness and population dynamics.
Behavioral Effects
This compound: Sublethal exposure to this compound can lead to reduced feeding, slower movement, and impaired orientation and grooming.[1] Studies have also shown that it can increase the duration of larval and pupal stages in some insects.[9] In some cases, low doses have been observed to induce hormetic effects, such as increased activity.
Neonicotinoids: The sublethal behavioral effects of neonicotinoids are extensively documented, particularly in pollinators like bees. These include impaired foraging behavior, navigation, and homing success.[8][10][11][12] Neonicotinoids can also interfere with learning and memory, which are crucial for efficient foraging.[13][14] Furthermore, they can disrupt social communication and behaviors within bee colonies.[12][15] Some studies suggest that certain neonicotinoids may have a greater impact on navigation than others.[11]
| Behavioral Parameter | This compound | Neonicotinoids |
| Foraging | Reduced feeding.[1] | Impaired foraging, reduced nectar collection.[12][16][17] |
| Movement & Orientation | Slower movement, impaired orientation.[1] | Impaired navigation and homing ability.[8][11][12] |
| Learning & Memory | Limited data available. | Significant impairment of learning and memory.[13][14] |
| Social Behavior | Limited data in social insects. | Disruption of social immunity and communication.[12][15] |
Reproductive and Developmental Effects
This compound: Sublethal concentrations of this compound have been shown to reduce the fecundity and longevity of some insect species.[18] It can also prolong the developmental time of nymphs in subsequent generations.[18] In some pest species, sublethal exposure has led to reduced pupal weight and pupation rates.
Neonicotinoids: Neonicotinoids can have significant negative impacts on insect reproduction.[10] In bees, exposure has been linked to reduced queen fecundity and colony survival.[10] For male bees (drones), neonicotinoids can decrease sperm viability, potentially impacting the reproductive success of the entire colony.[19] Developmental toxicity in bee larvae can manifest as retarded growth and increased mortality.[20]
| Reproductive/Developmental Parameter | This compound | Neonicotinoids |
| Fecundity | Reduced fecundity.[18] | Reduced queen fecundity.[10] |
| Longevity | Reduced longevity.[18] | Shortened lifespan of worker bees.[15][20] |
| Development | Prolonged larval and pupal stages.[9] | Retarded larval growth, increased larval mortality.[20] |
| Male Fertility | Limited data available. | Reduced sperm viability in drones.[19] |
Physiological Effects
This compound: Sublethal doses of this compound can alter the activity of detoxification enzymes in insects, such as mixed-function oxidases and glutathione S-transferases.[21] Recent studies have also investigated its effects on the thermal preferences and CO2 emission rates of honeybees.[22][23]
Neonicotinoids: A significant sublethal effect of neonicotinoids is the suppression of the insect immune system.[20][24] This can make them more susceptible to pathogens and parasites, such as the gut pathogen Nosema ceranae in honeybees.[20][25][26] Neonicotinoid exposure can also induce oxidative stress.[20]
| Physiological Parameter | This compound | Neonicotinoids |
| Immune Response | Limited data available. | Suppression of immune function, increased susceptibility to pathogens.[20][24][25] |
| Detoxification Enzymes | Altered activity of detoxification enzymes.[21] | Limited comparative data. |
| Metabolism | Can alter thermal preference and CO2 emission.[22][23] | Can stimulate oxidative metabolism.[24] |
Experimental Protocols for Assessing Sublethal Effects
To ensure the scientific integrity and reproducibility of sublethal effect studies, standardized experimental protocols are essential. Below are examples of key methodologies.
Proboscis Extension Response (PER) Assay for Learning and Memory
The PER assay is a widely used method to assess olfactory learning and memory in insects, particularly honeybees.
Step-by-Step Methodology:
-
Insect Preparation: Individual insects are harnessed in small tubes, leaving their heads and antennae free. They are then starved for a predetermined period to ensure motivation for feeding.
-
Odor Conditioning: An odorant (conditioned stimulus, CS) is presented to the insect's antennae for a few seconds.
-
Sugar Reward: Immediately following the odor presentation, a drop of sucrose solution (unconditioned stimulus, US) is touched to the insect's antennae and proboscis, eliciting the proboscis extension reflex.
-
Pairing: The pairing of the odor and the sugar reward is repeated multiple times with an inter-trial interval.
-
Testing: After a specific time interval (for short-term or long-term memory), the conditioned odor is presented alone. A proboscis extension in response to the odor is recorded as a successful learned response.
-
Data Analysis: The percentage of insects showing a conditioned response is calculated for both control and insecticide-treated groups.
Caption: Workflow for the Proboscis Extension Response (PER) Assay.
Phototaxis Assay for Assessing Neurological Impairment
A simple phototaxis assay can be used to detect sublethal effects of pesticides on the motor and sensory functions of bees.
Step-by-Step Methodology:
-
Exposure: Bees are orally exposed to sublethal doses of the test insecticide mixed in a sucrose solution.
-
Acclimation: After consumption, the bees are left for a period to allow the insecticide to take effect.
-
Test Arena: The assay is conducted in a dark arena with a single light source at one end.
-
Observation: Individual bees are released at the end of the arena opposite the light source.
-
Scoring: A positive phototactic response is recorded if the bee walks directly towards the light source. An impaired response is noted if the bee walks erratically or fails to move towards the light.
-
Data Analysis: The proportion of bees exhibiting a normal phototactic response is compared between control and treated groups.
This assay is particularly useful as it provides a clear binary outcome.[27]
Conclusion and Future Directions
Both this compound and neonicotinoids can exert a range of sublethal effects on non-target insects, with neonicotinoids demonstrating a particularly broad and well-documented impact on bee behavior and physiology. The pro-insecticide nature of this compound offers a degree of target specificity, but its sublethal effects on beneficial insects still warrant careful consideration.
Future research should focus on:
-
Long-term colony-level studies: To understand the cumulative impact of sublethal exposure on the health and productivity of social insect colonies.
-
Synergistic effects: Investigating the combined effects of these insecticides with other environmental stressors, such as fungicides and nutritional stress.
-
Development of standardized bioassays: To ensure consistent and comparable data across different studies and regulatory frameworks.
By continuing to explore the sublethal effects of these and other insecticides, the scientific community can contribute to the development of more sustainable pest management strategies that protect both agricultural productivity and biodiversity.
References
- Vertex AI Search. (2025).
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Sublethal Effects of Neonicotinoids: How Physiological and Behavioral Disruptions in Non-Target Insects Threaten Biodiversity and Ecosystem Services. Retrieved from [Link]
-
Heben Pesticide. (2023). This compound: A Powerful Insecticide for Lepidoptera Pest Control. Retrieved from [Link]
-
Britannica. (n.d.). Neonicotinoid. Retrieved from [Link]
-
Enge Biotech. (n.d.). The Effect and Features of this compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind this compound: Mode of Action and Safety Profile. Retrieved from [Link]
-
Wikipedia. (n.d.). Neonicotinoid. Retrieved from [Link]
-
Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5484. [Link]
- Schweizerbart science publishers. (n.d.). Sublethal effects of neonicotinoids on insect pests. Entomologia Generalis, 44(5).
-
Florida Entomologist. (2016). Sublethal effects of this compound and beta-cypermethrin on Rhopalosiphum padi (Hemiptera: Aphididae) under laboratory conditions. 99(3), 446-451. [Link]
- Semantic Scholar. (n.d.). An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors.
- National Institutes of Health. (2024). Current Insights into Sublethal Effects of Pesticides on Insects. PMC.
-
MDPI. (n.d.). The Sublethal Effects of Neonicotinoids on Honeybees. Retrieved from [Link]
-
PubMed. (2022). Sublethal effects of an this compound enantiomer insecticide on Plutella xylostella caterpillar and Chrysoperla sinica predator. [Link]
- ResearchGate. (2023).
-
MDPI. (n.d.). An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors. Retrieved from [Link]
-
PBS News. (2017). Neonicotinoid pesticides are slowly killing bees. Retrieved from [Link]
-
National Institutes of Health. (2014). Neonicotinoids Interfere with Specific Components of Navigation in Honeybees. PMC. [Link]
- National Institutes of Health. (n.d.). The Sublethal Effects of Neonicotinoids on Honeybees. PMC.
-
Xerces Society. (n.d.). How Neonicotinoids Can Kill Bees. Retrieved from [Link]
-
Scientific Electronic Archives. (n.d.). Sublethal effects of neonicotinoids in bees: a review. [Link]
- National Institutes of Health. (n.d.). Risks of neonicotinoid insecticides to honeybees. PMC.
- Apiservices. (2016). Neonicotinoid insecticides impair foraging behavior, navigation, learning, and memory in honey bees.
-
Nature. (2019). A neonicotinoid pesticide impairs foraging, but not learning, in free-flying bumblebees. [Link]
-
Gratton Lab. (2015). What do we know about neonicotinoids and pollinator health?. Retrieved from [Link]
- ResearchGate. (2019). A neonicotinoid pesticide impairs foraging, but not learning, in free-flying bumblebees.
-
Ecosistemas y recursos agropecuarios. (2024). Sublethal effects associated with resistance to this compound in diamondback moth. 11(1), e3888. [Link]
- ResearchGate. (2021). Toxicity and sublethal effects of chlorantraniliprole and this compound on Spodoptera littoralis (Lepidoptera: Noctuidae).
-
Madras Agricultural Journal. (2023). Impact of Neonicotinoid Insecticides on the Foraging Activity of Indian Honey Bee, Apiscerana indica (Fab.). [Link]
-
PubMed. (n.d.). A monitoring study to assess the acute mortality effects of this compound on honey bees (Apis mellifera L.) in flowering apple orchards. [Link]
- Frontiers. (n.d.). Sublethal and transgenerational effects of synthetic insecticides on the biological parameters and functional response of Coccinella septempunctata (Coleoptera: Coccinellidae)
-
National Institutes of Health. (2025). A phototaxis assay to measure sublethal effects of pesticides on bees. PMC. [Link]
- Journal of Plant Protection and Pathology. (2020). Acute Toxicity of Selected Insecticides and Their Safety to Honey Bee (Apis mellifera L.)
-
PubMed. (2025). Effect of this compound and commercial pesticide adjuvant on the honeybee (Apis mellifera) temperature preference, CO2 emission and expression of detoxification-related genes. [Link]
- SciSpace. (2012). Using video-tracking to assess sublethal effects of pesticides on honey bees (Apis mellifera L.).
- Semantic Scholar. (n.d.). Effect of this compound and commercial pesticide adjuvant on the honeybee (Apis mellifera)
- ResearchGate. (2007). A monitoring study to assess the acute mortality effects of this compound on honey bees (Apis mellifera L.) in flowering apple orchards.
-
PubMed Central. (2018). Quantifying the impact of pesticides on learning and memory in bees. [Link]
- Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review.
- UniTo. (2022). Lethal, sublethal, and combined effects of pesticides on bees: A meta-analysis and new risk assessment tools.
-
Beyond Pesticides. (n.d.). ChemicalWatch Factsheet. Retrieved from [Link]
- Benchchem. (n.d.). Azadirachtin vs. Neonicotinoids: A Comparative Impact Analysis on Non-Target Organisms.
-
MDPI. (2023). The Comparative Toxicity, Biochemical and Physiological Impacts of Chlorantraniliprole and this compound on Mamestra brassicae (Lepidoptera: Noctuidae). Retrieved from [Link]
- The Pharma Innovation Journal. (2023). A review on toxicity induced by the insecticide this compound.
- ResearchGate. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels.
Sources
- 1. News - this compound Mode of Action [bigpesticides.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound: A Powerful Insecticide for Lepidoptera Pest Control - HEBEN [hb-p.com]
- 4. The Effect and Features of this compound | [engebiotech.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 7. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 8. Neonicotinoids Interfere with Specific Components of Navigation in Honeybees - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Comparative Toxicity, Biochemical and Physiological Impacts of Chlorantraniliprole and this compound on Mamestra brassicae (Lepidoptera: Noctuidae) [mdpi.com]
- 10. Sublethal Effects of Neonicotinoids: How Physiological and Behavioral Disruptions in Non-Target Insects Threaten Biodiversity and Ecosystem Services | MDPI [mdpi.com]
- 11. apiservices.biz [apiservices.biz]
- 12. masujournal.org [masujournal.org]
- 13. What do we know about neonicotinoids and pollinator health? – Gratton Lab [gratton.entomology.wisc.edu]
- 14. Quantifying the impact of pesticides on learning and memory in bees - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neonicotinoid pesticides are slowly killing bees | PBS News [pbs.org]
- 16. A neonicotinoid pesticide impairs foraging, but not learning, in free-flying bumblebees [escholarship.org]
- 17. researchgate.net [researchgate.net]
- 18. View of Sublethal effects of this compound and beta-cypermethrin on Rhopalosiphum padi (Hemiptera: Aphididae) under laboratory conditions [journals.flvc.org]
- 19. The Sublethal Effects of Neonicotinoids on Honeybees - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Effect of this compound and commercial pesticide adjuvant on the honeybee (Apis mellifera) temperature preference, CO2 emission and expression of detoxification-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of this compound and commercial pesticide adjuvant on the honeybee (Apis mellifera) temperature preference, CO2 emission and expression of detoxification‐related genes | Semantic Scholar [semanticscholar.org]
- 24. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. xerces.org [xerces.org]
- 26. Risks of neonicotinoid insecticides to honeybees - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A phototaxis assay to measure sublethal effects of pesticides on bees - PMC [pmc.ncbi.nlm.nih.gov]
Indoxacarb Showdown: A Comparative Efficacy Analysis of Bait and Spray Formulations
An In-depth Technical Guide for Researchers and Pest Management Professionals
In the landscape of modern insecticides, indoxacarb stands out due to its unique bio-activated mode of action and its effectiveness against a range of economically important pests.[1][2] As a member of the oxadiazine chemical class, its utility is broad, finding application in both agricultural and urban pest management.[1][3] However, the formulation of an active ingredient is a critical determinant of its field performance. This guide provides a comprehensive comparison of the efficacy of this compound when delivered as a bait versus a spray, offering experimental insights and data-driven analysis to inform formulation selection and application strategies.
The Singular Mechanism of this compound: Bio-activation
This compound's distinctiveness lies in its classification as a pro-insecticide.[4][5] Upon ingestion or contact by a target insect, the parent molecule is metabolized by the insect's own enzymes into a more potent, insecticidal compound.[4][6][7] This active metabolite then acts as a voltage-dependent sodium channel blocker in the insect's nerve cells.[3][4][7][8] The blockage of these channels disrupts nerve impulses, leading to cessation of feeding, paralysis, and eventual death.[3][4][7] This bio-activation process provides a layer of selectivity, as the metabolic conversion is more efficient in target insects than in non-target organisms, contributing to a favorable environmental profile.[9]
Caption: this compound's mode of action, from bio-activation to neural disruption.
Formulation Face-Off: Bait vs. Spray
The choice between a bait and a spray formulation is contingent on the target pest's biology, the treatment environment, and the desired outcome, such as speed of control versus long-term population management.
Bait Formulations: The Trojan Horse Approach
This compound baits, typically in gel or granular form, are designed to be highly attractive to target pests.[10][11] This formulation strategy leverages the social behavior of insects like ants and cockroaches.[12] Foraging individuals consume the bait and transport it back to the colony, sharing it with nestmates, larvae, and the queen through processes like trophallaxis (food sharing).[5][12]
Key Advantages:
-
Targeted Application: Baits can be placed precisely in areas of pest activity, minimizing non-target exposure.[11][13]
-
Colony Elimination: The delayed action of this compound allows for horizontal transfer of the toxicant throughout the colony, leading to secondary and even tertiary kill, which is crucial for eliminating the entire nest.[12][14][15]
-
Reduced Environmental Contamination: The targeted placement of baits reduces the overall pesticide load in the environment.[11]
-
Efficacy Against Bait-Averse Pests: Studies have shown that certain this compound bait formulations are effective against German cockroach strains that have developed an aversion to other bait types.[13]
Limitations:
-
Slower Speed of Action: The time required for foraging, consumption, and transfer within the colony means that baits generally act slower than sprays.[10][16] Visible results may take several days to a week or more.[17]
-
Competition with Other Food Sources: The effectiveness of baits can be diminished in environments with abundant alternative food sources.
Spray Formulations: The Direct Assault
This compound is also available in sprayable formulations such as suspension concentrates (SC), emulsifiable concentrates (EC), and water-dispersible granules (WG).[1][18] These are typically applied as surface treatments where pests are known to harbor or travel.
Key Advantages:
-
Rapid Knockdown: Sprays provide quicker control of visible pest populations through direct contact and ingestion of residues.[6]
-
Residual Activity: When applied to surfaces, this compound sprays leave a residual layer that can control pests for an extended period.[1]
-
Broad Coverage: Sprays are suitable for treating larger surface areas and creating a protective barrier.
Limitations:
-
Limited Colony Impact: While effective against foraging individuals, sprays are less likely to eliminate the entire colony, as the active ingredient may not reach the queen and larvae deep within the nest.[19]
-
Potential for Repellency: Although this compound itself is considered non-repellent, the inert ingredients in a spray formulation could potentially deter pests from treated surfaces.[5]
-
Higher Non-Target Exposure: Broadcast spray applications can increase the risk of exposure to beneficial insects and other non-target organisms.[11]
Quantitative Efficacy Comparison
The following tables summarize experimental data on the efficacy of this compound in bait and spray formulations against key pests.
Table 1: Efficacy of this compound Gel Bait against German Cockroaches (Blattella germanica)
| Study Reference | Formulation | Concentration | Time to 50% Mortality (LT50) | Field Population Reduction |
| Appel, 2003[20][21] | Gel Bait | 0.25% | 0.68 days | >95% reduction at 14 days |
| Miller & McCoy, 2005[13] | Gel Bait | 0.6% | 100% mortality within 3 days (bait-averse strain) | Not Applicable |
| Anikwe et al., 2014[22][23] | Gel Bait | 0.6% | 40.65 - 145.60 hours | Up to 99.8% reduction at 14 days |
Table 2: Efficacy of this compound Spray against Various Pests
| Study Reference | Formulation | Concentration | Target Pest | Efficacy |
| Gondhalekar et al., 2013[24] | Spray (Arilon) | 20% (diluted for application) | German Cockroach | Higher tolerance observed with residual exposure compared to ingestion. |
| Abd-El-Aal & El-Sayed, 2019[18] | EC, SC, WG | Varied | Cotton Leafworm | EC formulation showed the highest toxicity (LC50 of 9.66 ppm). |
| Ebou, 2024[25] | SC (with Flonicamid) | 120 g/L | Cotton Pests (various) | Significantly reduced jassid, aphid, and caterpillar populations. |
Experimental Protocols
To ensure scientific rigor, the evaluation of insecticide efficacy relies on standardized and replicable methodologies. Below are representative protocols for assessing bait and spray formulations.
Protocol 1: Laboratory Bioassay for Gel Bait Efficacy Against Cockroaches
Objective: To determine the speed of kill (LT50) and overall mortality of an this compound gel bait against a target cockroach species.
Materials:
-
Adult male German cockroaches (Blattella germanica)
-
Glass jars (1-liter) coated with petroleum jelly on the inner top rim to prevent escape
-
This compound gel bait (e.g., 0.6% concentration)
-
Untreated rodent chow (as an alternative food source)
-
Water source (e.g., a water-soaked cotton ball in a small dish)
-
Environmental chamber maintained at 25-28°C and 30-45% relative humidity
Procedure:
-
Acclimation: Acclimate cockroaches in the test jars for 24 hours with access to rodent chow and water.
-
Bait Application: Remove the rodent chow. In the treatment group jars, place a pre-weighed amount (e.g., 0.5g) of this compound gel bait on a small piece of wax paper. In the control group jars, place a piece of wax paper without bait.
-
Exposure: Introduce 20-30 adult male cockroaches into each jar. Provide a continuous water source.
-
Mortality Assessment: Record the number of dead or moribund cockroaches at regular intervals (e.g., every 12 or 24 hours) for a period of 7 to 14 days.
-
Data Analysis: Calculate the percentage mortality at each time point, correcting for any control mortality using Abbott's formula. Determine the LT50 (time to 50% mortality) using probit analysis.
Caption: Workflow for a laboratory gel bait efficacy bioassay.
Protocol 2: Field Trial for Spray Formulation Efficacy
Objective: To evaluate the field performance of an this compound spray formulation in reducing a pest population in a real-world setting.
Materials:
-
This compound spray formulation (e.g., Arilon® 20% WG)
-
Calibrated sprayer (e.g., backpack sprayer)
-
Personal Protective Equipment (PPE) as per the product label
-
Monitoring traps (e.g., sticky traps for cockroaches)
-
Data collection sheets
Procedure:
-
Pre-Treatment Monitoring: In the selected treatment and control sites (e.g., infested apartments), place monitoring traps at key locations (e.g., under sinks, behind appliances). Monitor pest populations for at least one week to establish a baseline.
-
Treatment Application: In the treatment sites, apply the this compound spray solution according to the label directions, focusing on cracks, crevices, and other pest harborage areas. The control sites should receive no treatment.
-
Post-Treatment Monitoring: Continue to monitor pest populations in both treatment and control sites using the traps at regular intervals (e.g., 3, 7, 14, and 30 days post-treatment).
-
Data Collection: At each monitoring interval, count the number of pests caught in the traps.
-
Data Analysis: Calculate the mean number of pests per trap for both treatment and control sites at each interval. Determine the percentage reduction in the pest population in the treated areas compared to the baseline and the control sites.
Conclusion and Recommendations
The choice between this compound bait and spray formulations is not a matter of inherent superiority but of strategic application.
-
Bait formulations excel in scenarios where complete colony elimination is the primary goal and a slower speed of action is acceptable. They are particularly advantageous in indoor settings and for social insects like ants and cockroaches, offering a targeted approach with minimal off-target effects.[11][26] The demonstrated efficacy of this compound baits against bait-averse cockroach strains further solidifies their role in modern pest management.
-
Spray formulations are the preferred choice for achieving rapid reduction of pest populations, treating large surface areas, and establishing a residual barrier.[1][6] They are highly effective against a broad spectrum of pests, including lepidopteran larvae in agricultural settings.[1][6] However, their use should be carefully managed to mitigate risks to non-target organisms and to delay the onset of resistance, as some studies suggest higher tolerance to residual contact compared to ingestion.[24]
For comprehensive and sustainable pest management, an integrated approach that leverages the strengths of both formulations may be the most effective strategy. For example, a targeted spray application to control a heavy infestation could be followed by the placement of baits for long-term colony control. As with any pesticide, adherence to label instructions and local regulations is paramount for safe and effective use.
References
-
This compound - Wikipedia. Wikipedia. [Link]
- This compound Mode of Action: How This Insecticide Works at the Nerve Level. (2025). [Source URL not available]
-
This compound: A Powerful Insecticide for Lepidoptera Pest Control. (2023). Heben Pesticide. [Link]
-
ChemicalWatch Factsheet - Beyond Pesticides. Beyond Pesticides. [Link]
-
The Effect and Features of this compound. (2021). Enge Biotech. [Link]
- How this compound Provides Targeted and Effective Insect Control in Modern Agriculture. (2025). [Source URL not available]
-
This compound. Solutions Pest & Lawn. [Link]
- Effectiveness of a formulation based on this compound 120 g/l + flonicamid 200 g/l (SC). (2024). [Source URL not available]
-
COMPARISON OF COMMERCIAL BAIT FORMULATIONS FOR EFFICACY AGAINST BAIT AVERSE GERMAN COCKROACHES (BLATTELLA GERMANICA) (DICTYOPTER. (2005). ICUP. [Link]
-
Formulation focus for gel bait performance. (2018). BPCA. [Link]
-
Laboratory and field performance of an this compound bait against German cockroaches (Dictyoptera: Blattellidae). (2003). PubMed. [Link]
-
Ant Infestation Control Methods: Gel vs Spray. (2022). WDO Articles. [Link]
- Effect of formulation types on the efficacy of this compound against cotton leafworm Spodoptera littoralis (Lepidoptera: Noctuidae). (2019). [Source URL not available]
- Introducing our revolutionary pesticide - this compound Insecticide. [Source URL not available]
-
Laboratory and Field Performance of an this compound Bait Against German Cockroaches (Dictyoptera: Blattellidae) | Request PDF. (2025). ResearchGate. [Link]
-
Laboratory and Field Performance of an this compound Bait Against German Cockroaches (Dictyoptera: Blattellidae). (2003). BioOne Complete. [Link]
- Advion Cockroach Gel Bait Insecticide - this compound 0.6%. [Source URL not available]
- Can ant baits be combined with sprays and other chemical treatments? (2024). [Source URL not available]
- Review of the efficacy of baits used for ant control and eradic
-
Implementation of an this compound Susceptibility Monitoring Program Using Field-Collected German Cockroach Isolates From the United States. (2013). Oxford Academic. [Link]
-
(PDF) Laboratory and Field Evaluation of an this compound Gel Bait Against Two Cockroach Species (Dictyoptera: Blattellidae, Blattidae) in Lagos, Nigeria. (2025). ResearchGate. [Link]
-
Why Gel Bait is More Effective than Spray Application. (2023). Pest Control Abu Dhabi. [Link]
-
How the MetaActive Effect Eliminates Fire Ants. (2021). Syngenta. [Link]
-
Effects of Continuous Exposure of German Cockroach Nymphs to Various IGR and Neurotoxic Gel Baits. Purdue Agriculture. [Link]
-
Advion Ant Bait Arena, this compound. (2021). DIY Pest Control. [Link]
-
Toxicity of this compound gel bait to two species of mixed sexes of adult cockroaches. ResearchGate. [Link]
-
Evaluation of Liquid and Bait Insecticides against the Dark Rover Ant (Brachymyrmex patagonicus). (2014). PMC - NIH. [Link]
-
The 9 Best Roach Killers (2024). (2024). DIY Pest Control. [Link]
-
The 8 Best Ant Killers The Spruce Has Tested. (2025). The Spruce. [Link]
- Comparison of efficacy and attractiveness of five commercial cockroach control gel formulations in laboratory tests. (2015). [Source URL not available]
-
Which of these cockroach gel bait is better when compared with each other? (2023). Reddit. [Link]
-
Treatment Products. University of Tennessee Institute of Agriculture. [Link]
-
The 10 Best Ant Killers of 2024. (2024). DIY Pest Control. [Link]
-
What active ingredient should I look for when getting baits? (For the common sugar ants) : r/AntControl. (2024). Reddit. [Link]
-
Advion Insecticides: The Science Behind this compound In Pest Control. (2019). YouTube. [Link]
-
Study shows single insecticide application can kill 3 cockroach generations. (2008). Purdue University. [Link]
-
Advion Gel Baits - still effective? : r/GermanRoaches. (2020). Reddit. [Link]
Sources
- 1. How this compound Provides Targeted and Effective Insect Control in Modern Agriculture [jindunchemical.com]
- 2. News - this compound Insecticide [acetamiprid.com]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. News - this compound Mode of Action [bigpesticides.com]
- 5. How the MetaActive Effect Eliminates Fire Ants | Professional Pest Management | Syngenta [syngentapmp.com]
- 6. This compound: A Powerful Insecticide for Lepidoptera Pest Control - HEBEN [hb-p.com]
- 7. The Effect and Features of this compound | [engebiotech.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Formulation focus for gel bait performance [bpca.org.uk]
- 10. solutionsstores.com [solutionsstores.com]
- 11. brpestcontrol.ae [brpestcontrol.ae]
- 12. youtube.com [youtube.com]
- 13. icup.org.uk [icup.org.uk]
- 14. pedchem.com [pedchem.com]
- 15. Study shows single insecticide application can kill 3 cockroach generations [purdue.edu]
- 16. fireant.tamu.edu [fireant.tamu.edu]
- 17. diypestcontrol.com [diypestcontrol.com]
- 18. ejppri.eg.net [ejppri.eg.net]
- 19. littlefireants.com [littlefireants.com]
- 20. Laboratory and field performance of an this compound bait against German cockroaches (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Laboratory and Field Performance of an this compound Bait Against German Cockroaches (Dictyoptera: Blattellidae) [bioone.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. entomoljournal.com [entomoljournal.com]
- 26. Ant Infestation Control Methods: Gel vs Spray | WDO Articles [gctermitecontrol.com]
A Senior Application Scientist's Guide to the Validation of CRISPR/Cas9-Mediated Knock-in of Indoxacarb Resistance Mutations
This guide provides an in-depth comparison of methodologies for validating the successful knock-in of Indoxacarb resistance mutations, specifically focusing on the well-characterized F1845Y and V410M substitutions in the voltage-gated sodium channel (VGSC), a primary target of this insecticide class.[1][2][3] We will delve into the causality behind experimental choices, present self-validating protocols, and offer data-driven comparisons to empower you to select the most appropriate validation strategy for your research needs.
The Molecular Basis of this compound Resistance: A Quick Primer
This compound is an oxadiazine insecticide that, upon metabolic activation within the insect, blocks voltage-gated sodium channels, leading to paralysis and death.[4][5][6] Resistance to this compound can arise through several mechanisms, including metabolic detoxification via enzymes like cytochrome P450s and esterases.[4][5][7][8] However, a significant mechanism is target-site insensitivity, caused by specific point mutations in the VGSC gene. The F1845Y and V410M mutations are two such clinically relevant alterations that reduce the binding affinity of the activated this compound molecule, thereby conferring resistance.[1][2][3]
Creating a robust in-vitro or in-vivo model of this resistance through CRISPR/Cas9-mediated knock-in allows for detailed mechanistic studies, screening of novel synergistic compounds, and the development of resistance management strategies.
The Validation Workflow: A Multi-Faceted Approach
A comprehensive validation workflow ensures that the desired genetic modification is present and functional. It moves from the molecular level (confirming the genetic edit) to the phenotypic level (confirming the resistance profile).
Figure 1: A comprehensive workflow for the validation of CRISPR/Cas9-mediated knock-in mutations.
Part 1: Molecular Validation - Confirming the Edit
The initial and most critical phase of validation is to confirm the precise insertion of the desired mutation at the genomic level.
PCR-Based Screening: The First Pass
Rationale: PCR-based methods are rapid, cost-effective, and ideal for screening a large number of clones to identify potential positives.[9][10] These techniques are designed to differentiate between wild-type and knock-in alleles.
Method Comparison:
| Method | Principle | Pros | Cons |
| Allele-Specific PCR (AS-PCR) | Utilizes primers with a 3' end that corresponds to the mutation, allowing for preferential amplification of the knock-in allele.[11] | High specificity, relatively simple to design. | Can be sensitive to PCR conditions, may require significant optimization. |
| Restriction Fragment Length Polymorphism (RFLP) Analysis | The knock-in mutation is designed to introduce or abolish a restriction enzyme site. PCR products are digested and analyzed by gel electrophoresis.[12][13] | Simple, cost-effective, and provides a clear visual readout.[14][15] | Requires the presence of a suitable restriction site in the target sequence or the silent introduction of one. |
| PCR with Knock-in Specific Primers | One primer is designed to anneal outside the homology arm, and the other within the inserted sequence.[16][17] | Highly specific for the knock-in event. | Does not distinguish between heterozygous and homozygous knock-ins. |
Experimental Protocol: Allele-Specific PCR (AS-PCR)
-
Primer Design: Design two forward primers: one specific to the wild-type allele and one specific to the knock-in allele (e.g., F1845Y). The 3'-most nucleotide of each forward primer should correspond to the polymorphic site. Design a single reverse primer downstream of the target site.
-
PCR Amplification: Set up two separate PCR reactions for each sample, one with the wild-type specific forward primer and the reverse primer, and the other with the knock-in specific forward primer and the reverse primer.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. A band in the wild-type specific reaction indicates the presence of the wild-type allele. A band in the knock-in specific reaction indicates the successful integration of the mutation. The presence of bands in both reactions suggests a heterozygous knock-in.
Sequence Verification: The Gold Standard
Rationale: While PCR-based methods are excellent for initial screening, they do not provide the complete sequence of the edited locus. Sequencing is essential to confirm the precise nature of the knock-in and to rule out any unintended insertions or deletions (indels) at the target site.[9][18][19]
Method Comparison:
| Method | Principle | Pros | Cons |
| Sanger Sequencing | Dideoxy chain termination method to sequence a specific PCR amplicon.[9][18][19] | Highly accurate for single targets, cost-effective for a small number of samples.[9] | Can be challenging to interpret in mixed populations, not suitable for detecting off-target effects.[9][19] |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of PCR amplicons or the whole genome.[19][20] | Highly sensitive for detecting low-frequency mutations and off-target effects, suitable for high-throughput analysis.[19][20][21] | More expensive and requires bioinformatics expertise for data analysis.[19] |
Experimental Protocol: Sanger Sequencing
-
PCR Amplification: Amplify the genomic region flanking the target site using primers that bind outside the homology arms of the repair template.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers in separate reactions.
-
Sequence Analysis: Align the sequencing results with the expected wild-type and knock-in sequences to confirm the presence of the desired mutation and the absence of indels. Software like TIDE or TIDER can be useful for analyzing sequencing traces from mixed populations.[19][21]
Part 2: Functional Validation - Confirming the Phenotype
Once the genetic modification has been confirmed at the molecular level, it is crucial to validate that the knock-in mutation results in the expected biological outcome – in this case, this compound resistance.
Protein Expression Analysis (Optional but Recommended)
Rationale: In some cases, it may be beneficial to confirm that the modified gene is expressed and produces a stable protein. This is particularly important if the knock-in includes a tag or if there are concerns that the editing process may have inadvertently affected protein expression. Western blotting is a standard technique for assessing protein levels.[22]
Phenotypic Assay: The Ultimate Proof
Rationale: The most definitive validation of a successful this compound resistance knock-in is to demonstrate a reduced susceptibility to the insecticide.[23] This is typically achieved through bioassays.
Experimental Protocol: Insecticide Bioassay (Example for an insect model)
-
Insect Rearing: Rear synchronous populations of wild-type and knock-in insects under controlled conditions.
-
Dose-Response Assay: Expose cohorts of insects to a range of this compound concentrations. The method of exposure will depend on the insect species (e.g., diet incorporation, topical application, or contact vial assay).
-
Mortality Assessment: Assess mortality at a defined time point (e.g., 48 or 72 hours).
-
Data Analysis: Calculate the lethal concentration required to kill 50% of the population (LC50) for both the wild-type and knock-in strains. A significantly higher LC50 for the knock-in strain confirms the resistance phenotype.
Data Presentation:
| Strain | Genotype | LC50 (µg/ml) | Resistance Ratio (LC50 Knock-in / LC50 Wild-Type) |
| Wild-Type | VGSC+/+ | 0.5 | - |
| F1845Y Knock-in | VGSCF1845Y/F1845Y | 50 | 100 |
Note: The above data is illustrative.
Logic of Experimental Choices and Self-Validating Systems
The presented workflow is designed as a self-validating system. The initial PCR-based screening provides a rapid but less detailed assessment, which is then definitively confirmed by Sanger or NGS sequencing. The molecular validation is then functionally corroborated by the phenotypic assay. If the genetic edit is confirmed but the resistance phenotype is not observed, it prompts an investigation into other factors, such as off-target effects or issues with protein expression.
Figure 2: The logical flow of a self-validating experimental design for knock-in validation.
Conclusion
The validation of CRISPR/Cas9-mediated knock-ins is a multi-step process that requires careful planning and execution. By employing a combination of rapid PCR-based screening, definitive sequence verification, and robust functional assays, researchers can be confident in the genetic integrity and phenotypic relevance of their engineered models. This guide provides a framework for making informed decisions about which validation methods are most appropriate for your specific research goals, ensuring the generation of reliable and reproducible data in the critical field of insecticide resistance.
References
-
CRISPR 101: Validating Your Genome Edit - Addgene Blog . Addgene. [Link]
-
Identification, validation and application of molecular diagnostics for insecticide resistance in malaria vectors - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq . AdvancedSeq. [Link]
-
Genotyping genome‐edited mutations in plants using CRISPR ribonucleoprotein complexes - PMC - NIH . National Center for Biotechnology Information. [Link]
-
A simple and effective genotyping workflow for rapid detection of CRISPR genome editing . SpringerLink. [Link]
-
Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella - PubMed . National Center for Biotechnology Information. [Link]
-
Techniques for Validating CRISPR Changes Using RNA-Sequencing Data - MDPI . MDPI. [Link]
-
Single-Step qPCR and dPCR Detection of Diverse CRISPR-Cas9 Gene Editing Events in Vivo - Oxford Academic . Oxford Academic. [Link]
-
A PCR-Induced Mutagenesis-Restriction Fragment Length Polymorphism Method for the Detection of CRISPR-Induced Indels - PubMed . National Center for Biotechnology Information. [Link]
-
Mechanisms of Increased this compound Toxicity in Methoxyfenozide-Resistant Cotton Bollworm Helicoverpa armigera (Lepidoptera: Noctuidae) - MDPI . MDPI. [Link]
-
Metabolic mechanisms of this compound resistance in field populations of Choristoneura rosaceana (Harris) (Lepidoptera: Tortricidae) - PubMed . National Center for Biotechnology Information. [Link]
-
Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs - MDPI . MDPI. [Link]
-
Strategies to detect and validate your CRISPR gene edit - Horizon Discovery . Horizon Discovery. [Link]
-
A PCR-RFLP method for the detection of CRISPR-induced indels | bioRxiv . bioRxiv. [Link]
-
Generation of CRISPR-Cas9-mediated knockin mutant models in mice and MEFs for studies of polymorphism in clock genes - PMC . National Center for Biotechnology Information. [Link]
-
Predictive chemoproteomics and functional validation reveal Coeae6g-mediated insecticide cross-resistance in the malaria vector Anopheles gambiae - PubMed Central . National Center for Biotechnology Information. [Link]
-
5) CRISPR Cas9 - Screening and Validation Strategies - YouTube . YouTube. [Link]
-
Equivalent intensity but differential dominance of sodium channel blocker insecticide resistance conferred by F1845Y and V1848I mutations of the voltage-gated sodium channel in Plutella xylostella - PubMed . National Center for Biotechnology Information. [Link]
-
Successful optimization of CRISPR/Cas9-mediated defined point mutation knock-in using allele-specific PCR assays in zebrafish | bioRxiv . bioRxiv. [Link]
-
CRISPR Cas9 - Screening and Validation | abm Inc. abm Inc. [Link]
-
Functional genetic validation of key genes conferring insecticide resistance in the major African malaria vector, Anopheles gambiae | PNAS . PNAS. [Link]
-
Identification and detection of this compound resistance mutations in the para sodium channel of the tomato leafminer, Tuta absoluta | Request PDF - ResearchGate . ResearchGate. [Link]
-
Functional Validation of Endogenous Redox Partner Cytochrome P450 Reductase Reveals the Key P450s CYP6P9a/-b as Broad Substrate Metabolizers Conferring Cross-Resistance to Different Insecticide Classes in Anopheles funestus - MDPI . MDPI. [Link]
-
Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics . CD Genomics. [Link]
-
This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC . National Center for Biotechnology Information. [Link]
-
Functional validation of target-site resistance mutations against sodium channel blocker insecticides (SCBIs) via molecular modeling and genome engineering in Drosophila - PubMed . National Center for Biotechnology Information. [Link]
-
Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids - PMC - NIH . National Center for Biotechnology Information. [Link]
-
CRISPR Knockout / Knockin kit Validation . OriGene. [Link]
-
Functional genetic validation of key genes conferring insecticide resistance in the major African malaria vector - Liverpool School of Tropical Medicine . Liverpool School of Tropical Medicine. [Link]
-
KRAS mutations detection methodology: from RFLP to CRISPR/Cas based methods . SpringerLink. [Link]
-
How to perform a CRISPR Knockin Experiment - YouTube . YouTube. [Link]
-
Insect sodium channels and insecticide resistance - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
Validation of microinjection methods for generating knockout mice by CRISPR/Cas-mediated genome engineering - ResearchGate . ResearchGate. [Link]
-
Using CRISPR/Cas9 genome modification to understand the genetic basis of insecticide resistance : Drosophila and beyond - Ghent University Academic Bibliography - Universiteit Gent . Ghent University. [Link]
-
CRISPR/Cas Technology in Insect Insecticide Resistance - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
CRISPR gene editing to improve crop resistance to parasitic plants - Frontiers . Frontiers. [Link]
-
Using CRISPR/Cas9 genome modification to understand the genetic basis of insecticide resistance: Drosophila and beyond | Request PDF - ResearchGate . ResearchGate. [Link]
-
Widespread Mutations in Voltage-Gated Sodium Channel Gene of Cimex lectularius (Hemiptera: Cimicidae) Populations in Paris - MDPI . MDPI. [Link]
-
Recent Developments in CRISPR/Cas9 Genome-Editing Technology Related to Plant Disease Resistance and Abiotic Stress Tolerance - MDPI . MDPI. [Link]
-
Mutation Detection Using RT-PCR-RFLP | Springer Nature Experiments . Springer Nature. [Link]
-
Identification and detection of this compound resistance mutations in the para sodium channel of the tomato leafminer, Tuta absoluta - PubMed . National Center for Biotechnology Information. [Link]
Sources
- 1. Equivalent intensity but differential dominance of sodium channel blocker insecticide resistance conferred by F1845Y and V1848I mutations of the voltage-gated sodium channel in Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional validation of target-site resistance mutations against sodium channel blocker insecticides (SCBIs) via molecular modeling and genome engineering in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and detection of this compound resistance mutations in the para sodium channel of the tomato leafminer, Tuta absoluta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-resistance and biochemical mechanisms of resistance to this compound in the diamondback moth, Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic mechanisms of this compound resistance in field populations of Choristoneura rosaceana (Harris) (Lepidoptera: Tortricidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 10. CRISPR Cas9 - Screening and Validation | abm Inc. [info.abmgood.com]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 14. A PCR-Induced Mutagenesis-Restriction Fragment Length Polymorphism Method for the Detection of CRISPR-Induced Indels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. youtube.com [youtube.com]
- 18. サンガーシーケンスによるCRISPRゲノム編集の確認 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 20. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]
- 21. blog.addgene.org [blog.addgene.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Identification, validation and application of molecular diagnostics for insecticide resistance in malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicodynamics of Indoxacarb on Susceptible and Resistant Insect Strains
Executive Summary
Indoxacarb, a member of the oxadiazine class of insecticides, presents a unique mode of action as a pro-insecticide, requiring metabolic activation within the target pest to exert its neurotoxic effects.[1] This guide offers an in-depth comparative analysis of the toxicodynamics of this compound in both insecticide-susceptible and -resistant insect strains. We will explore the intricate journey of this compound from application to its target site, the voltage-gated sodium channels, and dissect the key mechanisms that underpin the development of resistance.[2] This document is intended for researchers, scientists, and professionals in drug development, providing both foundational knowledge and detailed experimental protocols to assess and understand this compound's efficacy and the challenges posed by insect resistance.
Introduction to this compound: A Pro-Insecticide Approach
This compound was introduced as a broad-spectrum insecticide with notable efficacy against a wide array of lepidopteran and other insect pests.[3] Its chemical structure, an indeno-oxadiazine, distinguishes it from many conventional neurotoxic insecticides.[4] The defining characteristic of this compound is its nature as a "pro-insecticide." In its commercially formulated state, this compound itself possesses relatively low insecticidal activity.[1] Its potency is unlocked through metabolic processes within the insect's body, a feature designed to enhance its selectivity and safety profile for non-target organisms.[1][4]
Mechanism of Action: The Journey to Neurotoxicity
The toxic action of this compound is a multi-step process, beginning with its ingestion or absorption by the insect and culminating in the blockage of nerve signal transmission.
Metabolic Bioactivation: The Key to Potency
Upon entering the insect's body, this compound is metabolized by enzymes, primarily carboxylesterases (CarE) and amidases.[3][5] This enzymatic action cleaves the carbomethoxy group from the parent molecule, converting it into a more potent, N-decarbomethoxylated metabolite known as DCJW.[3][6] This bioactivation is a critical rate-limiting step that significantly influences the overall toxicity of this compound in a given insect species.[6] Lepidopteran larvae, for instance, are particularly susceptible due to their rapid metabolism of this compound into DCJW.[6]
Target Site: The Voltage-Gated Sodium Channel
The active metabolite, DCJW, is the primary neurotoxic agent. It targets and blocks the voltage-gated sodium channels (VGSCs) in the insect's nervous system.[2][7] By binding to a unique site on the sodium channel, DCJW prevents the influx of sodium ions, which is essential for the propagation of nerve impulses.[1][8] This disruption leads to a rapid cessation of feeding, followed by paralysis and eventual death of the insect.[1][2] It is important to note that the binding site of DCJW is distinct from that of other sodium channel blockers like pyrethroids, which can result in a lack of cross-resistance between these insecticide classes.[9]
Caption: Metabolic activation of this compound within an insect.
Toxicodynamics in Susceptible Strains
In susceptible insect strains, the toxicodynamic profile of this compound is characterized by efficient absorption, rapid bioactivation, and high sensitivity at the target site.
-
Absorption: this compound is readily absorbed through the insect's cuticle or ingested with treated foliage.[3]
-
Bioactivation: Susceptible insects possess esterase enzymes that efficiently convert this compound to DCJW.[5] The high rate of this conversion leads to a rapid accumulation of the toxic metabolite.
-
Target Site Interaction: The VGSCs of susceptible insects have a high binding affinity for DCJW, leading to effective channel blockage and subsequent neurotoxicity even at low concentrations.
Mechanisms of Resistance: How Insects Fight Back
The repeated and widespread use of this compound has led to the evolution of resistance in numerous insect populations.[3][10] Resistance is a heritable change in the sensitivity of a pest population and typically arises from three primary mechanisms that alter the toxicodynamics of the insecticide.[10]
Enhanced Metabolic Detoxification
This is one of the most common resistance mechanisms. Resistant insects often exhibit elevated levels of detoxification enzymes, including cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarE).[3][11]
-
P450s and GSTs: These enzymes can metabolize both the parent this compound and its active metabolite DCJW into less toxic, more water-soluble compounds that can be easily excreted.[5][12] This increased rate of detoxification prevents the accumulation of DCJW at the target site.
-
Carboxylesterases: While crucial for bioactivation, certain esterases can also be involved in the sequestration or detoxification of this compound, thereby reducing the amount available for conversion to DCJW.
Caption: Enhanced metabolic detoxification pathway in resistant insects.
Target-Site Insensitivity
Mutations in the gene encoding the VGSC can alter the structure of the protein, reducing the binding affinity of DCJW.[3] This means that a much higher concentration of the active metabolite is required to block the sodium channels and cause mortality. Several specific amino acid substitutions in the VGSC have been linked to this compound resistance in various insect species.[3]
Caption: Comparison of DCJW binding to susceptible vs. mutated VGSC.
Reduced Cuticular Penetration
A less common but still significant mechanism involves modifications to the insect's cuticle that slow down the absorption of this compound.[13] This can include a thicker cuticle or changes in its chemical composition. By reducing the rate of insecticide uptake, the insect has more time to metabolize and detoxify the compound before it reaches the nervous system.
Comparative Analysis of Toxicodynamic Parameters
The manifestation of resistance is quantitatively assessed by comparing toxicological parameters, most notably the lethal dose (LD50) or lethal concentration (LC50), between susceptible and resistant strains. The resistance ratio (RR), calculated as the LD50/LC50 of the resistant strain divided by the LD50/LC50 of the susceptible strain, provides a measure of the magnitude of resistance.
| Insect Species | Strain | LC50 / LD50 (unit) | Resistance Ratio (RR) | Primary Resistance Mechanism(s) | Reference |
| Spodoptera frugiperda | Ind-UNSEL (Susceptible) | 0.427 µg/mL | - | - | [3] |
| Spodoptera frugiperda | Ind-SEL (Resistant, G24) | 201.83 µg/mL | 472.67 | Metabolic (P450, Esterase, GST) | [3] |
| Spodoptera litura | SS (Susceptible) | 0.64 mg/L | - | - | [14] |
| Spodoptera litura | InRS (Resistant) | 37.37 mg/L | 58.39 | Metabolic (P450, CCE, GST) | [14] |
| Helicoverpa armigera | Susceptible | 6.23 mg/L | - | - | [5] |
| Helicoverpa armigera | IND-SEL (Resistant) | 49.84 mg/L | 8.00 | Metabolic (P450) | [5] |
| Plutella xylostella | - | - | 1069.3 | Metabolic (P450, GST) | [5] |
Note: The data presented are from different studies and experimental conditions may vary.
Experimental Protocols for Resistance Assessment
To investigate the toxicodynamics of this compound and characterize resistance, a series of standardized bioassays and biochemical assays are employed.
Insecticide Susceptibility Bioassays
Caption: Generalized workflow for insecticide resistance bioassays.
A. Topical Application Bioassay [5][11]
This method assesses the intrinsic toxicity of an insecticide by direct application.
-
Preparation of Solutions: Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., acetone). Create a series of serial dilutions to achieve a range of concentrations expected to cause 10-90% mortality.
-
Insect Handling: Anesthetize uniform-sized insects (e.g., third-instar larvae or adults) using CO2 or chilling.
-
Application: Using a calibrated microapplicator, apply a precise volume (e.g., 0.5-1.0 µL) of each dilution to the dorsal thorax of each insect. A control group should be treated with solvent only.
-
Incubation: Place treated insects in clean containers with a food source and maintain them under controlled conditions (e.g., 25°C, 60-70% RH, 12:12 L:D photoperiod).
-
Mortality Assessment: Record mortality at set time points (e.g., 24, 48, 72 hours). An insect is considered dead if it cannot move when prodded with a fine brush.
-
Data Analysis: Analyze the dose-mortality data using probit analysis to determine the LD50 values.
B. Diet Incorporation Bioassay [15][16]
This method is suitable for chewing insects and mimics exposure through feeding.
-
Preparation of Treated Diet: Prepare a stock solution of formulated this compound in distilled water. Create serial dilutions.
-
Incorporation: Mix each insecticide dilution with the artificial insect diet at a specific ratio (e.g., 1 part solution to 9 parts diet) when the diet has cooled to a temperature that will not degrade the insecticide (e.g., <50°C).
-
Dispensing: Dispense the treated diet into the wells of a bioassay tray.
-
Infestation: Place one neonate or early-instar larva into each well.
-
Incubation: Seal the trays and incubate under controlled conditions for a set period (e.g., 7 days).
-
Mortality Assessment: Evaluate mortality. For some insecticides that cause growth inhibition, mortality can be defined as the failure to develop to a certain stage or a significant reduction in weight compared to the control.[15]
-
Data Analysis: Analyze the concentration-mortality data using probit analysis to determine the LC50 values.
Biochemical Assays for Detoxification Enzymes
These assays measure the activity of key enzyme families involved in metabolic resistance.
A. Cytochrome P450 Monooxygenase (P450) Activity Assay [8][17]
-
Enzyme Preparation: Homogenize individual or pooled insects in an ice-cold phosphate buffer (e.g., 0.1 M, pH 7.5). Centrifuge the homogenate at 10,000 x g for 15 min at 4°C. The supernatant is used as the enzyme source.
-
Assay Procedure (Example using ECOD): A common method is the 7-ethoxycoumarin O-deethylation (ECOD) assay.
-
Add the enzyme supernatant to a microplate well containing phosphate buffer and 7-ethoxycoumarin.
-
Initiate the reaction by adding NADPH.
-
Incubate at a specific temperature (e.g., 30°C) for a set time.
-
Stop the reaction (e.g., by adding a glycine buffer-ethanol mixture).
-
Measure the fluorescence of the product, 7-hydroxycoumarin, using a microplate reader.
-
-
Data Analysis: Quantify the product formation using a standard curve of 7-hydroxycoumarin and express the activity as pmol of product/min/mg of protein.
B. Carboxylesterase (CarE) Activity Assay [18][19]
-
Enzyme Preparation: Prepare the enzyme supernatant as described for the P450 assay.
-
Assay Procedure (Example using α-NA):
-
Add the enzyme supernatant to a microplate well.
-
Add a substrate solution containing α-naphthyl acetate in phosphate buffer.
-
Incubate at room temperature for a defined period (e.g., 15 min).
-
Add a solution of Fast Blue B salt to stop the reaction and develop color.
-
Measure the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
-
Data Analysis: Calculate the enzyme activity based on a standard curve prepared with α-naphthol and express as nmol of product/min/mg of protein.
C. Glutathione S-Transferase (GST) Activity Assay [20][21]
-
Enzyme Preparation: Prepare the enzyme supernatant as described previously.
-
Assay Procedure (Example using CDNB):
-
To a microplate well, add phosphate buffer, reduced glutathione (GSH), and the enzyme supernatant.
-
Initiate the reaction by adding 1-chloro-2,4-dinitrobenzene (CDNB).
-
Continuously measure the increase in absorbance at 340 nm for several minutes using a microplate reader.
-
-
Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient of the CDNB-GSH conjugate to calculate the enzyme activity, expressed as nmol of CDNB conjugated/min/mg of protein.
Conclusion and Resistance Management
The toxicodynamics of this compound are complex, relying on a delicate balance between metabolic activation and detoxification within the insect. While highly effective against susceptible populations, the emergence of resistance through enhanced metabolism and target-site modification poses a significant challenge. Understanding these mechanisms at a biochemical and genetic level is paramount for developing effective insecticide resistance management (IRM) strategies. Such strategies should include rotating insecticides with different modes of action, using synergists where appropriate, and monitoring pest populations for early signs of resistance using the protocols outlined in this guide.
References
-
Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). This compound, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology, 132(2), 587–595. [Link]
-
Sparks, T. C., & Nauen, R. (2015). IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology, 121, 122-128. [Link]
-
Syngenta. (n.d.). This compound Mode of Action: How This Insecticide Works at the Nerve Level. [Link]
-
Grant, D. F., & Hammock, B. D. (1992). A simple biochemical assay for glutathione S-transferase activity and its possible field application for screening glutathione S-transferase-based insecticide resistance. Pesticide Biochemistry and Physiology, 43(3), 184-192. [Link]
-
Hussain, D., Ali, M., Saleem, M. A., Ali, A., Ijaz, M., & Binyameen, M. (2022). Characterization of this compound Resistance in the Fall Armyworm: Selection, Inheritance, Cross-Resistance, Possible Biochemical Mechanisms, and Fitness Costs. Insects, 13(12), 1089. [Link]
-
Wang, R., Zhang, S., Liu, T., & Zhang, Y. (2020). Mechanisms of Increased this compound Toxicity in Methoxyfenozide-Resistant Cotton Bollworm Helicoverpa armigera (Lepidoptera: Noctuidae). Insects, 11(9), 629. [Link]
-
Balabanidou, V., Grigoraki, L., & Vontas, J. (2018). Insect cuticle: a critical determinant of insecticide resistance. Current Opinion in Insect Science, 27, 68-74. [Link]
-
Cao, C. W., & Liu, T. X. (2018). Evaluation and optimization of the protocols for measuring cytochrome P450 activity in aphids. Journal of Insect Science, 18(5), 1-8. [Link]
-
Wing, K. D., Sacher, M., Kagaya, Y., Tsurubuchi, Y., Mulderig, L., Connair, M., & Schnee, M. (2000). Bioactivation and mode of action of the oxadiazine insecticide this compound in insects. Crop Protection, 19(8-10), 537-545. [Link]
-
Abbas, N., Shah, R. M., & Shad, S. A. (2015). Resistance to this compound and cross-resistance to other insecticides in Spodoptera litura (Lepidoptera: Noctuidae). Crop Protection, 75, 110-115. [Link]
-
Feyereisen, R. (2012). Insect P450 enzymes. In Insect molecular biology and biochemistry (pp. 236-316). Academic Press. [Link]
-
ARLONCHEM. (n.d.). The Science Behind this compound: Mode of Action and Safety Profile. [Link]
-
Shono, T., & Scott, J. G. (2003). Insecticidal Activity and Cuticular Penetration of this compound and Its N -Decarbomethoxylated Metabolite in Organophosphorus Insecticide-Resistant and -Susceptible Strains of the Housefly, Musca domestica (L.). Pesticide Biochemistry and Physiology, 75(1-2), 1-7. [Link]
-
The Pharma Innovation Journal. (2023). A review on toxicity induced by the insecticide this compound. [Link]
-
Wu, Q., Li, M., Zhang, L., Su, J., & Wu, G. (2019). A systemic study of this compound resistance in Spodoptera litura revealed complex expression profiles and regulatory mechanism. Scientific Reports, 9(1), 1-12. [Link]
-
Musser, F. R., Catchot, A. L., & Cook, D. R. (2014). Methodology for running diet-incorporated bioassays with the diamides. Mississippi Agricultural and Forestry Experiment Station Research Report, 24(1), 1-4. [Link]
-
Celik, H., & Yilmaz, E. (2023). The Comparative Toxicity, Biochemical and Physiological Impacts of Chlorantraniliprole and this compound on Mamestra brassicae (Lepidoptera: Noctuidae). Toxics, 11(3), 212. [Link]
-
Biondi, A., Zappalà, L., Desneux, N., & Siscaro, G. (2012). Characterization of Esterase Genes Involving Malathion Detoxification and Establishment of an RNA Interference Method in Liposcelis bostrychophila. PLoS ONE, 7(3), e33882. [Link]
-
Althoff, R., & Rault, L. C. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63391. [Link]
-
Gokulakrishnaa, S. B., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373. [Link]
-
G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric]. [Link]
-
Perez, C. J., & Alvarado, P. (1997). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide. Florida Entomologist, 80(3), 332-343. [Link]
-
Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases. The first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130-7139. [Link]
-
Irizarry, J., & Zwiebel, L. J. (2015). A Rapid Luminescent Assay for Measuring Cytochrome P450 Activity in Individual Larval Culex pipiens Complex Mosquitoes (Diptera: Culicidae). Journal of Medical Entomology, 52(5), 1017-1023. [Link]
-
Webb, J. E. (1949). On the Penetration of Insecticides Through the Insect Cuticle. Journal of Experimental Biology, 26(4), 403-429. [Link]
-
Van Asperen, K. (1962). A study of housefly esterases by means of a sensitive colorimetric method. Journal of Insect Physiology, 8(4), 401-416. [Link]
-
Perez, C. J., & Alvarado, P. (1997). Laboratory based diet incorporation method of bioassay was performed by the standard method. Research Journal of Agricultural Sciences, 12(2), 504-508. [Link]
Sources
- 1. Esterase, Glutathione S-Transferase and NADPH-Cytochrome P450 Reductase Activity Evaluation in Cacopsylla pyri L. (Hemiptera: Psyllidae) Individual Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Spectrophotometric Assay for Cytochrome P450 Monooxygenase Activity -Applied Biological Chemistry | Korea Science [koreascience.kr]
- 3. par.nsf.gov [par.nsf.gov]
- 4. A Simple Colorimetric Assay for Specific Detection of Glutathione-S Transferase Activity Associated with DDT Resistance in Mosquitoes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 7. jove.com [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 11. entomoljournal.com [entomoljournal.com]
- 12. ias.ac.in [ias.ac.in]
- 13. A Rapid Luminescent Assay for Measuring Cytochrome P450 Activity in Individual Larval Culex pipiens Complex Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput genotyping of a full voltage-gated sodium channel gene via genomic DNA using target capture sequencing and analytical pipeline MoNaS to discover novel insecticide resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cotton.org [cotton.org]
- 16. rjas.org [rjas.org]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Esterase Genes Involving Malathion Detoxification and Establishment of an RNA Interference Method in Liposcelis bostrychophila - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijabbr.com [ijabbr.com]
- 20. researchgate.net [researchgate.net]
- 21. home.sandiego.edu [home.sandiego.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Indoxacarb in a Laboratory Setting
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Indoxacarb, a potent oxadiazine insecticide. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The causality behind each procedural step is explained to foster a deeper understanding of the necessary safety and environmental precautions.
Pre-Disposal Hazard Assessment and Safety Precautions
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is paramount. This foundational knowledge informs every subsequent step in the handling and disposal process.
1.1. Understanding the Risks of this compound
This compound is classified with several key hazards that dictate its handling and disposal requirements:
-
Acute Toxicity (Oral): It is toxic if swallowed.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[1][2][3]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[1][3][4]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2][4][5]
The primary mechanism of action for this compound involves blocking sodium ion channels in the nerve cells of insects, leading to paralysis and death.[6][7] While highly effective against target pests, its potential for harm necessitates careful handling to prevent unintended exposure to researchers and the environment.
1.2. Mandatory Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE must be worn at all times when handling this compound, including during disposal procedures:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact and potential sensitization.[1][3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosolized particles.[4] |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Required if handling powder outside a fume hood | To prevent inhalation of dust particles.[3][8] |
This compound Waste Segregation and Collection
Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. This compound waste must never be mixed with general laboratory trash or other incompatible chemical waste streams.
2.1. Waste Streams
In a typical laboratory setting, you will likely generate the following types of this compound waste:
-
Grossly Contaminated Materials: This includes items like spent reaction vessels, heavily contaminated gloves, and absorbent materials from a spill cleanup.
-
Trace Contaminated Materials: This category includes items with minimal residual contamination, such as empty stock containers, weigh boats, and pipette tips.
-
Aqueous Solutions: Waste solutions containing this compound, such as from cell culture experiments or analytical standards.
-
Organic Solvent Solutions: Solutions where this compound has been dissolved in an organic solvent.
2.2. Collection Procedures
-
Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA. This is a designated area at or near the point of waste generation where hazardous waste is collected.[9]
-
Use Appropriate Waste Containers:
-
Solid waste should be collected in a clearly labeled, sealable container (e.g., a plastic pail or a sturdy, lined cardboard box).
-
Liquid waste must be collected in a compatible, leak-proof container with a secure screw-top cap.
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Ecotoxic").
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for handling different forms of this compound waste.
3.1. Protocol for Decontaminating Empty Containers
Empty containers of this compound must be decontaminated before disposal to remove residual material. Triple rinsing is the standard and required procedure.[2][5]
-
First Rinse: Add a small amount of a suitable solvent (e.g., acetone or methanol) to the empty container. The solvent should be capable of dissolving this compound.
-
Agitate: Securely cap the container and agitate it thoroughly to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the rinsate into a designated hazardous waste container for organic solvent waste.
-
Repeat: Repeat the rinsing process two more times.
-
Final Disposal: After the third rinse, the container can be considered decontaminated. Puncture the container to prevent reuse and dispose of it in accordance with your institution's guidelines for solid waste.[1][2]
3.2. Management of Spills
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or involves a fine powder, evacuate the immediate area and ensure adequate ventilation.[1][8]
-
Contain the Spill: Use an absorbent material like sand, clay, or vermiculite to contain the spill and prevent it from spreading or entering drains.[2]
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris. Use non-sparking tools if an organic solvent is present.[1]
-
Package and Label: Place the collected waste into a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
3.3. Final Disposal of Collected Waste
All collected this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [1][3][4][5][8] This is due to its high toxicity to aquatic organisms and its persistence in the environment.[1][5][6]
The U.S. Environmental Protection Agency (EPA) regulates pesticide disposal under the Resource Conservation and Recovery Act (RCRA).[10] Your institution's EHS office will ensure that the waste is transported to an approved waste disposal facility in compliance with all federal and state regulations.[5][10]
Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
References
-
SAFETY DATA SHEET this compound 30 WG. FMC Corporation. [Link]
-
Product Name: Apparent this compound 300 WG Insecticide Safety Data Sheet. Apparent Pty Ltd. [Link]
-
Titan this compound 300 WG Insecticide Safety Data Sheet. Titan Ag. [Link]
-
CAUTION - Sharda USA. Sharda Cropchem Ltd. [Link]
-
FAO SPECIFICATIONS AND EVALUATIONS this compound. Food and Agriculture Organization of the United Nations. [Link]
-
Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions. PubMed Central. [Link]
-
Environmental Fate of this compound. California Department of Pesticide Regulation. [Link]
-
Persistence and Exposure Assessment of Insecticide this compound Residues in Vegetables. ResearchGate. [Link]
-
Persistence and Exposure Assessment of Insecticide this compound Residues in Vegetables. Frontiers in Environmental Science. [Link]
-
This compound | C22H17ClF3N3O7 | CID 107720. PubChem, National Institutes of Health. [Link]
-
Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. [Link]
-
Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions. ResearchGate. [Link]
-
This compound (Ref: DPX KN128). AERU, University of Hertfordshire. [Link]
-
Pesticide Fact Sheet this compound. U.S. Environmental Protection Agency. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
ENVIRONMENTAL FATE OF this compound. California Department of Pesticide Regulation. [Link]
-
This compound; Pesticide Tolerances. Federal Register. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
This compound. INCHEM, International Programme on Chemical Safety. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. apparentag.com.au [apparentag.com.au]
- 3. titanag.com.au [titanag.com.au]
- 4. sdsviewer.fmc.com [sdsviewer.fmc.com]
- 5. shardausa.com [shardausa.com]
- 6. Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Persistence and Exposure Assessment of Insecticide this compound Residues in Vegetables [frontiersin.org]
- 8. msd.com [msd.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Indoxacarb
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Indoxacarb. Our goal is to furnish you with a comprehensive understanding of the necessary personal protective equipment (PPE) and handling protocols, ensuring your safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to build a culture of safety and confidence in your laboratory.
Understanding the Hazard: Why Specific PPE is Crucial for Indoxacacarb
This compound is an oxadiazine insecticide with a unique mode of action. While highly effective for its intended purpose, it presents potential health risks to laboratory personnel upon exposure. It is classified as harmful if swallowed, absorbed through the skin, or inhaled.[1][2] Prolonged or frequently repeated skin contact may cause allergic reactions in some individuals.[1] The primary routes of occupational exposure are dermal and inhalation; therefore, a robust PPE protocol is non-negotiable.
The specific formulation of this compound you are working with (e.g., solid, liquid suspension) will influence the potential for aerosolization and, consequently, the required level of respiratory protection. Always consult the Safety Data Sheet (SDS) for your specific product.
Core PPE Ensemble for this compound Handling
A baseline PPE ensemble should be worn for all activities involving this compound. This can be augmented based on the specific procedure's risk assessment.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, unlined gloves (e.g., nitrile, neoprene, or butyl rubber) at least 14 mils thick.[3][4] | Hands are the most likely point of direct contact. The specified materials and thickness provide a sufficient barrier to prevent dermal absorption.[5][6] Avoid leather or cotton gloves as they can absorb the chemical, leading to prolonged exposure.[3][7][8] |
| Lab Coat/Coveralls | Long-sleeved shirt and long pants, or coveralls over a short-sleeved shirt and short pants.[2][9] Fire/flame resistant and impervious clothing may also be indicated.[10][11] | To protect the skin on the arms and body from accidental splashes or spills. |
| Eye Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[10][11][12] | To prevent eye contact, which can cause moderate irritation.[2] Eye membranes absorb chemicals rapidly.[13] |
| Footwear | Closed-toe shoes with socks.[2][3] For larger-scale operations or spill response, chemical-resistant footwear is necessary.[9] | To protect the feet from spills. Pant legs should be worn outside of boots to prevent chemicals from running inside.[7][8] |
Task-Specific PPE Requirements
Different laboratory procedures involving this compound carry varying levels of risk. The following table outlines recommended PPE for specific tasks.
| Task | Required PPE |
| Weighing and Preparing Solutions | Core Ensemble + Respiratory Protection (see Section 4) + Chemical-resistant apron.[9][14] |
| Application/Treatment | Core Ensemble + Respiratory Protection (if not in a ventilated hood). |
| Cleaning and Decontamination | Core Ensemble + Chemical-resistant apron and gloves.[9] |
| Spill Response | Full-face respirator, chemical-resistant coveralls, waterproof gloves, and boots.[1] |
Respiratory Protection: A Critical Barrier
Respiratory protection is essential when there is a risk of inhaling this compound dust or aerosols.
-
For operations in a well-ventilated area or a fume hood: If adequate local exhaust ventilation is not available or an exposure assessment indicates a risk, respiratory protection is necessary.[12]
-
For exposures in enclosed areas or during spill clean-up: A NIOSH-approved respirator is required. This may be a respirator with an organic vapor-removing cartridge and a prefilter (N, R, P, or HE) or a canister approved for pesticides.[9][14] A full-face respirator offers the added benefit of eye protection.[10][11]
Always ensure your respirator is properly fitted and you have undergone necessary training and medical evaluation for its use.[9][15]
Procedural Guidance: Donning, Doffing, and Disposal
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning and Doffing Workflow
Caption: Workflow for donning and doffing PPE to minimize contamination risk.
Step-by-Step Protocol for PPE Use and Disposal
-
Inspection: Before each use, inspect all PPE for signs of damage such as cracks, tears, or degradation.[10]
-
Donning: Follow the sequence outlined in the diagram above in a clean area.
-
During Use: If any PPE is breached, move to a safe area, remove the compromised item and potentially contaminated clothing, and wash the affected area immediately. Replace the PPE before returning to work.
-
Doffing: Remove PPE in the designated doffing area to prevent contaminating your personal clothing or clean lab spaces. Follow the sequence in the diagram. Gloves should be removed last when doffing is complete, or an outer pair can be removed first, followed by the rest of the PPE, and then the inner pair.
-
Disposal of Single-Use PPE: Dispose of used gloves, disposable respirators, and other single-use items in a designated hazardous waste container.[16]
-
Decontamination of Reusable PPE:
-
Wash reusable gloves with soap and water before removing them.[4]
-
Clean and disinfect safety goggles and face shields according to the manufacturer's instructions.
-
Wipe down respirators and store them in a clean, dry place away from contaminated areas.[7]
-
Contaminated lab coats and coveralls should be washed separately from other laundry using detergent and hot water.[2][7][8] Heavily contaminated clothing should be discarded as hazardous waste.[8]
-
Emergency Procedures for this compound Exposure
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
If Swallowed: Immediately call a poison control center or doctor.[10] Do not induce vomiting unless instructed to do so.
-
If on Skin or Clothing: Take off contaminated clothing immediately.[10] Rinse the skin with plenty of water for 15-20 minutes.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10]
-
If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[1]
Note on Methemoglobinemia: Exposure to this compound can lead to methemoglobinemia, a condition where hemoglobin is oxidized and cannot effectively transport oxygen.[17] If a person exposed to this compound develops cyanosis (bluish skin) that does not respond to supplemental oxygen, suspect methemoglobinemia and seek immediate medical attention.[18]
Disposal of this compound Waste
All this compound waste, including contaminated PPE and unused solutions, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not discharge this compound waste to sewer systems.[10]
-
Follow your institution's and local regulations for hazardous waste disposal.[1][16][19] Contaminated packaging should be triple-rinsed and disposed of according to regulations.[10]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment for yourself and your colleagues.
References
-
This compound - Safety Data Sheet. ChemicalBook.
-
SAFETY DATA SHEET this compound Formulation - MSD. (2024).
-
This compound -MATERIAL SAFETY DATA SHEET. T3DB.
-
titan this compound 300 wg insecticide - Safety Data Sheet.
-
MSDS-Indoxacarb 30% WG.
-
(±)-Indoxacarb SDS, 144171-61-9 Safety Data Sheets. ECHEMI.
-
Personal Protective Equipment A Must For Safe Pesticide Use. Growing Produce.
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
-
Human Health Draft Risk Assessment for this compound to Support Registration Review and the Proposed New Use for. Regulations.gov.
-
Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet]. UNH Extension.
-
Personal Protective Equipment for Pesticides for Trainers and Supervisors. Ohioline. (2018).
-
Management of this compound poisoning in a regional setting. ResearchGate. (2016).
-
EPA Guidelines. DuPont.
-
MSDS-Indoxacarb 150 g/L SC.
-
This compound poisoning: An unusual presentation as methemoglobinemia. PMC - NIH.
-
CAUTION. Shardausa USA. (2022).
-
The Label and Personal Protective Equipment. Pesticide Environmental Stewardship.
-
National Institute for Occupational Safety and Health (NIOSH) Meeting and Webinar Presentations. Pesticide Environmental Stewardship.
-
40 CFR 170.240 -- Personal protective equipment. eCFR.
-
What Should You Wear When Using Pesticides?. Pests in the Urban Landscape. (2025).
-
Pesticide Safety: Choosing the Right Gloves.
-
Glove Selection for Working with Pesticides.
-
First Aid in Case of Pesticide Exposure. US EPA.
-
Reduce Your Exposure to Pesticides – Wear Gloves. Penn State Extension. (2025).
-
IR-4 NATIONAL PESTICIDE CLEARANCE PROTOCOL this compound / CLOVER (SEED CROP).
-
Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions. PubMed Central. (2020).
-
Persistence and Exposure Assessment of Insecticide this compound Residues in Vegetables. PMC - NIH. (2022).
-
MATERIAL SAFETY DATA SHEET OF this compound 14.5% SC.
-
ir-4 national pesticide clearance protocol - this compound/avocado.
-
This compound EVALUATION. Food and Agriculture Organization of the United Nations.
-
In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University.
-
Studies on Dissipations and Residues of this compound under Different Field and Environmental Conditions. ResearchGate. (2020).
-
Public Release Summary - Evaluation of the new active this compound in the product DuPont Steward Insecticide.
-
This compound. Inchem.org.
-
Guideline for the Decontamination of Chemical Protective Clothing and Equipment. CDC Stacks. (2005).
-
A case report on acute combined poisoning of this compound and Novoluron and its management. NIH. (2025).
-
Hazardous Waste. EHSO Manual 2025-2026.
Sources
- 1. lhyn-oss.oss-cn-beijing.aliyuncs.com [lhyn-oss.oss-cn-beijing.aliyuncs.com]
- 2. shardausa.com [shardausa.com]
- 3. What Should You Wear When Using Pesticides? | Pests in the Urban Landscape [ucanr.edu]
- 4. extension.psu.edu [extension.psu.edu]
- 5. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 6. se-eppc.org [se-eppc.org]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. Personal Protective Equipment for Pesticides for Trainers and Supervisors | Ohioline [ohioline.osu.edu]
- 9. growingproduce.com [growingproduce.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. msd.com [msd.com]
- 13. epa.gov [epa.gov]
- 14. The Label and Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 15. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
- 16. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 17. A case report on acute combined poisoning of this compound and Novoluron and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
